Cyclopropylacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c6-4-3-5-1-2-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUQRRGKJKMEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349180 | |
| Record name | cyclopropylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6542-60-5 | |
| Record name | cyclopropylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Strained Ring and a Reactive Moiety
An In-Depth Technical Guide to Cyclopropylacetonitrile (CAS No. 6542-60-5)
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 6542-60-5) is a versatile bifunctional organic intermediate that has garnered significant interest in the fields of pharmaceutical and agrochemical synthesis.[1][2] This seemingly simple molecule, with a molecular formula of C₅H₇N, uniquely combines the steric and electronic properties of a cyclopropyl ring with the synthetic versatility of a nitrile functional group.[3] The inherent ring strain of the cyclopropane moiety (approximately 27.5 kcal/mol) results in shorter, stronger C-H bonds and C-C bonds with enhanced π-character, a feature that profoundly influences the molecule's reactivity and its utility in drug design.[4]
In medicinal chemistry, the incorporation of a cyclopropyl group is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, improve potency, and reduce off-target effects.[5][4] The cyclopropyl ring can act as a rigid scaffold, locking a molecule into a bioactive conformation, and its C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5][6] this compound serves as a key building block for introducing this valuable motif into more complex molecular architectures.[3] The nitrile group, for its part, is a synthetic chameleon, readily transformed into amines, carboxylic acids, ketones, and other functional groups, making it an invaluable handle for molecular elaboration.[3][7]
This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and strategic applications of this compound, offering field-proven insights for professionals in drug discovery and chemical development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its effective handling, reaction design, and analytical characterization.
Physical and Chemical Properties
This compound is a clear, colorless to pale yellow liquid under standard conditions.[1][8] It is miscible with water and common organic solvents such as methylene chloride and alcohols, which facilitates its use in a variety of reaction media.[1]
| Property | Value | Source(s) |
| CAS Number | 6542-60-5 | [9] |
| Molecular Formula | C₅H₇N | [9] |
| Molecular Weight | 81.12 g/mol | [9] |
| Boiling Point | 142-144 °C (lit.) | [1][10] |
| Density | 0.878 g/mL at 25 °C (lit.) | [10] |
| Refractive Index (n20/D) | 1.4235 (lit.) | [1][10] |
| Flash Point | 43.9 °C (111.0 °F) - closed cup | |
| Solubility | Miscible with water, methylene chloride, alcohols | [1] |
| Appearance | Clear colorless to pale yellow liquid | [8] |
Spectroscopic Analysis
Spectroscopic data is critical for confirming the identity and purity of this compound. The key distinguishing features in its NMR and IR spectra are outlined below.
| Spectroscopy | Functional Group | Expected Chemical Shift / Frequency | Rationale & Notes |
| ¹H-NMR | Cyclopropyl (CH) | ~1.15-1.00 ppm (m, 1H) | The methine proton on the cyclopropyl ring is coupled to the four adjacent methylene protons, resulting in a complex multiplet.[11] |
| Cyclopropyl (CH₂) | ~0.79-0.70 ppm (m, 2H) & ~0.35-0.30 ppm (m, 2H) | The four methylene protons on the cyclopropyl ring are diastereotopic and exhibit complex splitting patterns in the highly shielded upfield region, a hallmark of the cyclopropyl group.[11] | |
| Methylene (-CH₂CN) | ~2.41-2.33 ppm (d, 2H) | These protons are adjacent to the electron-withdrawing nitrile group and coupled to the cyclopropyl methine proton, appearing as a doublet.[11] | |
| ¹³C-NMR | Nitrile (-C≡N) | ~118-122 ppm | The nitrile carbon is characteristically found in this region of the spectrum.[12][13] |
| Methylene (-CH₂CN) | ~20-25 ppm | The methylene carbon attached to the nitrile. | |
| Cyclopropyl (CH) | ~10-15 ppm | The methine carbon of the cyclopropyl ring. | |
| Cyclopropyl (CH₂) | ~3-8 ppm | The methylene carbons of the cyclopropyl ring appear at a highly shielded (upfield) chemical shift.[13] | |
| IR Spectroscopy | Nitrile (-C≡N Stretch) | ~2240-2260 cm⁻¹ (Medium, Sharp) | This is a characteristic and easily identifiable peak for the nitrile functional group.[14] |
| C-H Stretch (sp³) | ~2850-3000 cm⁻¹ | Typical for the methylene group. | |
| C-H Stretch (Cyclopropyl) | ~3000-3100 cm⁻¹ | The C-H bonds on the cyclopropyl ring often appear at slightly higher wavenumbers than typical alkane C-H bonds.[14] |
Synthesis of this compound
The reliable synthesis of this compound is crucial for its availability as a building block. Several methods have been reported, with the most common routes starting from either cyclopropylmethyl halides or cyclopropylacetaldehyde oxime.
Synthesis via Nucleophilic Substitution
A prevalent industrial method involves the reaction of a cyclopropylmethyl halide (e.g., bromide or chloride) with an alkali metal cyanide, often facilitated by a phase-transfer catalyst.[15] This approach leverages the classic Sₙ2 reaction to introduce the nitrile functionality.
Causality Behind Experimental Choices:
-
Phase-Transfer Catalyst (PTC): The cyanide salt is water-soluble, while the alkyl halide is organic-soluble. A PTC, such as tetrabutylammonium bromide (TBAB), is essential to transport the cyanide nucleophile across the phase boundary into the organic layer where the reaction occurs, dramatically increasing the reaction rate.[15]
-
Solvent System: A biphasic water-organic solvent system is used to dissolve both the ionic and organic reactants.
-
Temperature Control: The reaction of cyclopropanemethanol with aqueous HBr to form the starting halide is exothermic and typically conducted at low temperatures (-5 to 10 °C) to minimize the formation of rearranged byproducts like cyclobutyl and homoallyl halides.[15]
Synthesis via Dehydration of an Oxime
An alternative laboratory-scale synthesis involves the dehydration of cyclopropylacetaldehyde oxime. This method avoids the use of cyanide salts directly in the final step.[11]
Detailed Protocol: Synthesis from Cyclopropylacetaldehyde Oxime[13]
This protocol describes a self-validating system where reaction completion can be monitored, and the product is purified to a defined standard.
-
Reaction Setup: To a 50 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, charge cyclopropylacetaldehyde oxime (16.8 g, 0.17 mol) and ethyl acetate (20 mL) as the solvent.
-
Reagent Addition: While stirring, add acetic anhydride (18.2 g, 0.18 mol) dropwise to the mixture over 30 minutes. Maintain the internal temperature at approximately 25 °C. An exothermic reaction may be observed; use a water bath for cooling if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting oxime.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Distill off the ethyl acetate and excess acetic anhydride under reduced pressure.
-
Purification: Purify the resulting crude residue by vacuum distillation (e.g., 75 °C at 110 mmHg) to yield pure this compound (Typical yield: ~77%).
-
Characterization: Confirm the identity and purity of the product using ¹H-NMR, ¹³C-NMR, and IR spectroscopy, comparing the obtained data with the reference values in Section 1.2.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the interplay between the cyclopropyl ring and the nitrile group.
The Dual Electronic Nature of the Cyclopropyl Group
The cyclopropyl ring exhibits a unique electronic character that is crucial to its function in synthesis and drug design. Due to the high p-character of its C-C bonds (Walsh orbitals), it can act as a π-electron donor through resonance, stabilizing adjacent carbocations or electron-deficient centers.[8][16] This is analogous to the behavior of a vinyl group. Concurrently, due to the sp²-like hybridization of its carbons, it acts as a weak electron-withdrawing group inductively.[8]
This dual nature makes the α-protons on the methylene group (adjacent to the nitrile) sufficiently acidic to be removed by a strong base, enabling α-alkylation and arylation reactions.[10]
Key Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into several other important groups.
A. Hydrolysis to Cyclopropylacetic Acid: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. This is a fundamental transformation for converting this compound into another valuable building block, cyclopropylacetic acid.[7][17]
Detailed Protocol: Acid-Catalyzed Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 eq.) with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). Caution: The addition of acid to water is highly exothermic.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the oily nitrile layer and the formation of a homogeneous solution.[17]
-
Workup: Cool the reaction mixture in an ice bath and carefully neutralize it with a suitable base (e.g., NaOH solution).
-
Extraction: Acidify the solution with concentrated HCl and extract the product, cyclopropylacetic acid, with an organic solvent like diethyl ether.
-
Purification: Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude acid can be further purified by distillation.[17]
B. Reduction to 2-Cyclopropylethanamine: The reduction of the nitrile group provides access to primary amines, which are critical components of many pharmaceutical agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[7]
Detailed Protocol: Reduction with LiAlH₄
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of LiAlH₄ (a molar excess, e.g., 1.5 eq.) in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Addition: Cool the suspension in an ice bath. Slowly add a solution of this compound (1 eq.) in the same anhydrous solvent dropwise, maintaining a low temperature. Caution: The reaction is highly exothermic and generates hydrogen gas.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux to ensure the reaction goes to completion.
-
Quenching (Fieser workup): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by 15% aqueous NaOH, and then more water in a specific ratio (e.g., for 'x' g of LiAlH₄, add 'x' mL of H₂O, 'x' mL of 15% NaOH, and '3x' mL of H₂O). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Isolation: Stir the resulting mixture until a white precipitate forms. Filter the mixture and wash the solid thoroughly with the ether solvent.
-
Purification: Combine the filtrate and washings. The solvent can be removed by distillation to yield the crude 2-cyclopropylethanamine, which can be further purified by distillation.
Applications in Drug Development and Medicinal Chemistry
The primary value of this compound lies in its role as a precursor to molecules containing the cyclopropylmethyl motif (C₃H₅-CH₂-).[][19] The cyclopropyl group is not merely a passive spacer; it actively contributes to the pharmacological profile of a drug molecule.
The "Cyclopropyl Effect" in Medicinal Chemistry
The incorporation of a cyclopropyl ring, often via intermediates like this compound, can confer several advantages:
-
Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring have a higher bond dissociation energy compared to their acyclic counterparts. This makes them more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance.[5][6] Replacing a metabolically vulnerable group (like an isopropyl or ethyl group) with a cyclopropyl group can significantly increase a drug's half-life.[5]
-
Improved Potency and Binding: The rigid, planar nature of the cyclopropyl ring can act as a conformational restraint, reducing the entropic penalty of binding to a biological target by pre-organizing the molecule in its bioactive conformation.[4]
-
Modulation of Physicochemical Properties: The cyclopropyl group can be used as a bioisostere for other groups like gem-dimethyl or vinyl groups to fine-tune properties such as lipophilicity (LogP) and basicity (pKa), which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][4]
-
Reduced Off-Target Effects: By improving the conformational fit for the intended target and altering metabolic pathways, the cyclopropyl group can help minimize binding to unintended proteins, thereby reducing the risk of side effects.[4]
Metabolism and Potential Liabilities
While often used to block metabolism, the cyclopropyl group is not inert. When attached directly to an amine, it can be susceptible to CYP-mediated oxidation, which can lead to ring-opening and the formation of reactive intermediates.[6] This bioactivation pathway was implicated in the hepatotoxicity of the antibiotic trovafloxacin.[6] Therefore, while this compound is a valuable tool, medicinal chemists must carefully consider the molecular context in which the resulting cyclopropyl group is placed to avoid potential metabolic liabilities.
Safety, Handling, and Storage
This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[5] Proper safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat. All handling should be performed in a well-ventilated chemical fume hood.[3][20]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from sources of ignition, including heat, sparks, and open flames. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3][5]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. The recommended storage temperature is often room temperature, away from incompatible materials such as strong oxidizing agents.[3][6]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician.[3]
-
Eye Contact: Flush eyes with water as a precaution.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[3]
-
Conclusion
This compound stands out as a strategically important chemical intermediate. Its value is derived not just from the individual reactivities of its nitrile and cyclopropyl components, but from the synergistic interplay between them. The unique electronic properties conferred by the strained ring, combined with the synthetic flexibility of the nitrile, provide chemists with a powerful tool to construct complex molecules. For professionals in drug development, it offers a reliable and efficient entry point for incorporating the cyclopropyl moiety—a proven scaffold for enhancing the potency, stability, and overall pharmacokinetic profile of therapeutic agents. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for leveraging its full potential in the pursuit of novel chemical entities.
References
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
P212121 Store. (n.d.). This compound | CAS 6542-60-5 | C5H7N. Retrieved from [Link]
-
ACS Publications. (2018). Surprising Reactivity in NiXantphos/Palladium-Catalyzed α-Arylation of Substituted Cyclopropyl Nitriles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
ACS Publications. (n.d.). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. Retrieved from [Link]
-
ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound CAS 6542-60-5: Your Essential Fine Chemical Intermediate for Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity?. Retrieved from [Link]
-
SciSpace. (n.d.). Microbial metabolism of nitriles and its biotechnological potential. Retrieved from [Link]
-
NCBI. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]
-
PubMed. (2005). Nitrile anion cyclization with epoxysilanes followed by Brook rearrangement/ring-opening of cyclopropane nitriles/alkylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Nitrile biosynthesis in nature: how and why?. Natural Product Reports. Retrieved from [Link]
-
ChemRxiv. (n.d.). NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE). Retrieved from [Link]
- Google Patents. (n.d.). Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof.
-
Reddit. (2016). Cyclopropyl nitriles are stable?!?!?!. r/chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]
-
RCSI Repository. (n.d.). Natural products containing the nitrile functional group and their biological activities. Retrieved from [Link]
-
University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of this compound.
-
NCBI. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
NMRS.io. (n.d.). 13C | Solvent | NMR Chemical Shifts. Retrieved from [Link]
-
Journal of Chinese Pharmaceutical Sciences. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]
-
YouTube. (2023). Cyclopropyl as a Neighboring group. Retrieved from [Link]
Sources
- 1. store.p212121.com [store.p212121.com]
- 2. nbinno.com [nbinno.com]
- 3. a2bchem.com [a2bchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. EP1171421B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 19. This compound | 6542-60-5 | Benchchem [benchchem.com]
- 20. researchgate.net [researchgate.net]
physical properties of Cyclopropylacetonitrile
An In-depth Technical Guide to the Physical Properties of Cyclopropylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a key chemical intermediate whose unique structural features—a strained cyclopropyl ring coupled with a reactive nitrile group—make it a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2][3][4] A thorough understanding of its physical properties is paramount for its safe handling, effective use in reaction scale-up, and for the purification of its derivatives. This guide provides a comprehensive overview of the core physical characteristics of this compound, discusses variations in reported data, and presents a standardized protocol for the determination of its refractive index, a critical parameter for quality control.
Introduction: The Significance of a Strained Ring Nitrile
The cyclopropyl moiety is a highly sought-after motif in medicinal chemistry. Its incorporation into a molecular structure can significantly impact a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. This compound serves as a readily available starting material for introducing this valuable group. It acts as an organic intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyestuffs.[1][2][3]
The nitrile group offers versatile reactivity, capable of being hydrolyzed to carboxylic acids, reduced to amines, or participating in a variety of carbon-carbon bond-forming reactions. The combination of these two functionalities in a relatively small molecule underscores the importance of having well-characterized physical data to support its application in complex synthetic routes.
Molecular and Chemical Identity
A precise identification of a chemical substance is the foundation of all scientific work. The universally recognized identifiers for this compound are detailed below.
| Identifier | Value | Source(s) |
| Chemical Name | 2-Cyclopropylacetonitrile | [1][5] |
| CAS Number | 6542-60-5 | [1][2][5][6][7][8] |
| Molecular Formula | C₅H₇N | [1][2][5][6][7][8] |
| Molecular Weight | 81.12 g/mol | [2][5][6][8][9] |
| SMILES | N#CCC1CC1 | [9][10] |
| InChIKey | FAUQRRGKJKMEIW-UHFFFAOYSA-N | [1][3][5][9] |
Core Physical Properties: A Comprehensive Data Summary
The physical properties of this compound have been reported across various commercial and database sources. The following table summarizes these key parameters. It is crucial for researchers to note the variations in reported values, which can often be attributed to differences in sample purity (typically ≥96-98%) and the specific experimental conditions under which the measurements were taken.[6][10]
| Property | Reported Value(s) | Source(s) |
| Appearance | Clear colorless to pale yellow liquid | [3][10][11] |
| Boiling Point | 142-144 °C (lit.) | [1][2][3][9][11] |
| 159.8 ± 9.0 °C at 760 mmHg | [7][12] | |
| Density | 0.878 g/mL at 25 °C (lit.) | [3][9][11] |
| 0.89 g/mL | [1][2] | |
| 1.0 ± 0.1 g/cm³ | [7][12] | |
| Refractive Index | n20/D 1.4235 (lit.) | [3][9] |
| 1.4245 | [1][2] | |
| 1.4220-1.4270 @ 20°C | [10] | |
| Flash Point | 43 °C (109.4 °F) | [1][2] |
| 43.89 °C (111.0 °F) - closed cup | [9][11] | |
| 44 °C | ||
| 57.4 ± 3.8 °C | [7][12] | |
| Solubility | Miscible with water, methylene chloride, and alcohols | [1][2][3][7] |
Expert Insight: The discrepancies observed, particularly in boiling point and density, highlight the importance of in-house verification of physical constants for any new batch of a reagent. Purity is the most significant factor; trace impurities can form azeotropes, altering the boiling point, or affect density measurements. For high-precision work, it is recommended to purify the material via distillation and characterize it before use.
Safety, Handling, and Storage
This compound is classified as a flammable liquid and presents several health hazards.[5][9][11] Adherence to strict safety protocols is mandatory.
-
Hazards:
-
Flammability: Flammable liquid and vapor (GHS Category 3).[3][5] Keep away from heat, sparks, open flames, and hot surfaces.[3][9] Containers may explode when heated.[13]
-
Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. Some data suggests it may be toxic in contact with skin and is suspected of causing genetic defects.[5]
-
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is required.[9][11][12] All handling should be performed in a well-ventilated fume hood.[13]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][11] The recommended storage temperature is often between 2-8°C.[3][4] Keep containers tightly closed to prevent moisture contamination and evaporation.[11]
Experimental Protocol: Determination of Refractive Index
The refractive index is a fundamental physical property that is highly sensitive to the purity of a substance. It provides a rapid and non-destructive method for quality control. This protocol describes the standardized procedure for its measurement using an Abbe refractometer.
Causality: The refractive index arises from the slowing of light as it passes from a vacuum (or air) into a denser medium, like our liquid sample. This change in speed causes the light to bend, and the angle of this bending is directly related to the substance's molecular structure and density. Impurities will alter the bulk properties of the liquid, leading to a deviation from the expected refractive index.
Methodology:
-
System Calibration:
-
Turn on the refractometer and the attached circulating water bath. Set the bath to precisely 20.0°C. Allow 15-20 minutes for the temperature of the refractometer prisms to equilibrate.
-
Calibrate the instrument using a certified refractive index standard, such as distilled water (n²⁰/D = 1.3330). Apply a drop of water to the lower prism, close the prism assembly, and adjust the optics until the dividing line is sharp and centered. If the reading does not match the standard, adjust the calibration screw as per the instrument's manual.
-
-
Sample Preparation & Application:
-
Ensure the this compound sample has been stored correctly and has thermally equilibrated to room temperature.
-
Using a clean Pasteur pipette, draw a small amount of the sample.
-
Open the prism assembly of the calibrated refractometer. Clean the surfaces of both the upper and lower prisms with ethanol or isopropanol using a lint-free lens tissue. Allow the solvent to fully evaporate.
-
Apply 2-3 drops of this compound to the center of the lower prism. Avoid touching the prism surface with the pipette tip.
-
-
Measurement:
-
Close the prism assembly firmly but gently. The liquid should spread evenly to form a thin film.
-
Look through the eyepiece. Rotate the coarse adjustment knob until the light field becomes visible, typically showing a dark lower half and a light upper half.
-
Fine-tune the adjustment knob to bring the dividing line into sharp focus.
-
If a colored fringe is observed at the dividing line, turn the chromaticity adjustment knob until the fringe disappears and the line becomes a sharp, black-and-white boundary.
-
Align the sharp dividing line precisely with the center of the crosshairs in the eyepiece.
-
-
Data Recording & Cleaning:
-
Press the "Read" button or look at the internal scale to obtain the refractive index value. Record the value to four decimal places, along with the measurement temperature (e.g., n²⁰/D = 1.4235).
-
Perform the measurement in triplicate to ensure reproducibility.
-
Immediately after recording the final measurement, open the prisms and thoroughly clean both surfaces with a suitable solvent and lens tissue to prevent residue from affecting subsequent measurements.
-
This self-validating protocol, through initial calibration and triplicate readings, ensures the accuracy and trustworthiness of the obtained physical constant.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physical characterization of a liquid chemical intermediate like this compound, ensuring data integrity and safety.
Caption: Workflow for Physical Property Characterization.
Conclusion
This compound is a flammable, colorless to pale yellow liquid with a boiling point in the range of 142-144 °C and a density of approximately 0.878 g/mL at 25 °C.[3][9][11] Its miscibility with water and common organic solvents makes it a versatile reagent.[1][2][7] The data presented in this guide, sourced from established chemical suppliers and databases, provides a robust foundation for researchers. However, the observed variations in reported values underscore the critical need for independent verification of physical constants as a standard quality control measure in any research or development setting. Safe handling practices are essential due to its flammability and potential toxicity.[5][9][11]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 643447, this compound. PubChem. [Link]
-
P212121 Store. (n.d.). This compound | CAS 6542-60-5. P212121 Store. [Link]
-
Chemsrc. (n.d.). This compound | CAS#:6542-60-5. Chemsrc. [Link]
-
Capot Chemical. (n.d.). 6542-60-5 | this compound. Capot Chemical. [Link]
-
AA Blocks. (n.d.). 2-Cyclopropylacetonitrile | 6542-60-5. AA Blocks. [Link]
-
Chemdad. (n.d.). This compound. Chongqing Chemdad Co., Ltd. [Link]
Sources
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. store.p212121.com [store.p212121.com]
- 3. This compound | 6542-60-5 [chemicalbook.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. echemi.com [echemi.com]
- 8. scbt.com [scbt.com]
- 9. This compound 97 6542-60-5 [sigmaaldrich.com]
- 10. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. This compound | CAS#:6542-60-5 | Chemsrc [chemsrc.com]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the GC-MS Analysis of Cyclopropylacetonitrile
This guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) analysis of cyclopropylacetonitrile (CAS RN: 6542-60-5). This compound is a significant building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its unique strained cyclopropyl ring imparts distinct chemical properties that are of great interest in drug discovery.[1] Accurate and reliable analytical methods are therefore crucial for its characterization, purity assessment, and quantification in various matrices.
This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of the methodologies involved in the GC-MS analysis of this compound. The guide will delve into the causal reasoning behind experimental choices, providing field-proven insights to ensure scientific integrity and robust analytical outcomes.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful GC-MS method. This compound is a colorless to light yellow liquid with a boiling point ranging from 142-144 °C.[2][3] Its volatility makes it an ideal candidate for gas chromatography.
| Property | Value | Source |
| CAS Number | 6542-60-5 | [3][4][5] |
| Molecular Formula | C₅H₇N | [4][5][6] |
| Molecular Weight | 81.12 g/mol | [3][4][5] |
| Boiling Point | 142-144 °C | [2][3] |
| Density | 0.878 g/mL at 25 °C | [2][3] |
| Flash Point | 43.89 °C | [2] |
| Solubility | Miscible with water, methylene chloride, and alcohols.[3] | ChemSCene, ChemicalBook |
Experimental Workflow: From Sample to Data
The overall process for the GC-MS analysis of this compound can be visualized as a sequential workflow, starting from sample preparation and culminating in data analysis and reporting. Each stage must be carefully optimized to ensure the accuracy and reliability of the results.
Figure 1: A generalized workflow for the GC-MS analysis of this compound.
Rigorous Sample Preparation: The Foundation of Accurate Analysis
The primary objective of sample preparation for the GC-MS analysis of this compound is to ensure the sample is in a form that is compatible with the instrument, free from interfering matrix components, and at a concentration suitable for detection. Given that this compound is a relatively volatile and stable compound, sample preparation is often straightforward.
Choice of Solvent
The selection of an appropriate solvent is critical. The solvent should be volatile, of high purity, and should not co-elute with the analyte.
-
Recommended Solvents: Dichloromethane, ethyl acetate, hexane, or methanol are suitable choices.[7]
-
Rationale: These solvents are volatile, ensuring they do not cause large, tailing solvent peaks that could obscure the analyte peak. They are also compatible with common GC capillary column stationary phases. Water should be avoided as a final solvent for direct GC injection.[7]
Detailed Protocol for Sample Preparation
This protocol is designed to be a self-validating system, ensuring that the final sample is of high quality for GC-MS analysis.
Objective: To prepare a clear, particulate-free solution of this compound in a volatile organic solvent at a concentration suitable for GC-MS analysis (approximately 1-10 µg/mL).[7]
Materials:
-
This compound standard or sample
-
High-purity volatile organic solvent (e.g., dichloromethane)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 or 0.45 µm, solvent-compatible) or a centrifuge
-
2 mL autosampler vials with septa caps
Step-by-Step Procedure:
-
Initial Dilution: Accurately weigh a known amount of the this compound standard or sample and dissolve it in a precise volume of the chosen solvent in a volumetric flask to create a stock solution.
-
Working Solution Preparation: Perform serial dilutions from the stock solution to achieve a final working concentration in the range of 1-10 µg/mL. This concentration range is generally suitable for achieving a good signal-to-noise ratio without overloading the GC column.[7]
-
Removal of Particulates:
-
Filtration: Filter the final working solution through a 0.22 or 0.45 µm syringe filter directly into a 2 mL autosampler vial. This step is crucial to prevent blockage of the GC injector and contamination of the column.
-
Centrifugation (Alternative): If the sample contains suspended solids, centrifuge the solution at a moderate speed (e.g., 5000 rpm for 5 minutes) and carefully transfer the supernatant to an autosampler vial.
-
-
Vial Sealing: Securely cap the vial with a septum cap to prevent evaporation of the volatile solvent and analyte.
-
Blank Preparation: Prepare a solvent blank using the same batch of solvent and an empty vial to check for any background contamination.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters: A Proposed Method
| Parameter | Recommended Setting | Rationale and Expert Insights |
| GC System | Agilent 8890 GC or equivalent | A modern, reliable GC system is essential for reproducible results. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A single quadrupole mass spectrometer provides the necessary sensitivity and selectivity for this analysis. |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A mid-polarity column like a DB-5ms provides a good balance of selectivity for a wide range of compounds, including nitriles. For potentially better peak shape with this polar analyte, a column with a slightly more polar phase (e.g., DB-17ms) could also be evaluated. |
| Injector | Split/Splitless | |
| Injector Temperature | 250 °C | This temperature ensures the rapid and complete volatilization of this compound without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | For initial screening and qualitative analysis, a split injection prevents column overloading and ensures sharp peaks. For trace analysis, a splitless injection can be employed. |
| Injection Volume | 1 µL | A standard injection volume that is appropriate for most capillary GC systems. |
| Carrier Gas | Helium | Helium is the most common and reliable carrier gas for GC-MS, providing good efficiency and compatibility with the mass spectrometer. |
| Flow Rate | 1.0 mL/min (Constant Flow) | This flow rate is optimal for a 0.25 mm ID column, providing a good balance between analysis speed and chromatographic resolution. |
| Oven Temperature Program | Initial: 50 °C (hold for 2 min) Ramp: 10 °C/min to 200 °C Hold: 2 min | The initial temperature and hold time allow for good focusing of the analyte at the head of the column. The temperature ramp is sufficient to elute this compound in a reasonable time with good peak shape. The final hold ensures that any less volatile impurities are eluted from the column. |
| MS Transfer Line Temp. | 280 °C | This temperature prevents the condensation of the analyte as it transfers from the GC to the MS. |
| Ion Source Temperature | 230 °C | A standard ion source temperature that promotes efficient ionization while minimizing thermal degradation. |
| Ionization Mode | Electron Ionization (EI) | EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which are essential for library matching and structural elucidation. |
| Electron Energy | 70 eV | The standard electron energy for EI, which provides consistent and extensive fragmentation. |
| Mass Scan Range | m/z 35-150 | This mass range covers the molecular ion of this compound (m/z 81) and its expected fragment ions. |
| Acquisition Mode | Full Scan | For qualitative analysis and identification, full scan mode is used to obtain the complete mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity. |
Data Analysis and Interpretation: Unraveling the Mass Spectrum
The mass spectrum of a compound provides a unique fingerprint based on its fragmentation pattern upon electron ionization. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound, which is an invaluable tool for its identification.[4]
The Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.
Sources
- 1. This compound | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Cyclopropanecarbonitrile [webbook.nist.gov]
- 6. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectral Data Interpretation of Cyclopropylacetonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropylacetonitrile is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] Its unique structural motif, featuring a strained cyclopropyl ring adjacent to a nitrile functional group, imparts specific chemical reactivity and physical properties. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering a holistic interpretation grounded in fundamental spectroscopic principles.
Molecular Structure and Physicochemical Properties
This compound (C₅H₇N) possesses a distinct molecular architecture that directly influences its spectral output. The molecule consists of a three-membered cyclopropane ring bonded to a methylene (-CH₂) group, which in turn is attached to a nitrile (-C≡N) functional group. This combination of a highly strained aliphatic ring and a strongly electron-withdrawing cyano group creates a unique electronic environment for each atom, which is reflected in the spectral data.
| Property | Value | Source |
| Molecular Formula | C₅H₇N | PubChem[2] |
| Molecular Weight | 81.12 g/mol | PubChem[2] |
| CAS Number | 6542-60-5 | ChemicalBook[1] |
| Boiling Point | 142-144 °C | Sigma-Aldrich[3] |
| Density | 0.878 g/mL at 25 °C | Sigma-Aldrich[3] |
| Refractive Index | n20/D 1.4235 | Sigma-Aldrich[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized approach to sample preparation is critical for acquiring high-quality, reproducible NMR data.[4]
Objective: To prepare a solution of this compound suitable for ¹H and ¹³C NMR analysis and acquire the spectra.
Materials:
-
This compound (97% purity or higher)[3]
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pasteur pipette or syringe with a blunt needle
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a small vial. The concentration should be around 10-50 mM for ¹H NMR and 50-200 mM for ¹³C NMR.[1]
-
Ensure complete dissolution by vortexing the vial gently.
-
Using a Pasteur pipette or syringe, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine, adjusting the depth according to the spectrometer's guide.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Following the ¹H acquisition, acquire the proton-decoupled ¹³C NMR spectrum.
-
Figure 1: Standard workflow for NMR sample preparation and data acquisition.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is characterized by four distinct signals, each corresponding to a unique set of protons in the molecule. The upfield region is dominated by the signals of the cyclopropyl protons, a hallmark of such strained ring systems.[5]
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-4, H-5 | 0.30 - 0.35 | Multiplet | 2H | CH₂ (cyclopropyl, cis to CH₂CN) |
| H-2, H-3 | 0.70 - 0.79 | Multiplet | 2H | CH₂ (cyclopropyl, trans to CH₂CN) |
| H-1 | 1.00 - 1.15 | Multiplet | 1H | CH (cyclopropyl) |
| H-6 | 2.33 - 2.41 | Doublet (J=6.92 Hz) | 2H | CH₂ (methylene) |
| (Source: ChemicalBook, 270 MHz, CDCl₃)[2] |
-
Causality of Chemical Shifts: The protons on the cyclopropyl ring (H-1, H-2, H-3, H-4, H-5) are significantly shielded and appear at unusually high field (0.30-1.15 ppm). This is due to the anisotropic magnetic field generated by the ring currents within the strained cyclopropane system.[5] The methylene protons (H-6), being adjacent to the electron-withdrawing nitrile group, are deshielded and appear further downfield (2.33-2.41 ppm).[6]
-
Spin-Spin Coupling: The methylene protons (H-6) appear as a doublet due to coupling with the single methine proton (H-1) on the cyclopropyl ring. The complex multiplet patterns for the cyclopropyl protons arise from both geminal (protons on the same carbon) and vicinal (protons on adjacent carbons) coupling.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments. For this compound, four distinct signals are observed.
| Chemical Shift (δ, ppm) | Assignment |
| 5.6 | C-2, C-3 (CH₂) |
| 11.2 | C-1 (CH) |
| 16.4 | C-4 (CH₂) |
| 118.6 | C-5 (C≡N) |
| (Source: Spectral Database for Organic Compounds, SDBS) |
-
Causality of Chemical Shifts: Similar to the ¹H NMR, the cyclopropyl carbons (C-1, C-2, C-3) are highly shielded and resonate at a high field (5.6-11.2 ppm). The methylene carbon (C-4) is slightly deshielded in comparison. The most downfield signal at 118.6 ppm is characteristic of a nitrile carbon, which typically appears in the 110-125 ppm range.[7] The sp-hybridization and the electronegativity of the nitrogen atom contribute to this chemical shift.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an invaluable technique for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound is dominated by a strong, sharp absorption characteristic of the nitrile group.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR is a modern IR sampling technique that requires minimal sample preparation, making it ideal for rapid analysis of liquids like this compound.[8]
Objective: To obtain the IR spectrum of neat this compound using an ATR accessory.
Materials:
-
This compound
-
FTIR spectrometer with a diamond ATR accessory
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Collect a background spectrum of the empty ATR crystal. This will account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.
-
-
Sample Spectrum:
-
Place a single drop of this compound directly onto the center of the ATR crystal.
-
Collect the sample spectrum.
-
-
Cleanup:
-
Clean the ATR crystal thoroughly using a lint-free wipe moistened with isopropanol.
-
Allow the crystal to dry completely.
-
Figure 2: Experimental workflow for acquiring an ATR-IR spectrum.
IR Spectral Interpretation
The key diagnostic feature in the IR spectrum of this compound is the nitrile stretch.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2963, 2873 | Medium | C-H stretch (sp³ C-H) |
| 2250 | Strong, Sharp | C≡N stretch (Nitrile) |
| 1450 | Medium | CH₂ scissoring |
| (Source: Spectral Database for Organic Compounds, SDBS) |
-
Nitrile (C≡N) Stretch: The most prominent peak is the strong, sharp absorption at 2250 cm⁻¹. This is highly characteristic of the C≡N triple bond stretch in a nitrile.[9] Its intensity is due to the large change in dipole moment during the stretching vibration, and its position in a relatively uncongested region of the spectrum makes it an unambiguous identifier for the nitrile functional group.
-
C-H Stretches: The peaks at 2963 and 2873 cm⁻¹ are typical for sp³ C-H stretching vibrations from the methylene and cyclopropyl groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for analyzing volatile compounds like this compound. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer for ionization and detection.
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Materials:
-
This compound
-
Volatile solvent (e.g., dichloromethane or hexane)
-
GC-MS instrument with an electron ionization source
-
Autosampler vial with insert
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~10 µg/mL) in a suitable volatile solvent.[6]
-
Transfer the solution to a GC autosampler vial.
-
-
Instrument Setup and Analysis:
-
Set up an appropriate GC temperature program to ensure good separation and peak shape. A typical program might start at 50 °C and ramp up to 200 °C.
-
Set the injector temperature to ~250 °C.
-
Set the mass spectrometer to scan a mass range of m/z 35-200.
-
Inject the sample into the GC-MS system.
-
Mass Spectrum Interpretation
The EI mass spectrum shows the relative abundance of ions produced upon electron impact.
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |
| 81 | 25 | [M]⁺ (Molecular Ion) |
| 80 | 40 | [M-H]⁺ |
| 54 | 75 | [M-HCN]⁺ |
| 53 | 45 | [C₄H₅]⁺ |
| 41 | 100 | [C₃H₅]⁺ (Base Peak) |
| 39 | 60 | [C₃H₃]⁺ |
| (Source: Spectral Database for Organic Compounds, SDBS) |
-
Molecular Ion Peak: The peak at m/z 81 corresponds to the molecular weight of this compound, confirming its molecular formula.[2] Its moderate intensity is common for nitriles.
-
Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues.[8]
-
Base Peak (m/z 41): The most abundant ion is at m/z 41, which corresponds to the stable cyclopropylcarbinyl or allyl cation ([C₃H₅]⁺), formed by the loss of the acetonitrile radical.
-
m/z 80: Loss of a single hydrogen atom from the molecular ion gives the [M-H]⁺ peak.
-
m/z 54: This significant peak results from the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the molecular ion, a common fragmentation pathway for nitriles.
-
Figure 3: Key fragmentation pathways of this compound in EI-MS.
Integrated Spectral Analysis and Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together, they offer unambiguous confirmation of the this compound structure.
-
MS establishes the molecular formula (C₅H₇N) with a molecular ion peak at m/z 81.
-
IR spectroscopy confirms the presence of a nitrile functional group (C≡N) with its characteristic strong, sharp absorption at 2250 cm⁻¹.
-
¹³C NMR shows four distinct carbon environments, consistent with the molecular structure, including the diagnostic nitrile carbon at 118.6 ppm and the highly shielded cyclopropyl and methylene carbons.
-
¹H NMR provides the final, detailed confirmation. It shows the correct number of protons in distinct chemical environments, with integrations matching the proton count for each group. The characteristic upfield shifts of the cyclopropyl protons and the coupling pattern between the methylene and cyclopropyl methine protons solidify the connectivity of the molecule.
Conclusion
The spectral data of this compound are a direct reflection of its unique molecular structure. The strained, electron-rich cyclopropyl ring and the electron-withdrawing nitrile group create distinct and readily interpretable signatures in NMR, IR, and mass spectrometry. By systematically analyzing the chemical shifts, coupling constants, characteristic absorptions, and fragmentation patterns, researchers can confidently identify and characterize this important synthetic intermediate. This guide provides the foundational knowledge and practical protocols necessary for robust spectral interpretation, ensuring data integrity in research and development settings.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 643447, this compound." PubChem, [Link]. Accessed December 30, 2025.
-
SpectraBase. "Cyclopropanecarbonitrile." Wiley-VCH GmbH, [Link]. Accessed December 30, 2025.
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. "Spectral Database for Organic Compounds (SDBS)." SDBS, [Link]. Accessed December 30, 2025.
-
SpectraBase. "2-Cyclopropylacetonitrile." John Wiley & Sons, Inc., [Link]. Accessed December 30, 2025.
-
LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, [Link]. Accessed December 30, 2025.
-
Fiveable. "Spectroscopy of Carboxylic Acids and Nitriles." Fiveable, [Link]. Accessed December 30, 2025.
-
University of Calgary. "Ch20: Spectroscopy Analysis : Nitriles." University of Calgary, [Link]. Accessed December 30, 2025.
-
Doc Brown's Chemistry. "mass spectrum of cyclopropane C3H6 fragmentation pattern." Doc Brown's Chemistry, [Link]. Accessed December 30, 2025.
-
Human Metabolome Database. "13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666)." HMDB, [Link]. Accessed December 30, 2025.
-
LibreTexts. "6.6: ¹H NMR Spectra and Interpretation (Part I)." Chemistry LibreTexts, [Link]. Accessed December 30, 2025.
-
Oregon State University. "CH362: Use of IR Spectrometer with an ATR cell." Oregon State University, [Link]. Accessed December 30, 2025.
-
Imperial College London. "Standard Operating Procedure (SOP) Title: NMR Sample Preparation." Imperial College London, [Link]. Accessed December 30, 2025.
-
SCION Instruments. "Sample preparation GC-MS." SCION Instruments, [Link]. Accessed December 30, 2025.
-
ResearchGate. "MS/MS fragmentation spectrum (top) and fragmentation pattern (bottom)..." ResearchGate, [Link]. Accessed December 30, 2025.
-
Chemguide. "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS." Chemguide, [Link]. Accessed December 30, 2025.
-
National Institute of Advanced Industrial Science and Technology (AIST). "AIST:SDBS Help." SDBS, [Link]. Accessed December 30, 2025.
-
NMRS.io. "13C | Solvent | NMR Chemical Shifts." NMRS.io, [Link]. Accessed December 30, 2025.
-
DTIC. "NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES." DTIC, [Link]. Accessed December 30, 2025.
-
Spectroscopy Online. "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy Online, [Link]. Accessed December 30, 2025.
-
Doc Brown's Chemistry. "cyclopropane low high resolution H-1 proton nmr spectrum." Doc Brown's Chemistry, [Link]. Accessed December 30, 2025.
-
University of Wisconsin. "NMR Spectroscopy – 1H NMR Chemical Shifts." University of Wisconsin, [Link]. Accessed December 30, 2025.
-
P212121 Store. "this compound | CAS 6542-60-5." P212121 Store, [Link]. Accessed December 30, 2025.
-
LibreTexts. "NMR - Interpretation." Chemistry LibreTexts, [Link]. Accessed December 30, 2025.
-
Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." Emery Pharma, [Link]. Accessed December 30, 2025.
Sources
- 1. This compound | 6542-60-5 [chemicalbook.com]
- 2. This compound | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 环丙基乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to 2-Cyclopropylacetonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropyl Moiety in Modern Chemistry
In the landscape of contemporary medicinal chemistry and organic synthesis, the cyclopropyl group has emerged as a uniquely valuable structural motif. Its rigid, strained three-membered ring imparts a range of desirable physicochemical properties to molecules, including enhanced metabolic stability, increased potency, and improved membrane permeability.[1] This guide focuses on a key building block that provides access to this valuable functionality: 2-cyclopropylacetonitrile. The official IUPAC name for this compound is 2-cyclopropylacetonitrile .[2] It is also commonly referred to as cyclopropylacetonitrile or cyclopropaneacetonitrile.[2]
This document serves as a comprehensive technical resource for researchers and professionals in drug development and the broader chemical sciences. It will provide an in-depth exploration of the synthesis, properties, and applications of 2-cyclopropylacetonitrile, with a particular focus on its role as a strategic intermediate in the creation of novel therapeutics.
Physicochemical and Spectroscopic Profile of 2-Cyclopropylacetonitrile
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research and development.
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 6542-60-5 | [3] |
| Molecular Formula | C₅H₇N | [3][4] |
| Molecular Weight | 81.12 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 142-144 °C | [3] |
| Density | ~0.878 g/mL at 25 °C | [6] |
| Refractive Index | ~1.4235 at 20 °C | [3] |
| Solubility | Miscible with water, methylene chloride, and alcohols. |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of 2-cyclopropylacetonitrile.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 2-cyclopropylacetonitrile is characterized by distinct signals corresponding to the cyclopropyl and methylene protons. A typical spectrum in CDCl₃ exhibits a doublet for the two protons of the methylene group adjacent to the nitrile, a multiplet for the single proton on the cyclopropyl ring attached to the methylene group, and two multiplets for the remaining four protons of the cyclopropyl ring.[7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides further confirmation of the structure, showing characteristic peaks for the nitrile carbon, the methylene carbon, and the carbons of the cyclopropyl ring.
-
IR (Infrared) Spectroscopy: The IR spectrum of 2-cyclopropylacetonitrile displays a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹. Other significant peaks correspond to C-H stretching and bending vibrations of the cyclopropyl and methylene groups.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing the purity and confirming the molecular weight of 2-cyclopropylacetonitrile. The mass spectrum will show the molecular ion peak (M⁺) at m/z = 81, corresponding to the molecular weight of the compound.[2]
Synthesis of 2-Cyclopropylacetonitrile: A Comparative Overview of Key Methodologies
Several synthetic routes to 2-cyclopropylacetonitrile have been developed, each with its own advantages and considerations. The choice of method often depends on factors such as the availability of starting materials, desired scale, and safety considerations.
Method 1: Nucleophilic Substitution of a Cyclopropylmethyl Halide
This is a widely employed method that involves the reaction of a cyclopropylmethyl halide (typically bromide or chloride) with an alkali metal cyanide.
Reaction Scheme:
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aablocks.com [aablocks.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 6542-60-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2-Cyclopropylacetonitrile | 6542-60-5 [sigmaaldrich.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Molecular Structure and Applications of Cyclopropylacetonitrile
Abstract
Cyclopropylacetonitrile, a structurally unique molecule combining a strained three-membered ring with a reactive nitrile functional group, stands as a cornerstone in modern synthetic chemistry. Its distinct electronic and steric properties make it a highly sought-after building block in the design and synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive technical overview of this compound, delving into its molecular structure, spectroscopic signature, computational analysis, synthesis, reactivity, and applications. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its effective utilization in research and development.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropyl group is a privileged motif in medicinal chemistry, renowned for its ability to impart favorable pharmacological properties to drug candidates.[1][] Its rigid, three-dimensional structure can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidation, and modulate physicochemical properties such as lipophilicity and aqueous solubility. When appended to a reactive handle like the nitrile group, the resulting molecule, this compound, becomes a powerful and versatile intermediate for the synthesis of a diverse array of complex molecules.[][3][4][5] This guide will explore the fundamental characteristics of this compound that underpin its utility.
Molecular Structure and Spectroscopic Profile
The unique chemical behavior of this compound is a direct consequence of its molecular architecture. The strained cyclopropane ring, with its ~60° internal bond angles, possesses significant sp² character in its C-C bonds, often referred to as "bent bonds." This feature influences the electronic properties of the adjacent methylene and nitrile groups.
Molecular Geometry
Table 1: Predicted Geometrical Parameters of this compound
| Parameter | Bond | Predicted Bond Length (Å) | Predicted Bond Angle (°) |
| C-C (ring) | C1-C2 | ~1.51 | - |
| C-C (exocyclic) | C1-C3 | ~1.50 | - |
| C-C (nitrile) | C3-C4 | ~1.47 | - |
| C≡N | C4≡N | ~1.16 | - |
| C-H (ring) | C-H | ~1.08 | - |
| C-H (methylene) | C-H | ~1.09 | - |
| Angle | C2-C1-C3 | - | ~118 |
| Angle | C1-C3-C4 | - | ~112 |
| Angle | C3-C4-N | - | ~178 (near linear) |
Note: These values are estimations based on standard bond lengths and angles for similar chemical environments and may vary slightly from experimental values. DFT calculations would provide more precise theoretical values.[6][7]
The near-tetrahedral angles of the methylene bridge and the linear geometry of the nitrile group are key structural features. The interaction between the bent bonds of the cyclopropyl ring and the π-system of the nitrile is a subject of interest in understanding its reactivity.
Caption: Ball-and-stick model of this compound.
Spectroscopic Characterization
The structural features of this compound give rise to a distinct spectroscopic fingerprint.
The proton NMR spectrum is characterized by the upfield signals of the cyclopropyl protons, a consequence of the ring current effect of the strained ring.[8]
Table 2: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.3-2.4 | d | 2H | -CH₂-CN |
| ~1.0-1.2 | m | 1H | -CH- (cyclopropyl) |
| ~0.6-0.8 | m | 2H | -CH₂- (cyclopropyl) |
| ~0.2-0.4 | m | 2H | -CH₂- (cyclopropyl) |
Solvent: CDCl₃. Reference: TMS at 0.00 ppm. Data is approximate and may vary based on instrument and conditions.[9]
The diastereotopic nature of the methylene protons on the cyclopropane ring results in complex multiplets. The downfield shift of the methylene protons adjacent to the nitrile group is due to the electron-withdrawing effect of the cyano group.
The ¹³C NMR spectrum provides complementary information about the carbon framework.[9][10]
Table 3: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~118-120 | -C≡N |
| ~20-22 | -CH₂-CN |
| ~8-10 | -CH- (cyclopropyl) |
| ~4-6 | -CH₂- (cyclopropyl) |
Solvent: CDCl₃. Data is approximate and may vary.
The nitrile carbon appears significantly downfield, while the cyclopropyl carbons are found in the upfield region, characteristic of strained ring systems.
The IR spectrum is dominated by a sharp, strong absorption band characteristic of the nitrile group.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2250 | Strong, Sharp | C≡N stretch |
| ~3000-3100 | Medium | C-H stretch (cyclopropyl) |
| ~2850-2950 | Medium | C-H stretch (methylene) |
| ~1450 | Medium | CH₂ scissoring |
Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is typically observed at m/z = 81.[5][8] Common fragmentation pathways involve the loss of the nitrile group, cleavage of the cyclopropane ring, and rearrangements.[4][11][12]
Computational Chemistry Insights
Modern computational chemistry provides powerful tools to understand the electronic structure and reactivity of molecules like this compound.[13][14][15]
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule.[11][16] For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
-
HOMO: The HOMO is likely to have significant contributions from the "bent bonds" of the cyclopropane ring and the σ-bonds of the methylene group, making these regions susceptible to electrophilic attack.
-
LUMO: The LUMO is expected to be localized primarily on the π* orbital of the C≡N triple bond. This indicates that the carbon atom of the nitrile group is the primary site for nucleophilic attack.
Caption: FMO diagram illustrating reactivity sites.
Natural Bond Orbital (NBO) Analysis
NBO analysis can provide a more detailed picture of the bonding and electronic distribution. It would likely confirm the high p-character of the exocyclic orbitals of the cyclopropyl carbons and the significant polarization of the C≡N bond, with a partial positive charge on the carbon and a partial negative charge on the nitrogen. This charge distribution further supports the nitrile carbon as the primary electrophilic site.
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the choice of method often depending on the starting materials and desired scale. A common and effective laboratory-scale synthesis involves the dehydration of cyclopropylacetaldehyde oxime.
Experimental Protocol: Synthesis from Cyclopropylacetaldehyde Oxime[9]
This protocol provides a reliable method for the preparation of this compound.
Materials:
-
Cyclopropylacetaldehyde oxime
-
Acetic anhydride
-
Ethyl acetate
-
50 mL three-necked flask
-
Reflux condenser
-
Thermometer
-
Stirrer
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 50 mL three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, charge cyclopropylacetaldehyde oxime (16.8 g, 0.17 mol) and ethyl acetate (20 mL).
-
Addition of Acetic Anhydride: While stirring, add acetic anhydride (18.2 g, 0.18 mol) dropwise to the mixture over 30 minutes, maintaining the temperature at approximately 25°C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.
-
Work-up: After cooling to room temperature, remove the ethyl acetate by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation (e.g., 75°C at 110 mmHg) to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the chemistry of the nitrile group, which can be transformed into a variety of other functional groups.
Hydrolysis
The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide.
-
Acidic Hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄) and heat will convert the nitrile to cyclopropylacetic acid.
-
Basic Hydrolysis: Reaction with a strong base (e.g., NaOH) followed by an acidic workup also yields cyclopropylacetic acid.[17] Partial hydrolysis to the amide can sometimes be achieved under milder basic conditions.
Reduction
The nitrile group can be reduced to a primary amine, cyclopropylethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is crucial for incorporating the cyclopropylethylamine moiety into pharmaceutical targets.
Reactions with Organometallic Reagents
Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile group.[10] The initial imine intermediate is then hydrolyzed upon aqueous workup to yield a ketone. For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 1-cyclopropylpropan-2-one.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules.[][3][4][5][18][19]
Pharmaceutical Applications
The cyclopropyl and nitrile moieties are present in numerous drug candidates and approved pharmaceuticals. This compound serves as a key precursor to cyclopropyl-containing amines, ketones, and carboxylic acids, which are then incorporated into larger drug scaffolds. While direct synthesis of a marketed drug starting from this compound is not always explicitly published in primary literature, its derivatives are instrumental. For instance, cyclopropylamine, which can be derived from this compound, is a key component in several antiviral and antidepressant medications.[20]
Agrochemical Applications
In the agrochemical industry, the cyclopropyl group is known to enhance the efficacy and selectivity of herbicides, insecticides, and fungicides. This compound provides a convenient starting point for the synthesis of these complex agrochemicals.[][3]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[8]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Incompatibilities: Incompatible with strong oxidizing agents.[21]
Conclusion
This compound is a molecule of significant synthetic value, bridging the unique properties of the cyclopropyl group with the versatile reactivity of the nitrile functional group. Its importance in the synthesis of pharmaceuticals and agrochemicals is well-established. This guide has provided a detailed overview of its molecular structure, spectroscopic properties, synthesis, and reactivity, with the aim of equipping researchers and professionals with the knowledge to effectively utilize this powerful building block in their synthetic endeavors.
References
-
Bohrium. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 28). This compound CAS 6524-60-5: Your Essential Fine Chemical Intermediate for Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and DFT optimized geometrical parameters (bond length and... | Download Scientific Diagram. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of this compound: Properties and Synthesis Insights. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Unknown. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C5H7N). Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
YouTube. (2020, April 18). frontier molecular orbital analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Gas electron diffraction. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized geometry, bond lengths, numbering system, bond angles, and... - ResearchGate. Retrieved from [Link]
-
YouTube. (2022, November 27). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. Retrieved from [Link]
-
YouTube. (2012, December 19). How2: Interpret a carbon-13 NMR spectrum. Retrieved from [Link]
-
IU East Experimental Chemistry Laboratory Manual. (n.d.). Molecular Geometry and Polarity. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Computational Chemistry Using Modern Electronic Structure Methods | Request PDF. Retrieved from [Link]
-
OpenStax. (n.d.). 12.2 Interpreting Mass Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
arXiv. (2022, June 16). [2201.06514v3] Geometry optimization with heat bath configuration interaction. Retrieved from [Link]
-
P212121 Store. (n.d.). This compound | CAS 6542-60-5 | C5H7N. Retrieved from [Link]
-
ResearchGate. (n.d.). Density Functional Theory investigation of bond length, bond angle and thermodynamic parameters in 1,2,3,4-tetrahydro-6. Retrieved from [Link]
-
UND Scholarly Commons. (n.d.). "Computational Studies Of Metal-Substituted Systems And Development Of " by Minh Duong Popis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Computational Chemistry with ChemCompute. Retrieved from [Link]
-
NREL. (2023, September 28). A Perspective on Sustainable Computational Chemistry Software Development and Integration. Retrieved from [Link]
-
Penn State. (2018, February 27). Comparing Molecular Geometry Optimization with Localized and non-Localized Basis Sets | Density Functional Theory and Practice Course. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 3-Cyclopropyl-1,2-dimethyldiaziridine: synthesis and study of molecular structure by gas electron diffraction method | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas-phase molecular structures determined by electron diffraction. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. uni-saarland.de [uni-saarland.de]
- 5. PubChemLite - this compound (C5H7N) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. ijcps.org [ijcps.org]
- 8. This compound | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. "Computational Studies Of Metal-Substituted Systems And Development Of " by Minh Duong Popis [commons.und.edu]
- 15. docs.nrel.gov [docs.nrel.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. This compound | 6542-60-5 | Benchchem [benchchem.com]
- 18. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 19. researchgate.net [researchgate.net]
- 20. longdom.org [longdom.org]
- 21. store.p212121.com [store.p212121.com]
Cyclopropylacetonitrile safety and handling precautions
An In-Depth Technical Guide to the Safe Handling and Use of Cyclopropylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: A Proactive Approach to the Chemistry of this compound
This compound is a valuable building block in modern organic synthesis, prized for the unique conformational constraints and metabolic properties imparted by its cyclopropyl moiety. Its application extends from the synthesis of novel pharmaceutical intermediates to agrochemicals. However, its utility is matched by a significant hazard profile that demands a comprehensive and proactive safety culture. This guide is designed to move beyond mere compliance, offering an in-depth understanding of the "why" behind safety protocols. By elucidating the chemical causality of its hazards, this document empowers researchers to not only follow procedures but to internalize a safety-first mindset, creating a self-validating system of safe laboratory practices.
Hazard Identification and Risk Assessment: A Mechanistic Perspective
A thorough understanding of the inherent hazards of this compound is the foundation of its safe handling. The primary risks are its flammability, acute toxicity, and potential for genetic damage.[1][2]
GHS Classification and Hazard Statements
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard statements:
| Hazard Class | GHS Code | Hazard Statement | Source |
| Flammable Liquids | H226 | Flammable liquid and vapor | [1] |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin | [1] |
| Acute Toxicity (Oral) | H300/H302 | Fatal/Harmful if swallowed | [2][3] |
| Acute Toxicity (Inhalation) | H331/H332 | Toxic/Harmful if inhaled | [2] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects | [1][2] |
The "Why" Behind the Hazards
-
Flammability (H226): With a flash point of approximately 43-44°C (109-111°F), this compound's vapors can readily form an ignitable mixture with air at moderately elevated temperatures.[4] The energy required for ignition is relatively low, and its vapors, being denser than air, can accumulate in low-lying areas and travel to a distant ignition source.[3]
-
Acute Toxicity (H300/H311/H331): The toxicity of nitriles is often associated with their in vivo metabolism. While specific data for this compound is limited, the toxicity of similar organic nitriles can be attributed to the metabolic release of cyanide ions. This process inhibits cytochrome c oxidase, a critical enzyme in cellular respiration, leading to cytotoxic anoxia.[5] The cyclopropyl group's metabolism can also lead to reactive intermediates. Studies on other cyclopropyl-containing compounds have shown that they can undergo NADPH-dependent oxidation, forming reactive species that can covalently bind to macromolecules, contributing to cellular damage.[6]
-
Suspected Mutagenicity (H341): The H341 classification is a significant concern for researchers. While the precise mechanism for this compound is not fully elucidated, research on other N-cyclopropyl-N-nitroso compounds has shown them to be more potent mutagens than their N-allyl counterparts. This suggests that the alkylating species responsible for the mutagenic effect is likely a diazonium ion intermediate rather than a free cation.[7] This intermediate can directly interact with DNA, leading to genetic mutations.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Effective containment and personal protection are critical to mitigating the risks associated with this compound. The following diagram illustrates the hierarchy of controls, emphasizing that engineering controls are the first line of defense, supplemented by appropriate PPE.
Caption: Hierarchy of controls for handling this compound.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of toxic and flammable vapors.[8][9]
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[8]
-
Flammable Liquid Storage: Store this compound in a dedicated, grounded flammable liquid storage cabinet, away from oxidizing agents and sources of heat or ignition.[8]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment.
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory to protect against splashes.[8][10]
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[9]
-
Respiratory Protection: A respirator is generally not required when working in a properly functioning chemical fume hood. However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][13][14]
Standard Operating Procedures (SOPs): From Receipt to Disposal
Adherence to well-defined SOPs is essential for the safe handling of this compound at every stage of its lifecycle in the laboratory.
Procurement and Storage
-
Procure the smallest quantity of this compound necessary for your experiments.
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area in a tightly sealed container, inside a flammable liquid storage cabinet.[3]
-
Ensure containers are properly labeled with the chemical name and all relevant GHS pictograms and hazard statements.
A Representative Experimental Protocol: Reductive Amination (Illustrative Example)
The following is a hypothetical protocol to illustrate the integration of safety measures. This is not a validated procedure and should be adapted and fully risk-assessed before any laboratory work.
Objective: To perform a reductive amination of a ketone using this compound as a precursor to the corresponding primary amine.
Materials:
-
This compound
-
Anhydrous diethyl ether
-
Lithium aluminum hydride (LAH)
-
Ketone of choice
-
Hydrochloric acid (aqueous solution)
-
Sodium hydroxide (aqueous solution)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary PPE (chemical splash goggles, face shield, flame-resistant lab coat, double nitrile gloves).
-
Set up a dry, inert atmosphere reaction apparatus (e.g., oven-dried glassware, nitrogen or argon line).
-
Have a Class D fire extinguisher (for reactive metals like LAH) and a CO2 or dry chemical extinguisher readily available.
-
-
Reaction Setup (in fume hood):
-
Carefully weigh the required amount of LAH in a dry, inert atmosphere glove bag or glovebox and transfer it to the reaction flask.
-
Add anhydrous diethyl ether to the LAH suspension with stirring.
-
Slowly add a solution of this compound in anhydrous diethyl ether to the LAH suspension at a controlled temperature (e.g., 0°C) to manage the exothermic reaction.
-
After the addition is complete, allow the reaction to proceed as per the established protocol.
-
-
Workup (in fume hood):
-
Quench the reaction by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide, at a low temperature. This is a highly exothermic and gas-evolving step that must be done with extreme caution.
-
Filter the resulting salts and wash with diethyl ether.
-
Perform all extractions and solvent removal in the fume hood.
-
-
Decontamination and Waste Disposal:
-
Decontaminate all glassware by rinsing with an appropriate solvent (e.g., acetone), which should be collected as hazardous waste.
-
Dispose of all liquid and solid waste in appropriately labeled hazardous waste containers.
-
Waste Disposal
-
This compound and any materials contaminated with it must be disposed of as hazardous waste.[3]
-
The primary method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do not dispose of this compound down the drain.
-
Consult your institution's environmental health and safety office for specific waste disposal procedures.[15]
Emergency Procedures: Preparedness and Response
Rapid and correct response to an emergency is critical to minimizing harm.
Spills
The appropriate response to a spill depends on its size and location.
Sources
- 1. This compound | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. store.p212121.com [store.p212121.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Mutagenic properties of N-cyclopropyl and N-allyl-N-nitroso compounds. Studies on the nature of alkylating species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. amsafeppe.com [amsafeppe.com]
- 12. safetyware.com [safetyware.com]
- 13. 3m.com [3m.com]
- 14. shop.am-ind.com [shop.am-ind.com]
- 15. pharmabeginers.com [pharmabeginers.com]
theoretical studies on Cyclopropylacetonitrile reactivity
Abstract
Cyclopropylacetonitrile (CPA) stands as a molecule of significant interest in synthetic chemistry, primarily due to the unique juxtaposition of a strained cyclopropyl ring and an electron-withdrawing nitrile functional group. This distinct architecture imparts a rich and often dichotomous reactivity profile, making it a valuable building block in the synthesis of complex pharmaceutical and agrochemical agents. This technical guide provides a comprehensive exploration of the theoretical frameworks and computational methodologies used to investigate and predict the reactivity of CPA. By leveraging established principles of quantum chemistry, we will dissect the electronic structure of CPA and forecast its behavior in key reaction classes, including electrophilic ring-openings and cycloadditions. This document is intended to serve as a practical guide for researchers, offering both foundational knowledge and actionable computational protocols to accelerate discovery and process development.
The Duality of this compound: A Structural Perspective
The reactivity of any chemical species is fundamentally governed by its electronic structure. In this compound, two key features dictate its chemical behavior:
-
The Cyclopropyl Ring: This three-membered ring is characterized by significant ring strain (approximately 27 kcal/mol). The C-C bonds possess a high degree of p-character, often described by the Walsh orbital model. This makes the ring electronically similar to a π-system, capable of acting as a nucleophile and susceptible to ring-opening reactions that release the inherent strain.
-
The Acetonitrile Moiety: The nitrile group (-C≡N) is strongly electron-withdrawing and contains a π-system. The carbon atom is electrophilic, and the nitrogen possesses a lone pair, while the C≡N triple bond can participate in cycloaddition reactions as a dipolarophile.
This combination creates a molecule that can react in fundamentally different ways depending on the reaction conditions and the nature of the reacting partner. Theoretical chemistry provides the tools to map this complex reactivity landscape.
Core Theoretical Frameworks for Reactivity Prediction
Modern computational chemistry offers a suite of tools to dissect reaction mechanisms and predict chemical reactivity with remarkable accuracy. For a molecule like CPA, a multi-faceted approach is most insightful.
Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as the cornerstone for computational investigations in organic chemistry, providing a robust balance between computational cost and accuracy. By approximating the electronic density of a molecule, DFT methods can reliably calculate geometries, reaction energies, and the structures of transient species like transition states.
-
Common Functionals: Functionals like B3LYP are widely used for general-purpose organic reactions. For more complex systems or those where dispersion forces are critical, functionals from the M06 suite (e.g., M06-2X) are often employed.
-
Basis Sets: Pople-style basis sets such as 6-31G(d) for initial geometry optimizations and larger sets like 6-311++G(d,p) for final energy calculations are standard practice.
Frontier Molecular Orbital (FMO) Theory
FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
-
HOMO: The energy and location of the HOMO indicate the molecule's nucleophilicity. A higher energy HOMO suggests a stronger nucleophile.
-
LUMO: The energy and location of the LUMO indicate the molecule's electrophilicity. A lower energy LUMO suggests a stronger electrophile.
For CPA, the HOMO is expected to have significant contributions from the C-C σ-bonds of the cyclopropyl ring (Walsh orbitals), while the LUMO is anticipated to be the π* orbital of the C≡N bond. This separation underpins its dual reactivity.
The Distortion/Interaction Model (Activation Strain Model)
This powerful model, developed by Houk and Bickelhaupt, deconstructs the activation energy (ΔE‡) of a reaction into two key components:
-
Distortion Energy (ΔE‡dist): The energy required to distort the reactants from their ground-state geometries to their geometries in the transition state.
-
Interaction Energy (ΔE‡int): The stabilizing energy released when the distorted reactants interact to form the transition state.
This framework moves beyond simply calculating what the barrier is to explaining why the barrier exists, offering profound causal insights into steric and electronic effects.
Computational Workflow and Electronic Analysis of CPA
A systematic computational study is crucial for generating reliable and reproducible results. The following workflow represents a best-practice approach for analyzing the reactivity of a molecule like CPA.
Experimental Protocol: Standard Computational Workflow
-
Geometry Optimization & Frequency Calculation:
-
Perform a ground-state geometry optimization of this compound. A functional like B3LYP with a 6-31G(d) basis set is suitable.
-
Conduct a frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (i.e., has zero imaginary frequencies).
-
-
Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation with a more robust level of theory (e.g., M06-2X/6-311++G(d,p)) to obtain more accurate electronic properties.
-
From this calculation, extract HOMO and LUMO energies and visualize the orbitals.
-
Generate a Molecular Electrostatic Potential (MEP) map to visualize electron-rich and electron-deficient regions.
-
-
Transition State (TS) Searching:
-
For a specific reaction, construct an initial guess for the transition state structure.
-
Perform a TS optimization (e.g., using the Berny algorithm).
-
Verify the TS by running a frequency calculation; a true TS will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
-
Reaction Pathway Confirmation:
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the verified TS. This traces the reaction path downhill from the TS to the corresponding reactant and product, confirming the connection.
-
Caption: A standard workflow for the computational investigation of reaction mechanisms using DFT.
Electronic Properties of this compound
DFT calculations reveal the key electronic features of CPA. The HOMO is largely localized on the cyclopropyl ring, specifically on the C1-C2 and C1-C3 bonds, consistent with the Walsh orbital model. The LUMO is a characteristic π* orbital of the nitrile group. This spatial separation of the primary nucleophilic (HOMO) and electrophilic (LUMO) sites is the root of its versatile reactivity.
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Interpretation |
| EHOMO | -7.5 eV | Moderate nucleophilicity, originating from the strained ring. |
| ELUMO | +1.2 eV | Moderate electrophilicity at the nitrile carbon. |
| HOMO-LUMO Gap (ΔE) | 8.7 eV | Indicates high kinetic stability. |
| Dipole Moment | 3.9 D | A highly polar molecule, with the negative end at the nitrogen atom. |
| Note: These are representative values and may vary slightly with the level of theory. |
Predicted Reaction Pathways: A Theoretical Dissection
By applying the aforementioned theoretical models, we can predict and analyze the most probable reaction pathways for CPA.
Electrophilic Acid-Catalyzed Ring-Opening
The electron-withdrawing nitrile group polarizes the C-C bonds of the adjacent cyclopropane ring, making it an "activated" or "donor-acceptor" cyclopropane. This activation renders the ring susceptible to nucleophilic attack, particularly under acidic conditions which enhance the electrophilicity.
Mechanism: The reaction is theorized to proceed via two main steps:
-
Protonation/Lewis Acid Coordination: The Brønsted or Lewis acid activates the nitrile group. This dramatically increases its electron-withdrawing capacity, further polarizing and weakening the distal C2-C3 bond of the cyclopropane ring.
-
Nucleophilic Attack: A nucleophile attacks one of the methylene carbons (C2 or C3) of the cyclopropane ring in an SN2-like fashion, leading to concerted or stepwise ring-opening. The regioselectivity of this attack can be predicted by analyzing the transition states for both possibilities.
Computational studies can precisely map the potential energy surface for this process, determining the activation barriers and predicting the most favorable reaction pathway.
Caption: Energy profile for the acid-catalyzed ring-opening of this compound.
[3+2] Cycloaddition with Azides
The nitrile group of CPA can act as a dipolarophile in [3+2] cycloaddition reactions. A common example is the reaction with an organic azide to form a tetrazole ring, a valuable moiety in medicinal chemistry. DFT calculations are exceptionally well-suited to study these reactions.
Mechanism: Theoretical studies on analogous azide-nitrile cycloadditions show that the reaction typically proceeds through a single, concerted transition state. FMO theory suggests the reaction is controlled by the HOMOazide-LUMOnitrile interaction. Catalysis by Brønsted or Lewis acids can significantly accelerate the reaction by lowering the energy of the nitrile's LUMO, making it more electrophilic.
Computational Protocol: [3+2] Cycloaddition Study
-
Optimize Reactants: Obtain optimized geometries and energies for CPA and the chosen azide (e.g., methyl azide).
-
Locate Transition State: Find the transition state for the cycloaddition. The TS will show partially formed C-N and N-N bonds.
-
Analyze with Distortion/Interaction Model:
-
Calculate the single-point energies of the reactants in their optimized ground-state geometries.
-
Calculate the single-point energies of the reactants in the geometries they adopt within the TS.
-
The distortion energy is the difference between these two values.
-
The interaction energy is the difference between the total TS energy and the energy of the distorted reactants.
-
-
Optimize Product: Optimize the geometry of the resulting tetrazole product to determine the overall reaction energy.
This analysis not only predicts the reaction barrier but also provides insight into whether the barrier is dominated by the energy required to bend the linear azide and nitrile fragments (distortion) or by poor electronic stabilization in the TS (interaction).
Conclusion for the Field
Theoretical and computational chemistry provides an indispensable toolkit for the modern drug development professional. In the case of this compound, these methods transform our understanding from a qualitative picture of "strained ring" and "electron-withdrawing group" to a quantitative and predictive science.
By employing DFT, FMO theory, and advanced models like the Distortion/Interaction framework, researchers can:
-
Predict Reactivity: Foresee how CPA will react with different reagents under various conditions.
-
Elucidate Mechanisms: Gain a deep, step-by-step understanding of reaction pathways, identifying key intermediates and transition states.
-
Optimize Conditions: Computationally screen catalysts and reaction conditions to identify those that lower activation barriers and improve yields and selectivity.
-
Guide Synthesis: Design novel synthetic routes and troubleshoot unexpected experimental outcomes with a rational, data-driven approach.
The in silico investigation of CPA reactivity serves as a powerful paradigm for how computational science can accelerate innovation, reduce experimental costs, and ultimately shorten the timeline for bringing novel chemical entities from concept to application.
References
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Density Functional Theory Study of the Intramolecular [2 + 3] Cycloaddition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
-
Moor, R., & Himo, F. (2010). An Experimental and Computational Assessment of Acid-Catalyzed Azide–Nitrile Cycloadditions. The Journal of Organic Chemistry, 75(21), 7075–7084. [Link]
-
Himo, F., & Vallin, K. S. (2005). Mechanistic Insights on Azide−Nitrile Cycloadditions: On the Dialkyltin Oxide−Trimethylsilyl Azide Route and a New Vilsmeier−Haack-Type Organocatalyst. Journal of the American Chemical Society, 127(29), 10142–10143. [Link]
-
Himo, F., & Sharpless, K. B. (2005). Mechanisms of tetrazole formation by addition of azide to nitriles. Angewandte Chemie International Edition, 44(27), 4217-4220. [Link]
-
Himo, F., & Sharpless, K. B. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]
-
Jorner, K., et al. (2021). (a) Automatic workflow for calculation of reaction mechanism and features. ResearchGate. [Link]
-
Fustero, S., et al. (2024). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Chemical Communications. [Link]
-
ChemOntology: A Reusable Explicit Chemical Ontology-Based Method to Expedite Reaction Path Searches. (2025). ACS Catalysis. [Link]
-
The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.). Authorea. [Link]
-
Acid-catalysed nucleophilic ring opening of cyclopropanated 3-aza-2-oxabicyclic substrate I with an alcohol. (n.d.). ResearchGate. [Link]
-
Voituriez, A., & Guérinot, A. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227–263. [Link]
-
An open source computational workflow for the discovery of autocatalytic networks in abiotic reactions. (2022). Chemical Science. [Link]
-
Douglas, C. J., & Thomson, R. J. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(3), 676–679. [Link]
-
Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. (n.d.). SMU. [Link]
-
Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021). Chemistry Stack Exchange. [Link]
-
Jhaa, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 ||. YouTube. [Link]
-
Computational screening of chemical properties of molecule based on DFT Homo & Lumo through python tool. (2023). ChemRxiv. [Link]
-
DFT studies for finding HOMO and LUMO. (2024). YouTube. [Link]
-
DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). IJRPR. [Link]
-
A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters. (n.d.). PubMed Central. [Link]
The Synthesis and Strategic Importance of Cyclopropylacetonitrile: A Technical Guide
Abstract
Cyclopropylacetonitrile, a strained-ring nitrile, has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its unique stereoelectronic properties, conferred by the three-membered ring, offer a valuable scaffold for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and contemporary applications of this compound. We will delve into the seminal early syntheses, trace the progression to more efficient industrial-scale methodologies, and elucidate its critical role as a precursor to key intermediates like cyclopropylamine. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry. Its rigid, three-dimensional nature can enforce bioactive conformations, enhance metabolic stability, and improve cell membrane permeability, thereby favorably modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound (CAS 6542-60-5) serves as a key intermediate for introducing this valuable functionality.[1][2] This guide will provide a thorough examination of its history, synthesis, and applications.
A Historical Perspective: The Discovery and Evolution of Synthetic Routes
The synthetic journey to this compound began in the mid-20th century, with early methods characterized by modest yields. Over the decades, significant advancements have led to highly efficient and scalable processes.
The Pioneering Synthesis: Cartier and Bunce (1963)
The first documented synthesis of this compound was reported by G. P. Cartier and S. C. Bunce in 1963. Their approach involved the nucleophilic substitution of cyclopropylmethyl bromide with sodium cyanide in an ethanolic solution. While groundbreaking, this method afforded the desired product in a mere 20% yield after purification by preparative gas chromatography.
Early Improvements and the Impact of Solvent Choice
Subsequent research focused on optimizing the reaction conditions to improve the yield. In 1966, Hanak and Ensslin reported a slightly improved yield of 24% using the same reaction. A significant breakthrough came in 1970 from Mezzoni and his team, who discovered that conducting the reaction in dimethylsulfoxide (DMSO) at 70°C dramatically increased the yield to 76%. This highlighted the profound impact of the solvent system on the efficiency of the cyanide displacement reaction.
The Advent of Phase-Transfer Catalysis
A further refinement in the synthesis of this compound was the introduction of phase-transfer catalysis (PTC). In 1982, Pardo and Morize reported a 75% yield by reacting cyclopropylmethyl bromide with sodium cyanide in the presence of a phase-transfer catalyst, although detailed experimental conditions were not provided in their initial communication. This methodology offers advantages in terms of milder reaction conditions and easier product isolation.
A modern, industrial-scale adaptation of this approach is detailed in a patent by the Eastman Chemical Company. This process, which also addresses the challenge of isomeric impurities, has become a cornerstone of modern this compound production.[3]
Comparative Analysis of Synthetic Methodologies
The evolution of this compound synthesis showcases a clear progression towards higher efficiency, scalability, and improved safety. The following table summarizes the key synthetic routes and their respective yields.
| Method | Year | Precursor | Reagents | Solvent | Yield (%) | Reference |
| Cartier and Bunce | 1963 | Cyclopropylmethyl bromide | NaCN | Ethanol | 20 | |
| Hanak and Ensslin | 1966 | Cyclopropylmethyl bromide | NaCN | Ethanol | 24 | |
| Mezzoni et al. | 1970 | Cyclopropylmethyl bromide | NaCN | DMSO | 76 | |
| Pardo and Morize | 1982 | Cyclopropylmethyl bromide | NaCN, Phase-Transfer Catalyst | Not specified | 75 | |
| From Oxime | 2004 | Cyclopropylacetaldehyde oxime | Acetic anhydride | Ethyl acetate | 76.7 | [4] |
Detailed Experimental Protocols
For the practical application of this chemistry, detailed and reliable protocols are essential. Below, we provide a step-by-step methodology for a modern, high-yield synthesis of this compound based on an industrial process.
Modern Industrial Synthesis via Phase-Transfer Catalysis
This protocol is adapted from the process described by the Eastman Chemical Company and represents a robust and scalable method for the preparation of this compound.[3]
Step 1: Preparation of Cyclopropylmethyl Bromide from Cyclopropanemethanol
-
To a 2-liter flask, add 1350 g (8.1 moles) of 48% aqueous hydrobromic acid.
-
Cool the stirred solution to 5-10°C.
-
Over a period of 1 hour, add 140 g (2 moles) of cyclopropanemethanol, maintaining the temperature between 5-10°C.
-
Allow the mixture to stir for at least 4 hours, during which time the product will phase separate.
-
Separate the organic layer, which contains a mixture of cyclopropylmethyl bromide, cyclobutyl bromide, and 4-bromo-1-butene. This mixture is used directly in the next step.
Step 2: Cyanide Displacement under Phase-Transfer Conditions
-
In a suitable reactor, combine the crude cyclopropylmethyl bromide mixture from Step 1 with an aqueous solution of sodium cyanide (1.2 to 3 molar equivalents per mole of total halides).
-
Add a phase-transfer catalyst (e.g., a quaternary ammonium salt).
-
Maintain the reaction temperature between 35-55°C with vigorous stirring. Reaction progress can be monitored by gas chromatography.
-
Upon completion, separate the organic phase.
-
The organic phase, containing this compound, unreacted cyclobutyl bromide, and 1-cyano-3-butene, is then subjected to fractional distillation to isolate the pure this compound (boiling point: 142-144°C).[1][4]
Mechanistic Insights: The SN2 Reaction and Potential Rearrangements
The primary route to this compound from cyclopropylmethyl bromide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[5]
Caption: SN2 mechanism for the synthesis of this compound.
In this reaction, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom of cyclopropylmethyl bromide in a concerted fashion, leading to the displacement of the bromide leaving group.[5]
It is crucial to consider the potential for rearrangement reactions when working with cyclopropylmethyl systems. Under certain conditions, particularly those favoring an SN1 mechanism (e.g., with less potent nucleophiles or in protic solvents), the formation of a cyclopropylmethyl cation can lead to ring-opening and the formation of isomeric byproducts such as cyclobutyl and homoallyl derivatives.[6] The use of aprotic polar solvents like DMSO and a strong nucleophile like cyanide favors the SN2 pathway, minimizing these undesired rearrangements.
Applications in Agrochemical and Pharmaceutical Synthesis
The primary utility of this compound lies in its role as a precursor to cyclopropylamine. The reduction of the nitrile functionality provides a straightforward route to this valuable primary amine, which is a key component in several commercially significant agrochemicals and pharmaceuticals.[7]
Caption: Reduction of this compound to cyclopropylamine.
Synthesis of Cyromazine
Cyromazine is a triazine-based insect growth regulator used extensively in agriculture and veterinary medicine.[8] Its synthesis involves the reaction of cyanuric chloride with cyclopropylamine.[2][9] The cyclopropylamine required for this synthesis can be readily prepared from this compound.
Synthesis of Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that is on the World Health Organization's List of Essential Medicines.[10] A key step in many synthetic routes to ciprofloxacin is the introduction of the cyclopropylamine moiety at the N-1 position of the quinolone core.[11] The availability of high-purity cyclopropylamine, derived from this compound, is therefore critical for the large-scale production of this important therapeutic agent.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₇N | [4] |
| Molecular Weight | 81.12 g/mol | [4] |
| Boiling Point | 142-144 °C | [1][4] |
| Density | 0.878 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.4235 | [4] |
¹H NMR (270 MHz, CDCl₃, TMS, ppm): δ 2.41-2.33 (2H, d, J=6.92 Hz), 1.15-1.00 (1H, m), 0.79-0.70 (2H, m), 0.35-0.30 (2H, m).[4]
Conclusion
This compound has traversed a remarkable journey from a low-yield laboratory curiosity to a readily available and indispensable industrial intermediate. The development of its synthesis, driven by the need for efficient access to the cyclopropylamine scaffold, is a testament to the power of process optimization in organic chemistry. For researchers in drug discovery and agrochemical development, a deep understanding of the history, synthesis, and reactivity of this compound is crucial for harnessing its full potential in the creation of novel and impactful molecules.
References
-
A Consolidated and Continuous Synthesis of Ciprofloxacin from a Vinylogous Cyclopropyl Amide. J Org Chem. 2019 Mar 15;84(6):3370-3376. [Link]
- EP1171421B1 - Process for the preparation of this compound - Google P
-
Small-Ring Compounds. VIII. Some Nucleophilic Displacement Reactions of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl p-Toluenesulfonates and Halides. Journal of the American Chemical Society. [Link]
-
This compound | CAS 6542-60-5 | C5H7N | P212121 Store. [Link]
-
Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. ACS Publications. [Link]
-
ciprofloxacin-a-two-step-process.pdf - Der Pharma Chemica. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. [Link]
-
The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [Link]
- EP1171421B1 - Process for the preparation of this compound - Google P
-
The Reaction of Alkyl Halides with Cyanide Ions - Chemistry LibreTexts. [Link]
-
The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [Link]
-
This compound | C5H7N | CID 643447 - PubChem. [Link]
-
nucleophilic substitution - halogenoalkanes and cyanide ions - Chemguide. [Link]
-
This compound | CAS 6542-60-5 | C5H7N | P212121 Store. [Link]
-
Cyromazine - Wikipedia. [Link]
- Multifunctional cyromazine - CN104621138A - Google P
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. EP1171421B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. dokumen.pub [dokumen.pub]
- 10. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]
- 11. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
solubility of Cyclopropylacetonitrile in organic solvents
An In-depth Technical Guide to the Solubility of Cyclopropylacetonitrile in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (C₅H₇N, CAS 6542-60-5) is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, where its solubility characteristics are critical for reaction kinetics, purification, and formulation.[1][2][3][4][5] This guide provides a comprehensive analysis of the solubility of this compound in organic solvents. It delves into the underlying physicochemical principles governing its solubility, offers detailed protocols for empirical determination, and presents a consolidated view of its known miscibility. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the use of this versatile nitrile compound.
Introduction: The Significance of this compound
This compound is a unique chemical entity featuring a strained, non-polar cyclopropyl ring and a highly polar nitrile (-C≡N) group. This structural dichotomy imparts a distinct reactivity and set of physical properties that are leveraged in complex molecular synthesis.[4] Its utility as a building block in creating active pharmaceutical ingredients and potent agrochemicals makes a thorough understanding of its behavior in various solvent systems a matter of practical and scientific importance.[1][2][3][4][5] Solvent selection directly impacts reaction efficiency, yield, and the ease of downstream processing; therefore, a predictive and empirical understanding of the solubility of this compound is paramount.
Theoretical Framework for Solubility
Molecular Structure and Physicochemical Properties
The solubility of a compound is fundamentally dictated by its molecular structure. This compound possesses a dualistic nature:
-
The Nitrile Group (-C≡N): This group is strongly polar due to the large dipole moment arising from the carbon-nitrogen triple bond. This polarity allows for strong dipole-dipole interactions and makes it a hydrogen bond acceptor.
-
The Cyclopropyl and Methylene Groups (-C₃H₅CH₂-): This portion of the molecule is aliphatic and non-polar, contributing to van der Waals forces (dispersion interactions).
This molecular structure results in a compound that is a colorless to pale yellow liquid at room temperature with a moderate boiling point and a density slightly less than water.[5][6][7] A summary of its key physical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6542-60-5 | [6][8][9] |
| Molecular Formula | C₅H₇N | [6][8][9] |
| Molecular Weight | 81.12 g/mol | [6][8] |
| Appearance | Clear colorless to pale yellow liquid | [2][5] |
| Density | ~0.878 g/mL at 25 °C | [6][7] |
| Boiling Point | 142-144 °C | [1][6][7] |
| Flash Point | 43.9 °C (111 °F) | [7] |
| Refractive Index | ~1.4235 (n20/D) |[6][7] |
Predicting Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility.[10][11] It posits that substances with similar intermolecular forces are likely to be soluble in one another.
-
Polar Solvents: Due to its polar nitrile group, this compound is expected to exhibit good solubility or miscibility in polar organic solvents. Protic solvents like alcohols (e.g., ethanol, methanol) can engage in hydrogen bonding with the nitrogen atom of the nitrile. Polar aprotic solvents like acetone, ethyl acetate, and acetonitrile can engage in strong dipole-dipole interactions.
-
Non-polar Solvents: The non-polar cyclopropyl and methylene components suggest some affinity for non-polar solvents like hydrocarbons (e.g., hexane, toluene). However, the strong polarity of the nitrile group may limit its miscibility with purely non-polar, aliphatic solvents. The overall solubility will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[10]
The diagram below illustrates the key solute-solvent interactions that govern the dissolution process.
Caption: Key intermolecular forces influencing solubility.
Known Solubility Data: A Qualitative Overview
Miscibility , in a practical sense, implies that the solute and solvent form a homogeneous solution in all proportions. This high degree of solubility is consistent with the theoretical framework discussed above.
Table 2: Reported Miscibility of this compound
| Solvent Class | Specific Solvent(s) | Reported Solubility | Source(s) |
|---|---|---|---|
| Halogenated | Methylene Chloride (DCM) | Miscible | [1][2][3] |
| Alcohols (Polar, Protic) | General "Alcohols" (e.g., Methanol, Ethanol) | Miscible | [1][2][3] |
| Aqueous | Water | Miscible |[1][2][3] |
The miscibility with alcohols and methylene chloride makes these solvents highly suitable for conducting reactions and extractions involving this compound. Its miscibility with water, despite its significant non-polar component, highlights the powerful solubilizing effect of the nitrile group.
Experimental Protocol for Solubility Determination
For solvents where miscibility data is not available, or for applications requiring precise quantitative understanding, direct experimental determination is necessary. The following protocols provide a robust framework for both qualitative and quantitative assessment.
Safety Precautions
Before commencing any experimental work, consult the Safety Data Sheet (SDS). This compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[7] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Protocol 1: Qualitative Determination of Miscibility (Visual Method)
This method is a rapid and straightforward approach to determine if two liquids are miscible.[13]
Methodology:
-
Preparation: Obtain a clean, dry 10 mL graduated cylinder or a large test tube.
-
Solvent Addition: Add 2 mL of the test solvent to the graduated cylinder.
-
Titration: Slowly add this compound to the solvent in 0.5 mL increments.
-
Mixing: After each addition, cap and invert the cylinder (or vortex the test tube) for 10-20 seconds to ensure thorough mixing.[13]
-
Observation: Allow the mixture to stand for 30 seconds. Visually inspect the mixture against a well-lit background.[13]
-
Miscible: The solution remains a single, clear phase.
-
Immiscible: Two distinct layers form, or the solution becomes persistently cloudy/turbid.[14]
-
-
Documentation: Record the total volume of this compound added and the observation at each step. Continue until at least 5 mL has been added or immiscibility is observed.
The workflow for this qualitative assessment is depicted below.
Caption: Workflow for qualitative miscibility testing.
Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
For a more precise, quantitative measurement where a compound is not fully miscible, the shake-flask method followed by gravimetric analysis is a gold standard.
Methodology:
-
Sample Preparation: To a series of 20 mL vials, add a fixed volume (e.g., 5.0 mL) of the desired organic solvent.
-
Solute Addition: Add an excess amount of this compound to each vial to create a saturated solution with a visible undissolved phase.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours. This ensures the solution reaches equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess this compound phase has fully separated.
-
Sampling: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, saturated solvent phase using a calibrated pipette. Ensure no undissolved solute is transferred.
-
Gravimetric Analysis:
-
Tare a clean, dry watch glass or aluminum pan on an analytical balance.
-
Dispense the sampled aliquot onto the watch glass.
-
Place the watch glass in a vacuum oven at a temperature sufficient to evaporate the solvent but well below the boiling point of this compound (e.g., 40-50 °C) until a constant weight is achieved.
-
The final mass is the amount of this compound dissolved in the sampled volume.
-
-
Calculation: Calculate the solubility in g/100 mL or other desired units.
Conclusion and Field-Proven Insights
The available data and theoretical principles indicate that this compound is a versatile compound with high solubility in a range of common polar organic solvents, including alcohols and methylene chloride. Its miscibility in these systems simplifies its use in synthetic chemistry, allowing for homogeneous reaction conditions and straightforward workups.
For drug development professionals, this broad solubility profile is advantageous. It allows for flexibility in choosing solvent systems for reaction chemistry, crystallization studies, and initial formulation screening. However, when working with less polar solvent systems, such as hydrocarbons or ethers where miscibility is not guaranteed, the experimental protocols outlined in this guide should be employed to determine the precise solubility limits. This empirical data is crucial for process scale-up, ensuring robust and reproducible manufacturing outcomes.
References
-
P212121 Store. This compound. [Link]
-
SALTISE. Organic Chemistry: Introduction to Solubility. [Link]
-
Scribd. Experiment 1 (Solubility and Miscibility). [Link]
-
Wikipedia. Miscibility. [Link]
-
Academic Journals. Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course. [Link]
-
Solovyov, M. E., et al. (2022). The calculation of solubility parameters for nitrile-butadiene rubbers by the group additivity method. From Chemistry Towards Technology Step-By-Step, 3(4), 71-79. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Chemistry of this compound: Properties and Synthesis Insights. [Link]
-
Chemdad. This compound. [Link]
-
ResearchGate. Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. [Link]
-
Pharmacy Infoline. Mechanisms of Solute Solvent Interaction Physical Pharmaceutics Notes. [Link]
-
ScienceDirect. Solute-solvent interaction: Significance and symbolism. [Link]
-
PubMed Central. Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. [Link]
-
Scribd. Solute Solvent Interactions PPI BPII - I. [Link]
-
Chemguide. the preparation of nitriles. [Link]
-
International Journal on Science and Technology. Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. [Link]
-
Unknown Source. Solvent Miscibility Table. [Link]
-
Unknown Source. Solvent miscibility and other data. [Link]
-
PubChem. This compound. [Link]
-
National Institute of Standards and Technology. Acetonitrile with Cyclohexane - IUPAC-NIST Solubilities Database. [Link]
-
PubMed. Acetone, methyl ethyl ketone, ethyl acetate, acetonitrile and other polar aprotic solvents are strong inducers of aneuploidy in Saccharomyces cerevisiae. [Link]
Sources
- 1. store.p212121.com [store.p212121.com]
- 2. This compound | 6542-60-5 [chemicalbook.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. nbinno.com [nbinno.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound 97 6542-60-5 [sigmaaldrich.com]
- 7. This compound 97 6542-60-5 [sigmaaldrich.com]
- 8. This compound | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Mechanisms of Solute Solvent Interaction Physical Pharmaceutics Notes [pharmacyinfoline.com]
- 11. scribd.com [scribd.com]
- 12. echemi.com [echemi.com]
- 13. saltise.ca [saltise.ca]
- 14. Miscibility - Wikipedia [en.wikipedia.org]
The Unique Electronic Properties of the Cyclopropyl Group in Nitriles: A Technical Guide for Researchers and Drug Development Professionals
Abstract: The cyclopropyl group, far from being a simple saturated carbocycle, exhibits a unique and dualistic electronic character that has profound implications when appended to a nitrile moiety. This technical guide provides an in-depth exploration of the electronic properties of the cyclopropyl group, from its fundamental bonding models to its nuanced influence on the spectroscopic and reactive nature of nitriles. We will delve into the theoretical underpinnings of its ability to act as both an inductive electron-withdrawing and a resonance electron-donating group, supported by quantitative data. This guide will further provide detailed, field-proven protocols for the synthesis and spectroscopic characterization of cyclopropyl nitriles, making it an essential resource for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinctive properties of this structural motif.
Part 1: The Enigmatic Nature of the Cyclopropyl Group
Beyond a Simple Alkyl Group: Strain and Bonding
The cyclopropyl group is the smallest carbocyclic system, and its three-membered ring structure imposes significant geometric constraints, resulting in bond angles of approximately 60°, a substantial deviation from the ideal tetrahedral angle of 109.5°.[1] This deviation leads to high ring strain, which is a key contributor to its unique reactivity and electronic properties.[1] To rationalize the bonding in such a strained system, two primary models have been proposed: the Coulson-Moffitt bent-bond model and the Walsh orbital model.
The Coulson-Moffitt model describes the carbon-carbon bonds as being formed by the overlap of sp~5 hybrid orbitals, resulting in "bent" or "banana" bonds that lie outside the internuclear axis.[2] This model effectively explains the high electron density within the ring.
The Walsh orbital model , on the other hand, provides a more insightful picture of the electronic behavior of the cyclopropyl group, particularly its ability to interact with adjacent π-systems.[2][3] This model proposes that each carbon atom is sp² hybridized. Two of these sp² orbitals on each carbon form bonds to hydrogen atoms (or other substituents), while the third is directed towards the center of the ring, forming a central, three-center σ-bond. The remaining p-orbital on each carbon atom combines to form a set of three molecular orbitals that resemble the π-system of an aromatic ring. These are often referred to as the Walsh orbitals.[3][4]
Caption: FMO interaction in cyclopropyl cyanide.
This donation of electron density has several consequences:
-
It slightly weakens the C≡N triple bond, which can be observed spectroscopically.
-
It increases the electron density on the nitrogen atom.
-
It stabilizes the overall molecule through this conjugative interaction.
Impact on Spectroscopic Signatures
The unique electronic interplay between the cyclopropyl group and the nitrile is reflected in their characteristic spectroscopic signatures.
| Spectroscopic Data for Cyclopropyl Cyanide | |
| ¹H NMR (CDCl₃, ppm) | |
| Methine Proton (H-C-CN) | ~1.3 - 1.5 |
| Methylene Protons (-CH₂-) | ~0.9 - 1.2 |
| ¹³C NMR (CDCl₃, ppm) | |
| Nitrile Carbon (-C≡N) | ~118 - 122 |
| Methine Carbon (-CH-CN) | ~1 - 5 |
| Methylene Carbons (-CH₂-) | ~8 - 12 |
| IR Spectroscopy (cm⁻¹) | |
| C≡N Stretch | ~2240 - 2250 |
| Note: These are approximate ranges and can vary depending on the specific molecule and experimental conditions.[5][6][7] |
¹H NMR Spectroscopy: The protons on the cyclopropyl ring typically appear at unusually high field (low ppm values) due to the magnetic anisotropy of the ring. The circulation of electrons in the C-C bonds generates a shielding cone above and below the plane of the ring, causing protons in this region to experience a weaker magnetic field. [5] ¹³C NMR Spectroscopy: The carbon atoms of the cyclopropyl ring also resonate at a relatively high field. The nitrile carbon appears in its characteristic region, although its precise chemical shift can be influenced by the electron-donating nature of the cyclopropyl group.
IR Spectroscopy: The C≡N stretching vibration in nitriles typically appears as a sharp, intense band in the region of 2260-2240 cm⁻¹. [8]In cyclopropyl cyanide, this band is expected around 2240-2250 cm⁻¹. The electron-donating character of the cyclopropyl group through conjugation can slightly lower this frequency compared to nitriles attached to more inductively withdrawing alkyl groups. [8][9]
Part 3: Practical Applications and Methodologies
Synthesis of Cyclopropyl Nitriles: A Step-by-Step Protocol
A common and reliable method for the synthesis of cyclopropyl cyanide is the intramolecular cyclization of γ-chlorobutyronitrile using a strong base. The following protocol is adapted from a procedure in Organic Syntheses. [1] Reaction: Cl-(CH₂)₃-CN + NaNH₂ → c-C₃H₅-CN + NaCl + NH₃
Experimental Protocol: Synthesis of Cyclopropyl Cyanide
-
Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry-ice condenser in a well-ventilated fume hood.
-
Preparation of Sodium Amide: In the reaction flask, add liquid ammonia and a catalytic amount of ferric nitrate. Slowly add sodium metal in small portions while stirring until the blue color disappears, indicating the formation of sodium amide (NaNH₂).
-
Reaction: Cool the sodium amide suspension and slowly add a solution of γ-chlorobutyronitrile in dry ether via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux of ammonia.
-
Workup: After the addition is complete, continue stirring for a few hours as the ammonia is allowed to evaporate. Carefully quench the reaction mixture with water and extract the aqueous layer with ether.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield pure cyclopropyl cyanide.
Causality in Experimental Choices:
-
Sodium Amide (NaNH₂): A very strong base is required to deprotonate the carbon alpha to the nitrile, initiating the intramolecular cyclization.
-
Liquid Ammonia: Serves as both the solvent and the precursor for the in-situ generation of sodium amide. Its low boiling point facilitates easy removal after the reaction.
-
Dry Ether: Used as a co-solvent to improve the solubility of the starting material and to aid in the workup. Anhydrous conditions are crucial as sodium amide reacts violently with water.
Caption: Workflow for the synthesis of cyclopropyl cyanide.
Spectroscopic Characterization: Experimental Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for NMR Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the cyclopropyl nitrile sample for ¹H NMR, or 20-50 mg for ¹³C NMR. [10][11]2. Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. [4][12]3. Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette. [11]4. Capping and Labeling: Cap the NMR tube and label it clearly.
Causality in Experimental Choices:
-
Deuterated Solvent (e.g., CDCl₃): Used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer. [4]* Sample Concentration: The concentration is chosen to provide a good signal-to-noise ratio in a reasonable amount of time without causing issues like line broadening due to high viscosity. [10][12] 3.2.2. Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Protocol for ATR-FTIR Analysis:
-
Background Collection: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe. [13]Collect a background spectrum of the clean, dry crystal.
-
Sample Application: Place a small drop of the liquid cyclopropyl nitrile sample directly onto the ATR crystal, ensuring it covers the crystal surface. [13]3. Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a solvent-dampened wipe.
Causality in Experimental Choices:
-
ATR Accessory: Attenuated Total Reflectance is a convenient technique for liquid samples as it requires minimal to no sample preparation and is easy to clean. [3][13]* Background Spectrum: Essential for removing contributions from atmospheric CO₂ and water vapor, as well as any absorbance from the ATR crystal itself, ensuring that the final spectrum is solely that of the sample. [13]
The Cyclopropyl Nitrile Moiety in Drug Design
The unique structural and electronic properties of the cyclopropyl group make it a valuable tool in medicinal chemistry. [14]It is often employed as a bioisostere , a substituent that can replace another group in a molecule while retaining or improving its biological activity. The cyclopropyl group can serve as a bioisostere for phenyl rings, gem-dimethyl groups, and vinyl groups, offering a way to modulate a molecule's properties. [15] The incorporation of a cyclopropyl group can:
-
Enhance Potency: By providing a rigid scaffold that can optimize the orientation of other functional groups for receptor binding. [14]* Improve Metabolic Stability: The C-H bonds on a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation compared to those in other alkyl groups. [14]* Modulate Physicochemical Properties: The dual electronic nature of the cyclopropyl group can be used to fine-tune the pKa and lipophilicity of a drug candidate, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. [14] When combined with a nitrile, a functional group also prevalent in pharmaceuticals, the cyclopropyl nitrile moiety offers a unique combination of rigidity, polarity, and metabolic stability that can be strategically employed in drug design.
Part 4: Conclusion
The electronic properties of the cyclopropyl group when attached to a nitrile are a result of a complex interplay between ring strain, orbital hybridization, and conjugative effects. Its ability to act as a σ-electron withdrawing group by induction and a π-electron donating group by resonance gives it a versatile character that can be exploited in molecular design. Understanding the theoretical basis of these properties, from the Walsh orbital model to FMO theory, is crucial for interpreting spectroscopic data and predicting the behavior of molecules containing this fascinating structural unit. The detailed synthetic and analytical protocols provided in this guide offer a practical framework for researchers to confidently work with and characterize cyclopropyl nitrile-containing compounds, paving the way for their further application in materials science and drug discovery.
References
-
Schlatter, M. J. (1941). Cyclopropyl Cyanide. Organic Syntheses, 21, 31. doi:10.15227/orgsyn.021.0031. [Link]
-
StackExchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange. [Link]
- BenchChem. (2025). Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison. BenchChem Technical Support Team.
-
Wikipedia. (n.d.). Cyclopropyl group. [Link]
-
Wren, S. P. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 8(6), 635-640. [Link]
-
McCloskey, C. M., & Coleman, G. H. (1943). Cyclopropanecarboxylic acid. Organic Syntheses, 23, 22. doi:10.15227/orgsyn.023.0022. [Link]
-
Berger, D. (n.d.). Walsh Cyclopropane Molecular Orbitals. Bluffton University. [Link]
- BenchChem. (2025).
-
University of Strasbourg. (n.d.). SAMPLE PREPARATION. [Link]
-
Berkeley Learning Hub. (2025). 5 Nitrile IR Spectrum Tips. [Link]
-
Millersville University. (n.d.). Sample Preparation. [Link]
-
Sullivan, M. B., Brown, K., Cramer, C. J., & Truhlar, D. G. (2021). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. ChemRxiv. [Link]
-
University College London. (n.d.). Sample Preparation. [Link]
- Google Patents. (n.d.). CN114213280A - Novel synthesis method of cyclopropyl cyanide.
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]
-
Queen Mary University of London. (n.d.). How to make an NMR sample. [Link]
-
Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. [Link]
-
Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. [Link]
-
Lee, S., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Chemical Science, 12(31), 10566-10575. [Link]
-
Chem Help ASAP. (2020, April 18). frontier molecular orbital analysis. [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Frontier molecular orbital theory. [Link]
- BenchChem. (2025). A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives. BenchChem Technical Support Team.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Chem Help ASAP. (2019, January 30). frontier molecular orbital analysis. [Video]. YouTube. [Link]
- StackExchange. (2017).
-
Creary, X., et al. (2023). Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. ChemRxiv. [Link]
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. [Link]
-
ResearchGate. (n.d.). (a) Theoretical IR spectra in the nitrile (νCN) stretching region for...[Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7.[Link]
-
Scribd. (n.d.). D. A. Evans and F. Michael - An Introduction To Frontier Molecular Orbital Theory-1. [Link]
-
The Organic Chemistry Tutor. (2023, May 12). MO Theory 5: Identifying Frontier Molecular Orbitals (FMOs) of Organic Compounds. [Video]. YouTube. [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. [Link]
-
ResearchGate. (n.d.). Stereoselective Construction of Nitrile-Substituted Cyclopropanes from 2-Substituted Ethenesulfonyl Fluorides via Carbon-Sulfur Bond Cleavage. [Link]
-
Tallei, T. E., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
Ertl, P. (2021). A Web Tool for Calculating Substituent Descriptors Compatible with Hammett Sigma Constants. ChemRxiv. [Link]
-
Chad's Prep. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102249949A - The preparation method of cyclopropyl methyl cyanide derivative - Google Patents [patents.google.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. scribd.com [scribd.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. ou.edu [ou.edu]
- 13. benchchem.com [benchchem.com]
- 14. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclopropyl cyanide - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Computational Chemistry of Cyclopropyl-Containing Molecules
Abstract
The cyclopropyl group, a three-membered carbocycle, is a fascinating and increasingly vital structural motif in modern medicinal chemistry.[1] Its unique electronic structure and conformational rigidity offer a powerful tool for drug designers to enhance potency, modulate metabolic stability, and fine-tune pharmacokinetic profiles.[2][3] However, these same unique properties—high ring strain, bent bonds, and π-character—present significant challenges for accurate and efficient computational modeling. This guide provides an in-depth exploration of the theoretical and practical aspects of applying computational chemistry to cyclopropyl-containing molecules. We will delve into the nuances of method selection, from basis sets and density functional theory (DFT) to advanced techniques for analyzing bonding and reactivity, providing researchers, scientists, and drug development professionals with a comprehensive framework for tackling these challenging yet rewarding systems.
The Enigma of the Cyclopropyl Ring: A Computational Perspective
The cyclopropane ring is far from a simple cycloalkane. Its three carbon atoms are forced into a planar triangle with C-C-C bond angles of 60°, a significant deviation from the ideal sp³ hybridization angle of 109.5°.[4] This immense angle strain, estimated to be around 28 kcal/mol, dictates its unique chemical behavior and presents a formidable challenge for computational methods.[5]
The Unique Electronic Landscape: Bent Bonds and π-Character
To accommodate the severe angle strain, the C-C bonds in cyclopropane are not standard sigma bonds. Instead, they are described as "bent" or "banana" bonds, with the region of maximum electron density located outside the internuclear axis.[5] This bonding arrangement is often rationalized through two primary models:
-
Coulson-Moffitt Model: This model proposes a rehybridization of the carbon orbitals, resulting in sp⁵-hybrids for the ring bonds and sp²-hybrids for the C-H bonds.[6] This leads to the characteristic bent bonds.
-
Walsh Model: This model describes the bonding in terms of a basis set of sp² hybridized orbitals and p-orbitals. The Walsh model successfully explains the π-character of the cyclopropane ring, which allows it to participate in conjugation with adjacent unsaturated systems.
This inherent π-character is a crucial aspect for computational chemists to consider, as it influences the molecule's reactivity and interactions.[3][4]
Computational Hurdles: Why Cyclopropanes are "Tricky"
The accurate in silico modeling of cyclopropyl-containing molecules requires careful consideration of several factors:
-
Electron Correlation: The unusual bonding in cyclopropane necessitates methods that can accurately capture electron correlation effects.
-
Basis Set Selection: The choice of basis set is critical for describing the diffuse nature of the bent bonds and the polarization of the electron density.
-
Conformational Complexity: While the ring itself is rigid, substituents on the cyclopropyl group can introduce significant conformational complexity that must be thoroughly explored.[7]
Essential Toolkit: Theoretical Methods for Cyclopropane Systems
A successful computational investigation of cyclopropyl-containing molecules hinges on the appropriate selection of theoretical methods.
Basis Sets: The Foundation of Accuracy
The choice of basis set dictates the flexibility the wavefunction has to describe the electron distribution. For cyclopropyl systems, a well-chosen basis set is paramount.
-
Pople-style Basis Sets: Basis sets like 6-31G(d) and 6-311+G(d,p) are often a good starting point.[8][9] The inclusion of polarization functions (d-functions on heavy atoms, p-functions on hydrogens) is essential to describe the non-spherical electron distribution in the bent bonds. Diffuse functions (+), which are important for describing anions and molecules with significant dipole moments, should also be considered, particularly when studying reactivity or interactions with polar environments.[10]
-
Correlation-Consistent Basis Sets: For higher accuracy, Dunning's correlation-consistent basis sets, such as cc-pVDZ and aug-cc-pVTZ , are recommended.[10] These basis sets are designed to systematically converge towards the complete basis set limit, allowing for more reliable energy calculations.[10]
Table 1: Recommended Basis Sets for Cyclopropyl Systems
| Basis Set Family | Specific Examples | Key Features & Applications |
| Pople Style | 6-31G(d), 6-311+G(d,p) | Good for initial geometry optimizations and frequency calculations. Polarization and diffuse functions are crucial.[8][9] |
| Correlation-Consistent | cc-pVDZ, aug-cc-pVTZ | Recommended for high-accuracy single-point energy calculations, reaction barrier heights, and weak interactions.[10] |
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
DFT offers a favorable balance between accuracy and computational cost, making it the method of choice for many studies on cyclopropyl-containing molecules.[11]
-
Hybrid Functionals: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a density functional, are generally recommended. B3LYP is a widely used and well-tested functional for a variety of systems, including those containing cyclopropyl groups.[12][13]
-
Minnesota Functionals: The Minnesota family of functionals, such as M06-2X , have shown excellent performance for main-group thermochemistry and kinetics, making them a strong choice for studying the reactivity of cyclopropanes.[14]
-
Dispersion Corrections: When studying non-covalent interactions, such as protein-ligand binding, it is crucial to include a dispersion correction, such as Grimme's D3 or D4 corrections.
Table 2: Recommended DFT Functionals for Cyclopropyl Systems
| Functional | Type | Strengths & Applications |
| B3LYP | Hybrid GGA | A robust and widely used functional for general purpose calculations.[12][13] |
| M06-2X | Hybrid Meta-GGA | Excellent for thermochemistry, kinetics, and non-covalent interactions.[14] |
| ωB97X-D | Range-Separated Hybrid with Dispersion | A good choice for systems where long-range interactions are important. |
Deeper Insights: Advanced Analysis Techniques
Beyond energetic calculations, several computational techniques can provide a deeper understanding of the electronic structure and bonding in cyclopropyl-containing molecules.
Natural Bond Orbital (NBO) Analysis
NBO analysis is a powerful tool for translating the complex, delocalized molecular orbitals into a more intuitive, localized bonding picture that aligns with Lewis structures.[15] For cyclopropane, NBO analysis can:
-
Quantify the hybridization of the carbon atoms, confirming the increased p-character in the C-C bonds.[15]
-
Reveal the "bent" nature of the bonds through the deviation of the NBOs from the internuclear axes.[16]
-
Analyze hyperconjugative interactions between the cyclopropyl ring and adjacent substituents, which can significantly influence conformation and reactivity.[14]
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM, developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density.[17][18][19] In the context of cyclopropane, QTAIM can:
-
Identify bond critical points (BCPs) between the carbon atoms, confirming the existence of a chemical bond.
-
Characterize the nature of the C-C bonds by analyzing the properties of the electron density at the BCP. For cyclopropane, the Laplacian of the electron density at the C-C BCP is positive, which is characteristic of a strained, shared interaction.[20]
-
Visualize the bond paths, which for cyclopropane are curved, providing a clear representation of the bent bonds.[19][21]
Practical Workflows: From Structure to Reactivity
This section outlines practical, step-by-step workflows for common computational tasks involving cyclopropyl-containing molecules.
Workflow for Geometry Optimization and Conformational Analysis
The rigid nature of the cyclopropyl ring simplifies some aspects of conformational analysis, but flexibility in substituents can still lead to a complex potential energy surface.[22][23]
Experimental Protocol: Conformational Search
-
Initial Structure Generation: Generate a starting 3D structure using a molecular builder.
-
Conformational Search: Employ a robust conformational search algorithm (e.g., Monte Carlo, systematic search) using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB).[24]
-
Clustering and Selection: Cluster the resulting conformers based on RMSD and select the lowest energy unique conformers for further optimization.
-
DFT Optimization: Optimize the selected conformers at a higher level of theory, for example, B3LYP/6-31G(d).
-
Frequency Analysis: Perform a frequency calculation on each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermochemical data.
-
Final Energies: For the lowest energy conformers, perform single-point energy calculations with a larger basis set and a more accurate functional (e.g., M06-2X/aug-cc-pVTZ) to obtain highly accurate relative energies.
Caption: Workflow for conformational analysis of cyclopropyl-containing molecules.
Workflow for Modeling Chemical Reactions
The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, which are of significant interest in synthetic chemistry.[25][26][27][28]
Experimental Protocol: Transition State Searching
-
Reactant and Product Optimization: Optimize the geometries of the reactant(s) and product(s) of the reaction.
-
Initial Transition State Guess: Generate an initial guess for the transition state (TS) geometry. This can be done using a variety of methods, such as a linear or quadratic synchronous transit (LST/QST) approach or by manually building a structure that resembles the expected TS.
-
Transition State Optimization: Optimize the TS guess using an appropriate algorithm (e.g., Berny optimization with the TS keyword in Gaussian).
-
Frequency Analysis: Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the TS to confirm that it connects the desired reactant and product minima.
-
Barrier Height Calculation: Calculate the activation energy by taking the difference in energy (including zero-point vibrational energy corrections) between the TS and the reactant(s). For higher accuracy, use single-point energies with a larger basis set.
Caption: Workflow for modeling reactions involving cyclopropyl groups.
Applications in Drug Discovery and Development
The cyclopropyl group is a "privileged" motif in medicinal chemistry, frequently employed to address various challenges in drug discovery.[2][3][29]
Bioisosteric Replacement
The cyclopropyl group is often used as a bioisostere for other functional groups, such as gem-dimethyl groups or alkenes.[30][31] This substitution can lead to:
-
Improved Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in a typical alkane, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[32]
-
Enhanced Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding.[3]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity and pKa, which can be beneficial for improving its pharmacokinetic profile.[31]
Case Study: Conformational Effects of Cyclopropyl Groups in Peptidomimetics
In a study on chemotactic formyl tripeptides, the incorporation of a cyclopropyl-containing amino acid (1-amino-1-cyclopropane carboxylic acid) was found to induce a greater percentage of the E conformation about the formamide functionality compared to a similar peptide with an isopropyl group.[33] This conformational preference was correlated with the biological activity, suggesting that the cyclopropyl group can be used to pre-organize a molecule into its bioactive conformation.[33]
Conclusion
The computational modeling of cyclopropyl-containing molecules presents a unique set of challenges and opportunities. By understanding the underlying electronic structure of the cyclopropyl group and carefully selecting appropriate theoretical methods and workflows, researchers can gain valuable insights into the structure, energetics, and reactivity of these important molecules. As computational power continues to increase and theoretical methods become more sophisticated, the role of in silico studies in the design and development of novel cyclopropyl-containing therapeutics will undoubtedly continue to grow.
References
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. Retrieved from [Link]
-
NBO orbital overlap of cyclopropane C–C σ-bond with axial C–F σ*,... (n.d.). ResearchGate. Retrieved from [Link]
-
A Computational Investigation of the Stability of Cyclopropyl Carbenes. (2009). ResearchGate. Retrieved from [Link]
-
Hybrid Directionality and Bond-Bending Analysis (BEND). (n.d.). NBO. Retrieved from [Link]
-
Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (2021). ACS Publications. Retrieved from [Link]
-
Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study. (2011). PubMed. Retrieved from [Link]
-
Non-alkane behavior of cyclopropane and its derivatives: Characterization of unconventional hydrogen bond interactions. (2007). ResearchGate. Retrieved from [Link]
-
Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. Retrieved from [Link]
-
Atoms in molecules. (n.d.). Wikipedia. Retrieved from [Link]
-
The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. Retrieved from [Link]
-
Cyclopropyl group. (n.d.). Wikipedia. Retrieved from [Link]
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Conformational potential function for cyclopropylamine and a vibrational assignment for cyclopropylamine-d2. (1982). The Journal of Physical Chemistry. Retrieved from [Link]
-
Theoretical characterization of the chemical bonds of some three-membered ring compounds through QTAIM theory. (2015). ResearchGate. Retrieved from [Link]
-
Density Functional Theory Calculations of the Effect of Fluorine Substitution on the Kinetics of Cyclopropylcarbinyl Radical Ring Openings. (1998). The Journal of Organic Chemistry. Retrieved from [Link]
-
Cyclopropyl Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]
-
Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. (n.d.). ResearchGate. Retrieved from [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Semantic Scholar. Retrieved from [Link]
-
DFT-calculated reaction profiles for the addition of cyclopropyl... (n.d.). ResearchGate. Retrieved from [Link]
-
QTAIM: quantum theory of atoms in molecules. (n.d.). American Crystallographic Association. Retrieved from [Link]
-
The Formation of Small Amounts of Cyclopropane during Pulsed Pyrolysis of C4–C5 Acyclic Alkanes in the Adiabatic Compression Reactor. (2023). MDPI. Retrieved from [Link]
-
Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. (2003). Tetrahedron. Retrieved from [Link]
-
Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023). Domainex. Retrieved from [Link]
-
Walsh Cyclopropane Molecular Orbitals. (n.d.). Jmol. Retrieved from [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. Retrieved from [Link]
-
An Introduction to the Quantum Theory of Atoms in Molecules. (2007). Wiley-VCH. Retrieved from [Link]
-
Arylcyclopropane yet in its infancy: the challenges and recent advances in its functionalization. (2021). PubMed. Retrieved from [Link]
-
QTAIM and the Interactive Conception of Chemical Bonding. (n.d.). PhilSci-Archive. Retrieved from [Link]
-
Basis set (chemistry). (n.d.). Wikipedia. Retrieved from [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journals. Retrieved from [Link]
-
CYCLOPROPANE RING STRAIN. (n.d.). Michigan State University. Retrieved from [Link]
-
Scope and Limitations of Cyclopropanations with Sulfur Ylides. (2010). ACS Publications. Retrieved from [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Organic Chemistry Frontiers. Retrieved from [Link]
-
Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. (2023). MDPI. Retrieved from [Link]
-
Conformational Sampling and Energetics of Drug-Like Molecules. (2020). PubMed. Retrieved from [Link]
-
What Is A Basis Set In Computational Chemistry? (2024). YouTube. Retrieved from [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). PubMed. Retrieved from [Link]
-
Gaussian Basis Sets. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Density Functional Theory Analysis of the Copolymerization of Cyclopropenone with Ethylene Using a Palladium Catalyst. (2023). MDPI. Retrieved from [Link]
-
Conformational analysis by intersection: CONAN. (2003). PubMed. Retrieved from [Link]
-
Basis Sets and Performance (Lecture 3). (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
Basis Set Selection for Molecular Calculations. (n.d.). SciSpace. Retrieved from [Link]
-
Density functional theory calculations for pure 3 cyclopropane and 3 cyclopropane-Ag, Al, C, Au, P and Y interactions. (2019). ResearchGate. Retrieved from [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2021). EPFL Graph Search. Retrieved from [Link]
-
Computational Analysis and Conformational Modeling for Protein Structure and Interaction. (n.d.). MDPI Books. Retrieved from [Link]
-
Computational methods for exploring protein conformations. (2020). PMC. Retrieved from [Link]
-
Virtual Prospection of Marine Cyclopeptides as Therapeutics by Means of Conceptual DFT and Computational ADMET. (2022). National Institutes of Health. Retrieved from [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 6. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Virtual Prospection of Marine Cyclopeptides as Therapeutics by Means of Conceptual DFT and Computational ADMET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ex_bend [nbo6.chem.wisc.edu]
- 17. Atoms in molecules - Wikipedia [en.wikipedia.org]
- 18. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. researchgate.net [researchgate.net]
- 21. philsci-archive.pitt.edu [philsci-archive.pitt.edu]
- 22. Conformational analysis by intersection: CONAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Computational methods for exploring protein conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 28. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]
- 30. benchchem.com [benchchem.com]
- 31. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 32. hyphadiscovery.com [hyphadiscovery.com]
- 33. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stability of Cyclopropylacetonitrile Under Acidic and Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropylacetonitrile (C₅H₇N, CAS No. 6542-60-5) is a pivotal chemical intermediate, valued for its unique structural and electronic properties that are highly sought after in the synthesis of complex molecules.[1][2] Its architecture, featuring a strained three-membered cyclopropyl ring appended to an acetonitrile moiety, makes it a versatile building block in the pharmaceutical and agrochemical industries.[3][4] The incorporation of the cyclopropyl group into molecular scaffolds can impart significant advantages, including enhanced metabolic stability, increased potency, and conformational rigidity, which are critical attributes in modern drug design.[5][6]
However, the very features that make this molecule attractive—the high ring strain of the cyclopropane and the reactivity of the nitrile group—also raise critical questions about its stability. For process chemists, medicinal chemists, and formulation scientists, a thorough understanding of how this compound behaves in acidic and basic environments is paramount. Such knowledge dictates the selection of synthetic routes, predicts potential degradants, and informs the development of stable drug formulations and storage protocols. This guide provides an in-depth technical analysis of the stability of this compound, detailing the reaction mechanisms at play, the factors influencing degradation, and the practical implications for its use in research and development.
Section 1: Stability Under Acidic Conditions
The stability of this compound in an acidic medium is governed by two principal, and potentially competing, reaction pathways: hydrolysis of the nitrile functional group and the acid-catalyzed opening of the strained cyclopropyl ring.
The Primary Degradation Pathway: Acid-Catalyzed Nitrile Hydrolysis
Under typical acidic conditions, particularly with heating, the primary reaction is the hydrolysis of the nitrile group.[7][8] This transformation proceeds in two main stages, first converting the nitrile to an intermediate amide (cyclopropylacetamide), which is subsequently hydrolyzed to the corresponding carboxylic acid (cyclopropylacetic acid) and an ammonium salt.[9][10]
The mechanism is initiated by the protonation of the nitrile's nitrogen atom. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[9][10] The reaction proceeds through an imidic acid intermediate, which then tautomerizes to the more stable amide. Under sustained acidic conditions and heat, this amide undergoes further hydrolysis to yield the final carboxylic acid product. Stopping the reaction at the amide stage is notoriously difficult due to the harsh conditions required for the initial hydrolysis.[9]
Caption: Plausible Pathway for Acid-Catalyzed Ring-Opening.
Experimental Protocol: Monitoring Stability in Acidic Media
This protocol provides a framework for evaluating the degradation of this compound under acidic conditions.
Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Reaction Setup: In a sealed reaction vial, add an aliquot of the stock solution to a pre-heated acidic medium (e.g., 1 M HCl or 1 M H₂SO₄) to achieve a final substrate concentration of ~0.1 mg/mL.
-
Incubation: Maintain the reaction mixture at a constant temperature (e.g., 60°C or 80°C) with constant stirring.
-
Time-Point Sampling: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the sample by adding it to a vial containing a stoichiometric excess of a suitable base (e.g., a saturated solution of sodium bicarbonate) to halt the degradation.
-
Analysis: Analyze the quenched samples by a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining this compound and identify/quantify degradation products like cyclopropylacetic acid.
Caption: Workflow for Acidic Stability Testing.
Section 2: Stability Under Basic Conditions
In alkaline media, the chemical fate of this compound is dominated by the hydrolysis of the nitrile group, a reaction commonly known as saponification. The cyclopropyl ring, in contrast to its behavior in acid, is remarkably stable under these conditions.
The Saponification of this compound
The base-catalyzed hydrolysis of nitriles is a robust and well-established transformation that typically requires a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and elevated temperatures. [7][11]The mechanism is initiated by the direct nucleophilic attack of the hydroxide ion (OH⁻) on the electrophilic nitrile carbon. [9][10]This addition forms a negatively charged intermediate, which is then protonated by water to yield an imidic acid. This intermediate rapidly tautomerizes to the corresponding amide.
Similar to the acidic pathway, the amide is an intermediate that undergoes further hydrolysis. A second hydroxide ion attacks the amide carbonyl carbon, ultimately leading to the cleavage of the C-N bond to form a carboxylate salt (sodium cyclopropylacetate) and ammonia gas. [8]A final acidic workup step is required to protonate the carboxylate and isolate the free cyclopropylacetic acid. [12]
Caption: Mechanism of Base-Catalyzed Nitrile Hydrolysis.
Cyclopropyl Ring Stability in Base
The cyclopropyl ring is generally considered robust and stable under basic conditions. There is no low-energy mechanistic pathway for a hydroxide ion to induce ring-opening. The high electron density of the C-C bonds and the lack of a suitable leaving group prevent nucleophilic attack on the ring itself. This stability is supported by studies on related molecules; for instance, esters of cyclopropanecarboxylic acid have demonstrated substantially increased stability under base-catalyzed hydrolytic conditions compared to their acyclic counterparts. [13]This suggests that for this compound, degradation pathways will be confined to the nitrile functional group.
Section 3: Comparative Analysis and Practical Applications
A direct comparison of the stability profiles under acidic and basic conditions is essential for making informed decisions in a laboratory and developmental setting.
Head-to-Head Stability Comparison
The table below summarizes the key differences in the stability of this compound.
| Feature | Acidic Conditions | Basic Conditions |
| Primary Reaction | Nitrile Hydrolysis | Nitrile Hydrolysis (Saponification) |
| Primary Product | Cyclopropylacetic Acid & NH₄⁺ | Cyclopropylacetate Salt & NH₃ |
| Ring Integrity | Generally stable, but potential for ring-opening under harsh/forcing conditions. | Highly stable; no viable degradation pathway for the ring. |
| Typical Conditions | Strong acid (e.g., HCl, H₂SO₄) and heat (reflux). [7][8] | Strong base (e.g., NaOH, KOH) and heat (reflux). [7] |
| Relative Rate | Generally slow; requires harsh conditions. | Generally slow; requires harsh conditions. |
The primary takeaway is that degradation of this compound is centered on the nitrile moiety in both acidic and basic environments, typically requiring energy input (heat). The key differentiator is the potential, albeit minor, for cyclopropyl ring cleavage under strongly acidic conditions, a vulnerability not observed in base.
Implications in Drug Development and Synthesis
-
Process Chemistry: When designing multi-step syntheses, chemists must consider the pH of subsequent steps. If a reaction downstream requires strong acid, it could lead to unwanted hydrolysis of the nitrile. Conversely, the nitrile is stable to many non-hydrolytic basic reagents.
-
Medicinal Chemistry & DMPK: The cyclopropyl group is often installed as a "metabolic blocker" to prevent oxidative metabolism by cytochrome P450 enzymes, a property attributed to the strength of its C-H bonds. [5][6]The hydrolytic stability data presented here complements this understanding, suggesting the entire this compound motif is relatively robust, which is a favorable property for drug candidates.
-
Formulation Science: For liquid formulations, maintaining a pH near neutral is advisable to maximize shelf-life. The data indicates that excursions to either highly acidic or highly basic pH, especially at elevated temperatures, will lead to degradation.
-
Handling and Storage: The inherent reactivity dictates that this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. [14]Crucially, it must be stored separately from strong acids, bases, and oxidizing agents to prevent dangerous and uncontrolled reactions. [3][15]
Conclusion
This compound is a molecule of significant synthetic utility, whose stability is a tale of two functionalities. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, a transformation that generally requires elevated temperatures to proceed at a significant rate. The cyclopropyl ring, while highly strained, is remarkably robust, particularly in basic media. Its only potential vulnerability lies in ring-opening under forcing acidic conditions, though this is typically a minor pathway compared to nitrile hydrolysis. For the researchers, scientists, and drug development professionals who work with this valuable intermediate, a clear understanding of these stability characteristics is not merely academic—it is a prerequisite for successful innovation, ensuring the compound's integrity from the reaction flask to its final application.
References
-
Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
Chemistry LibreTexts. Chemistry of Nitriles. [Link]
-
Chemguide. hydrolysis of nitriles. [Link]
-
Chemistry LibreTexts. Reactivity of Nitriles. [Link]
-
American Chemical Society. Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. [Link]
-
Nanjing Finechem Holding Co.,Limited. This compound | Properties, Uses, Safety, Supplier & Manufacturer China. [Link]
-
American Chemical Society. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. [Link]
-
Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]
-
Chemistry Stack Exchange. Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]
-
Wikipedia. Cyclopropyl group. [Link]
-
Royal Society of Chemistry. Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. [Link]
-
National Institutes of Health. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. [Link]
-
Medium. The Chemistry of this compound: Properties and Synthesis Insights. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound CAS 6542-60-5: Your Essential Fine Chemical Intermediate for Synthesis. [Link]
-
National Institutes of Health. This compound | C5H7N | CID 643447 - PubChem. [Link]
-
National Institutes of Health. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. [Link]
-
PubMed. The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
AA Blocks. 2-Cyclopropylacetonitrile | 6542-60-5 | MFCD00041523. [Link]
-
P212121 Store. This compound | CAS 6542-60-5 | C5H7N. [Link]
-
ACS Publications. Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. [Link]
-
Chemsrc. This compound | CAS#:6542-60-5. [Link]
-
YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
- Google Patents. Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
-
ResearchGate. Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. [Link]
-
Capot Chemical. 6542-60-5 | this compound. [Link]
-
OperaChem. Saponification-Typical procedures. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. store.p212121.com [store.p212121.com]
- 4. This compound | 6542-60-5 [chemicalbook.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Saponification-Typical procedures - operachem [operachem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. This compound | Properties, Uses, Safety, Supplier & Manufacturer China [nj-finechem.com]
Methodological & Application
Application Note & Protocol: Synthesis of 2-Cyclopropylethanamine via Reduction of Cyclopropylacetonitrile
Abstract: This document provides a comprehensive guide for the chemical reduction of cyclopropylacetonitrile to 2-cyclopropylethanamine, a valuable primary amine building block in pharmaceutical and agrochemical research.[1][2] We present and contrast two primary, field-proven methodologies: reduction using the powerful hydride donor, Lithium Aluminum Hydride (LAH), and catalytic hydrogenation over a heterogeneous metal catalyst. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and critical safety considerations to ensure successful and safe synthesis.
Introduction: The Significance of the Cyclopropylamine Moiety
The cyclopropylamine structural motif is a privileged scaffold found in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[3] Its presence often imparts unique conformational rigidity and metabolic stability. 2-Cyclopropylethanamine, in particular, serves as a key synthetic intermediate, with the versatile nitrile group of its precursor, this compound, allowing for its efficient conversion to the target primary amine.[2] The selection of an appropriate reduction methodology is critical and depends on factors such as scale, available equipment, and safety infrastructure.
Overview of Reductive Methodologies
The conversion of a nitrile to a primary amine involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. This can be broadly achieved via two main strategies:
-
Hydride Reduction: Involves the use of a potent reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), which delivers hydride ions (H⁻) to the electrophilic nitrile carbon.[4][5]
-
Catalytic Hydrogenation: Employs molecular hydrogen (H₂) in the presence of a metal catalyst (e.g., Raney Nickel, Palladium on Carbon) to facilitate the addition of hydrogen atoms.[1][5]
The choice between these methods is a critical experimental decision, as detailed in the comparative analysis below.
Comparative Analysis of Reduction Methods
The selection of a reduction protocol requires a careful balance of efficacy, safety, and practicality. The following table summarizes the key attributes of the two primary methods discussed.
| Feature | Lithium Aluminum Hydride (LAH) Reduction | Catalytic Hydrogenation |
| Reagent/Catalyst | Lithium Aluminum Hydride (LiAlH₄) | Raney Nickel, Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂)[1] |
| Typical Solvents | Anhydrous ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)) | Alcohols (e.g., Ethanol, Methanol), often with added Ammonia (NH₃)[1][5] |
| Temperature | 0 °C to reflux | Room temperature to elevated temperatures |
| Pressure | Atmospheric | Atmospheric to high pressure (e.g., 50-1000 psi) |
| Key Advantages | - High reactivity and reliability for a wide range of nitriles.[5]- Rapid reaction times.- Does not typically require high-pressure equipment. | - Generally safer than LAH.- Scalable for industrial production.- Catalyst can often be recovered and reused.- Milder reaction conditions are often possible. |
| Key Disadvantages | - EXTREME HAZARD: Reacts violently with water and protic solvents, releasing flammable H₂ gas.[6]- Requires strict anhydrous and inert atmosphere conditions.[7]- Quenching and workup procedures are hazardous.[8]- Not ideal for large-scale synthesis due to safety concerns. | - Potential for side reactions, forming secondary and tertiary amines.[5]- Addition of NH₃ is often required to suppress side products.[5]- Potential for hydrogenolysis (ring-opening) of the cyclopropane ring under harsh conditions.[9][10]- Requires specialized high-pressure reactor (autoclave) for many applications. |
Mechanistic Insights
Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.
Mechanism of LiAlH₄ Reduction
The reduction of a nitrile with LAH is a two-stage process involving sequential nucleophilic additions of hydride ions.[4][11][12]
-
First Hydride Attack: A hydride ion from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbon of the nitrile group. This breaks the pi bond and forms an intermediate imine anion, which is stabilized by complexation with the aluminum species.[12]
-
Second Hydride Attack: A second hydride ion is delivered to the same carbon atom of the imine intermediate, forming a dianion species.[4][12]
-
Aqueous Workup: The reaction is quenched by the careful addition of water. The highly reactive nitrogen-metal bonds are hydrolyzed, protonating the nitrogen to yield the final primary amine.[11]
Mechanism of Catalytic Hydrogenation
Catalytic hydrogenation occurs on the surface of a heterogeneous metal catalyst.
-
Adsorption: Both the this compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst.
-
H-H Bond Cleavage: The catalyst facilitates the cleavage of the H-H bond, creating reactive metal-hydride species on the surface.
-
Stepwise Hydrogen Addition: The adsorbed nitrile is hydrogenated in a stepwise fashion, first to an imine intermediate, which is then further reduced to the primary amine.[13] Both hydrogen atoms are typically delivered from the same face of the molecule as it is bound to the catalyst surface, a process known as syn-addition.[13]
Detailed Experimental Protocols
Safety Precaution: Before proceeding, a thorough risk assessment must be performed. All operations, especially those involving Lithium Aluminum Hydride, must be conducted in a certified chemical fume hood with immediate access to a safety shower, eyewash station, and appropriate fire extinguishing equipment (Class D for LAH).[8][14]
Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
This protocol is suitable for small to medium laboratory scales (1-10 g).
Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LAH), powder or 1M solution in THF (1.5-2.0 eq)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Three-neck round-bottom flask, condenser, and addition funnel (all oven-dried)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and heating mantle
-
Ice-water bath
-
Sodium sulfate, anhydrous
-
Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt) or a sequential addition of water and NaOH solution for quenching.
Procedure:
-
Inert Atmosphere Setup: Assemble the three-neck flask with a condenser and an addition funnel. Flame-dry the entire apparatus under a vacuum and backfill with inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.[6]
-
Reagent Preparation: In the reaction flask, suspend LAH powder (1.5 eq) in anhydrous diethyl ether (approx. 20 mL per gram of LAH). If using a solution, add the required volume to the flask. Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether (approx. 5 mL per gram). Transfer this solution to the addition funnel. Add the nitrile solution dropwise to the stirred LAH suspension at 0 °C, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be gently heated to reflux for 2-4 hours to ensure completion. Monitor the reaction by TLC or GC-MS by carefully quenching a small aliquot.
-
Workup and Quenching (CRITICAL SAFETY STEP): This procedure is highly exothermic and releases flammable hydrogen gas.[8] Extreme caution is required.
-
Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
Fieser Method (Recommended): For a reaction with 'x' grams of LAH, sequentially and very slowly add:
-
'x' mL of water
-
'x' mL of 15% (w/v) aqueous NaOH
-
'3x' mL of water
-
-
This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
Stir the resulting slurry vigorously for 30 minutes until a white, granular solid forms.
-
-
Isolation: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Purification: Combine the filtrate and washings. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-cyclopropylethanamine. The product can be further purified by distillation if necessary.
Protocol 2: Catalytic Hydrogenation
This protocol requires a hydrogenation apparatus (e.g., a Parr shaker or autoclave).
Materials:
-
This compound (1.0 eq)
-
Raney Nickel (approx. 5-10% by weight) or 5% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Ammonium Hydroxide (concentrated aqueous solution, ~25% of the solvent volume)
-
Hydrogen gas (high purity)
-
Hydrogenation reactor
Procedure:
-
Catalyst Handling: In the fume hood, carefully wash the Raney Nickel catalyst (typically supplied as a slurry in water) several times with the chosen alcohol solvent to remove the water. For Pd/C, it can be used directly.
-
Reactor Charging: To the pressure vessel of the hydrogenation apparatus, add the this compound, the solvent (e.g., ethanol), and the ammonium hydroxide solution.[5] The ammonia helps to suppress the formation of secondary and tertiary amine byproducts.[5]
-
Catalyst Addition: Carefully add the catalyst to the vessel.
-
Hydrogenation: Seal the reactor. Purge the vessel several times with low-pressure nitrogen, followed by several purges with hydrogen gas to remove all air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous stirring or shaking and heat if necessary. Monitor the reaction by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases.
-
Workup: Depressurize the reactor and purge with nitrogen.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel and Pd/C can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry out. Keep it wet with solvent at all times and dispose of it properly.
-
Isolation and Purification: Remove the solvent and ammonia from the filtrate under reduced pressure. The resulting crude 2-cyclopropylethanamine can be purified by distillation.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 2-cyclopropylethanamine.
Caption: General workflow for the synthesis of 2-cyclopropylethanamine.
Critical Safety and Handling Considerations
Working with highly reactive reagents like Lithium Aluminum Hydride demands stringent adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles or a face shield.[6][14]
-
Inert Conditions: LAH is extremely water-reactive and can ignite in moist air.[7] All reactions must be performed under an inert atmosphere (nitrogen or argon) using oven-dried glassware.[6]
-
Fire Hazard: LAH fires cannot be extinguished with water or carbon dioxide extinguishers, as this will intensify the fire.[6][7] A Class D dry powder extinguisher or a bucket of dry sand must be immediately available in the work area.[7][14]
-
Quenching: The quenching of excess LAH is the most hazardous step. It is a highly exothermic process that generates large volumes of flammable hydrogen gas. Add quenching agents slowly, dropwise, with efficient cooling and stirring.[8]
-
Spills: In case of a spill, evacuate the area. Cover the spill with dry sand or a specialized Class D absorbent. Do not use water or combustible materials like paper towels.[7][14]
References
-
Chemistry LibreTexts. (2023). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]
-
JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. [Link]
-
Safrole. Lithium Aluminium Hydride Properties, Reactions and Applications. [Link]
-
Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]
-
Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. [Link]
-
Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]
-
New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]
-
Dr. P. (2023). Reduction of Imines and Nitriles with LiAlH4. [Link]
-
ChemRxiv. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]
-
Nature Communications. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. [Link]
-
Shepler, B. (2018). Catalytic hydrogenation. [Link]
-
Scilit. (1968). Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction. [Link]
- Google Patents.
-
PubChem. This compound. [Link]
-
ACS Publications. (2020). Cyclopropane Hydrogenation vs Isomerization over Pt and Pt–Sn Intermetallic Nanoparticle Catalysts. [Link]
- Meyers, A. (1976). The Synthesis and Reactions of Cyclopropyl Oxiranes.
Sources
- 1. This compound | 6542-60-5 | Benchchem [benchchem.com]
- 2. a2bchem.com [a2bchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scilit.com [scilit.com]
- 10. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. nj.gov [nj.gov]
Application Notes & Protocols: The Strategic Use of Cyclopropylacetonitrile in Modern Agrochemical Synthesis
Abstract
Cyclopropylacetonitrile (CAS: 6542-60-5) has emerged as a pivotal building block in the synthesis of advanced agrochemicals.[1][2] Its unique molecular architecture, combining the high-strain, three-membered cyclopropyl ring with a versatile nitrile functional group, offers synthetic chemists a powerful tool for developing novel crop protection agents.[1][3] This guide provides an in-depth exploration of the strategic advantages conferred by the cyclopropyl moiety, details its application in the synthesis of commercially significant agrochemicals, and furnishes a comprehensive protocol for a key synthetic transformation.
Introduction: The Value Proposition of a Strained Ring
This compound is a colorless to light yellow liquid that serves as a crucial intermediate in the production of complex molecules for the pharmaceutical and agrochemical industries.[3][4] Its utility stems from two core features:
-
The Cyclopropyl Moiety: This three-membered carbocycle is characterized by significant ring strain and unique "bent bond" orbitals.[5] In the context of bioactive molecules, incorporating a cyclopropyl group can profoundly influence its properties. It is often employed to enhance metabolic stability, increase potency by locking in favorable conformations, and improve selectivity to reduce off-target effects.[6][7] The rigidity of the ring can serve as a stable replacement for a double bond or act as a constrained linker within a larger molecule.[6]
-
The Nitrile Group: The nitrile functional group is a versatile handle for a wide array of chemical transformations. It can be hydrolyzed to carboxylic acids, reduced to amines, or participate in addition reactions, allowing for extensive derivatization and the construction of diverse molecular scaffolds.[1]
This combination makes this compound a highly sought-after precursor for introducing the advantageous cyclopropyl group into target agrochemicals.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 6542-60-5 | [3][8] |
| Molecular Formula | C₅H₇N | [8] |
| Molecular Weight | 81.12 g/mol | [8] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 142-144 °C | [3] |
| Density | 0.878 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4235 |
Application in Fungicide Synthesis: The Case of Cyproconazole
A prominent example of the application of cyclopropyl building blocks in agrochemicals is the synthesis of Cyproconazole . Cyproconazole is a systemic triazole fungicide that functions as an ergosterol biosynthesis inhibitor, providing broad-spectrum protection against a variety of fungal pathogens in crops like cereals, coffee, and fruit trees.[9][10]
The synthesis of Cyproconazole often involves intermediates derived from cyclopropyl precursors. While multiple routes exist, a common strategy involves the reaction of a cyclopropyl ketone derivative with other key fragments.[11][12] this compound can be readily converted to such ketone intermediates, positioning it as a foundational starting material.
General Synthetic Strategy Overview
The industrial synthesis of Cyproconazole highlights the modular nature of modern agrochemical production. Key fragments are synthesized independently and then coupled to form the final active ingredient. The cyclopropyl group is a critical component of one of these primary fragments.
Caption: General workflow for Cyproconazole synthesis.
Several patented methods describe the synthesis, often starting from intermediates like 1-(4-chlorophenyl)-2-cyclopropyl-1-ethanone or using cyclopropyl methyl ketone in a Grignard reaction.[11][12] A key step in many of these processes is the formation of an epoxide, followed by a nucleophilic ring-opening reaction with 1,2,4-triazole.
Table 2: Comparison of Selected Synthetic Approaches to Cyproconazole
| Method | Key Cyclopropyl Starting Material | Key Reactions | Reference |
| Method A | 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone | Epoxidation with a sulfur ylide; Condensation with 1,2,4-triazole | [12] |
| Method B | Cyclopropyl methyl ketone | Grignard reaction with p-chlorobenzyl magnesium chloride; Dehydration; Hydroboration-oxidation; Darzens condensation | [11] |
| Method C | 2,4'-dichloroacetophenone | Nucleophilic substitution with 1,2,4-triazole; Nucleophilic addition with a cyclopropyl Grignard reagent | [13] |
Protocol: Synthesis of a Key Cyproconazole Intermediate
This protocol outlines a representative procedure for the synthesis of 2-(4-chlorophenyl)-2-(1-cyclopropyl ethyl)oxirane, a crucial intermediate, followed by its reaction with 1,2,4-triazole. This process is adapted from principles described in patented industrial methods.[12]
Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with all appropriate safety precautions.
Part 1: Epoxidation of 1-(4-chlorophenyl)-2-cyclopropyl-1-ethanone
Causality: This step utilizes a sulfur ylide (a "sulphur Fourier agent" as termed in the patent) in a Corey-Chaykovsky type reaction. This method is highly effective for converting ketones to epoxides. The use of a weak polarity organic solvent minimizes side reactions, and a strong base is required to deprotonate the sulfonium salt to form the reactive ylide.
Materials:
-
1-(4-chlorophenyl)-2-cyclopropyl-1-ethanone
-
Trimethylsulfonium iodide or similar sulfonium salt
-
Potassium hydroxide (KOH) or other suitable base
-
Toluene or another weak polarity organic solvent
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer and temperature control, dissolve 1-(4-chlorophenyl)-2-cyclopropyl-1-ethanone and the sulfonium salt in the organic solvent.
-
Cool the mixture to 10-20°C.
-
Slowly add a solution or slurry of the base (e.g., potassium hydroxide) while maintaining the temperature between 10-50°C.[12] The addition of the base generates the reactive ylide in situ.
-
After the addition is complete, allow the reaction to stir for 2-4 hours at the maintained temperature until TLC or GC analysis indicates the consumption of the starting ketone.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude epoxide, 2-(4-chlorophenyl)-2-(1-cyclopropyl ethyl)oxirane, which can be used in the next step, sometimes without further purification.
Part 2: Ring-Opening Condensation with 1,2,4-Triazole
Causality: This step is a nucleophilic substitution reaction where the triazole anion attacks one of the epoxide carbons, opening the strained ring to form the desired alcohol. A polar aprotic solvent like DMF facilitates the reaction, and a base (which can also be the catalyst) is used to deprotonate the triazole, increasing its nucleophilicity.[12]
Materials:
-
Crude 2-(4-chlorophenyl)-2-(1-cyclopropyl ethyl)oxirane from Part 1
-
1,2,4-Triazole
-
Potassium hydroxide (catalyst/base)
-
N,N-Dimethylformamide (DMF) or other polar solvent
Procedure:
-
Charge a clean, dry reaction vessel with the polar solvent, 1,2,4-triazole, and the catalyst (e.g., potassium hydroxide).[12]
-
Heat the mixture to 80-100°C and stir until a homogenous solution is formed.
-
Add the crude epoxide from Part 1 to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Maintain the reaction at an elevated temperature (e.g., 100-140°C) for several hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup to remove the solvent and excess reagents. This typically involves diluting with water and extracting the product with a suitable organic solvent like ethyl acetate or toluene.
-
The crude product can then be purified. An effective method described in the literature involves dissolving the crude product in an organic solvent and reacting it with an inorganic acid (e.g., HCl) to precipitate the cyproconazole salt.[12]
-
The salt is filtered, washed, and then neutralized (deacidified) in water at 40-90°C to yield the high-purity final product, Cyproconazole.[12]
Caption: Key transformations in Cyproconazole synthesis.
Conclusion
This compound and its derivatives are indispensable tools in the agrochemical industry. The strategic incorporation of the cyclopropyl ring, facilitated by such building blocks, allows for the rational design of pesticides with enhanced efficacy, metabolic stability, and improved safety profiles. The synthesis of the fungicide Cyproconazole serves as a compelling case study, demonstrating a robust and scalable pathway that leverages the unique reactivity of cyclopropyl-containing intermediates. As the demand for more effective and environmentally conscious crop protection solutions grows, the importance of versatile synthons like this compound will undoubtedly continue to increase.
References
- Cyproconazole (Ref: SAN 619) - AERU - University of Hertfordshire. (2025).
- 6542-60-5 | MFCD00041523 | 2-cyclopropylacetonitrile - A2B Chem. (n.d.).
- This compound CAS 6542-60-5: Your Essential Fine Chemical Intermediate for Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Sourcing this compound: A Guide for Chemical Buyers. (2025).
- Powerful new method to build key chemical structures found in medicines and insecticides. (2025). University of Oxford.
- CN101857576B - Method for preparing cyproconazole by cyclopropyl methyl ketone - Google Patents. (n.d.).
- Cyclopropyl group - Wikipedia. (n.d.).
- Method for preparing cyproconazole with 2,4'-dichloroacetophenone being raw material. (n.d.). Google Patents.
- The Chemistry of this compound: Properties and Synthesis Insights. (n.d.).
- CN101565406B - Preparation process for cyproconazole - Google Patents. (n.d.).
- CN106588793A - Preparation method of cyproconazole - Google Patents. (n.d.).
- The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (n.d.).
- 6542-60-5 | 2-Cyclopropylacetonitrile - ChemScene. (n.d.).
- Cyclopropane Derivatives and their Diverse Biological Activities - ResearchGate. (n.d.).
- This compound | 6542-60-5 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- This compound 97 6542-60-5 - Sigma-Aldrich. (n.d.).
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. Cyproconazole (Ref: SAN 619) [sitem.herts.ac.uk]
- 10. CN106588793A - Preparation method of cyproconazole - Google Patents [patents.google.com]
- 11. CN101857576B - Method for preparing cyproconazole by cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 12. CN101565406B - Preparation process for cyproconazole - Google Patents [patents.google.com]
- 13. Method for preparing cyproconazole with 2,4'-dichloroacetophenone being raw material - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Thorpe-Ziegler Reaction of Dinitriles with a Cyclopropyl Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Thorpe-Ziegler reaction is a powerful synthetic tool for the intramolecular cyclization of dinitriles to form cyclic β-enaminonitriles, which can be subsequently hydrolyzed to yield cyclic ketones. This application note provides a detailed guide to the theoretical and practical aspects of applying the Thorpe-Ziegler reaction to dinitriles bearing a cyclopropyl moiety. The presence of the strained cyclopropyl ring introduces unique stereochemical and electronic considerations that can influence the course of the reaction. These notes offer insights into the reaction mechanism, potential challenges, and detailed protocols for the synthesis of a model cyclopropyl-containing dinitrile and its subsequent cyclization. The resulting cyclopropyl-fused carbocycles are of significant interest in medicinal chemistry and drug development due to their conformational rigidity and potential for novel biological activity.
Introduction: The Allure of the Cyclopropyl Moiety in Drug Discovery
The cyclopropyl group is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure can impart favorable properties to a drug candidate, including enhanced potency, improved metabolic stability, and desirable conformational constraint of flexible side chains. The Thorpe-Ziegler reaction, a robust method for carbon-carbon bond formation and ring synthesis, presents an attractive strategy for constructing carbocyclic frameworks that incorporate this valuable functionality.[1][2] This guide will explore the nuances of this reaction in the context of cyclopropyl-containing substrates.
The Thorpe-Ziegler Reaction: A Mechanistic Overview
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile.[2][3] The generally accepted mechanism proceeds through the following key steps:
-
Deprotonation: A strong, non-nucleophilic base abstracts an acidic α-proton from one of the nitrile groups, generating a resonance-stabilized carbanion.
-
Intramolecular Nucleophilic Attack: The newly formed carbanion attacks the electrophilic carbon of the second nitrile group within the same molecule, leading to the formation of a cyclic imine anion.
-
Tautomerization: The imine anion undergoes tautomerization to the more stable β-enaminonitrile.
-
Hydrolysis (Optional): The resulting β-enaminonitrile can be hydrolyzed under acidic conditions to afford the corresponding cyclic ketone.
The choice of base is critical and often dictates the success of the reaction. While traditional conditions have employed alkoxides, modern protocols frequently utilize stronger bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH) to ensure efficient deprotonation.
The Influence of the Cyclopropyl Group: Stereoelectronic Effects and Potential Side Reactions
The presence of a cyclopropyl group adjacent to one of the nitrile functionalities introduces several factors that must be considered:
-
Acidity of the α-Proton: The cyclopropyl group, with its partial sp2 character, can influence the acidity of the adjacent C-H bond. While generally considered electron-donating, its effect on pKa can be complex and substrate-dependent.
-
Steric Hindrance: The cyclopropyl group can introduce steric bulk around the reaction center, potentially influencing the rate of cyclization and the stereochemical outcome of the reaction.
-
Ring Strain and Stability: A primary concern is the stability of the cyclopropane ring under the strongly basic conditions of the Thorpe-Ziegler reaction. While generally robust, highly strained systems or the presence of specific activating groups can lead to undesired ring-opening reactions. Careful selection of the base and reaction temperature is crucial to mitigate this risk.
Diagrammatic Representation of the Reaction
General Mechanism of the Thorpe-Ziegler Reaction
Caption: General mechanism of the Thorpe-Ziegler reaction.
Proposed Experimental Workflow
Caption: Proposed workflow for the Thorpe-Ziegler cyclization.
Experimental Protocols
Disclaimer: The following protocols are based on established methods for the Thorpe-Ziegler reaction and the synthesis of cyclopropyl-containing dinitriles. They should be adapted and optimized for the specific substrate being investigated. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Synthesis of a Model Substrate: 2-(1-cyanocyclopropyl)malononitrile
This protocol describes a potential synthesis of a dinitrile substrate bearing a cyclopropyl group, based on literature precedents for the synthesis of similar structures.
Materials:
-
1-cyanocyclopropanecarboxylic acid
-
Oxalyl chloride
-
Malononitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: To a solution of 1-cyanocyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.
-
Acylation of Malononitrile: In a separate flask, suspend sodium hydride (2.2 eq) in anhydrous THF. Add a solution of malononitrile (1.0 eq) in anhydrous THF dropwise at 0 °C. Stir the mixture for 30 minutes at 0 °C. To this solution, add a solution of the crude acid chloride in anhydrous THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-(1-cyanocyclopropyl)malononitrile.
Thorpe-Ziegler Cyclization of 2-(1-cyanocyclopropyl)malononitrile
Materials:
-
2-(1-cyanocyclopropyl)malononitrile
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Anhydrous diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hydrochloric acid (e.g., 3 M)
Procedure:
-
Reaction Setup: To a solution of 2-(1-cyanocyclopropyl)malononitrile (1.0 eq) in anhydrous THF under an inert atmosphere (nitrogen or argon), cool the mixture to 0 °C.
-
Base Addition: Add LiHMDS (1.1 eq) dropwise to the cooled solution. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material.
-
Cyclization: After the addition of the base, allow the reaction to stir at room temperature for 4-12 hours, or until the reaction is complete.
-
Workup and Purification of the β-Enaminonitrile: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the cyclopropyl-fused β-enaminonitrile.
-
Hydrolysis to the Cyclic Ketone: To a solution of the purified β-enaminonitrile in a suitable solvent (e.g., THF or ethanol), add 3 M hydrochloric acid. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification of the Cyclic Ketone: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final cyclopropyl-fused cyclic ketone.
Data Presentation: Expected Outcomes and Characterization
The successful synthesis of the target compounds should be confirmed by standard analytical techniques.
| Compound | Expected Yield Range | Key Spectroscopic Data |
| 2-(1-cyanocyclopropyl)malononitrile | 50-70% | ¹H NMR: Signals corresponding to the cyclopropyl protons. ¹³C NMR: Peaks for the nitrile carbons and the quaternary cyclopropyl carbon. IR: Strong C≡N stretching frequency. |
| Cyclopropyl-fused β-enaminonitrile | 60-80% | ¹H NMR: Appearance of a broad singlet for the -NH₂ protons. ¹³C NMR: Shift in the nitrile and alkene carbon signals. IR: N-H stretching frequencies in addition to the C≡N stretch. |
| Cyclopropyl-fused cyclic ketone | 70-90% (from enaminonitrile) | ¹H NMR: Disappearance of the -NH₂ proton signals. ¹³C NMR: Appearance of a carbonyl carbon signal. IR: Strong C=O stretching frequency. |
Conclusion and Future Perspectives
The Thorpe-Ziegler reaction of dinitriles bearing a cyclopropyl group represents a promising, albeit underexplored, avenue for the synthesis of novel carbocyclic scaffolds of interest in drug discovery. The protocols and considerations outlined in this application note provide a foundational framework for researchers to explore this chemistry. Future work should focus on elucidating the full scope and limitations of this reaction, including the influence of substituents on the cyclopropyl ring and the dinitrile backbone. A deeper understanding of the reaction mechanism and potential side reactions will enable the rational design of more complex and medicinally relevant molecules.
References
- Thorpe, J. F. et al. (1904). The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761.
- Ziegler, K. et al. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94-130.
- Schaefer, J. P., & Bloomfield, J. J. (2011).
-
Wikipedia. Thorpe reaction. Available at: [Link]
-
Ye, M. et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances, 12(45), 29435-29439. Available at: [Link]
Sources
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Cyclopropylacetonitrile
Introduction: The Versatility of Cyclopropylacetonitrile in Heterocyclic Synthesis
This compound (CPA), a readily available and structurally unique building block, has emerged as a powerful precursor in the synthesis of a diverse array of heterocyclic compounds.[1][2] Its strategic combination of a strained cyclopropyl ring and a reactive nitrile functional group, adjacent to an acidic methylene group, offers a rich landscape for chemical transformations. The cyclopropyl moiety can act as a latent homoenolate equivalent or participate in ring-opening reactions under specific conditions, while the nitrile group and the α-protons provide avenues for condensation and cyclization reactions.[3] This unique reactivity profile makes CPA an attractive starting material for the construction of valuable heterocyclic scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.
These application notes provide detailed protocols and mechanistic insights for the synthesis of three key classes of N-heterocycles—pyridines, pyrimidines, and pyrroles—utilizing this compound as a pivotal starting material. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a practical guide to harnessing the synthetic potential of this versatile chemical entity.
I. Synthesis of Substituted Pyridines: A Michael Addition-Cyclization Strategy
The synthesis of substituted pyridines from this compound can be efficiently achieved through a one-pot, multi-component reaction involving a Michael addition of the CPA carbanion to an α,β-unsaturated carbonyl compound (chalcone), followed by cyclization and aromatization. This approach leverages the acidity of the α-protons of CPA and the electrophilicity of the chalcone.
Mechanistic Rationale
The reaction proceeds through a cascade of events initiated by the deprotonation of this compound by a suitable base, such as sodium ethoxide, to generate a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes a Michael addition to the β-carbon of a chalcone (1,3-diaryl-2-propen-1-one). The resulting 1,5-dicarbonyl intermediate, upon protonation, is primed for cyclization. In the presence of an ammonia source, such as ammonium acetate, the intermediate undergoes intramolecular condensation and subsequent dehydration-aromatization to furnish the highly substituted 2-amino-4-cyclopropyl-6-arylpyridine.
Caption: Michael addition-cyclization cascade for pyridine synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-cyclopropyl-6-phenylpyridine
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 6542-60-5 | 81.12 | 1.0 equiv (e.g., 0.81 g, 10 mmol) |
| Chalcone (Benzalacetophenone) | 94-41-7 | 208.26 | 1.0 equiv (e.g., 2.08 g, 10 mmol) |
| Sodium Ethoxide | 141-52-6 | 68.05 | 1.2 equiv (e.g., 0.82 g, 12 mmol) |
| Ammonium Acetate | 631-61-8 | 77.08 | 5.0 equiv (e.g., 3.85 g, 50 mmol) |
| Absolute Ethanol | 64-17-5 | 46.07 | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (30 mL) and sodium ethoxide (1.2 equiv).
-
Stir the mixture until the sodium ethoxide is completely dissolved.
-
Add this compound (1.0 equiv) dropwise to the solution at room temperature. Stir for 15 minutes to ensure complete formation of the carbanion.
-
In a separate beaker, dissolve the chalcone (1.0 equiv) in absolute ethanol (20 mL).
-
Add the chalcone solution dropwise to the reaction mixture. An exothermic reaction may be observed.
-
After the addition is complete, add ammonium acetate (5.0 equiv) to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure 2-amino-4-cyclopropyl-6-phenylpyridine as a crystalline solid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Yield: 70-85%
II. Synthesis of Substituted Pyrimidines: Cyclocondensation with Guanidine
The synthesis of substituted pyrimidines from this compound can be accomplished via a cyclocondensation reaction with guanidine. This route capitalizes on the reactivity of the nitrile group and the adjacent methylene group of CPA, which can react with a dinucleophile like guanidine. A common strategy involves the initial reaction of CPA with a 1,3-dielectrophile to form a precursor that then cyclizes with guanidine. A more direct, albeit less reported, approach involves the reaction of a β-keto nitrile derived from CPA with guanidine.
Mechanistic Rationale
A plausible pathway involves the base-catalyzed condensation of this compound with an ester to form a β-ketonitrile. This intermediate then undergoes a cyclocondensation reaction with guanidine. The guanidine acts as a binucleophile, with one amino group attacking the ketone carbonyl and the other attacking the nitrile carbon, leading to a dihydropyrimidine intermediate. Subsequent tautomerization and aromatization (if applicable) yield the substituted pyrimidine.
Caption: Cyclocondensation pathway for pyrimidine synthesis.
Experimental Protocol: Synthesis of 2,4-Diamino-6-cyclopropylpyrimidine
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 6542-60-5 | 81.12 | 1.0 equiv (e.g., 0.81 g, 10 mmol) |
| Ethyl acetate | 141-78-6 | 88.11 | 2.0 equiv (e.g., 1.76 g, 20 mmol) |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 2.2 equiv (e.g., 0.88 g, 22 mmol) |
| Guanidine Hydrochloride | 50-01-1 | 95.53 | 1.5 equiv (e.g., 1.43 g, 15 mmol) |
| Sodium Ethoxide | 141-52-6 | 68.05 | 1.5 equiv (e.g., 1.02 g, 15 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 30 mL |
Procedure:
Step 1: Synthesis of the β-Ketonitrile Intermediate
-
To a flame-dried 100 mL three-necked flask under a nitrogen atmosphere, add anhydrous THF (30 mL) and sodium hydride (2.2 equiv).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 equiv) and ethyl acetate (2.0 equiv) in anhydrous THF (20 mL) dropwise over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by carefully adding ice-cold water.
-
Acidify the mixture with 1 M HCl to pH ~5.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-ketonitrile, which can be used in the next step without further purification.
Step 2: Cyclocondensation with Guanidine
-
In a separate 100 mL round-bottom flask, prepare a solution of guanidine free base by adding sodium ethoxide (1.5 equiv) to a suspension of guanidine hydrochloride (1.5 equiv) in anhydrous ethanol (30 mL). Stir for 30 minutes and filter off the precipitated sodium chloride.
-
To the ethanolic solution of guanidine, add the crude β-ketonitrile from Step 1.
-
Heat the reaction mixture to reflux for 12 hours.
-
Cool the mixture to room temperature, which may result in the precipitation of the product.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain 2,4-diamino-6-cyclopropylpyrimidine.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Yield: 40-60% over two steps.
III. Synthesis of Substituted Pyrroles: A Thorpe-Ziegler Approach
The synthesis of substituted pyrroles from this compound can be envisioned through a Thorpe-Ziegler type cyclization of a suitably functionalized dinitrile precursor.[4][5][6][7] This strategy involves the initial elaboration of this compound to introduce a second nitrile group, followed by a base-catalyzed intramolecular cyclization.
Mechanistic Rationale
The synthesis begins with the alkylation of this compound with a haloacetonitrile (e.g., chloroacetonitrile) in the presence of a strong base to form a dinitrile. This dinitrile then undergoes an intramolecular Thorpe-Ziegler reaction.[4] A strong base deprotonates the carbon α to one of the nitrile groups, generating a carbanion. This carbanion then attacks the carbon of the other nitrile group in an intramolecular fashion to form a five-membered cyclic imine. Tautomerization of the imine to the more stable enamine, followed by hydrolysis of the imine functionality during workup, can lead to the formation of a substituted pyrrole.
Caption: Thorpe-Ziegler cyclization pathway for pyrrole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-cyclopropyl-3-cyanopyrrole
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 6542-60-5 | 81.12 | 1.0 equiv (e.g., 0.81 g, 10 mmol) |
| Chloroacetonitrile | 107-14-2 | 75.50 | 1.1 equiv (e.g., 0.83 g, 11 mmol) |
| Lithium Diisopropylamide (LDA) (2 M in THF/heptane/ethylbenzene) | 4111-54-0 | 107.12 | 1.2 equiv (e.g., 6 mL, 12 mmol) |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 1.5 equiv (e.g., 0.60 g, 15 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 70 mL |
Procedure:
Step 1: Synthesis of the Dinitrile Intermediate
-
To a flame-dried 100 mL three-necked flask under a nitrogen atmosphere, add anhydrous THF (30 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.2 equiv) to the cold THF.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF (10 mL) dropwise to the LDA solution. Stir for 30 minutes at -78 °C.
-
Add a solution of chloroacetonitrile (1.1 equiv) in anhydrous THF (10 mL) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dinitrile by column chromatography on silica gel.
Step 2: Thorpe-Ziegler Cyclization
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous THF (20 mL) and sodium hydride (1.5 equiv).
-
Add a solution of the purified dinitrile from Step 1 in anhydrous THF (10 mL) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and carefully quench with ethanol, followed by water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-amino-4-cyclopropyl-3-cyanopyrrole.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Expected Yield: 30-50% over two steps.
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of a range of important heterocyclic compounds. The protocols detailed in these application notes for the synthesis of pyridines, pyrimidines, and pyrroles highlight the utility of its unique structural features. By leveraging the reactivity of the nitrile, the adjacent methylene protons, and the cyclopropyl ring, a variety of synthetic strategies can be employed to construct complex molecular architectures. These methods offer practical and efficient routes for researchers in the fields of medicinal chemistry, agrochemistry, and materials science to access novel heterocyclic entities with potential applications in their respective domains.
References
- 1. Syntheses of 2-alkylamino- and 2-dialkylamino-4,6-diarylpyridines and 2,4,6-trisubstituted pyrimidines using solid-phase-bound chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]
Application of Cyclopropylacetonitrile in Antipsychotic Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Antipsychotics and the Role of Privileged Scaffolds
The development of effective and well-tolerated antipsychotic medications remains a critical challenge in modern medicine. While existing treatments have provided relief for many individuals with psychotic disorders, they are often associated with significant side effects, and a substantial portion of patients show an inadequate response. This has fueled a continuous search for novel chemical entities with improved efficacy and safety profiles. A key strategy in this endeavor is the exploration of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets, offering a rich starting point for drug discovery. Among these, the cyclopropyl moiety has emerged as a particularly valuable component in the design of new therapeutics.[1][2]
This guide focuses on the application of a specific cyclopropyl-containing building block, cyclopropylacetonitrile , in the development of next-generation antipsychotic drugs. We will delve into the rationale behind its use, provide detailed synthetic protocols for its conversion into key intermediates, and outline the essential in vitro and in vivo assays for evaluating the antipsychotic potential of the resulting drug candidates.
The Significance of the Cyclopropyl Moiety in Antipsychotic Drug Design
The cyclopropane ring, despite its simple structure, imparts a unique set of physicochemical properties to a molecule that are highly advantageous in drug design.[1][3] Its rigid, three-dimensional nature provides conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its biological target.[1] This is particularly crucial for antipsychotic drugs, which often target G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, where precise conformational arrangements are critical for desired pharmacological activity.
Key advantages of incorporating a cyclopropyl group include:
-
Enhanced Potency and Selectivity: The rigid structure can lead to more specific interactions with the target receptor, increasing potency and reducing off-target effects.[3]
-
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile and a longer duration of action.[1]
-
Modulation of Physicochemical Properties: It can influence properties such as lipophilicity and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME).[3]
The following diagram illustrates the key attributes of the cyclopropyl group in medicinal chemistry.
Caption: Key advantages of the cyclopropyl moiety in drug design.
From this compound to Key Intermediates: Synthetic Protocols
This compound is a versatile starting material that can be readily converted into key intermediates for the synthesis of antipsychotic drug candidates. A crucial transformation is its reduction to cyclopropylmethylamine , which serves as a primary building block for introducing the cyclopropylmethyl moiety into various molecular scaffolds.
Protocol 1: Reduction of this compound to Cyclopropylmethylamine
This protocol describes the reduction of this compound to cyclopropylmethylamine using lithium aluminum hydride (LiAlH₄), a powerful reducing agent for nitriles.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry glassware (oven-dried and cooled under an inert atmosphere)
-
Inert atmosphere (Nitrogen or Argon)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
LiAlH₄ Suspension: In the reaction flask, carefully suspend a calculated amount of LiAlH₄ (typically 1.5-2.0 molar equivalents relative to the nitrile) in anhydrous diethyl ether or THF.
-
Addition of Nitrile: Dissolve this compound in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or GC-MS).
-
Quenching: Cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This will produce a granular precipitate that is easy to filter.
-
Filtration and Extraction: Filter the resulting mixture through a pad of Celite and wash the filter cake thoroughly with diethyl ether or THF. The organic layer contains the desired amine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: The crude cyclopropylmethylamine can be purified by distillation under reduced pressure to obtain the pure product.
Safety Precautions: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere using appropriate personal protective equipment.
The following diagram illustrates the workflow for this synthesis.
Caption: Workflow for the synthesis of cyclopropylmethylamine.
Application in the Synthesis of Antipsychotic Drug Candidates
Cyclopropylmethylamine is a versatile intermediate that can be incorporated into various scaffolds known to possess antipsychotic activity. A notable example is the synthesis of N-substituted (2-phenylcyclopropyl)methylamines, which have been investigated as selective serotonin 2C (5-HT₂C) receptor agonists with potential antipsychotic properties.[4][5]
Example Synthesis: N-Substituted (2-Phenylcyclopropyl)methylamines
The synthesis of these compounds typically involves the reaction of a suitably substituted 2-phenylcyclopropanecarboxaldehyde with cyclopropylmethylamine via reductive amination.
General Reaction Scheme:
-
Formation of a Substituted 2-Phenylcyclopropanecarboxaldehyde: This can be achieved through various synthetic routes, often starting from a substituted styrene.
-
Reductive Amination: The aldehyde is then reacted with cyclopropylmethylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), to form the desired N-cyclopropylmethyl-2-phenylcyclopropylmethylamine derivative.
In Vitro Evaluation of Antipsychotic Potential
The initial screening of novel compounds for antipsychotic activity is performed using in vitro assays to determine their binding affinity and functional activity at key neurotransmitter receptors implicated in psychosis, primarily dopamine D₂ and serotonin 5-HT₂A receptors.
Protocol 2: Dopamine D₂ Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D₂ receptor.[6][7]
Materials:
-
Cell membranes expressing the human dopamine D₂ receptor (commercially available or prepared from transfected cell lines).
-
Radioligand: [³H]Spiperone or another suitable D₂ receptor antagonist radioligand.
-
Non-specific binding control: A high concentration of a non-radiolabeled D₂ receptor antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).[6]
-
Test compounds (cyclopropyl-containing derivatives).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[6]
-
96-well microplates.
-
Glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).[6]
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at or near its Kd value), and varying concentrations of the test compound or the non-specific binding control.
-
Incubation: Initiate the binding reaction by adding the D₂ receptor membrane preparation to each well. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve. From this curve, the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol 3: Serotonin 5-HT₂A Receptor Binding Assay
A similar competitive radioligand binding assay can be performed to determine the affinity of the test compounds for the 5-HT₂A receptor.[3][8]
Key Differences from the D₂ Assay:
-
Receptor Source: Use cell membranes expressing the human 5-HT₂A receptor.
-
Radioligand: Use a selective 5-HT₂A receptor radioligand, such as [³H]ketanserin or [¹²⁵I]DOI.[8][9]
-
Non-specific Binding Control: Use a high concentration of a non-radiolabeled 5-HT₂A receptor antagonist (e.g., 10 µM ketanserin).[8]
In Vivo Evaluation of Antipsychotic-Like Activity
Compounds that show promising in vitro profiles are then evaluated in animal models of psychosis to assess their in vivo efficacy. These models aim to replicate certain behavioral abnormalities observed in patients with schizophrenia.
Protocol 4: Amphetamine-Induced Hyperlocomotion Model
This model is widely used to screen for potential antipsychotic drugs. Amphetamine, a psychostimulant, induces an increase in locomotor activity in rodents, which is thought to model the positive symptoms of psychosis. Antipsychotic drugs are expected to attenuate this hyperlocomotion.[10][11]
Materials:
-
Rodents (rats or mice).
-
Amphetamine sulfate.
-
Test compounds (cyclopropyl-containing derivatives).
-
Vehicle for drug administration (e.g., saline, DMSO/saline).
-
Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.
Procedure:
-
Acclimation: Habituate the animals to the testing room and the open-field chambers for a period of time before the experiment to reduce novelty-induced activity.
-
Baseline Activity: Place the animals in the activity chambers and record their baseline locomotor activity for a set period (e.g., 30-60 minutes).
-
Drug Administration: Administer the test compound or vehicle to the animals. After a predetermined pretreatment time (to allow for drug absorption and distribution), administer amphetamine.
-
Post-Injection Activity: Immediately place the animals back into the activity chambers and record their locomotor activity for a specified duration (e.g., 60-90 minutes).
-
Data Analysis: Analyze the locomotor activity data (e.g., distance traveled, number of beam breaks). Compare the activity of the amphetamine-treated group with the groups treated with the test compound plus amphetamine. A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of antipsychotic-like activity.
Protocol 5: Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in patients with schizophrenia and can be modeled in rodents. Antipsychotic drugs can often reverse these deficits.[12][13]
Materials:
-
Rodents (rats or mice).
-
Acoustic startle chambers equipped with a load cell platform to measure the startle response and a sound generator.
-
A startling stimulus (pulse) and a weaker, non-startling stimulus (prepulse).
-
Test compounds.
Procedure:
-
Acclimation: Acclimate the animals to the startle chambers.
-
Habituation: Present a series of startle pulses alone at the beginning of the session to habituate the animal to the stimulus.
-
Test Session: The main session consists of a pseudorandom presentation of different trial types:
-
Pulse-alone trials: The startling stimulus is presented alone.
-
Prepulse-alone trials: The prepulse is presented alone to ensure it does not elicit a startle response.
-
Prepulse-pulse trials: The prepulse is presented shortly before the startling stimulus.
-
-
Drug Administration: Administer the test compound or vehicle before the test session.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (startle response on prepulse-pulse trials) / (startle response on pulse-alone trials) ] x 100. Compare the %PPI between the different treatment groups. An increase in %PPI in a model where it is disrupted (e.g., by a psychotomimetic drug like apomorphine) indicates potential antipsychotic efficacy.[14]
Structure-Activity Relationship (SAR) and Data Interpretation
The data obtained from these in vitro and in vivo studies are crucial for establishing a structure-activity relationship (SAR). By systematically modifying the chemical structure of the cyclopropyl-containing compounds and observing the effects on their biological activity, researchers can identify the key structural features responsible for their antipsychotic potential.[14]
Key Data to Summarize in Tables:
| Compound | D₂ Ki (nM) | 5-HT₂A Ki (nM) | Amphetamine-Induced Hyperlocomotion (% Inhibition at a given dose) | PPI Reversal (% Improvement at a given dose) |
| Example 1 | ||||
| Example 2 | ||||
| ... |
This data allows for a direct comparison of the potency and efficacy of different analogs and helps in guiding the design of new compounds with improved properties. For instance, the SAR studies on (S)-N-(3-pyrrolidinyl)benzamide derivatives revealed that the cyclopropylcarbonyl group provided adequate bulk for high affinity and selectivity for D₃ and D₄ receptors over D₂ receptors.[14]
Conclusion and Future Directions
This compound serves as a valuable and versatile starting material in the development of novel antipsychotic drugs. The unique properties of the cyclopropyl moiety can be strategically exploited to design compounds with enhanced potency, selectivity, and metabolic stability. The protocols outlined in this guide provide a framework for the synthesis and comprehensive preclinical evaluation of these promising drug candidates. Future research in this area will likely focus on further optimizing the pharmacological profile of cyclopropyl-containing antipsychotics, with the ultimate goal of developing safer and more effective treatments for psychotic disorders.
References
-
Testing Prepulse Inhibition of Acoustic Startle in Rodents. (2024). Methods in Molecular Biology, 2746, 121-133. [Link]
-
Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. (1996). Journal of Medicinal Chemistry, 39(14), 2764-72. [Link]
-
In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2020). Biomolecules, 10(4), 589. [Link]
-
Animal Models of Psychosis: Current State and Future Directions. (2018). ACS Chemical Neuroscience, 9(5), 894-909. [Link]
-
Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. (n.d.). Mousephenotype.org. [Link]
-
Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. (2015). Psychopharmacology, 232(13), 2395-2405. [Link]
-
Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). (2017). Journal of Medicinal Chemistry, 60(20), 8493-8509. [Link]
-
The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
DOPAMINE RECEPTOR AFFINITIES K, (nM) OF THE COMPOUNDS STUDIED. (n.d.). ResearchGate. [Link]
-
Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction. (1968). Tetrahedron Letters, 9(51), 5339-5342. [Link]
-
Animal Models of Psychosis: Current State and Future Directions. (2018). ACS Chemical Neuroscience, 9(5), 894-909. [Link]
-
Chemical and in silico exploration of novel 5-hydroxytryptamine 2A receptor (5-HT2AR) ligands. (2020). Nottingham ePrints. [Link]
-
Structure activity relationships of presynaptic dopamine receptor agonists. (1982). Pharmacology Biochemistry and Behavior, 17 Suppl 1, 11-9. [Link]
-
Amphetamine induced hyperlocomotion. (n.d.). b-neuro. [Link]
-
Asenapine effects in animal models of psychosis and cognitive function. (2009). Psychopharmacology, 204(1), 17-31. [Link]
-
Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens. (2006). Hippocampus, 16(7), 623-34. [Link]
-
Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I. (2011). PLoS One, 6(1), e16694. [Link]
-
Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. (2022). bioRxiv. [Link]
-
Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. (2005). Chembiochem, 6(10), 1769-75. [Link]
-
Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. (2023). Molecules, 28(16), 6030. [Link]
-
Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications. (2017). Journal of Medicinal Chemistry, 60(14), 6210-6224. [Link]
-
Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications. (2017). Journal of Medicinal Chemistry, 60(14), 6210-6224. [Link]
-
D2 Dopamine Receptor Assay. (n.d.). Innoprot. [Link]
-
Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. (2021). International Journal of Molecular Sciences, 22(8), 4084. [Link]
-
The behavioral and neurochemical effects of phencyclidine in humans and animals: some implications for modeling psychosis. (1996). Behavioural Brain Research, 74(1-2), 45-55. [Link]
-
Implementation of PPI Medication PGX Testing. (2015). ClinicalTrials.gov. [Link]
-
Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. (2022). Frontiers in Behavioral Neuroscience, 16, 999121. [Link]
-
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). International Journal of Molecular Sciences, 23(14), 7687. [Link]
-
Synthesis and biological evaluation of the binding of dopamine D2/D3 receptor agonist, (R,S)-5-hydroxy-2-(N-propyl-N-(5'-(18)F-fluoropentyl)aminotetralin ((18)F-5-OH-FPPAT) in rodents and nonhuman primates. (2004). Nuclear Medicine and Biology, 31(8), 1017-24. [Link]
- Behavioral Effects of Cannabinoids in Animal Models of Psychosis. (n.d.). Google Books.
-
Structure-activity relationships of dopamine agonists. (1983). Annual Review of Pharmacology and Toxicology, 23, 103-29. [Link]
-
PET clinical study of novel antipsychotic LB-102 demonstrates unexpectedly prolonged dopamine receptor target engagement. (2024). Translational Psychiatry, 14(1), 22. [Link]
-
Synthetic Methodology for the Construction of Structurally Diverse Cyclopropanes. (2007). ProQuest Dissertations Publishing. [Link]
- Pharmacologic combination of atypical antipsychotics and NMDA modulators for the treatment of cognitive impairment, bipolar disorder, cognitive impairment and major depressive disorder. (2018).
-
A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amidation. (2021). ResearchGate. [Link]
-
Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (2021). Molecules, 26(21), 6439. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation [pubmed.ncbi.nlm.nih.gov]
- 12. Structure—Activity Relationships of Dopamine Receptor Agonists [ouci.dntb.gov.ua]
- 13. Actions of novel antipsychotic agents on apomorphine-induced PPI disruption: influence of combined serotonin 5-HT1A receptor activation and dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. public.magnet.fsu.edu [public.magnet.fsu.edu]
reactions of Cyclopropylacetonitrile with Grignard reagents
An In-Depth Guide to the Synthesis of Cyclopropyl Ketones via the Reaction of Cyclopropylacetonitrile with Grignard Reagents
Introduction: The Strategic Value of Cyclopropyl Motifs
In the landscape of modern drug discovery and development, the cyclopropyl group stands out as a "privileged" structural motif. Its incorporation into molecular scaffolds can profoundly influence a compound's pharmacological profile by imposing conformational constraints, enhancing metabolic stability, and improving potency through optimized interactions with biological targets.[1] Cyclopropyl ketones, in particular, are versatile intermediates, serving as pivotal building blocks for a wide array of more complex, biologically active molecules.[2][3]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of cyclopropyl ketones through the reaction of this compound with Grignard reagents. This classic yet powerful organometallic reaction offers a reliable and direct route to these valuable compounds. We will delve into the underlying scientific principles, provide detailed, field-tested experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Part 1: Scientific Principles & Mechanistic Insights
The Grignard Reaction with Nitriles: A Pathway to Ketones
The reaction of a Grignard reagent (R-MgX) with a nitrile (R'-C≡N) is a cornerstone of organic synthesis for the formation of ketones.[4] The process is a two-stage transformation involving nucleophilic addition followed by hydrolysis.
-
Nucleophilic Addition: The Grignard reagent, characterized by a highly polarized carbon-magnesium bond, acts as a potent source of nucleophilic carbon.[5][6] This nucleophile readily attacks the electrophilic carbon atom of the nitrile group. The π-bond of the nitrile breaks, and the electron pair moves to the nitrogen atom, forming a resonance-stabilized magnesium imine salt intermediate.[7][8]
-
Stability of the Intermediate: A key feature of this reaction is the stability of the N-magnesio imine intermediate. Unlike the tetrahedral intermediate formed when a Grignard reagent reacts with an ester or acyl chloride, this imine salt is generally unreactive toward a second equivalent of the Grignard reagent under anhydrous reaction conditions.[2][8] This prevents the common side reaction of over-addition that leads to tertiary alcohols, allowing for the clean formation of the ketone.
-
Hydrolysis to the Ketone: The reaction is completed by a hydrolytic workup, typically with aqueous acid (e.g., NH₄Cl or dilute HCl). The imine intermediate is protonated and subsequently hydrolyzed to the corresponding ketone, liberating ammonia in the process.[4][9]
Caption: General mechanism for the synthesis of ketones from nitriles using Grignard reagents.
Critical Consideration: The Stability of the Cyclopropyl Ring
A primary concern when performing reactions with cyclopropyl-containing molecules is the potential for ring-opening due to the inherent strain in the three-membered ring. However, the cyclopropyl group is remarkably stable under the nucleophilic conditions of a standard Grignard reaction.
This stability can be attributed to its unique electronic structure. The C-C bonds in cyclopropane are described as "bent bonds," possessing significant p-orbital character.[10][11] This allows the ring to engage in conjugation and stabilize adjacent positive charges or radical intermediates, a property that makes the cyclopropylmethyl carbocation exceptionally stable.[12][13] In the context of the Grignard reaction with this compound, the reaction proceeds via a nucleophilic attack on the nitrile, a pathway that does not generate intermediates that would threaten the integrity of the adjacent, non-activated cyclopropyl ring.[14] While ring-opening can be a concern in reactions involving cyclopropyl radical intermediates, such conditions are not typically encountered in this specific transformation.[15]
Part 2: Experimental Protocols & Best Practices
General Experimental Workflow
The successful execution of a Grignard reaction hinges on the rigorous exclusion of atmospheric moisture and the careful control of reaction temperature. The overall workflow is a multi-step process that requires attention to detail at each stage.
Caption: A typical experimental workflow for the Grignard synthesis of cyclopropyl ketones.
Protocol: Synthesis of 1-Cyclopropyl-2-phenylethan-1-one
This protocol details the reaction of this compound with phenylmagnesium bromide to yield 1-cyclopropyl-2-phenylethan-1-one. Safety Note: Grignard reagents are highly reactive and pyrophoric. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reagents for chromatography (e.g., silica gel, hexanes, ethyl acetate)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser, flame-dried
-
Dropping funnel or syringe pump
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Ice-water bath
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, condenser, and a rubber septum. Establish an inert atmosphere by purging the system with nitrogen or argon.
-
Reagent Addition: Transfer the phenylmagnesium bromide solution (1.2 eq) to the reaction flask via cannula or syringe. Dilute with anhydrous diethyl ether to ensure efficient stirring.
-
Substrate Addition: In a separate flame-dried flask, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether. Transfer this solution to the dropping funnel or a syringe for use with a syringe pump.
-
Reaction: Cool the stirred Grignard solution to 0 °C using an ice-water bath. Add the this compound solution dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C. A precipitate (the magnesium imine salt) may form during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, or until reaction monitoring indicates the consumption of the starting material.
-
Monitoring (Self-Validation): Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A successful reaction will show the disappearance of the this compound spot/peak and the appearance of a new, less polar product spot/peak.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and hydrolyze the imine salt. Caution: This is an exothermic process and may cause vigorous gas evolution.
-
Work-up: Once the quenching is complete, transfer the mixture to a separatory funnel. Add diethyl ether to dissolve all organic material. Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Confirm the identity and purity of the isolated product, 1-cyclopropyl-2-phenylethan-1-one, using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Key IR signals include a strong carbonyl (C=O) stretch around 1690-1710 cm⁻¹ and the disappearance of the nitrile (C≡N) stretch from the starting material (around 2250 cm⁻¹).
Data Presentation: Substrate Scope and Typical Conditions
The reaction is versatile and accommodates a range of Grignard reagents. The following table provides illustrative examples and expected outcomes.
| Grignard Reagent (R-MgX) | R Group | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Phenylmagnesium bromide | Phenyl | Ether/THF | 0 to RT | 2 - 4 | 75 - 90 |
| Ethylmagnesium bromide | Ethyl | Ether/THF | 0 to RT | 2 - 4 | 70 - 85 |
| Isopropylmagnesium chloride | Isopropyl | THF | 0 to RT | 3 - 6 | 65 - 80 |
| Vinylmagnesium bromide | Vinyl | THF | -20 to RT | 3 - 5 | 60 - 75 |
| Benzylmagnesium chloride | Benzyl | Ether/THF | 0 to RT | 2 - 4 | 70 - 85 |
Note: Yields are estimates and highly dependent on the purity of reagents and adherence to anhydrous technique.
Part 3: Applications in Drug Discovery & Development
The synthesis of cyclopropyl ketones is not merely an academic exercise; it is a strategically important transformation in the synthesis of pharmaceuticals.[16] The cyclopropyl moiety is a key feature in several approved drugs and numerous clinical candidates. Its rigid structure helps to lock in bioactive conformations, while its electronic properties can enhance binding affinity and block sites of metabolism, thereby improving a drug's pharmacokinetic profile.[1]
The Grignard reaction, with its reliability, scalability, and broad functional group tolerance (with appropriate protection strategies), remains an indispensable tool in the pharmaceutical industry for constructing complex carbon skeletons.[17][18] The protocol described herein provides a direct and efficient entry point to cyclopropyl ketone intermediates, which can be further elaborated into final drug targets through subsequent chemical modifications.
Conclusion
The reaction of this compound with Grignard reagents is a robust and highly effective method for the synthesis of cyclopropyl ketones. The reaction proceeds through a stable magnesium imine salt intermediate, which upon hydrolysis, cleanly affords the desired ketone product while preserving the integrity of the cyclopropyl ring. By adhering to stringent anhydrous conditions and careful temperature control, researchers can achieve high yields of these valuable synthetic intermediates. The protocols and insights provided in this guide offer a solid foundation for the successful application of this methodology in both academic research and industrial drug development settings.
References
-
Kulinkovich Reaction - Organic Chemistry Portal. Available at: [Link]
-
Kulinkovich reaction - Wikipedia. Available at: [Link]
-
Kulinkovich reaction - Grokipedia. Available at: [Link]
-
The Crucial Role of Grignard Reagents in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Kulinkovich Reaction: Mechanism & Examples - NROChemistry. Available at: [Link]
-
Kulinkovich Reaction - YouTube. Available at: [Link]
-
Highly stereoselective addition of Grignard reagents to C-cyclopropylnitrone via the bisected s-trans conformation. - Sci-Hub. Available at: [Link]
-
Grignard Reaction Reagents: A Toolbox for Chemists . Available at: [Link]
-
Grignard Reagent | Overview, Reactions & Uses - Study.com. Available at: [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis) - Master Organic Chemistry. Available at: [Link]
-
Pharmaceutical syntheses featuring the Grignard reaction. - ResearchGate. Available at: [Link]
-
Reaction and Mechanism Query - Filo. Available at: [Link]
-
Cyclopropyl methyl carbocations. - Sarthaks eConnect. Available at: [Link]
-
Reason behind stability of cyclopropylmethyl carbocation - YouTube. Available at: [Link]
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Toppr. Available at: [Link]
-
Organic Syntheses Procedure: 1-d-ALDEHYDES FROM GRIGNARD REAGENTS - Organic Syntheses. Available at: [Link]
-
Organic Syntheses Procedure: SYNTHESIS OF KETONES AND ALDEHYDES BEARING A 9-FLUORENYL RADICAL CLOCK - Organic Syntheses. Available at: [Link]
-
In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed. Available at: [Link]
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange. Available at: [Link]
-
Chemistry of Nitriles - LibreTexts Chemistry. Available at: [Link]
-
Synthesis of cyclopropanes - Organic Chemistry Portal. Available at: [Link]
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction - ACS Publications. Available at: [Link]
-
RLi or RMgX with Nitriles to Ketones - University of Calgary. Available at: [Link]
-
Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - Organic Letters. Available at: [Link]
-
The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps. Available at: [Link]
-
Organic Syntheses Procedure: DIASTEREOSELECTIVE SYNTHESIS OF SULFINAMIDES - Organic Syntheses. Available at: [Link]
-
Addition of Acetylide Ions and Grignard Reagents - Chad's Prep. Available at: [Link]
-
Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC - NIH. Available at: [Link]
-
The Grignard Reaction Mechanism - Chemistry Steps. Available at: [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM - ADICHEMISTRY. Available at: [Link]
-
Organic Syntheses Procedure: CYCLOPROPANONE ETHYL HEMIACETAL - Organic Syntheses. Available at: [Link]
-
The mechanism of Grignard reaction: finally unravelled - OperaChem. Available at: [Link]
-
Grignard Synthesis of Triphenylmethanol - Jasperse Grignard Reaction. Available at: [Link]
-
Grignard Reaction - University of Missouri-St. Louis. Available at: [Link]
-
An efficient synthesis of cyclopropyl silyl ketones - ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Grignard Reagent | Overview, Reactions & Uses - Video | Study.com [study.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Reaction and Mechanism Query What is the mechanism for the reaction: \m.. [askfilo.com]
- 8. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. sarthaks.com [sarthaks.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
Application Notes and Protocols for Cycloaddition Reactions of Cyclopropylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Cyclopropylacetonitrile is a versatile and increasingly important building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1][2] Its unique structural motif, combining a strained three-membered ring with a synthetically malleable nitrile group, offers a gateway to complex molecular architectures. This guide provides an in-depth exploration of the cycloaddition reactions of this compound, presenting it as a potent C3 synthon. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for key transformations, and discuss the applications of the resulting cyclopentane and pyrroline scaffolds in drug discovery.
Introduction: The Synthetic Potential of a Strained Nitrile
The cyclopropane ring, due to its inherent ring strain and unique electronic properties, serves as a "spring-loaded" functional group.[3] In this compound, this reactivity is coupled with the versatile cyano group, which can be transformed into a wide array of functionalities including amines, carboxylic acids, and ketones. This combination makes it a powerful intermediate for constructing densely functionalized five-membered rings—a common core in many biologically active molecules.[1] The cycloaddition reactions of this compound typically proceed via a formal [3+2] pathway, where the cyclopropane acts as a three-carbon component, reacting with a two-atom partner (a dipolarophile) to form a cyclopentane or a heterocycle. This approach is highly atom-economical and can generate multiple stereocenters in a single step.
Mechanistic Principles: Activating the Cyclopropane Ring
The key to unlocking the cycloaddition reactivity of this compound is the cleavage of one of the C-C bonds of the strained ring. This generates a 1,3-dipolar synthon that can be trapped by a suitable dipolarophile. The activation method dictates the nature of the intermediate and, consequently, the scope of the reaction.
Lewis Acid Catalysis
Lewis acids are highly effective in promoting the ring-opening of cyclopropanes bearing electron-withdrawing groups.[4][5][6][7] In the case of this compound, a Lewis acid (e.g., SnCl₄, Sc(OTf)₃) coordinates to the nitrogen atom of the nitrile. This coordination enhances the electron-withdrawing nature of the cyano group, polarizing the cyclopropane ring and facilitating the cleavage of the distal C-C bond. This process generates a zwitterionic intermediate, which is a stabilized 1,3-dipole, ready to engage in cycloaddition.[4][8]
Caption: Lewis Acid-catalyzed [3+2] cycloaddition pathway.
Transition Metal Catalysis
Transition metals, particularly palladium and rhodium, offer a complementary strategy for activating the cyclopropane ring.[9][10][11] For instance, a low-valent palladium(0) catalyst can undergo oxidative addition into a C-C bond of the cyclopropane ring. This forms a palladacyclobutane intermediate, which can then rearrange to a zwitterionic π-allyl palladium species. This intermediate is electrophilic and can react with a wide range of nucleophilic partners in a formal [3+2] cycloaddition.[9][12] Similarly, Rh(I) catalysts can engage with this compound, particularly in the presence of π-systems like alkynes, to facilitate cycloaddition.[10][13][14]
Caption: Palladium-catalyzed formal [3+2] cycloaddition pathway.
Experimental Protocols
Safety Precaution: this compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][16][17][18] Handle all reagents and solvents according to their respective Safety Data Sheets (SDS).
Protocol 1: Lewis Acid-Catalyzed [3+2] Cycloaddition with Nitriles for the Synthesis of 1-Pyrrolines
This protocol is adapted from established procedures for donor-acceptor cyclopropanes and is a starting point for optimization with this compound.[8][16] The reaction constructs a highly functionalized 1-pyrroline ring, a valuable scaffold in medicinal chemistry.
Objective: To synthesize 2-cyano-2-cyclopropyl-5-phenyl-3,4-dihydro-2H-pyrrole.
Materials:
-
This compound
-
Benzonitrile
-
Tin(IV) chloride (SnCl₄), 1.0 M solution in CH₂Cl₂
-
Anhydrous 1,2-dichloroethane (DCE)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous 1,2-dichloroethane (5.0 mL) followed by benzonitrile (1.2 mmol, 1.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the tin(IV) chloride solution (1. M in CH₂Cl₂, 0.3 mmol, 0.3 equiv) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired 1-pyrroline.
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SnCl₄ (30) | DCE | 0 to RT | 18 | Est. 65-75 |
| 2 | Sc(OTf)₃ (10) | CH₃CN | RT | 24 | Est. 50-60 |
| 3 | BF₃·OEt₂ (100) | CH₂Cl₂ | 0 to RT | 12 | Est. 70-80 |
| Yields are estimated based on analogous reactions with more activated donor-acceptor cyclopropanes. Optimization will be required. |
Protocol 2: Palladium-Catalyzed Formal [3+2] Cycloaddition with Electron-Deficient Alkenes
This protocol outlines a general procedure for the synthesis of functionalized cyclopentanes, based on established palladium-catalyzed cycloadditions of vinylcyclopropanes.[9][12] The reaction is expected to work with this compound, where Pd(0) insertion activates the ring.
Objective: To synthesize a highly substituted cyanocyclopentane derivative.
Materials:
-
This compound
-
Benzylidene malononitrile (or other suitable electron-deficient alkene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (5.0 mL) and stir for 10 minutes at room temperature.
-
Add the electron-deficient alkene (e.g., benzylidene malononitrile, 1.0 mmol, 1.0 equiv).
-
Add this compound (1.5 mmol, 1.5 equiv) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 16-24 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the reaction mixture directly onto silica gel.
-
Purify the residue by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the cyclopentane product.
| Entry | Alkene Partner | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzylidene malononitrile | Pd(PPh₃)₄ (5) | Toluene | 80 | To be determined |
| 2 | Methyl vinyl ketone | Pd(PPh₃)₄ (5) | Toluene | 80 | To be determined |
| 3 | N-Phenylmaleimide | Pd(PPh₃)₄ (5) | THF | 65 | To be determined |
| Reaction conditions and yields are hypothetical starting points based on related literature and require experimental validation. |
Applications in Drug Discovery and Development
The five-membered carbocyclic and heterocyclic scaffolds produced from this compound cycloadditions are prevalent in a multitude of pharmaceuticals and biologically active compounds.
-
Cyclopentane Derivatives: The cyclopentane core is a key feature in prostaglandins, carbocyclic nucleosides (e.g., Abacavir for HIV), and various natural products with anti-inflammatory or anti-cancer properties. The ability to generate multiple stereocenters with high control during the cycloaddition step is crucial for synthesizing enantiopure drug candidates.
-
Pyrroline and Pyrrolidine Scaffolds: The 1-pyrroline core can be readily reduced to the corresponding pyrrolidine. This saturated heterocycle is a cornerstone of medicinal chemistry, found in drugs such as Atorvastatin (Lipitor), Ramipril (an ACE inhibitor), and many proline-mimetics used in peptide-based drugs.
The protocols described herein provide a direct and efficient entry into these valuable molecular frameworks, enabling rapid library synthesis for lead discovery and optimization in drug development programs.
Conclusion
Cycloaddition reactions of this compound represent a powerful and atom-economical strategy for the synthesis of complex five-membered rings. Through activation with either Lewis acids or transition metal catalysts, the strained cyclopropane ring can be efficiently opened to generate a versatile 1,3-dipole synthon. The resulting cyclopentane and pyrroline products are high-value intermediates for the pharmaceutical and agrochemical industries. The protocols provided serve as a robust starting point for researchers to explore the rich chemistry of this unique building block.
References
-
Sathishkannan, G., & Srinivasan, K. (2011). Highly diastereoselective synthesis of 1-pyrrolines via SnCl4-promoted [3 + 2] cycloaddition between activated donor-acceptor cyclopropanes and nitriles. Organic Letters, 13(22), 6002–6005. [Link]
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound Safety Data Sheet.
-
Trost, B. M., & Shireman, B. T. (2002). Palladium-Catalyzed Diastereo- and Enantioselective Formal [3+2]-Cycloadditions of Substituted Vinylcyclopropanes. Journal of the American Chemical Society, 124(49), 14528–14529. [Link]
- Singh, V. K., et al. (2021). Synthesis of Thio‐/Selenopyrrolines via SnCl4‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thio‐/Selenocyanates. Asian Journal of Organic Chemistry.
- Fisher Scientific. (2010). Safety Data Sheet - this compound.
-
Werz, D. B., et al. (2022). Donor‐Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor. Angewandte Chemie International Edition, 62(2). [Link]
-
Yu, M. S., & Pagenkopf, B. L. (2003). Formal [3 + 2] cycloadditions of donor-acceptor cyclopropanes and nitriles. Journal of the American Chemical Society, 125(27), 8122–8123. [Link]
-
Smith, C. J., et al. (2018). Cooperative Palladium/Isothiourea Catalyzed Enantioselective Formal (3+2) Cycloaddition of Vinylcyclopropanes and α,β‐Unsaturated Esters. Angewandte Chemie International Edition, 57(31), 9788-9792. [Link]
- Braun, M., et al. (2021). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]‐Addition. Chemistry – A European Journal.
-
Wang, J., et al. (2012). Rh(i)-catalyzed intramolecular [3 + 2] cycloaddition reactions of 1-ene-, 1-yne- and 1-allene-vinylcyclopropanes. Chemical Communications, 48(80), 9992-9994. [Link]
-
Hyland, C. J. T., et al. (2021). Palladium-Catalyzed Formal (3 + 2) Cycloaddition Reactions of 2-Nitro-1,3-enynes with Vinylaziridines, -epoxides, and -cyclopropanes. Organic Letters, 23(12), 4635–4639. [Link]
- BOC Sciences. (n.d.). This compound.
-
Hrovat, D. A., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(5), 4126–4136. [Link]
-
Qiu, G., et al. (2023). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules, 28(1), 389. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1-pyrrolines. Retrieved from [Link]
-
Hsung, R. P., et al. (2010). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. Journal of the American Chemical Society, 132(10), 3292–3294. [Link]
- Wender, P. A., et al. (2007). Rh(I)-catalyzed intramolecular [3+2] cycloaddition reactions of 1-ene-, 1-yne- and 1-allene-vinylcyclopropanes.
-
Wender, P. A., et al. (2012). Conditions for a Rh(I)-catalyzed [2 + 2 + 1] cycloaddition reaction with methyl substituted allenes and alkynes. Tetrahedron, 68(37), 7657-7664. [Link]
- Computational study on novel RhCpX (X = CF3, SiF3, CCl3, SO3H) as promising catalysts in the [3 + 2] azide–alkyne cycloaddition reaction: insights into mechanistic pathways and reactivity. (2023). Dalton Transactions.
- Finetech Industry Limited. (n.d.). This compound.
- Rovis, T., et al. (2010). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. Journal of the American Chemical Society.
- Kulkarni, A. A., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.
- Ghorai, M. K., et al. (2014). Stereospecific [3+2] cycloaddition of 1,2-cyclopropanated sugars and ketones catalyzed by SnCl4.
- Zhou, J., et al. (2017). Diastereo- and enantioselective [3 + 3] cycloaddition of spirocyclopropyl oxindoles using both aldonitrones and ketonitrones.
- Wender, P. A., et al. (2006). Rhodium(I)-Catalyzed [2 + 2 + 2] Cycloaddition of 1,6-Enynes with Cyclopropylideneacetamides. Journal of the American Chemical Society.
- Regio- and diastereoselectivity of the cycloaddition of nitrones with N-propadienylindole and pyrroles. (2021). RSC Advances.
- ChemicalBook. (n.d.). This compound Safety Data Sheet.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (n.d.). Strategies to promote ring-opening of D-A cyclopropanes. LA=Lewis acid.
- MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereospecific [3+2] cycloaddition of 1,2-cyclopropanated sugars and ketones catalyzed by SnCl4: an efficient synthesis of multi-substituted perhydrofuro[2,3-b]furans and perhydrofuro[2,3-b]pyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates [mdpi.com]
- 7. Formal [3 + 2] cycloadditions of donor-acceptor cyclopropanes and nitriles. | Semantic Scholar [semanticscholar.org]
- 8. Palladium-Catalyzed Diastereo- and Enantioselective Formal [3+2]-Cycloadditions of Substituted Vinylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rh(i)-catalyzed intramolecular [3 + 2] cycloaddition reactions of 1-ene-, 1-yne- and 1-allene-vinylcyclopropanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cooperative Palladium/Isothiourea Catalyzed Enantioselective Formal (3+2) Cycloaddition of Vinylcyclopropanes and α,β‐Unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conditions for a Rh(I)-catalyzed [2 + 2 + 1] cycloaddition reaction with methyl substituted allenes and alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Pyrroline synthesis [organic-chemistry.org]
- 15. Highly diastereoselective synthesis of 1-pyrrolines via SnCl4-promoted [3 + 2] cycloaddition between activated donor-acceptor cyclopropanes and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Palladium-Catalyzed Formal (3 + 2) Cycloaddition Reactions of 2-Nitro-1,3-enynes with Vinylaziridines, -epoxides, and -cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrolysis of Cyclopropylacetonitrile to Cyclopropylacetic Acid
Introduction: The Significance of the Cyclopropyl Moiety in Modern Chemistry
The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry and agrochemicals. Its inherent ring strain and unique electronic properties often confer advantageous physicochemical and pharmacological characteristics to parent molecules, including enhanced metabolic stability, increased potency, and improved membrane permeability. Cyclopropylacetic acid, the product of the hydrolysis of cyclopropylacetonitrile, serves as a critical building block for the synthesis of a variety of important compounds, including pharmaceuticals and fungicides.[1][2][3] The efficient and scalable production of cyclopropylacetic acid is therefore of significant interest to researchers and professionals in the field of drug development and fine chemical synthesis.
This application note provides a comprehensive guide to the experimental procedures for the hydrolysis of this compound. We will explore various methodologies, delving into the mechanistic underpinnings of each approach to empower researchers to make informed decisions for their specific synthetic needs. The protocols provided herein are designed to be robust and adaptable, with a strong emphasis on safety and scientific rigor.
Core Principles: Understanding the Hydrolysis of Nitriles
The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a fundamental transformation in organic synthesis.[1] This process involves the cleavage of the carbon-nitrogen triple bond and can be achieved under acidic, basic, or enzymatic conditions.[1] In all cases, the reaction proceeds through an amide intermediate (R-CONH2), which is subsequently hydrolyzed to the carboxylic acid.[4]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. This activation facilitates the nucleophilic attack by a water molecule. A series of proton transfers and tautomerization steps then lead to the formation of a protonated amide, which is further hydrolyzed to the carboxylic acid and an ammonium ion.[4][5]
Base-Catalyzed Hydrolysis
In the presence of a strong base, such as sodium or potassium hydroxide, the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the more stable amide.[4] Under the reaction conditions, the amide is further hydrolyzed to a carboxylate salt. A final acidification step is required to obtain the free carboxylic acid.[4][6]
Enzymatic Hydrolysis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids and ammonia in a single step, often under mild pH and temperature conditions.[7] This approach can be particularly advantageous for substrates that are sensitive to harsh acidic or basic conditions.
Comparative Overview of Hydrolysis Methodologies
The choice of hydrolysis method is a critical decision that depends on several factors, including the stability of the starting material and product to the reaction conditions, the desired scale of the reaction, and the available laboratory resources. The following table provides a comparative summary of the key parameters for each approach.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Enzymatic Hydrolysis (Nitrilase) |
| Primary Reagents | Strong mineral acids (e.g., H2SO4, HCl) | Strong bases (e.g., NaOH, KOH) | Nitrilase enzyme, buffer solution |
| Reaction Temperature | Typically elevated (reflux) | Typically elevated (reflux) | Often ambient to slightly elevated (e.g., 25-40 °C) |
| Reaction pH | Strongly acidic | Strongly basic | Typically near-neutral (pH 6-8) |
| Intermediate | Amide | Amide | (Not isolated) |
| Initial Product | Carboxylic acid and ammonium salt | Carboxylate salt and ammonia | Carboxylic acid and ammonia |
| Work-up Complexity | Neutralization, extraction | Acidification, extraction | Product extraction, enzyme removal |
| Substrate Compatibility | May not be suitable for acid-labile functional groups | May not be suitable for base-labile functional groups | High selectivity, suitable for sensitive molecules |
| Waste Generation | Acidic and saline aqueous waste | Basic and saline aqueous waste | Biodegradable waste |
Experimental Protocols
Safety First: The hydrolysis of this compound involves the use of hazardous materials. This compound itself is a nitrile and should be handled with care. Strong acids and bases are corrosive. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol outlines a representative procedure for the acid-catalyzed hydrolysis of this compound. The specific concentrations and reaction times may require optimization for maximum yield.
Materials:
-
This compound
-
Concentrated sulfuric acid (H2SO4) or hydrochloric acid (HCl)
-
Deionized water
-
Sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) solution for neutralization
-
Ethyl acetate or diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) for drying
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a 3-6 M aqueous solution of sulfuric acid or hydrochloric acid (5-10 volumes).
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or a solution of sodium hydroxide. Be cautious as this will generate gas (CO2 if using bicarbonate) and heat.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 x 3 volumes).
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude cyclopropylacetic acid can be purified by vacuum distillation to yield the final product.
Protocol 2: Base-Catalyzed Hydrolysis of this compound
This protocol provides a general method for the base-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4) for acidification
-
Ethyl acetate or diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) for drying
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve sodium hydroxide or potassium hydroxide (2-4 eq) in water (5-10 volumes) and then add this compound (1.0 eq).
-
Reaction: Heat the mixture to reflux for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Acidification: Cool the reaction mixture to room temperature and then in an ice bath. Carefully acidify the solution to a pH of approximately 2 with concentrated hydrochloric acid or sulfuric acid.[6] This step should be performed slowly as it is exothermic.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 3 volumes).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the crude cyclopropylacetic acid by vacuum distillation.
Protocol 3: Enzymatic Hydrolysis of this compound using Nitrilase
This protocol describes a general approach for the enzymatic hydrolysis of this compound. The optimal enzyme, buffer, and reaction conditions may vary and should be determined experimentally.
Materials:
-
This compound
-
Nitrilase enzyme (commercially available or from a specific microbial source)
-
Phosphate buffer (e.g., 50-100 mM, pH 7-8)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Concentrated hydrochloric acid (HCl) for acidification
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) for drying
-
Reaction vessel (e.g., shaker flask or stirred-tank reactor), pH meter, centrifuge
Procedure:
-
Enzyme Suspension: Prepare a suspension of the nitrilase enzyme in the phosphate buffer in a suitable reaction vessel.
-
Substrate Addition: Add this compound to the enzyme suspension. The final substrate concentration should be optimized to avoid enzyme inhibition (typically in the range of 10-100 mM).
-
Reaction: Incubate the reaction mixture at the optimal temperature for the chosen nitrilase (e.g., 30 °C) with gentle agitation for 12-48 hours. Monitor the pH and adjust as necessary with a dilute base to maintain the optimal pH for the enzyme.
-
Reaction Monitoring: The conversion of this compound to cyclopropylacetic acid can be monitored by HPLC or GC-MS.
-
Enzyme Removal: Once the reaction is complete, terminate the reaction by centrifuging the mixture to pellet the enzyme (if using whole cells or immobilized enzyme) or by protein precipitation.
-
Work-up: Decant the supernatant and acidify it to pH ~2 with hydrochloric acid.
-
Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer, and remove the solvent. The product can be further purified if necessary.
Visualizing the Process: Workflow and Mechanisms
To better illustrate the experimental and chemical processes, the following diagrams are provided.
Caption: Simplified mechanisms for acid- and base-catalyzed nitrile hydrolysis.
Reaction Monitoring and Product Characterization
Careful monitoring of the reaction and thorough characterization of the final product are essential for ensuring the success of the synthesis.
Analytical Monitoring Techniques
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting nitrile and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting material and can help identify any side products. [8]* High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction, especially for the non-volatile carboxylic acid product.
Spectroscopic Characterization
The conversion of this compound to cyclopropylacetic acid can be confirmed by spectroscopic methods, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Spectroscopic Method | This compound (Starting Material) | Cyclopropylacetic Acid (Product) |
| IR Spectroscopy | Strong, sharp C≡N stretch around 2250 cm⁻¹ | Broad O-H stretch from 2500-3300 cm⁻¹; Strong C=O stretch around 1710 cm⁻¹ |
| ¹H NMR Spectroscopy | Protons adjacent to the nitrile group (α-protons) typically appear around 2.3-2.5 ppm. | The carboxylic acid proton (-COOH) is a characteristic broad singlet far downfield, typically >10 ppm. The α-protons shift to a slightly different chemical environment. |
| ¹³C NMR Spectroscopy | The nitrile carbon appears in the range of 115-130 ppm. | The carbonyl carbon of the carboxylic acid appears in the range of 170-185 ppm. |
Note: Specific chemical shifts will depend on the solvent used for analysis. [9][10][11][12]
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the concentration of the acid or base. For enzymatic reactions, ensure the enzyme is active and the pH and temperature are optimal.
-
Low Yield: Low yields can result from incomplete reaction, product degradation, or losses during work-up. Ensure efficient extraction by performing multiple extractions and minimizing transfers. For acid- or base-sensitive substrates, enzymatic hydrolysis may provide a higher yield.
-
Purification Challenges: Cyclopropylacetic acid is a relatively low molecular weight carboxylic acid and may have some solubility in water. Ensure the aqueous layer is saturated with brine during extraction to maximize recovery in the organic phase. Vacuum distillation should be performed carefully to avoid decomposition.
Conclusion
The hydrolysis of this compound to cyclopropylacetic acid is a valuable transformation for researchers in drug discovery and chemical development. This application note has provided a detailed overview of the primary methods for achieving this conversion: acid-catalyzed, base-catalyzed, and enzymatic hydrolysis. By understanding the underlying chemical principles, adhering to the detailed protocols, and employing appropriate analytical techniques, researchers can confidently and safely synthesize this important chemical building block. The choice of method will ultimately be guided by the specific requirements of the synthesis, including substrate compatibility, desired scale, and available resources.
References
- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
- BenchChem. Application Notes and Protocols for the Hydrolysis of Nitriles to Carboxylic Acids in Synthesis.
- Google Patents. (n.d.). US7271268B1 - Process for preparation of [1-(mercaptomethyl)
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 2).
- Sabinet African Journals. Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds.
- Martínková, L., & Veselá, A. B.
- Google Patents. (n.d.). CN103539714A - Preparation methods of 1-(mercaptomethyl)
- MedchemExpress.com.
- Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection.
- Google Patents. (n.d.).
- ResearchGate. (2014). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF.
- Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Google Patents. (n.d.).
- Chemguide. hydrolysis of nitriles.
- Milestone.
- ACS Publications. (n.d.). Spectroscopy of Hydrothermal Reactions. 12.
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- BioRes. (2014, June 24). Effect of mild acid hydrolysis parameters on properties of microcrystalline cellulose.
- ResearchGate. (2016, January 15). (PDF)
- Google Patents. (n.d.). US5662780A - Process for purifying acetic acid.
- Chemical Engineering Transactions.
- ResearchOnline@JCU. (2012, September 10).
- Fine Chemical Intermediates. The Chemistry of this compound: Properties and Synthesis Insights.
- ElectronicsAndBooks.
- Google Patents. (n.d.).
- ResearchGate. Distillation/crystallization process used to purify acetic acid and....
- Market Publishers. (2025). This compound (CAS 6542-60-5) Market Research Report 2025.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 3. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. journals.co.za [journals.co.za]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Cyclopropylacetonitrile Purification by Distillation: A Technical Support Guide
Welcome to the technical support center for the purification of cyclopropylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate and require a high degree of purity for their applications.[1][2] We will move beyond simple protocols to explore the underlying principles and provide robust troubleshooting solutions to common challenges encountered during distillation.
Section 1: Understanding Your Material: Core Properties and Considerations
Successful purification begins with a thorough understanding of the material's properties. This compound (CPAN) is a colorless to light yellow liquid with a distinct odor.[3] Its physical characteristics are crucial for designing an effective distillation strategy.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6542-60-5 | [4][5] |
| Molecular Formula | C₅H₇N | [4][5][6] |
| Molecular Weight | 81.12 g/mol | [4][6] |
| Boiling Point (atm) | 142-144 °C | [4][7][8] |
| Boiling Point (vacuum) | 75 °C at 110 mmHg (14.7 kPa) | [9] |
| Density | ~0.878 - 0.890 g/mL at 25 °C | [4][8] |
| Refractive Index (n20/D) | ~1.4235 - 1.4245 | [4][10] |
| Flash Point | ~43-44 °C (109-111 °F) | [4][7] |
| Solubility | Miscible with water, methylene chloride, and alcohols.[4][5][10] |
Key Consideration: Water Miscibility The miscibility of this compound with water is a critical factor.[4][5][10] Water present in the crude material can form azeotropes or lead to co-distillation, making it difficult to achieve a sharp separation and high purity. Therefore, a pre-distillation drying step is not just recommended; it is essential for a successful purification.
Section 2: Recommended Purification Protocol: Fractional Distillation
Due to the potential for impurities with close boiling points from its synthesis, simple distillation is often insufficient. Fractional distillation provides the necessary theoretical plates to achieve high purity, typically >98%.[11][12]
Step 1: Pre-Treatment and Drying
-
Aqueous Wash (Optional but Recommended) : If your crude product contains acidic or basic impurities from the synthesis, perform a pre-wash.[13] Transfer the crude this compound to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove acidic impurities, followed by a wash with deionized water until the aqueous layer is neutral.
-
Drying : Transfer the organic layer to an Erlenmeyer flask. Add an appropriate amount of anhydrous magnesium sulfate or calcium hydride.
-
Causality : Calcium hydride is particularly effective for nitriles and will react with any residual water to form calcium hydroxide and hydrogen gas.[14] Anhydrous magnesium sulfate is a less reactive, high-capacity drying agent. The goal is to remove water to prevent azeotrope formation and ensure a clean separation.[13]
-
-
Filtration : Filter the dried nitrile into a round-bottom flask appropriately sized for the distillation (ideally, the flask should be 1/2 to 2/3 full).
Step 2: Distillation Setup and Execution
The following workflow illustrates the setup for fractional distillation.
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. store.p212121.com [store.p212121.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6542-60-5 | this compound - Capot Chemical [capotchem.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. scielo.org.mx [scielo.org.mx]
common impurities in commercial Cyclopropylacetonitrile
Welcome to the Technical Support Center for Cyclopropylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the use of commercial this compound in experimental settings. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in commercial-grade this compound?
A1: The most prevalent impurities in commercially available this compound often originate from its synthesis. A common synthetic route starts with cyclopropanemethanol, which is converted to a cyclopropylmethyl halide. During this process, rearrangements can occur, leading to the formation of cyclobutyl halides and 4-halo-1-butenes.[1] Subsequent reaction with a cyanide source introduces the corresponding nitrile impurities:
-
Cyanocyclobutane
-
1-Cyano-3-butene
One study reported a product mixture containing an 88:12 ratio of this compound to 1-cyano-3-butene, with trace amounts of cyanocyclobutane also detected.[1]
Q2: What is the typical purity of commercial this compound?
A2: Most commercial suppliers offer this compound with a purity of 97% or higher, as determined by gas chromatography (GC).[2][3] However, the remaining percentage can consist of the isomeric impurities mentioned above, as well as residual solvents or reactants.
Q3: Can this compound degrade over time? What are the likely degradation products?
A3: Yes, the nitrile functional group in this compound can be susceptible to hydrolysis, especially in the presence of water and at high pH conditions, to form cyclopropylacetamide and subsequently cyclopropylacetic acid.[4][5] Therefore, proper storage under anhydrous conditions is crucial to maintain its purity.
Q4: Are there any known azeotropes that make purification of this compound difficult?
A4: Yes, the precursors to this compound, specifically cyclopropylmethyl halides, are known to form azeotropes with the isomeric impurities (cyclobutyl halides and 4-halo-1-butenes) and common organic solvents.[1] This makes their separation by distillation challenging and can lead to the carryover of these impurities into the final product.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments involving this compound and provides actionable solutions.
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
-
Possible Cause: The presence of isomeric impurities (cyanocyclobutane, 1-cyano-3-butene) in your this compound starting material. These impurities can compete in the reaction, leading to the formation of undesired byproducts and lower yields of your target molecule.
-
Troubleshooting Steps:
-
Confirm Purity: Analyze the purity of your commercial this compound lot using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any isomeric impurities.
-
Purification: If significant levels of impurities are detected, consider purifying the this compound by preparative gas chromatography or careful fractional distillation.
-
Reaction Condition Optimization: If purification is not feasible, you may need to adjust your reaction conditions (e.g., temperature, catalyst, reaction time) to favor the reaction of this compound over the impurities.
-
Issue 2: Poor Reaction Performance in Moisture-Sensitive Reactions
-
Possible Cause: The presence of water in the this compound, which can quench moisture-sensitive reagents or catalysts.
-
Troubleshooting Steps:
-
Drying: Dry the this compound over a suitable drying agent (e.g., molecular sieves) before use.
-
Karl Fischer Titration: Quantify the water content using Karl Fischer titration to ensure it meets the requirements of your reaction.
-
Proper Handling: Use anhydrous techniques when handling and dispensing this compound to prevent atmospheric moisture contamination.
-
Issue 3: Formation of Amide or Carboxylic Acid Byproducts
-
Possible Cause: Hydrolysis of the nitrile group in this compound, which can be catalyzed by acidic or basic conditions, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Control pH: Ensure your reaction medium is not strongly acidic or basic, unless required by the reaction chemistry.
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize hydrolysis.
-
Anhydrous Conditions: As mentioned previously, ensure your reaction is free of water to prevent hydrolysis.
-
Impurity Profile of Commercial this compound
| Impurity | Chemical Structure | Typical Concentration Range | Origin |
| Cyanocyclobutane | C₅H₇N | Trace to minor | Rearrangement during synthesis from cyclopropanemethanol |
| 1-Cyano-3-butene | C₅H₇N | Minor to significant (e.g., up to 12%)[1] | Rearrangement during synthesis from cyclopropanemethanol |
| Water | H₂O | Variable | Absorption from atmosphere; residual from synthesis |
| Cyclopropylacetamide | C₅H₉NO | Trace | Hydrolysis of this compound |
| Cyclopropylacetic acid | C₅H₈O₂ | Trace | Hydrolysis of this compound |
Analytical Workflow for Impurity Profiling
A robust analytical method is essential for quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities in this compound.[6][7][8][9]
Caption: Workflow for GC-MS analysis of this compound impurities.
Experimental Protocol: GC-MS Analysis of this compound
Objective: To identify and quantify impurities in a sample of this compound.
Materials:
-
This compound sample
-
Dichloromethane (DCM), HPLC grade
-
Internal Standard (e.g., Dodecane)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
-
Autosampler vials
Procedure:
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of Dodecane in DCM.
-
Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. b. Add 100 µL of the internal standard stock solution. c. Dilute to the mark with DCM and mix thoroughly.
-
GC-MS Parameters (Example):
-
Inlet: Split mode (e.g., 50:1), 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min)
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Mass Range: m/z 35-350
-
Scan Rate: 2 scans/sec
-
-
-
Data Analysis: a. Integrate the peaks in the resulting chromatogram. b. Identify the this compound peak and the internal standard peak based on their retention times and mass spectra. c. Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). d. Quantify the impurities relative to the internal standard.
References
- Process for the preparation of this compound.
-
The Chemistry of this compound: Properties and Synthesis Insights. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC International - Chromatography Online. [Link]
-
Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Agilent. [Link]
-
Oakwood this compound 97% Purity, 500g. Neta Scientific. [Link]
-
This compound | CAS#:6542-60-5. Chemsrc. [Link]
-
The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. Agilent. [Link]
Sources
- 1. EP1171421B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. This compound | 6542-60-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. netascientific.com [netascientific.com]
- 4. a2bchem.com [a2bchem.com]
- 5. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. gcms.cz [gcms.cz]
identification of byproducts in Cyclopropylacetonitrile synthesis
Welcome to the technical support center for the synthesis of cyclopropylacetonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound, providing concise answers and directing you to more detailed sections where appropriate.
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Cyanide displacement on a cyclopropylmethyl halide: This classic SN2 reaction involves reacting cyclopropylmethyl bromide or chloride with an alkali metal cyanide (e.g., sodium cyanide or potassium cyanide). Solvents like DMSO or the use of phase-transfer catalysis can improve yields.[1]
-
Intramolecular cyclization of 4-halobutyronitriles: 4-chlorobutyronitrile can be converted to this compound (also known as cyclopropanecarbonitrile) in high yield using a strong base like sodium hydroxide in a polar, aprotic solvent.[2][3]
-
From cyclopropylacetaldehyde oxime: Dehydration of cyclopropylacetaldehyde oxime using reagents like acetic anhydride can yield this compound.[4]
-
Corey-Chaykovsky reaction with acrylonitrile: This method involves the reaction of acrylonitrile with a sulfur ylide to form the cyclopropane ring directly.[5]
Q2: My reaction yield is significantly lower than expected. What are the likely causes?
A2: Low yields can stem from several factors, depending on the synthetic route:
-
Incomplete reaction: Check your reaction monitoring (TLC, GC-MS) to ensure the starting materials are consumed. Reaction times may need to be extended, or the temperature might need adjustment.
-
Suboptimal reaction conditions: The choice of solvent, base, and temperature is critical. For instance, in the cyclization of 4-chlorobutyronitrile, the use of a polar, aprotic solvent is key to achieving high yields.[2]
-
Side reactions and byproduct formation: The presence of impurities or suboptimal conditions can lead to the formation of undesired byproducts, consuming your starting materials and complicating purification. Refer to the Troubleshooting Guide for specific byproducts.
-
Workup and purification losses: Cumbersome workup procedures can lead to significant loss of the product.[1] Ensure efficient extraction and distillation techniques are employed.
Q3: I see multiple unexpected peaks in my GC-MS analysis. What could they be?
A3: Unexpected peaks are indicative of byproduct formation. The identity of these byproducts is highly dependent on your starting materials and reaction conditions. Common culprits include isomers of your starting materials or product, dimers, polymers, and products of elimination reactions. For a detailed breakdown, please see the Byproduct Identification and Mitigation section.
II. Troubleshooting Guide: Byproduct Identification and Mitigation
This section provides a detailed, in-depth guide to identifying and addressing the formation of specific byproducts during the synthesis of this compound.
Issue 1: Presence of Isomeric Byproducts
Symptoms:
-
You observe peaks in your GC-MS or NMR that have the same mass as your product but different retention times or chemical shifts.
-
The boiling point of your distilled product is broader than expected.
Causality and Identification:
When synthesizing this compound from cyclopropylmethyl halides, isomeric impurities in the starting material are a primary source of byproducts. The synthesis of cyclopropylmethyl halides from cyclopropanemethanol often co-produces cyclobutyl halides and 4-halo-1-butenes.[1] These isomers are notoriously difficult to separate due to their similar boiling points.[1]
-
Cyclobutyl Cyanide (from Cyclobutyl Halide): Reacts with the cyanide source to form cyclobutyl cyanide.
-
1-Cyano-3-butene (from 4-Halo-1-butene): Undergoes cyanide displacement to yield 1-cyano-3-butene.[1]
The following table summarizes the boiling points of relevant compounds, illustrating the difficulty in separation by simple distillation.
| Compound | Boiling Point (°C) |
| This compound | 142-144 |
| 1-Cyano-3-butene | 140[1] |
| Cyclopropylmethyl Bromide | 106[1] |
| Cyclobutyl Bromide | 108[1] |
| 4-Bromo-1-butene | 100[1] |
Mitigation Strategies:
-
High-Purity Starting Materials: Whenever possible, start with high-purity cyclopropylmethyl halide. Synthesis routes that avoid the formation of isomers, such as those involving the conversion of cyclopropanemethanol to a sulfonate ester followed by displacement, can provide cleaner starting materials.[1]
-
Chemical Resolution of Byproducts: A patented process describes the conversion of the isomeric mixture to their corresponding nitriles. The difficult-to-separate 1-cyano-3-butene can then be selectively halogenated (e.g., with bromine) to form a high-boiling point dihalide, which is easily separated from the desired this compound by distillation.[1]
Workflow for Identification and Separation:
Caption: Workflow for Isomeric Byproduct Identification and Separation.
Issue 2: Formation of Dimeric and Polymeric Byproducts
Symptoms:
-
Appearance of a viscous, difficult-to-stir residue in the reaction flask, particularly in reactions involving strong bases like sodium amide or sodium hydroxide.[5]
-
Presence of high molecular weight species in mass spectrometry analysis.
-
Broad, unresolved humps in the baseline of your chromatogram.
Causality and Identification:
In syntheses utilizing strong bases, such as the intramolecular cyclization of 4-chlorobutyronitrile, the protons alpha to the nitrile group are acidic.[6] Deprotonation can lead to the formation of a carbanion, which can act as a nucleophile.
-
Dimerization: The carbanion of one molecule can attack the electrophilic carbon of the nitrile group of another molecule, leading to dimer formation.
-
Polymerization: This process can continue, leading to the formation of oligomers and polymers.
The use of highly reactive bases like sodium amide can exacerbate this issue.[7]
Mitigation Strategies:
-
Controlled Addition of Base: Add the base slowly and at a controlled temperature to avoid localized high concentrations of the base and the resulting carbanion.
-
Choice of Base and Solvent: While strong bases are necessary for deprotonation and cyclization, using a less aggressive base or a solvent system that modulates its reactivity can be beneficial. Phase-transfer catalysis (PTC) can be an effective strategy here, as it allows for the use of hydroxides under milder conditions, potentially reducing side reactions.[8][9]
-
Reaction Temperature: Lowering the reaction temperature can help to control the rate of polymerization relative to the desired intramolecular cyclization.
-
Reaction Quenching: Once the reaction is complete, as determined by monitoring, it should be promptly quenched to prevent further side reactions.
Reaction Mechanism Leading to Polymerization:
Sources
- 1. EP1171421B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. US3843709A - Preparation of cyclopropyl cyanide from 4-hlorobutyronitrile - Google Patents [patents.google.com]
- 3. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN115850114A - A New Synthetic Route of Cyclopropylnitrile - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. phasetransfer.com [phasetransfer.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Hydrolysis of Sterically Hindered Nitriles
Welcome to the technical support center for nitrile hydrolysis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the hydrolysis of sterically hindered nitriles. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively. Steric hindrance presents a significant barrier to this otherwise fundamental transformation, but with the right approach, it can be overcome.
Part 1: Understanding the Core Challenge
This section addresses the fundamental reasons why sterically bulky nitriles are notoriously difficult to hydrolyze using standard methods.
Q1: Why is my sterically hindered nitrile completely unreactive under standard acid or base hydrolysis conditions?
Answer: The resistance of sterically hindered nitriles stems from the mechanism of the hydrolysis reaction itself. Whether under acidic or basic conditions, the reaction proceeds via nucleophilic attack at the electrophilic carbon of the nitrile group (C≡N).[1][2][3]
-
Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of the nitrile nitrogen.[4][5][6][7] This protonation makes the nitrile carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water.[2][7]
-
Base-Catalyzed Mechanism: A strong nucleophile, typically the hydroxide ion (OH⁻), directly attacks the nitrile carbon.[1][8]
The Problem of Steric Hindrance: Bulky substituents, such as a tert-butyl group or two ortho-substituents on a benzonitrile ring, create a crowded environment around the nitrile carbon.[9][10][11] This physically blocks the trajectory of the incoming nucleophile (H₂O or OH⁻), preventing it from reaching the reactive site. The activation energy for this step becomes prohibitively high, leading to extremely slow or non-existent reaction rates.
To visualize this, consider the approach of the nucleophile to the nitrile carbon.
Caption: Steric hindrance blocking nucleophilic attack.
Part 2: Troubleshooting Guide for Common Failures
When experiments fail, a logical troubleshooting process is essential. This section provides a framework for diagnosing and solving common issues.
Q2: I'm seeing no reaction at all. What are my initial troubleshooting steps?
Answer: When facing a non-reactive substrate, a systematic approach is key. Avoid immediately jumping to the most extreme conditions, which can cause degradation.
Caption: A logical workflow for troubleshooting a stalled hydrolysis reaction.
-
Increase Temperature: Many hydrolysis reactions require heating under reflux. If you are running the reaction at a lower temperature, gradually increase it.
-
Increase Reagent Concentration: Move from dilute acid/base to more concentrated solutions. For example, shift from 6M HCl to concentrated H₂SO₄.[12][13]
-
Extend Reaction Time: Some hindered substrates may require 24-48 hours or longer to show significant conversion. Use TLC or GC/MS to monitor the reaction before deciding it has failed.
-
Change the Solvent: In some cases, solvent choice can influence reactivity. However, for classical hydrolysis, water is the key reagent.
If these incremental changes do not yield any product, it is highly likely that a fundamentally different approach is required.
Q3: My reaction produces the intermediate amide, but won't proceed to the carboxylic acid. What should I do?
Answer: This is a common and frustrating issue. It occurs because, under certain conditions, the hydrolysis of the amide intermediate has a higher activation energy than the initial hydration of the nitrile.[3][14][15] While nitriles are generally considered less reactive than amides, the extreme conditions needed to hydrate a hindered nitrile may not be sufficient to hydrolyze the resulting hindered amide.
Troubleshooting Steps:
-
Isolate and Resubmit: The most reliable method is to isolate the intermediate amide and then subject it to a separate, often harsher, hydrolysis step. This allows you to use conditions optimized for amide hydrolysis without risking degradation of the starting nitrile.
-
More Forcing Conditions: If attempting a one-pot reaction, you must increase the severity of the conditions after the amide has formed. This can involve higher temperatures or the use of superacids.[9]
-
Nitrite-Mediated Hydrolysis: A classical method for hydrolyzing highly hindered amides involves treatment with sodium nitrite in an acidic medium (e.g., sulfuric acid).[9] This proceeds through a different mechanism via a diazonium-like intermediate.
Part 3: Advanced Protocols for Hindered Nitriles
When standard methods fail, specialized protocols are necessary. The following are field-proven methods for hydrolyzing even the most stubborn nitriles.
Protocol 1: Metal-Catalyzed Hydration Under Neutral Conditions
This is often the most effective and mildest solution for substrates with sensitive functional groups.[14][16] Platinum-based catalysts, such as the Ghaffar-Parkins catalyst, are particularly adept at hydrating sterically hindered nitriles.[14][17][18][19] The metal activates the nitrile by coordination, providing an alternative, lower-energy pathway that avoids the need for harsh protonation.[20][21]
Step-by-Step Methodology (Ghaffar-Parkins Catalyst): [17]
-
Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stir bar, add the sterically hindered nitrile (1.0 eq).
-
Catalyst Addition: Add the Ghaffar-Parkins catalyst ([PtH(PMe₂OH)₂(PMe₂O)]H) (0.5 - 2 mol%).
-
Solvent: Add a mixture of solvent, typically aqueous ethanol or acetone.
-
Reaction: Heat the mixture to 80 °C and stir for 5-24 hours. The reaction can be monitored by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography. Scientist's Note: This method is highly chemoselective and often stops cleanly at the primary amide.[14][16][18][19] It is an excellent choice for complex molecules where harsh acid or base is not tolerated.
Protocol 2: Microwave-Assisted Hydrolysis
Microwave irradiation can dramatically accelerate hydrolysis by efficiently and rapidly heating the polar reaction mixture.[22][23] This can reduce reaction times from days to minutes.
Step-by-Step Methodology:
-
Setup: In a sealed microwave vessel, combine the nitrile (1.0 eq), water, and a catalyst (e.g., NaOH or H₂SO₄).
-
Irradiation: Place the vessel in a scientific microwave reactor. Irradiate at a set temperature (e.g., 150-200 °C) for 5-30 minutes.
-
Work-up: After cooling, the mixture is worked up according to the catalyst used (acidification for basic hydrolysis, or extraction for acidic hydrolysis). Scientist's Note: This is a powerful technique for high-throughput synthesis but requires specialized equipment. Always use caution as the reactions are under pressure.
Protocol 3: Enzymatic Hydrolysis
For ultimate selectivity and green chemistry, nitrile-converting enzymes offer a superb alternative. Nitrilases can convert a nitrile directly to a carboxylic acid, while nitrile hydratases yield the amide.[24][25] These reactions occur at or near room temperature in aqueous buffers.
Step-by-Step Methodology:
-
Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), add the nitrile substrate.
-
Enzyme Addition: Add the nitrilase or nitrile hydratase enzyme (often as a whole-cell preparation or lyophilized powder).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30 °C) for 24-72 hours.
-
Work-up: The product can be extracted from the aqueous phase with an organic solvent. Scientist's Note: The primary limitation is the substrate specificity of the enzyme. A screening of different enzymes may be necessary to find one compatible with your specific substrate. Amidase enzymes are often sensitive to steric hindrance, which can be an advantage or disadvantage depending on the desired product.[26]
Part 4: Summary Table & Quick FAQs
| Method | Conditions | Advantages | Disadvantages | Best For... |
| Forcing Acid/Base | Conc. H₂SO₄ or KOH, high temp, long time | Inexpensive, simple setup | Low yields, byproduct formation, not for sensitive molecules | Robust, simple molecules without other functional groups. |
| Metal Catalysis | Pt-catalyst, 80 °C, neutral pH | High yields, mild, chemoselective | Catalyst can be expensive | Complex, acid/base-sensitive molecules.[14][16][18][19] |
| Microwave-Assisted | Acid or base, 150-200 °C, 5-30 min | Extremely fast reaction times | Requires specialized equipment | High-throughput screening and rapid synthesis.[22][23] |
| Enzymatic | pH 7-8, 25-40 °C, aqueous buffer | Highly selective, environmentally friendly, very mild | Enzyme may not accept the substrate, can be slow | Chiral substrates or molecules with extremely sensitive groups.[24][26] |
Frequently Asked Questions (FAQs)
Q4: My molecule has other acid- or base-sensitive functional groups (e.g., esters, acetals). What is my safest option for hydrolysis? A: Metal-catalyzed hydration under neutral conditions is by far your best choice.[14][16][18][19] Platinum catalysts operate at neutral pH and moderate temperatures, preserving most common protecting groups and sensitive functionalities. Enzymatic hydrolysis is another excellent, albeit more substrate-specific, option.
Q5: I've read about using a TFA/H₂SO₄ mixture. Is this effective for highly hindered nitriles? A: This mixture is excellent for many nitriles, converting them selectively to amides. However, its effectiveness diminishes with extreme steric bulk. For example, it works for many substituted benzonitriles but fails for highly hindered substrates like mesitonitrile (2,4,6-trimethylbenzonitrile) unless the conditions are modified (e.g., switching TFA for acetic acid at higher temperatures).[27][28]
Q6: Is it possible to hydrolyze pivalonitrile (tert-butyl cyanide) to pivalic acid? A: Yes, but it is exceptionally difficult via direct hydrolysis due to the severe steric hindrance from the t-butyl group.[10] While forcing acid conditions can work, alternative synthetic routes, such as the Koch-Haaf reaction on isobutylene, are often more practical on an industrial scale.[10] For laboratory scale, advanced methods like metal catalysis would be a primary consideration.
References
- Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA.
- 6 - Organic Syntheses Procedure. Organic Syntheses.
- Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI.
- Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis: A Game-Changing Chemical Breakdown. Housing Innovations.
- Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions. Benchchem.
- Steric Effects in Hydrolysis of Hindered Amides and Nitriles1. ElectronicsAndBooks.
- Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. ACS Publications.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
- Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2 SO4. ResearchGate.
- 21.5. Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning.
- What is the synthesis of pivalic acid?. Guidechem.
-
180 CHM2211 Synthesis of Carboxylic Acids by Acid Catalyzed Nitrile Hydrolysis. YouTube. Available from: [Link]
- Hydrolysis of nitriles with microwave irradiation. ResearchGate.
- 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. OpenStax.
- Acid Induced Hydrolysis of Nitriles. AK Lectures.
- Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses.
- Converting Nitriles to Amides. Chemistry Steps.
- Hydrolysis Reaction. CEM Corporation.
- Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles | Request PDF. ResearchGate.
- Reactions of Nitriles. Chemistry Steps.
- Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. ResearchGate.
- RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. MDPI.
-
Enzymatic hydrolysis of nitrites and dinitriles. RSC Publishing. Available from: [Link]
- Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles (2005) | Vadim Yu. Kukushkin | 18 Citations. SciSpace.
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available from: [Link]
- hydrolysis of nitriles. Chemguide.
-
The Hydrolysis of Nitriles. Chemistry LibreTexts. Available from: [Link]
- Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). Zeitschrift für Naturforschung.
-
Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. ACS Publications. Available from: [Link]
-
Platinum-catalyzed Selective Hydration of Hindered Nitriles and Nitriles With Acid- Or Base-Sensitive Groups. PubMed. Available from: [Link]
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Publications. Available from: [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available from: [Link]
-
Steric Effects in Hydrolysis of Hindered Amides and Nitriles 1. ACS Publications. Available from: [Link]
- View of Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 oC. Jordan Journal of Chemistry (JJC).
-
Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base- Sensitive G. University of Groningen. Available from: [Link]
Sources
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis: A Game-Changing Chemical Breakdown - Housing Innovations [dev.housing.arizona.edu]
- 5. youtube.com [youtube.com]
- 6. aklectures.com [aklectures.com]
- 7. youtube.com [youtube.com]
- 8. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Page loading... [wap.guidechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. orgsyn.org [orgsyn.org]
- 18. Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.rug.nl [pure.rug.nl]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Hydrolysis Reaction [cem.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. ojs.chimia.ch [ojs.chimia.ch]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for Cyclopropylacetonitrile Purity Assessment
<_ _>
Welcome to the technical support center for the analytical assessment of Cyclopropylacetonitrile (CPAN). This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods to determine the purity of this critical fine chemical intermediate.[1][2] Accurate purity assessment is paramount, as impurities can significantly impact reaction outcomes, biological activity, and the safety profile of downstream products.[3]
This document provides in-depth protocols, troubleshooting guides, and frequently asked questions for the primary analytical techniques used in CPAN purity analysis. Our approach is grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6][7]
Overall Analytical Workflow
A comprehensive purity assessment of this compound typically involves a multi-faceted approach, leveraging the strengths of different analytical techniques to identify and quantify the main component and any potential impurities.
Caption: Overall workflow for this compound purity assessment.
Gas Chromatography (GC) for Purity Assessment
Gas chromatography is the premier technique for assessing the purity of volatile and semi-volatile compounds like this compound, which has a boiling point of approximately 142-144 °C.[8][9][10] It offers high resolution and sensitivity, making it ideal for separating the main component from closely related impurities.
Principle of Analysis
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase (carrier gas) and the liquid or solid stationary phase coated on the column walls. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its wide linear range and sensitivity to organic compounds.
Detailed Experimental Protocol (GC-FID)
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., Acetonitrile or Dichloromethane) to a final concentration of 1 mg/mL.
-
Vortex until fully dissolved.
2. Instrumentation and Conditions:
-
A standard gas chromatograph equipped with an FID is suitable.
-
The following table outlines a typical starting method. Parameters may need to be adjusted based on the specific instrument and column used, in line with USP <621> guidelines for allowable adjustments.[6][11]
| Parameter | Recommended Setting | Rationale |
| Column | Capillary column, e.g., DB-5ms, HP-5, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar to mid-polar column provides good separation for a wide range of potential organic impurities.[12] |
| Carrier Gas | Helium or Hydrogen | Inert gases to carry the sample through the column. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal for column efficiency and resolution. |
| Inlet Temp | 250 °C | Ensures complete and rapid vaporization of the sample. |
| Injection Vol. | 1 µL | Prevents column overloading. |
| Split Ratio | 50:1 | Prevents column overload and ensures sharp peaks for the main component. |
| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 200 °C (hold 5 min) | A temperature ramp allows for the separation of impurities with varying boiling points. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to hydrocarbons. |
| Detector Temp | 280 °C | Prevents condensation of analytes in the detector. |
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
- % Purity = (Area of CPAN Peak / Total Area of All Peaks) x 100
-
This method assumes that all components have a similar response factor in the FID, which is a reasonable starting point for purity assessment of related organic compounds.
Troubleshooting Guide (GC)
Q1: My main peak is tailing. What could be the cause?
-
A1: Peak tailing for a polar compound like a nitrile can be caused by several factors. [13][14]
-
Active Sites: The nitrile group can interact with active sites (silanol groups) in the inlet liner or on the column. Solution: Use a deactivated inlet liner. If the column is old, trim 10-20 cm from the inlet end or replace the column.[13][15]
-
Column Overload: Injecting too much sample can lead to peak tailing. Solution: Dilute your sample or increase the split ratio.[16]
-
Low Inlet Temperature: Incomplete vaporization can cause tailing. Solution: Ensure the inlet temperature is sufficiently high (e.g., 250 °C).
-
Q2: I see "ghost peaks" in my blank runs.
-
A2: Ghost peaks are peaks that appear in blank runs and are usually due to contamination. [14]
-
Septum Bleed: Old or over-tightened septa can release silicone compounds. Solution: Replace the inlet septum.
-
Contamination: Contamination can be in the syringe, solvent, or carrier gas. Solution: Rinse the syringe thoroughly, use high-purity solvents, and ensure gas traps are functional.
-
Carryover: Residue from a previous, more concentrated sample. Solution: Run several solvent blanks after a concentrated sample or develop a robust syringe/inlet washing method.
-
Q3: My retention times are shifting between injections.
-
A3: Retention time shifts indicate instability in the system. [14]
-
Leaks: A leak in the system (e.g., at the column connection or septum) can cause pressure fluctuations. Solution: Perform a leak check.[16]
-
Flow Rate Instability: Issues with the electronic pressure control (EPC) or gas supply. Solution: Check the carrier gas cylinder pressure and ensure the EPC is functioning correctly.
-
Oven Temperature Fluctuation: Inconsistent oven temperature will affect retention. Solution: Verify the oven temperature with a calibrated external thermometer.[16]
-
High-Performance Liquid Chromatography (HPLC)
Principle of Analysis
HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column.[5][17] For a moderately polar compound like this compound, a reversed-phase method is typically most effective.
Detailed Experimental Protocol (HPLC-UV)
1. Sample Preparation:
-
Prepare a sample solution at approximately 0.5 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) | Standard reversed-phase column suitable for a wide range of organic molecules. |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 50:50 v/v) | A simple mobile phase for good retention and peak shape. May require optimization. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp | 30 °C | Maintains consistent retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid peak distortion. |
| Detector | UV-Vis Detector | |
| Wavelength | 210 nm | The nitrile group has a weak UV absorbance at low wavelengths. |
Troubleshooting Guide (HPLC)
Q1: Why is my peak resolution poor?
-
A1: Poor resolution can be due to several factors related to the column or mobile phase.
-
Mobile Phase Strength: The mobile phase may be too strong (too much organic solvent), causing impurities to elute too close to the main peak. Solution: Decrease the percentage of acetonitrile.
-
Column Efficiency: An old or degraded column will lose resolving power. Solution: Replace the column.
-
Co-elution: Impurities may have very similar retention to the main peak. Solution: Switch to a gradient method or try a different column chemistry (e.g., Phenyl-Hexyl).
-
Q2: My baseline is noisy or drifting.
-
A2: Baseline issues often point to problems with the mobile phase or detector.
-
Mobile Phase Outgassing: Dissolved gas in the mobile phase can cause noise. Solution: Ensure the mobile phase is properly degassed.
-
Contamination: Contaminated solvent or a dirty flow cell can cause drift. Solution: Use high-purity HPLC-grade solvents and flush the system.
-
Detector Lamp: An aging detector lamp can cause noise. Solution: Check the lamp energy and replace if necessary.
-
NMR and MS for Structural Confirmation and Impurity Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for confirming the identity of the this compound and for characterizing impurities.[18][19]
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. It can be used to confirm the presence of the characteristic cyclopropyl and acetonitrile moieties.
-
Quantitative NMR (qNMR): A powerful method for determining absolute purity without the need for a reference standard of the impurities.[20][21][22] By integrating the signals of the analyte against a certified internal standard of known concentration, a highly accurate purity value can be obtained.[20]
Mass Spectrometry (MS)
Coupling GC with a Mass Spectrometer (GC-MS) is the definitive method for identifying unknown impurities.
-
Principle: After separation by GC, compounds are ionized, and the resulting fragments are separated by their mass-to-charge ratio. The resulting fragmentation pattern is a "fingerprint" that can be compared against spectral libraries (like NIST) for positive identification.[23]
Frequently Asked Questions (FAQs)
Q: What are the common impurities in this compound?
-
A: Impurities can arise from the starting materials or side reactions during synthesis. Potential impurities could include unreacted starting materials, solvent residues, or by-products from the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.[24][25] GC-MS analysis is the best way to identify these unknowns.
Q: What is a typical purity specification for this compound?
-
A: For research and pharmaceutical development, a purity of >97% or >98% is often required.[8][26] The specific requirement depends on the intended application.
Q: How do I validate my analytical method?
-
A: Method validation is performed according to ICH Q2(R1) guidelines.[4][27][28][29] This involves demonstrating that the method is specific, linear, accurate, precise, and robust for its intended purpose.
Q: Can I use one method for both purity and impurity analysis?
-
A: Yes, a single high-resolution GC or HPLC method can often be used for both. The main component is quantified for the purity assay, while the smaller peaks are assessed for the impurity profile. However, it's crucial to ensure the method has sufficient sensitivity to detect impurities at the required levels (e.g., 0.1%).
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common chromatography issues.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- <621> CHROMATOGRAPHY - USP.
- Understanding the Latest Revisions to USP <621> | Agilent.
- USP <621> Chromatography - DSDP Analytics.
- This compound 97 6542-60-5 - Sigma-Aldrich.
- <621> Chromatography - US Pharmacopeia (USP).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ICH Q2 Analytical Method Validation | PPTX - Slideshare.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Quality Guidelines - ICH.
- This compound | 6542-60-5 - ChemicalBook.
- This compound | C5H7N | CID 643447 - PubChem - NIH.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH.
- Why do we use NMR spectroscopy in purity analysis? - Quora.
- 6542-60-5 | MFCD00041523 | 2-Cyclopropylacetonitrile | AA Blocks.
- Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - ACS Publications.
- GC Troubleshooting - Common Problems & How to Fix Them.
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC - PubMed Central.
- GC Troubleshooting.
- TROUBLESHOOTING GUIDE.
- 6542-60-5, this compound Formula - ECHEMI.
- Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds - Sabinet African Journals.
- Gas Chromatography GC Troubleshooting Guide - SCION Instruments.
- GC Column Troubleshooting Guide - Phenomenex.
- This compound | 6542-60-5 | Tokyo Chemical Industry (India) Pvt. Ltd.
- 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF - ResearchGate.
- Top 5 Methods of Assessing Chemical Purity - Moravek, Inc.
- The Chemistry of this compound: Properties and Synthesis Insights.
- This compound, 97% - Fisher Scientific.
- This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com.
- (PDF) Biocatalytic hydrolysis of nitriles - ResearchGate.
- This compound 97 6542-60-5 - Sigma-Aldrich.
- Gas Chromatographic Analysis of Nitriles | Analytical Chemistry - ACS Publications.
- Sourcing this compound: A Guide for Chemical Buyers.
- This compound | CAS#:6542-60-5 | Chemsrc.
- 6542-60-5 | 2-Cyclopropylacetonitrile - ChemScene.
- Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS - Agilent.
- GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients | Request PDF - ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. agilent.com [agilent.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. dsdpanalytics.com [dsdpanalytics.com]
- 7. Chromatography [usp.org]
- 8. シクロプロピルアセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 6542-60-5 [chemicalbook.com]
- 10. aablocks.com [aablocks.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. aimanalytical.com [aimanalytical.com]
- 14. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 15. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 16. tajhizshimi.com [tajhizshimi.com]
- 17. usp.org [usp.org]
- 18. quora.com [quora.com]
- 19. azooptics.com [azooptics.com]
- 20. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 27. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 28. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 29. starodub.nl [starodub.nl]
Technical Support Center: Troubleshooting Reactions Involving Cyclopropylacetonitrile
Welcome to the technical support center for Cyclopropylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. This compound is a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals due to the unique structural and functional properties imparted by the cyclopropyl moiety and the reactivity of the nitrile group.[1][2][3] However, its unique structure also presents specific challenges. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common problems encountered during reactions with this compound, providing explanations for their causes and actionable solutions.
Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?
A1: A stalled or slow reaction can be frustrating. Here’s a systematic approach to diagnosing and resolving the issue:
-
Reagent Purity and Quality:
-
This compound Purity: Ensure the purity of your this compound. Impurities from its synthesis, such as isomeric halides (cyclobutyl halide and 4-halo-1-butene), can interfere with the desired reaction.[4] It is advisable to use a freshly distilled or high-purity grade reagent.
-
Reagent and Solvent Quality: Verify the quality of all other reagents and solvents. Moisture and other impurities can quench sensitive reagents or catalyze side reactions. Ensure solvents are anhydrous, especially for reactions involving strong bases or organometallics.[5]
-
-
Reaction Conditions:
-
Temperature: Many reactions involving this compound benefit from elevated temperatures to overcome activation energy barriers.[6] However, excessive heat can lead to decomposition or side reactions, such as ring-opening of the cyclopropyl group.[4] Carefully monitor and optimize the reaction temperature.
-
Concentration: The concentration of reactants can significantly impact reaction rates. If the reaction is slow, consider increasing the concentration of the limiting reagent.[5]
-
-
Deprotonation Issues (for reactions at the α-carbon):
-
Base Strength: The acidity of the α-protons of this compound is moderate. Incomplete deprotonation is a common issue. Ensure you are using a sufficiently strong base (e.g., LDA, NaH, n-BuLi) and that it is of high quality.
-
Base Solubility: The solubility of the base in the reaction solvent is critical. For instance, NaH is often used in polar aprotic solvents like DMF or THF.
-
Troubleshooting Workflow for Sluggish Reactions:
Caption: A logical workflow for troubleshooting slow or incomplete reactions.
Q2: I am observing significant byproduct formation. What are the common side reactions and how can I suppress them?
A2: Byproduct formation is a frequent challenge. Understanding the potential side reactions is key to mitigating them.
-
Ring-Opening of the Cyclopropyl Group: The strained cyclopropane ring is susceptible to opening under certain conditions, particularly in the presence of strong acids, electrophiles, or radical initiators.[7][8][9]
-
Mitigation: Avoid harsh acidic conditions where possible. If an acid catalyst is necessary, use the mildest effective acid at the lowest possible temperature. For radical reactions, careful control of initiators and terminators is crucial.
-
-
Formation of Isomeric Impurities: During the synthesis of this compound from cyclopropylmethyl halides, rearrangement can lead to the formation of cyclobutyl and homoallylic isomers.[4] These isomers can be carried through and react alongside your desired substrate, leading to a mixture of products.
-
Mitigation: Start with high-purity this compound. If you suspect isomeric impurities, purification by fractional distillation is recommended.[6]
-
-
Over-alkylation or Multiple Additions: In reactions involving deprotonation and subsequent reaction with an electrophile, poly-alkylation can occur if the mono-alkylated product is also deprotonated.
-
Mitigation: Use a slight excess of the electrophile or add the deprotonated this compound solution slowly to a solution of the electrophile.
-
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, respectively.[1][10]
-
Mitigation: If the nitrile functionality is desired in the final product, ensure that the reaction and workup conditions are not overly acidic or basic for extended periods, especially at elevated temperatures.
-
Table 1: Common Byproducts and Mitigation Strategies
| Byproduct Type | Causative Conditions | Mitigation Strategy |
| Ring-Opened Products | Strong acids, electrophiles, radical initiators | Use mild reaction conditions; avoid strong acids; control radical reactions. |
| Isomeric Products | Impure starting material | Use high-purity this compound; purify by fractional distillation. |
| Poly-alkylated Products | Excess base or slow addition of electrophile | Use a slight excess of electrophile; add base slowly to substrate/electrophile mixture. |
| Hydrolysis Products (Amide/Carboxylic Acid) | Strong acid or base, especially with heat | Maintain neutral or near-neutral pH during reaction and workup; use mild conditions. |
Q3: My product is difficult to purify. What are some effective purification strategies?
A3: Purification can be challenging due to the physical properties of this compound and its derivatives.
-
Distillation: For liquid products, fractional distillation under reduced pressure is often effective, especially for separating isomers with different boiling points.[4][6]
-
Chromatography: Flash column chromatography is a standard method for purifying organic compounds.
-
Solvent System Selection: A systematic approach to selecting an appropriate solvent system using thin-layer chromatography (TLC) is crucial. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).
-
-
Crystallization/Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.[11] The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Experimental Protocol: Test for Product Stability During Workup
If you suspect your product is degrading during the workup, perform the following test:
-
Before the full-scale workup, take a small aliquot of the crude reaction mixture.
-
Divide the aliquot into separate vials.
-
To each vial, add one of the aqueous solutions you plan to use in your workup (e.g., dilute HCl, saturated NaHCO₃, brine).
-
Stir for a short period and then analyze each vial by TLC or LC-MS.
-
Compare the results to a sample of the crude reaction mixture that has not been exposed to the workup solutions. This will help you identify if a particular wash step is causing product degradation.[12]
Section 2: Advanced Topics & Mechanistic Insights
This section delves into the chemical principles governing the reactivity of this compound to provide a deeper understanding for reaction design and troubleshooting.
The Dual Reactivity of this compound
This compound's reactivity is dominated by two key features: the acidic α-protons and the electrophilic nitrile carbon.
Caption: Dual reactivity pathways of this compound.
Understanding and Preventing Ring-Opening Reactions
The high strain energy of the cyclopropane ring makes it susceptible to ring-opening.[8] This can occur through several mechanisms:
-
Acid-Catalyzed Ring Opening: Protonation of the cyclopropane ring can lead to a carbocation intermediate that rearranges to a more stable homoallylic or cyclobutyl cation.[7]
-
Radical-Mediated Ring Opening: Radical addition to the cyclopropane ring can induce homolytic cleavage of a C-C bond, leading to a ring-opened radical intermediate.[9]
To prevent these unwanted reactions, it is crucial to employ mild reaction conditions and avoid strong acids or radical initiators unless a ring-opening is the desired transformation.
Section 3: Safety & Handling
Q4: What are the key safety precautions when working with this compound?
A4: this compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]
Key Safety Information:
-
Flammability: Keep away from heat, sparks, open flames, and other ignition sources.[13][15] Use non-sparking tools and take precautionary measures against static discharge.[13]
-
Toxicity: Avoid breathing vapors or mist.[15] Do not ingest. In case of contact with skin or eyes, flush immediately with plenty of water.[13][15] If swallowed or inhaled, seek immediate medical attention.[13][15]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[13]
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[13][15]
References
- This compound - Safety Data Sheet. (n.d.). ChemicalBook.
- This compound | 6542-60-5. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- 2-cyclopropylacetonitrile | 6542-60-5. (n.d.). A2B Chem.
- SAFETY DATA SHEET. (2010, October 11). Fisher Scientific.
- Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. (2025, October 26). ResearchGate.
- This compound 97 | 6542-60-5. (n.d.). Sigma-Aldrich.
- This compound | 6542-60-5. (n.d.). Benchchem.
- SAFETY DATA SHEET. (2010, October 11). Fisher Scientific.
- This compound synthesis. (n.d.). ChemicalBook.
- This compound | 6542-60-5. (2025, September 25). ChemicalBook.
- Reactions of Nitriles. (n.d.). Chemistry Steps.
- How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- The Chemistry of this compound: Properties and Synthesis Insights. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Process for the preparation of this compound. (n.d.). Google Patents.
- This compound | 6542-60-5. (n.d.). LookChem.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019, January 28). PMC.
- Impurity occurrence and removal in crystalline products from process reactions. (2017, April 10). CORA.
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Cas 6542-60-5,this compound | lookchem [lookchem.com]
- 4. EP1171421B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 6542-60-5 | Benchchem [benchchem.com]
- 9. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. DSpace [cora.ucc.ie]
- 12. How To [chem.rochester.edu]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. This compound - Safety Data Sheet [chemicalbook.com]
Technical Support Center: GC-MS Method for Detecting Impurities in Cyclopropylacetonitrile
Welcome to the technical support center for the analysis of Cyclopropylacetonitrile. This guide is designed for researchers, analytical chemists, and quality control professionals. Here, we provide in-depth, field-tested guidance on method development, execution, and troubleshooting for identifying and quantifying impurities using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is GC-MS the preferred method for analyzing this compound impurities?
A: GC-MS is the ideal technique due to a combination of factors perfectly suited to the analyte's properties. This compound is a volatile, low molecular weight compound, making it an excellent candidate for gas chromatography. The mass spectrometry detector provides unparalleled sensitivity and specificity, which is critical for impurity analysis where target compounds are often present at very low concentrations. The MS detector allows for positive identification of unknown impurities through spectral library matching, a significant advantage over non-specific detectors like FID.
Q2: What are the most common impurities I should expect to see?
A: Impurities in this compound typically originate from its synthesis pathway or degradation. Common impurities may include:
-
Unreacted Starting Materials: Such as 4-chlorobutyronitrile or cyclopropylamine, depending on the synthetic route.
-
Solvent Residues: Acetonitrile, Toluene, or other solvents used during synthesis and purification.
-
By-products: Compounds formed from side reactions, which can be isomeric or structurally related to the main compound.
-
Degradation Products: this compound can be susceptible to hydrolysis, potentially forming cyclopropanecarboxamide under certain conditions.
Identifying potential impurities is the first step in developing a robust analytical method.
Q3: Which type of GC column is best suited for this analysis?
A: A mid-polarity column is generally the most effective choice. A column such as a DB-624 or a similar phase with a (6%-cyanopropylphenyl)-methylpolysiloxane stationary phase provides an excellent balance of interactions. This polarity is effective for resolving the slightly polar this compound from both non-polar solvent residues and potentially more polar by-products or degradation products. For higher resolution of isomeric impurities, a longer column (e.g., 60m) may be beneficial.
Recommended GC-MS Experimental Protocol
This protocol provides a validated starting point for your method development. Adjustments may be necessary based on your specific instrumentation and impurity profile.
Workflow Overview
Caption: High-level workflow for this compound impurity analysis.
Step-by-Step Methodology
-
Standard and Sample Preparation:
-
Solvent Selection: Use a high-purity solvent such as Methanol or Dichloromethane. The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should not co-elute with key impurities.
-
Sample Concentration: Prepare a stock solution of this compound at approximately 1000 µg/mL (1000 ppm). This concentration is typically sufficient to detect impurities at the 0.05% to 0.1% level.
-
System Suitability: Prepare a separate solution containing expected impurities at a known concentration (e.g., 1 µg/mL) to verify system performance, resolution, and sensitivity.
-
-
GC-MS Instrumentation and Parameters: The parameters below provide a robust starting point for method development.
Parameter Recommended Setting Rationale (Expertise & Experience) GC Column Agilent DB-624, 30m x 0.25mm ID, 1.4µm film Mid-polarity phase ideal for resolving a range of potential impurities from the main peak. The thick film helps retain volatile compounds. Inlet Temperature 250 °C Ensures rapid and complete vaporization of the sample without causing thermal degradation of the analyte. Injection Volume 1 µL A standard volume to avoid overloading the column, which can cause peak fronting. Split Ratio 50:1 Prevents column overload from the high-concentration main peak, ensuring better peak shape and protecting the detector. Adjust lower for trace analysis. Carrier Gas Helium, Constant Flow @ 1.2 mL/min Provides optimal separation efficiency and is inert. Constant flow mode ensures reproducible retention times. Oven Program 40 °C (hold 2 min), ramp to 240 °C @ 10 °C/min, hold 5 min A starting temperature of 40°C allows for good separation of volatile solvents. The ramp rate provides a good balance between analysis time and resolution. MS Transfer Line 250 °C Prevents condensation of analytes between the GC and the MS, which would lead to peak tailing and loss of signal. Ion Source Temp. 230 °C Standard temperature for Electron Ionization (EI). Minimizes thermal degradation within the source while ensuring efficient ionization. Ionization Mode Electron Ionization (EI) @ 70 eV Standardized energy that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation. Scan Range 35 - 350 amu A scan range starting below the molecular weight of potential solvents and extending beyond the analyte's molecular weight (81.12 g/mol ) ensures all relevant ions are captured.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your analysis.
Caption: Decision tree for troubleshooting poor chromatographic peak shape.
Q4: My peaks are tailing, especially the main this compound peak. What's wrong?
A: Peak tailing for a polar, nitrogen-containing compound like this compound often points to unwanted interactions within the GC system.
-
Root Cause 1: Active Sites: The nitrile group can interact with active sites (exposed silanols) in the inlet liner or on the column itself. This is a very common issue with this class of compounds.
-
Solution: Ensure you are using a high-quality, deactivated (silanized) inlet liner. If the problem persists, trim the first 10-20 cm from the front of the GC column to remove accumulated non-volatile residues and active sites.
-
-
Root Cause 2: Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.
-
Solution: Perform a column bakeout according to the manufacturer's instructions. Be sure to disconnect the column from the MS detector during bakeout to prevent contamination of the mass spectrometer.
-
Q5: I'm not detecting my low-level impurities. How can I improve sensitivity?
A: Low sensitivity can be addressed by systematically optimizing several parts of the method.
-
Injection Technique:
-
Solution: Decrease the split ratio (e.g., from 50:1 to 20:1 or even 10:1). This allows more of your sample to enter the column. For ultimate sensitivity, you could develop a splitless injection method, though this requires more careful optimization of the injection time and initial oven temperature to ensure good peak shape.
-
-
MS Data Acquisition:
-
Solution: Instead of scanning a wide mass range (Full Scan mode), switch to Selected Ion Monitoring (SIM) mode . By programming the MS to only monitor specific, characteristic ions for your target impurities, you can increase the dwell time on those ions, significantly boosting the signal-to-noise ratio by 10-100x. For example, if you are looking for a specific solvent like Toluene, you would monitor its primary ion at m/z 91.
-
Q6: I see a new, unexpected peak in all my samples, including the blank. What is it?
A: This is a classic sign of system contamination. The source could be from several places.
-
Root Cause 1: Carrier Gas Impurity: The carrier gas itself may be contaminated.
-
Solution: Ensure you have high-purity (99.999%) helium and that your gas traps/filters are not expired. An oxygen or moisture trap is critical.
-
-
Root Cause 2: Septum Bleed: Small particles from the injection port septum can break off and enter the inlet liner, where they are heated and outgas volatile compounds.
-
Solution: Use high-quality, low-bleed septa. Replace the septum regularly as part of routine maintenance (e.g., after every 100-200 injections).
-
-
Root Cause 3: Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline and discrete peaks, often siloxane-based (e.g., m/z 73, 207, 281).
-
Solution: Confirm that your oven temperature does not exceed the column's maximum operating temperature. If the column is old, it may need to be replaced.
-
Method Validation & Trustworthiness
To ensure your method is robust and trustworthy, key validation parameters should be assessed according to regulatory guidelines such as ICH Q2(R1).
-
Specificity: Demonstrate that you can resolve known impurities from the main peak and each other. Spike your sample with known impurities to confirm.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified. This is typically established at a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
-
Linearity: Analyze a series of standards at different concentrations to prove that the detector response is proportional to the impurity concentration over your expected range.
-
Accuracy & Precision: Confirm that the method provides results that are close to the true value (accuracy) and are reproducible over multiple injections and days (precision).
By systematically validating these parameters, you build a self-validating system that ensures the data you generate is reliable and defensible.
References
-
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (URL: [Link])
-
NIST Chemistry WebBook. (n.d.). Mass Spectrometry. National Institute of Standards and Technology. (URL: [Link])
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (URL: [Link])
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (URL: [Link])
Technical Support Center: HPLC Analysis of Cyclopropylacetonitrile Reaction Mixtures
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of cyclopropylacetonitrile and its associated reaction mixtures. As a crucial building block in pharmaceutical and agrochemical synthesis, robust analytical methods for monitoring its reactions are paramount for ensuring yield, purity, and quality.[1]
This guide is structured to provide practical, field-proven insights, moving from foundational questions to in-depth troubleshooting of complex chromatographic challenges. We aim to explain not just the what, but the why, grounding our recommendations in the principles of separation science to empower you in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered when setting up an analytical method for this compound.
Q1: What are the key properties of this compound I should consider for HPLC method development?
Understanding the analyte's physicochemical properties is the foundation of any good analytical method.[2][3] this compound is a relatively small, polar molecule. Its key characteristics are summarized below.
| Property | Value / Characteristic | Implication for HPLC Analysis |
| Molecular Weight | 81.12 g/mol [4][5] | Small molecule, generally well-suited for standard HPLC packing materials (e.g., 3-5 µm). |
| Polarity | Polar, due to the nitrile (-C≡N) group.[6] | May exhibit low retention on standard C18 columns. Requires a mobile phase with a high aqueous component or a more polar stationary phase. |
| UV Absorbance | The nitrile group is a weak chromophore. | Requires a UV detector set to a low wavelength (typically ≤ 215 nm) for adequate sensitivity. This necessitates the use of high-purity, UV-grade solvents like acetonitrile to minimize baseline noise.[7] |
| Solubility | Miscible with common organic solvents and water.[1] | Offers flexibility in sample solvent selection, but it's crucial to match the sample solvent to the mobile phase to avoid peak distortion.[8] |
| Chirality | The parent molecule is achiral. However, reactions can introduce chiral centers on the cyclopropyl ring or elsewhere. | If stereoisomers are possible products or impurities, a chiral HPLC method will be necessary for their resolution.[9][10] |
Q2: I'm starting from scratch. What is a good universal starting point for a reversed-phase HPLC method?
For initial screening of a reaction mixture containing this compound, a robust reversed-phase gradient method is recommended. This provides a broad overview of components with varying polarities.
| Parameter | Recommended Starting Condition | Rationale & Expert Tip |
| Column | Aqueous C18 (C18 AQ), 150 x 4.6 mm, 5 µm | An "AQ" or polar-endcapped column is critical. This compound's polarity requires a highly aqueous mobile phase for retention. Standard C18 columns can suffer from "hydrophobic collapse" or "dewetting" in >95% aqueous phase, leading to drastic retention time shifts.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a mass spectrometry-compatible modifier that helps control peak shape for acidic and basic compounds by maintaining a consistent pH.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is preferred over methanol for its lower UV cutoff and lower viscosity, resulting in a more stable baseline at low wavelengths and lower backpressure.[7] |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is excellent for scouting, ensuring the elution of both polar starting materials and potentially non-polar byproducts. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven, even if set near ambient, prevents retention time drift caused by fluctuations in lab temperature.[13] |
| Detector | UV/DAD/PDA at 210 nm | A low wavelength is necessary for the nitrile group. A Diode Array Detector (DAD) or Photodiode Array (PDA) is invaluable as it allows you to check for peak purity and identify the optimal wavelength for all components. |
| Injection Vol. | 5 µL | A small volume minimizes the risk of column overload and peak distortion, especially when analyzing concentrated reaction mixtures. |
Q3: How should I prepare a sample from a crude reaction mixture for analysis?
Proper sample preparation is essential to protect your HPLC column and ensure accurate results.[14] The primary goals are to remove particulates and ensure the sample solvent is compatible with the mobile phase.
Protocol: Crude Reaction Mixture Sample Preparation
-
Quench & Dilute: Take a representative aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary.
-
Initial Dilution: Perform a significant initial dilution (e.g., 1:100) in a solvent that dissolves all components, ideally your mobile phase B (Acetonitrile). This step is crucial to prevent precipitation when mixing with the aqueous mobile phase.
-
Final Dilution: Perform a second dilution (e.g., 1:10) into a solvent that matches your initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). This is the most critical step to prevent peak shape distortion. Injecting a sample dissolved in a much stronger solvent (like pure acetonitrile) than the mobile phase will cause severe peak fronting or splitting.[15]
-
Filter: Filter the final diluted sample through a 0.22 µm or 0.45 µm syringe filter (PTFE or Nylon, depending on solvent compatibility) into an HPLC vial. This removes particulates that can clog column frits and increase backpressure.[8]
Q4: My this compound is not retained on a C18 column. What are my options?
This is a classic challenge with small, polar analytes.[14] If increasing the aqueous content of the mobile phase (up to 100% with an AQ-type column) doesn't provide sufficient retention, consider alternative chromatographic modes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica or a diol phase) with a mobile phase rich in organic solvent (typically >80% acetonitrile). Water acts as the strong, eluting solvent. This mode is excellent for retaining and separating very polar compounds that are unretained in reversed-phase.[12]
-
Aqueous Normal Phase (ANP): This mode can utilize silica hydride-based stationary phases and offers both reversed-phase and normal-phase retention characteristics, making it versatile for polar analytes.[12]
-
Cyano (CN) Columns: In reversed-phase mode, a CN column is the most polar and least retentive option, offering unique selectivity compared to alkyl (C18, C8) or Phenyl phases.[6]
Q5: My synthesis can produce stereoisomers. How do I separate them?
Separating enantiomers or diastereomers requires a chiral environment. The most direct and common approach in modern HPLC is the use of a Chiral Stationary Phase (CSP).[16][17]
-
Strategy: Start by screening a set of commercially available CSPs (e.g., polysaccharide-based like Chiralcel OD/OJ, or macrocyclic glycopeptide-based like Chirobiotic) under normal phase, polar organic, and reversed-phase conditions.[18]
-
Mobile Phases for Chiral Screening:
-
Normal Phase: Hexane/Isopropanol mixtures are a common starting point.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water, often with a buffer.
-
-
Expert Insight: Chiral separations are highly specific. The interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the CSP determine the separation, making it difficult to predict the best column without experimental screening.[16]
Section 2: In-Depth Troubleshooting Guide
Even with a well-designed method, problems can arise. This guide addresses specific issues in a cause-and-effect format.
Caption: General HPLC troubleshooting workflow for reaction analysis.
Problem: My peaks are tailing severely.
Peak tailing is often observed for polar or ionizable compounds and can compromise integration and quantification.[15]
-
Probable Cause 1: Secondary Silanol Interactions.
-
Explanation: The silica backbone of most reversed-phase columns has residual, acidic silanol groups (-Si-OH). If your reaction mixture contains basic impurities or byproducts, they can interact strongly with these sites, causing the peaks to tail.
-
Solution:
-
Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase. This protonates the silanol groups, minimizing their interaction with basic analytes.[15]
-
Use an End-Capped Column: Modern columns are often "end-capped" to block most residual silanols. Ensure you are using a high-quality, base-deactivated column.
-
Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help mask the silanol interactions more effectively. Be mindful that this may increase system pressure.[19]
-
-
-
Probable Cause 2: Column Overload.
-
Explanation: Injecting too much sample mass onto the column saturates the stationary phase, leading to a non-ideal distribution of the analyte and causing tailing (or "shark-fin" shaped) peaks.
-
Solution: Reduce the sample concentration or the injection volume. Perform a dilution series (e.g., inject 10 µL, 5 µL, 2 µL, and 1 µL) and observe if the peak shape improves at lower loads.[15]
-
Problem: My retention times are drifting to shorter times with every injection.
This is a common and frustrating issue, often pointing to problems with the column or mobile phase.[13][14]
-
Probable Cause 1: Insufficient Column Equilibration.
-
Explanation: When running a gradient, the column needs to return to its initial state before the next injection. If the equilibration time is too short, the stationary phase will be slightly less retentive for each subsequent run, causing retention times to decrease. This is particularly true for HILIC methods, which require notoriously long equilibration times.[12]
-
Solution: Ensure your gradient program includes an equilibration segment at the end that is at least 10-15 column volumes. For a 150 x 4.6 mm column at 1 mL/min, this translates to about 15-25 minutes.
-
-
Probable Cause 2: Mobile Phase Instability or Inaccurate Mixing.
-
Explanation: If your mobile phase components are not perfectly mixed or if one component is slowly evaporating (e.g., the organic portion), the mobile phase composition will change over time, leading to drifting retention.[14]
-
Solution:
-
Prepare Fresh Mobile Phase Daily: Do not use aqueous buffers that have been sitting for several days, as they are prone to microbial growth which can alter pH and clog the system.
-
Verify Pump Performance: If you are using an online mixing system (quaternary or binary pump), verify its performance. You can do this by premixing the mobile phase manually in a bottle and running it isocratically to see if the retention time stabilizes.[14]
-
-
Problem: I'm seeing split peaks.
Split peaks can indicate a problem at the head of the column or an issue with the sample injection.[15]
-
Probable Cause 1: Blockage at the Column Inlet.
-
Explanation: Particulates from the sample or mobile phase can build up on the inlet frit of the column. This causes the sample band to be distributed unevenly onto the stationary phase, resulting in a split or shouldered peak.
-
Solution:
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column. It catches particulates and strongly retained compounds, protecting the more expensive analytical column.[14]
-
Filter Your Samples: Always filter samples before injection.[8]
-
Column Flushing: If you suspect a blockage, try disconnecting the column and reverse-flushing it (flushing in the opposite direction of the flow arrow) with a strong solvent. Warning: Only do this for columns that are specified as being safe to reverse-flush.
-
-
-
Probable Cause 2: Sample Solvent Incompatibility.
-
Explanation: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile sample in a 5% Acetonitrile mobile phase), the sample doesn't properly partition onto the stationary phase upon injection. It creates a local pocket of strong solvent that distorts the peak.
-
Solution: As described in the sample preparation protocol, always dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition.[8][15]
-
Caption: Decision tree for selecting the appropriate HPLC mode.
References
-
Restek Corporation. (n.d.). CN (aka CYANO or NITRILE) HPLC Phases. Retrieved from [Link]
-
Saha, S., et al. (2022). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. Retrieved from [Link]
-
Pesek, J. J., & Matyska, M. T. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
-
Capot Chemical. (n.d.). 6542-60-5 | this compound. Retrieved from [Link]
-
Fengle Chemical. (n.d.). The Chemistry of this compound: Properties and Synthesis Insights. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Nitropyridine-2-carboxylic acid 1-oxide on Newcrom R1 HPLC column. Retrieved from [Link]
-
AXIOM Analytical, Inc. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Tyagi, V., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. Retrieved from [Link]
-
Jones, A. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Hichrom Limited. Retrieved from [Link]
-
University of Oxford. (2021, February 26). 14 Principles of Reversed Phase HPLC [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results. Retrieved from [Link]
-
Gulevich, A. V., & Gevorgyan, V. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
GenTech Scientific. (2020, November 16). A Guide To Troubleshooting Your HPLC System. Retrieved from [Link]
-
Guillarme, D., & D'atri, V. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. Retrieved from [Link]
-
PharmaGuru. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Retrieved from [Link]
-
Xia, L., et al. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. PubMed. Retrieved from [Link]
-
Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Good HPLC practice guide. Retrieved from [Link]
-
IOSR Journal of Pharmacy. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Retrieved from [Link]
-
Axion Labs. (2022, January 16). HPLC Mobile Phases: acetonitrile vs methanol. Which one is better? [Video]. YouTube. Retrieved from [Link]
-
Science.gov. (n.d.). hplc method development: Topics. Retrieved from [Link]
-
Patel, H. B., et al. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. iosrphr.org [iosrphr.org]
- 4. This compound 97 6542-60-5 [sigmaaldrich.com]
- 5. This compound | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. m.youtube.com [m.youtube.com]
- 8. lcms.cz [lcms.cz]
- 9. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sas.rochester.edu [sas.rochester.edu]
- 11. hplc.eu [hplc.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. benchchem.com [benchchem.com]
- 16. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. HPLC Troubleshooting Guide [sigmaaldrich.com]
Navigating the Scale-Up of Cyclopropylacetonitrile Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up of reactions involving cyclopropylacetonitrile. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to anticipate and overcome the challenges of transitioning your small-scale successes to pilot and manufacturing scales. We will move beyond simple procedural lists to explore the underlying chemical and engineering principles that govern successful scale-up.
Troubleshooting Guide: From Benchtop Anomalies to Production Solutions
This section addresses specific issues that can arise during the scale-up of reactions with this compound. Each problem is presented in a question-and-answer format, detailing potential causes and actionable solutions.
Issue 1: Decreased Yield and Formation of Unexpected Byproducts in Alkylation Reactions
Question: We are scaling up an alkylation reaction of this compound using a strong base and an alkyl halide. On a larger scale, we observe a significant drop in yield and the appearance of new impurities, one of which we suspect is a cyclobutyl derivative. What could be the cause, and how can we mitigate this?
Answer:
This is a classic scale-up challenge where localized concentration and temperature gradients can dramatically alter the reaction pathway.
Potential Causes:
-
Poor Mixing and "Hot Spots": Inadequate mixing in a large reactor can lead to localized areas of high base concentration and temperature.[1] These "hot spots" can promote side reactions that are insignificant at the lab scale. The exothermic nature of the deprotonation of this compound can exacerbate this issue if heat is not efficiently removed.[2]
-
Ring Strain and Rearrangement: The cyclopropyl group is strained and can be susceptible to rearrangement under harsh conditions, such as high temperatures or prolonged exposure to strong bases.[3] This can lead to the formation of more stable carbocyclic systems, such as cyclobutyl derivatives. A patent for the synthesis of this compound itself highlights the potential for the formation of cyclobutyl and butenyl isomers.[4]
-
Base Selection and Stability: The choice of base is critical. A very strong base might not only deprotonate the desired carbon but also interact with the cyclopropyl ring, especially at elevated temperatures. The stability of the this compound anion is also a factor; prolonged reaction times due to inefficient mixing can lead to its degradation.
Troubleshooting and Solutions:
-
Optimize Mixing:
-
Impeller Design and Speed: Ensure the reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine for good axial flow) and that the agitation speed is sufficient to maintain a homogenous mixture. Computational Fluid Dynamics (CFD) modeling can be a powerful tool to simulate and optimize mixing in your specific reactor geometry.[5][6]
-
Baffling: Proper baffling is crucial to prevent vortex formation and ensure good top-to-bottom mixing.
-
-
Control the Exotherm:
-
Controlled Addition: Instead of adding the base all at once, implement a controlled, subsurface addition of the base to the reaction mixture. This allows the cooling system to keep up with the heat of reaction and prevents localized temperature spikes.[7]
-
Jacket Temperature: Maintain a lower jacket temperature to create a larger temperature differential (ΔT) for more efficient heat removal.
-
Reaction Calorimetry: Conduct reaction calorimetry studies (e.g., using a RC1 calorimeter) to quantify the heat of reaction and determine the maximum heat evolution rate. This data is essential for designing a safe and efficient cooling strategy.[2]
-
-
Re-evaluate Reagent and Solvent Choice:
-
Base Selection: Consider using a milder base if the reaction allows. For instance, if using an organolithium reagent, explore alternatives like alkali metal hydrides or amides, which may offer better selectivity at scale.
-
Phase-Transfer Catalysis (PTC): For alkylations, PTC can be an excellent strategy to avoid the use of very strong and hazardous bases. It allows the reaction to proceed in a biphasic system with milder bases like aqueous sodium hydroxide, which can also improve safety and reduce costs.[3]
-
Solvent Choice: The solvent can influence the stability of the anion and the solubility of the reagents. A solvent that facilitates good heat transfer and keeps all components in solution is ideal.
-
Issue 2: Thermal Runaway During Reaction Quenching
Question: We are performing a large-scale reduction of the nitrile group in this compound. During the aqueous quench of the reaction, we experienced a sudden and dangerous temperature and pressure increase. What could have caused this, and what are the best practices for quenching at scale?
Answer:
A delayed or uncontrolled quench is a significant safety hazard, particularly when scaling up exothermic reactions.
Potential Causes:
-
Accumulation of Unreacted Reagent: If the reaction was incomplete due to poor mixing or insufficient reaction time, a significant amount of the highly reactive reducing agent may still be present. The rapid addition of the quenching agent (e.g., water or acid) to this unreacted material can trigger a violent, uncontrolled reaction.
-
Exothermic Quench: The quenching process itself is often highly exothermic. The heat generated can vaporize low-boiling point solvents, leading to a rapid pressure increase.
-
Poor Heat Transfer: The ability to remove heat from a reactor does not scale linearly with its volume. A larger reactor has a smaller surface area-to-volume ratio, making heat removal less efficient.[1]
Troubleshooting and Solutions:
-
Ensure Complete Reaction:
-
In-Process Controls (IPCs): Implement reliable in-process analytical techniques (e.g., HPLC, GC) to monitor the reaction progress and confirm the complete consumption of the starting material and/or reducing agent before initiating the quench.
-
Extended Reaction Time: If necessary, extend the reaction time to ensure completion.
-
-
Controlled Quenching Protocol:
-
Reverse Quench: Instead of adding the quenching agent to the reactor, consider a "reverse quench" where the reaction mixture is slowly added to a separate, well-stirred vessel containing the quenching agent and an appropriate solvent. This ensures that the quenching agent is always in excess, which helps to control the exotherm.
-
Slow Addition and Temperature Monitoring: If a direct quench is unavoidable, add the quenching agent slowly and monitor the internal temperature closely. Have a robust cooling system in place to manage the heat evolution.
-
Dilution: Diluting the reaction mixture with an inert solvent before quenching can increase the thermal mass and help to absorb the heat generated.
-
-
Process Safety Assessment:
-
Calorimetry: Use adiabatic calorimetry to simulate a worst-case scenario (e.g., cooling failure during quench) and determine the maximum temperature and pressure rise.[8] This data is critical for designing appropriate pressure relief systems (e.g., rupture discs, relief valves).
-
Hazard and Operability (HAZOP) Study: Conduct a thorough HAZOP study to identify all potential hazards and operational issues associated with the quenching step.
-
Frequently Asked Questions (FAQs)
Q1: Is the cyclopropyl ring in this compound stable to common reaction conditions at scale?
The cyclopropyl ring is generally stable under many reaction conditions. However, its stability can be compromised under certain circumstances, especially at larger scales where temperature and concentration control can be more challenging.
-
High Temperatures and Strong Acids/Bases: Prolonged exposure to high temperatures in the presence of strong acids or bases can promote ring-opening or rearrangement reactions.[3]
-
Radical Reactions: The cyclopropylmethyl radical can undergo rapid ring-opening. Therefore, reactions that proceed through radical intermediates should be carefully controlled.
-
Reductive Conditions: While the nitrile can be selectively reduced, some harsh reducing agents or reaction conditions could potentially affect the cyclopropyl ring.
Q2: What are the key considerations for choosing a solvent for scaling up reactions with this compound?
Solvent selection is critical for a successful and safe scale-up. Key factors include:
-
Thermal Properties: Choose a solvent with a good heat capacity and a boiling point that allows for effective temperature control. A solvent with a higher boiling point can provide a wider operating temperature range and reduce the risk of over-pressurization.
-
Solubility: The solvent must be able to dissolve all reactants, intermediates, and reagents to ensure a homogeneous reaction.
-
Safety and Environmental Impact: Consider the flammability, toxicity, and environmental impact of the solvent.[9] Whenever possible, opt for greener solvent alternatives.
-
Work-up and Purification: The solvent should facilitate easy product isolation and purification. For example, a solvent that allows for direct crystallization of the product is highly desirable.
Q3: How can we effectively purify the products of this compound reactions at a large scale?
Purification is often a bottleneck in large-scale synthesis.
-
Crystallization: This is the preferred method for purification at scale due to its efficiency and cost-effectiveness. Develop a robust crystallization process by carefully selecting the solvent/anti-solvent system and controlling the cooling profile.
-
Distillation: If the product is a liquid, fractional distillation can be effective, provided there is a sufficient boiling point difference between the product and impurities. Be aware of potential azeotropes.[4]
-
Chromatography: While often used at the lab scale, column chromatography can be expensive and time-consuming at a large scale. It is typically reserved for high-value products or when other methods are not feasible.
Q4: What are some common impurities to watch for when scaling up reactions with this compound?
Besides the potential for cyclobutyl and butenyl isomers from ring rearrangement, other common impurities can include:
-
Over-alkylation or Di-alkylation Products: In alkylation reactions, the product can sometimes be deprotonated and react further with the alkylating agent.
-
Unreacted Starting Material: Incomplete conversion is a common issue at scale.
-
Byproducts from the Base: The base itself can sometimes react with the solvent or alkylating agent to form impurities.
-
Dimers or Polymers: Under certain conditions, especially with strong bases, nitriles can undergo self-condensation reactions.
Q5: What analytical methods are recommended for monitoring reactions and controlling the quality of products at scale?
Robust analytical methods are essential for process control and quality assurance.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for monitoring reaction progress, identifying impurities, and determining product purity.[10]
-
Gas Chromatography (GC): GC is well-suited for analyzing volatile compounds and can be used to monitor starting material consumption and the formation of volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for structure elucidation of the final product and any isolated impurities.
-
Mass Spectrometry (MS): LC-MS or GC-MS can be used to identify unknown impurities by providing molecular weight information.
Diagrams
Caption: A systematic workflow for troubleshooting scale-up issues.
References
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
- Havryliv, R., Kostiv, I., & Vintoniak, S. (2019). Computational Fluid Dynamics (CFD) Study of Mixing and Heating Time Prediction for Two-Components Mixture in the Small-Scale Reactor. 2019 IEEE 2nd Ukraine Conference on Electrical and Computer Engineering (UKRCON).
- Havryliv, R., Kostiv, I., & Vintoniak, S. (n.d.). Computational Fluid Dynamics Modeling of Mixing Process for Two-Components Mixture in the Large Scale Reactor.
- Royal Society of Chemistry. (n.d.).
- IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Chemical Process Safety. Retrieved from [Link]
-
Adesis, Inc. (2024, May 28). A Comprehensive Guide to Pilot Plant Scale-Up Techniques. Retrieved from [Link]
- Apeiron Synthesis. (2018). Case Studies - Innovative Solutions for Process Oriented Chemistry.
-
PATSNAP. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
- AN EXPERIMENT TO ILLUSTRATE THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP. (n.d.).
- Center for Chemical Process Safety. (n.d.). Evaluating Process Safety in the Chemical Industry.
- Google Patents. (n.d.). EP1171421B1 - Process for the preparation of this compound.
-
Process Technology Online. (n.d.). Safe scale-up with exothermic reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
- Fisher Scientific. (n.d.).
-
PubMed. (n.d.). Phase-transfer and other types of catalysis with cyclopropenium ions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). Sourcing this compound: A Guide for Chemical Buyers. Retrieved from [Link]
- Bacon's Information Inc. (2025). This compound (CAS 6542-60-5) Market Research Report 2025.
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
-
Prime Process Safety Center. (n.d.). Chemical Reaction Hazard Assessment. Retrieved from [Link]
- LC methods for acyclovir and related impurities determin
- ResearchGate. (n.d.). Analysis of Drug Impurities by Means of Chromatographic Methods: Targeted and Untargeted Approaches.
- Google Patents. (n.d.). WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
- Pharmacia. (2020, May 13).
-
PubMed. (1999, March). Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). CN104114711B - Process for Resolving Cyclopropyl Diesters.
- ResearchGate. (n.d.).
- Sci-Hub. (2013, March 22). Analytical Methods.
-
The Chemistry of this compound: Properties and Synthesis Insights. (n.d.). Retrieved from [Link]
Sources
- 1. journals.flvc.org [journals.flvc.org]
- 2. amarequip.com [amarequip.com]
- 3. Phase-transfer and other types of catalysis with cyclopropenium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1171421B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. openreviewhub.org [openreviewhub.org]
- 6. openreviewhub.org [openreviewhub.org]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. helgroup.com [helgroup.com]
- 9. fishersci.com [fishersci.com]
- 10. dspace.ceu.es [dspace.ceu.es]
managing exotherms in the reduction of Cyclopropylacetonitrile
Technical Support Center: Cyclopropylacetonitrile Reduction
A Guide to Managing Exothermic Reactions
Welcome to the technical support center for synthetic chemistry applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure both the success and safety of your experiments. This guide focuses on a common but critical challenge: managing the potent exotherm generated during the reduction of this compound, particularly with powerful reducing agents like lithium aluminum hydride (LAH).
The reduction of a nitrile to a primary amine is a fundamental transformation, but the high reactivity of reagents like LAH necessitates a thorough understanding of the reaction's thermodynamics and kinetics to prevent thermal runaway.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is the reduction of this compound with Lithium Aluminum Hydride (LAH) so exothermic?
The significant exothermicity stems from two main factors: the nature of the reducing agent and the reaction mechanism itself.
-
High Reactivity of LiAlH₄: Lithium aluminum hydride (LAH) is a very powerful and unselective reducing agent.[3][4] The aluminum-hydrogen bonds are highly polarized, making the hydride ions (H⁻) exceptionally nucleophilic and reactive. This high reactivity leads to a rapid reaction rate and, consequently, a large and rapid release of heat (enthalpy).
-
Reaction Mechanism: The reduction of a nitrile to a primary amine with LAH is a multi-step process.[5][6] It begins with the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile group, forming an imine anion intermediate.[6][7] This intermediate is then attacked by a second hydride equivalent to form a dianion, which is subsequently protonated during the aqueous workup to yield the final primary amine.[7] Each of these steps is thermodynamically favorable and contributes to the overall heat released.
An uncontrolled reaction can lead to a dangerous situation known as thermal runaway, where the rate of heat generation exponentially exceeds the rate of heat removal.[2][8] This can cause the solvent to boil violently, leading to over-pressurization of the vessel and a potential explosion.[1]
Q2: My reaction temperature is rising too quickly, even with an ice bath. What should I do immediately?
This is a critical situation that requires immediate and calm action to prevent thermal runaway. Follow this emergency response logic:
-
Stop Reagent Addition: Immediately cease the addition of your substrate (this compound) to the LAH slurry. If adding LAH to the substrate, stop that addition. This is the most crucial first step to prevent adding more fuel to the reaction.
-
Enhance Cooling: If possible and safe, add more coolant to your bath (e.g., more ice and salt, or switch to a dry ice/acetone bath). Do not add water directly to the reaction mixture.
-
Ensure Adequate Stirring: Vigorous stirring is essential for efficient heat transfer from the reaction mixture to the cooling bath. If stirring has stopped, this is a major hazard, but attempting to restart a stirrer in a runaway reaction can be dangerous. If the reaction is already out of control, evacuate the area.
-
Prepare for Emergency Quench (if necessary): If the temperature continues to rise uncontrollably despite stopping the addition and enhancing cooling, a controlled emergency quench may be necessary. This is a last resort. Slowly add a less reactive quenching agent like ethyl acetate via an addition funnel.[9] This will consume the excess LAH in a more controlled manner than water.
The following diagram outlines a decision-making workflow for managing a sudden exotherm.
Caption: Decision tree for immediate response to an unexpected exotherm.
Q3: What are the key parameters to control before starting the reaction to prevent an exotherm?
Proactive control is the cornerstone of safety. The risk of thermal runaway is significantly reduced by careful planning and setup.
| Parameter | Recommendation & Rationale |
| Addition Rate | The single most critical control parameter. Add the substrate solution dropwise via an addition funnel. A slow rate ensures that the heat generated at any moment is less than the cooling system's capacity to remove it.[9] |
| Concentration | Work at a reasonable dilution. A typical starting point is 0.5 M to 1.0 M. More solvent provides a larger thermal mass to absorb heat, buffering temperature changes. Avoid overly concentrated reactions. |
| Temperature | Maintain a low temperature. Start the reaction at 0 °C (ice/water bath). This slows the reaction rate and provides a larger safety margin before the temperature can escalate. Ensure the cooling bath has sufficient capacity for the scale of the reaction.[9] |
| Mode of Addition | "Normal" vs. "Inverse" Addition. The standard procedure is to add the substrate (this compound) solution slowly to a cooled slurry of LAH in the solvent. This ensures the LAH is never the limiting reagent until the very end, preventing a buildup of unreacted substrate. |
| Atmosphere | Maintain an inert atmosphere (Nitrogen or Argon). LAH reacts violently with water and moisture from the air.[10] An inert atmosphere is non-negotiable for safety and reaction success. |
Q4: The reaction is complete. How do I safely quench the excess LAH? This step seems hazardous.
The quenching process is indeed one of the most hazardous parts of the procedure due to the violent reaction of residual LAH with protic reagents and the evolution of hydrogen gas.[9][10] Never add water directly to a large amount of unquenched LAH.
The Fieser workup is a widely accepted and reliable method for safely destroying excess LAH and hydrolyzing the aluminum salts into a filterable solid.[11][12] The key is the slow, sequential addition of reagents.
Fieser Quenching Protocol (1-2-3 Method) For a reaction that used X grams of LiAlH₄:
-
Cool the reaction vessel back down to 0 °C in an ice bath.
-
Pre-quench (Optional but Recommended): Slowly add ethyl acetate to consume the bulk of the unreacted LAH. You will observe gas evolution. Continue adding until the bubbling subsides. This is a more controlled initial quench than using water.[13]
-
Step 1 (Water): SLOWLY and dropwise, add X mL of water. Vigorous gas evolution (H₂) will occur. Ensure the addition rate does not cause excessive foaming or a rapid temperature rise.
-
Step 2 (Base): SLOWLY and dropwise, add X mL of 15% aqueous sodium hydroxide (NaOH) solution. The mixture will begin to turn into a more granular, white solid.
-
Step 3 (Water): SLOWLY and dropwise, add 3X mL of water.
-
Stir: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for at least 1 hour. This helps the aluminum salts to fully precipitate into a granular, easily filterable solid.
-
Filter: Filter the mixture through a pad of Celite®. Wash the solid precipitate thoroughly with your reaction solvent (e.g., THF, diethyl ether) to recover all of your product.
Q5: Are there safer alternatives to LiAlH₄ for reducing this compound?
Yes, while LAH is highly effective, several alternatives exist that may offer a better safety profile, although they may require different reaction conditions.[3][14]
| Reducing Agent | Typical Conditions & Notes | Safety Considerations |
| Borane-THF (BH₃·THF) | Typically requires heating in THF.[3] Borane is less reactive than LAH. | BH₃·THF is flammable and can decompose above 35 °C, releasing hydrogen gas.[3] Safer to handle than LAH powder. |
| Borane-DMS (BH₃·SMe₂) | More stable than BH₃·THF and available in higher concentrations.[3] Often requires heating. | Has a very strong, unpleasant odor. Less prone to thermal decomposition than BH₃·THF. |
| Catalytic Hydrogenation | H₂ gas (often under pressure) with a metal catalyst like Raney Nickel or Pd/C.[15] | Requires specialized high-pressure equipment. Catalysts can be pyrophoric. Avoids highly reactive metal hydrides. |
| DIBAL-H | Diisobutylaluminium hydride is a milder reducing agent. At low temperatures, it can reduce nitriles to aldehydes after hydrolysis.[5][7] For reduction to the amine, conditions would need to be harsher, and it is less commonly used for this full reduction. | Still a reactive organoaluminum reagent that reacts with water. Generally considered less hazardous than LAH. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No reaction observed (TLC shows only starting material) | 1. Inactive LAH (degraded by moisture). 2. Insufficient temperature (if reaction has a small activation barrier). 3. Poor quality solvent/reagents.[16] | 1. Use a fresh bottle of LAH or titrate to determine its activity. 2. After a period of slow addition at 0 °C, allow the reaction to slowly warm to room temperature and monitor by TLC. 3. Ensure all solvents are anhydrous and reagents are pure. |
| Reaction is sluggish and requires heating | This is unusual for LAH reductions of simple nitriles but could indicate a less reactive substrate or partially deactivated LAH. | If heating is required, do so cautiously with a heating mantle and temperature controller. Never heat a sealed system. Ensure the cooling bath can be quickly reapplied if the reaction begins to accelerate.[9] |
| During workup, a gelatinous precipitate forms that is impossible to filter | Incorrect quenching ratios were used, or the mixture was not stirred long enough after quenching. | Add more of the final water portion and stir vigorously for several hours. Sometimes, adding a small amount of anhydrous sodium sulfate and stirring can help granulate the salts. In some cases, adding Rochelle's salt (sodium potassium tartrate) solution can chelate the aluminum and break up the emulsion.[13] |
| Low product yield after workup | 1. Product is water-soluble and was lost in the aqueous layer.[17] 2. Product was trapped in the aluminum salt precipitate. 3. Reaction was incomplete. | 1. Extract the aqueous layer several more times with an appropriate organic solvent. 2. Ensure the filtered solids are washed very thoroughly with solvent. 3. Before quenching, confirm full consumption of starting material by TLC. |
Standard Operating Procedure: LAH Reduction of this compound
This protocol outlines a standard lab-scale procedure. Always perform your own risk assessment before starting any experiment.
Workflow Overview
Caption: General workflow for the reduction of this compound with LAH.
Step-by-Step Protocol
-
Setup:
-
Under an inert atmosphere (N₂ or Ar), add a stir bar and a calculated amount of LiAlH₄ (e.g., 1.5 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a thermometer and a reflux condenser.
-
Add anhydrous solvent (e.g., THF or diethyl ether) via cannula to create a slurry (e.g., a 0.5 M suspension).
-
Cool the flask to 0 °C using an ice/water bath. A lab jack under the bath is recommended for quick removal.[9]
-
-
Substrate Addition:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Transfer this solution to a pressure-equalizing addition funnel and place it on the reaction flask.
-
Begin vigorous stirring of the LAH slurry.
-
Add the this compound solution dropwise to the LAH slurry, ensuring the internal temperature does not exceed 5-10 °C. Adjust the addition rate to maintain this temperature.
-
-
Reaction Monitoring:
-
After the addition is complete, let the reaction stir at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.
-
Monitor the reaction's progress by TLC until all the starting material is consumed.
-
-
Quenching and Workup:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Perform the Fieser quench as described in FAQ #4 with extreme care.
-
After the final water addition, remove the ice bath and stir the resulting white slurry vigorously at room temperature for at least one hour.
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with several portions of the reaction solvent.
-
Combine the filtrate and washings. Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude cyclopropylmethylamine. Further purification may be required.
-
By understanding the principles behind the exotherm and adhering strictly to these control measures and protocols, the reduction of this compound can be performed both safely and efficiently.
References
- Vertex AI Search. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- JoVE. (2025-05-22). Nitriles to Amines: LiAlH4 Reduction.
- TÜV SÜD PSB. Control Thermal Runaway and Chemical Reaction Hazards.
- Review on loss prevention of chemical reaction thermal runaway: Principle and applic
- Environmental Health and Safety.
- Organic-Chemistry.org. Nitrile to Amine - Common Conditions.
- Chemistry LibreTexts. (2021-08-15). Quenching Reactions: Lithium Aluminium Hydride.
- Chemistry LibreTexts. (2023-01-22). Conversion of nitriles to 1° amines using LiAlH4.
- ACS Publications. (2024-02-09). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
- Mettler Toledo. Prevent Runaway Chemical Reactions.
- AZoM. (2024-06-18).
- Research and Reviews. (2021-10-25). A Report on Reagents and its Quenching Methods.
- ResearchGate. (2014-09-30). Can anyone suggest the best method for lithium aluminium hydride work up?.
- YouTube. (2023-08-29). Reduction of Imines and Nitriles with LiAlH4.
- HSE. Chemical reaction hazards and the risk of thermal runaway INDG254.
- Benchchem. This compound | 6542-60-5.
- University of Rochester. How to Troubleshoot a Reaction - Department of Chemistry.
- PubChem - NIH. This compound | C5H7N | CID 643447.
- Chemsrc. This compound | CAS#:6542-60-5.
- ChemicalBook.
- ChemScene. 6542-60-5 | 2-Cyclopropylacetonitrile.
- Sigma-Aldrich. This compound 97 6542-60-5.
- University of Rochester. How To: Troubleshoot a Reaction - Department of Chemistry.
- ACS Publications. (2025-12-26). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane.
- TCI Chemicals. Reducing Agents.
- Aakash Institute. Difference Between Exothermic and Endothermic Reactions.
- Sigma-Aldrich. Reducing Agents.
- YouTube. (2025-01-07).
- Chemistry LibreTexts. (2022-08-08). 7.3: Exothermic and Endothermic Reactions.
- The Chemistry of this compound: Properties and Synthesis Insights.
- CookeChem. This compound , 97 , 6542-60-5.
- Chongqing Chemdad Co. ,Ltd. This compound.
- BAC Reports. This compound (CAS 6542-60-5) Market Research Report 2025.
Sources
- 1. tuvsud.com [tuvsud.com]
- 2. cedrec.com [cedrec.com]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 8. mt.com [mt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rroij.com [rroij.com]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Reducing Agents [sigmaaldrich.com]
- 15. This compound | 6542-60-5 | Benchchem [benchchem.com]
- 16. Troubleshooting [chem.rochester.edu]
- 17. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Cyclopropylacetonitrile vs. Butyronitrile for Synthetic Applications
Introduction
In the landscape of organic synthesis, the choice of starting materials is paramount to the success of a synthetic campaign. Nitriles, with their versatile cyano group, are foundational building blocks, serving as precursors to amines, carboxylic acids, amides, and ketones.[1] However, the reactivity of the nitrile and its adjacent alpha-carbon is profoundly influenced by the nature of the attached R-group. This guide provides an in-depth comparison of two structurally related yet electronically distinct nitriles: cyclopropylacetonitrile and butyronitrile.
While both molecules possess a C3 hydrocarbon unit attached to an acetonitrile moiety, the strained, three-membered ring of this compound imparts unique electronic and steric properties that set it apart from the simple, linear alkyl chain of butyronitrile.[2][3] Understanding these differences is critical for researchers, scientists, and drug development professionals seeking to leverage their distinct reactivity profiles for the rational design and synthesis of complex molecular targets. This guide will explore these differences through the lens of electronic structure, alpha-proton acidity, susceptibility to nucleophilic attack, and unique substituent-driven reactions, supported by proposed experimental protocols.
Fundamental Electronic and Steric Differences
The divergent reactivity of this compound and butyronitrile stems from the fundamental differences between a cyclopropyl group and a simple n-propyl (as part of the butyl) group.
The Butyl Group: The butyl group in butyronitrile is a standard sp³-hybridized alkyl chain. It acts as a weak electron-donating group through induction (+I effect), slightly increasing electron density on the adjacent alpha-carbon. Its steric profile is that of a flexible, linear chain.
The Cyclopropyl Group: The cyclopropyl group is a structural anomaly. Due to severe angle strain, with C-C-C bond angles of 60° instead of the ideal 109.5°, the bonding orbitals have significant p-character and are described as "bent bonds" or by the Walsh orbital model.[4] This unique electronic structure gives the cyclopropyl group partial double-bond or "pseudo-unsaturated" character.[2][5] Its electronic influence is twofold:
-
Inductive Effect: It is inductively electron-withdrawing due to the higher s-character of the C-H bonds.[6]
-
Resonance/Conjugative Effect: It can act as a potent π-electron donor through conjugation, capable of stabilizing adjacent carbocations.[4][5][7]
This duality—inductive withdrawal and potential resonance donation—is the primary driver of its unique reactivity compared to the straightforward electron-donating butyl group.
Caption: Electronic and steric properties of the substituent groups.
Acidity of the α-Proton and Carbanion Stability
A cornerstone of nitrile chemistry involves the deprotonation of the α-carbon to form a resonance-stabilized α-cyano carbanion. This nucleophile is central to reactions like alkylations and the Thorpe-Ziegler condensation.[8] The stability of this carbanion intermediate is a key point of divergence between our two molecules.
-
Butyronitrile: The electron-donating butyl group slightly destabilizes the adjacent carbanion by intensifying the negative charge.
-
This compound: The situation is more complex. While the cyclopropyl group is inductively electron-withdrawing, which should stabilize an adjacent anion, its ability to stabilize carbanions through resonance is negligible.[4] In fact, the literature suggests that while cyclopropyl groups are excellent at stabilizing adjacent carbocations, they are poor at stabilizing carbanions.[9][10] The high s-character of the exocyclic C-C bond of the cyclopropane ring makes the attached carbon more electronegative, which helps stabilize the negative charge on the alpha-carbon. However, this effect is often outweighed by other factors in reaction dynamics.
Comparative pKa Values
| Compound | Approximate pKa (in DMSO) | Key Stabilizing/Destabilizing Factor |
| Acetonitrile (Reference) | 31.3 | None |
| Butyronitrile | ~32-33 | Inductive donation (+I) from butyl group destabilizes anion |
| This compound | ~30-31 | Inductive withdrawal (-I) from cyclopropyl group stabilizes anion |
This difference in acidity has profound implications for base-catalyzed reactions. Butyronitrile will require a slightly stronger base or harsher conditions to achieve the same concentration of the carbanion intermediate compared to this compound.
Sources
- 1. This compound | 6542-60-5 | Benchchem [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. nbinno.com [nbinno.com]
- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. quora.com [quora.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Cyclopropylacetonitrile as a Strategic Alternative to Cyclopropylacetic Acid in Complex Synthesis
An In-depth Guide for the Research and Development Scientist
In the intricate world of drug discovery and development, the cyclopropyl ring stands out as a "privileged" structural motif. Its unique conformational rigidity and electronic properties, stemming from significant ring strain, often bestow remarkable enhancements in metabolic stability, binding affinity, and overall pharmacological profile upon a lead molecule.[1][2] For the synthetic chemist tasked with incorporating this valuable group, two workhorse building blocks immediately come to mind: cyclopropylacetic acid and cyclopropylacetonitrile.
While separated by only a single functional group transformation, the strategic choice between the carboxylic acid and the nitrile can dictate the efficiency, elegance, and scalability of an entire synthetic route. This guide moves beyond a surface-level comparison to provide a detailed, evidence-based analysis of these two reagents. We will explore the fundamental reactivity that governs their application, compare their performance in key synthetic transformations with supporting data, and offer insights into the practical considerations that should inform your decision-making process in a research and drug development environment.
The Core Chemical Distinction: Electrophilicity vs. Latent Functionality
The divergent synthetic utility of these two molecules is rooted in the intrinsic chemical nature of the carboxylic acid versus the nitrile group.
Cyclopropylacetic Acid (CPAA) is a classic carboxylic acid, a colorless liquid that is ready for a host of well-established transformations.[3][4] Its primary role is to act as an electrophile after activation. This is most commonly seen in amide and ester bond formation, where the hydroxyl group is converted into a better leaving group.[4][5] However, its acidic proton (pKa ≈ 4.76) can be a liability, potentially causing side reactions with base-sensitive substrates or requiring additional protection/deprotection steps.[3] Furthermore, handling requires care, as it is a corrosive compound that can cause severe skin burns and eye damage.[3][6]
This compound (CPAN) , a flammable liquid with a boiling point of 142-144 °C, offers a different strategic advantage.[7] The nitrile group is comparatively unreactive under many conditions, allowing it to be carried through multiple synthetic steps unscathed. It represents a form of "latent functionality," a masked version of an amine, a carboxylic acid, or even a ketone, which can be unraveled at the desired stage. This robustness makes it an excellent choice for complex, multi-step syntheses where functional group tolerance is paramount.
A Head-to-Head Comparison in Key Synthetic Scenarios
To truly appreciate the strategic trade-offs, we must examine how these building blocks perform in common, mission-critical synthetic operations.
The Ubiquitous Amide Bond: Two Divergent Philosophies
The formation of an amide bond is arguably the most frequently performed reaction in medicinal chemistry.[8] Here, the choice between CPAA and CPAN represents a choice between a direct, but potentially wasteful, coupling and a more nuanced, substrate-dependent rearrangement.
Pathway A: Cyclopropylacetic Acid & Coupling Reagents The standard method involves activating the carboxylic acid with a "coupling reagent" (e.g., HATU, HBTU, EDC, DCC) to form a highly reactive intermediate, such as an active ester or an O-acylisourea, which is then readily attacked by an amine.[9][] While this approach is incredibly broad in scope and generally high-yielding, it is not without its drawbacks. These reactions generate stoichiometric amounts of byproducts (like dicyclohexylurea, DCU) that can complicate purification, and the use of certain activators can pose a risk of epimerization at adjacent stereocenters.[9]
Pathway B: this compound & the Ritter Reaction An alternative route to amides from nitriles is the Ritter reaction.[11][12] This reaction proceeds by generating a stable carbocation (typically from a tertiary or benzylic alcohol in the presence of a strong acid), which is then trapped by the nucleophilic nitrogen of the nitrile.[12][13][14] The resulting nitrilium ion is subsequently hydrolyzed during aqueous workup to afford the N-alkyl amide.[11][12] This method avoids coupling reagents and their byproducts but is limited to substrates that can form a stable carbocation.[13]
Comparative Data: Amide Bond Formation
| Synthetic Method | Starting Material | Key Reagents | Substrate Scope | Typical Yields | Major Byproducts |
| Amide Coupling | Cyclopropylacetic Acid | EDC, HATU, HOBt | Broad (Primary/Secondary Amines) | 70-95% | Urea/Guanidinium Salts |
| Ritter Reaction | This compound | Strong Acid (e.g., H₂SO₄) | Tertiary/Benzylic Alcohols, Alkenes[11][13] | 60-85% | Elimination products (alkenes) |
Experimental Workflow: Ritter Reaction for Amide Synthesis
Caption: A generalized workflow for the synthesis of an N-alkyl amide using the Ritter reaction.
Accessing the Cyclopropylmethylamine Core
Primary amines are another critical functional group in pharmaceuticals. Both CPAA and CPAN provide access to the corresponding amine, but the synthetic efficiency differs dramatically.
Pathway A: Cyclopropylacetic Acid & Curtius Rearrangement To convert CPAA to the amine, one must typically employ a rearrangement reaction such as the Curtius rearrangement.[15][16] This process involves converting the carboxylic acid to an acyl azide, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas.[16][17] This isocyanate is then trapped with water and decarboxylates to yield the primary amine. While effective, this is a multi-step process that involves potentially explosive azide intermediates.[15][18]
Pathway B: this compound & Direct Reduction In stark contrast, CPAN can be converted to cyclopropylmethylamine in a single, high-yielding step via reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.[19][20][21] Alternatively, for greater scalability and safety, catalytic hydrogenation using catalysts like Raney Nickel can be employed, often providing excellent yields.[19][22] This directness represents a significant advantage in terms of step-economy and overall efficiency.
Comparative Data: Primary Amine Synthesis
| Synthetic Method | Starting Material | Key Reagents | Typical Yields | Key Considerations |
| Curtius Rearrangement | Cyclopropylacetic Acid | DPPA or NaN₃; Heat; H₂O | 65-85% | Multi-step; Potentially hazardous azide intermediates[15][16] |
| Nitrile Reduction (Hydride) | This compound | 1. LiAlH₄ 2. H₂O | 85-98% | Highly reactive, pyrophoric reagent; requires anhydrous conditions[21] |
| Nitrile Reduction (Hydrogenation) | This compound | H₂, Raney Ni or Pd/C | 90-99% | Requires high-pressure equipment; catalyst handling[19][22] |
Logical Relationship: Pathway Selection for Amine Synthesis
Caption: Strategic decision tree for the synthesis of cyclopropylmethylamine.
Economic and Practical Considerations
In a drug development context, cost, availability, and safety are non-negotiable considerations.
| Compound | CAS Number | Typical Cost (per 5g) | Key Hazards |
| Cyclopropylacetic Acid | 5239-82-7[3] | ~$100 - $150 | Corrosive (causes severe burns)[3][6] |
| This compound | 6542-60-5[23] | ~$75 - $105[24] | Flammable liquid and vapor[23][25] |
Both reagents are readily available from major chemical suppliers. However, this compound is often marginally more cost-effective, a factor that can become significant during scale-up operations. The primary hazard differs, with the acid being corrosive and the nitrile being flammable, requiring appropriate and distinct handling protocols.
Conclusion: A Strategic Choice Based on Synthetic Context
Neither this compound nor cyclopropylacetic acid is universally superior. The optimal choice is dictated by the overall synthetic plan and the specific molecular target.
Choose Cyclopropylacetic Acid when:
-
Your primary objective is the rapid synthesis of a diverse library of amides or esters via standard coupling protocols.
-
The reaction partners are robust and compatible with the byproducts generated by coupling reagents.
-
The synthetic route is short, and the acidity of the starting material does not pose a problem for other functional groups.
Choose this compound when:
-
You require a more robust building block that needs to survive multiple transformations before the nitrogen functionality is revealed.
-
The target is a primary amine, where the direct, one-step reduction offers a clear advantage in efficiency and atom economy.
-
You are performing a Ritter-type reaction to access specific N-tert-alkyl or N-benzyl amides.
-
Cost-effectiveness and minimizing waste streams are critical drivers for a large-scale synthesis campaign.
By understanding the fundamental reactivity and practical implications outlined in this guide, researchers, scientists, and drug development professionals can make more informed, strategic decisions, ultimately streamlining the path from conceptual design to the final target molecule.
References
- Cyclopropylacetic Acid: Comprehensive Overview and Applications. (2025). Ningbo Inno Pharmchem Co., Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzpBkrzYQXG9_Mo1fGAN7yP__ukvVkNyiP4u_kt8Cf32G6DMM24pMuLnIkhn_ooKFvOWl_5N8X_xbucr00c30FYrwQd6F2gxqAgWYAM-0urZNJNzonA837MpHAVVvz2b366luwk1DCTJSJ3cC8BDBYeDoV0QBnGIXZHDG7wJkQLUp5KG1_OfqUZP34bOtAF2QQsqi9lracpGo=]
- Understanding the Properties and Handling of Cyclopropylacetic Acid.LookChem. [https://vertexaisearch.cloud.google.
- Cyclopropylacetic acid - CymitQuimica.CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvJF76O7C-taAog7ZZtHUpkf-Zh5djba2Xrf9dN5y-XxoG6VjyfF9Cfk8TK6jufP-PoS8DpN9nqIiEGGDLi8BEiiRe-iyce39GgBf-5W1JUfn2w8EmWSoJbpugy8m8mQDnFQ==]
- The Chemistry of this compound: Properties and Synthesis Insights.LookChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrq-jC3lMT6mt5udTr2TnQqTUMGgN-FIzn5b-ROZUixrGw7UicusdvK83TfkXL8nwVQo1P2JQXhe-eoMMzG2IWM2nC8E5qfUV4D6Q_MvqMwjdgDyGr9vQZbirZLvys2fCMNWkSfGgIG6Hm7MdDnbHmCPKW78RT_6ccQSTTy-UH_4hhrVyaSrNqqEIH68oat_gHU6XL3msfgTGrIpXS4saRtMIGhzy3BZOQpd-m626_R9Fu6IUxwRiviLYiKofWBOM=]
- Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel.University of Dundee Research Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk3IJ4xP9Os3jptgiUxmYY3Mbj3zZsrQh0mjp_-ECB0sNDUihfYNUCDY-oCdL9TlZGKz678ihmt9Z23Hi4GDSyRhXoYubUrHQ1FowKHQUADtwOpkFooXRxkPkMtkuxP_hAEC6HI2iPkZwBn0tMt4a4RIEJQy6iiG_EVIH_uDsyNEeAiRhWaNuMNyhEJVmvd9Qz9zGBu3r4VDexxXY68485vytj8BZanXWeIrYt]
- Cyclopropylacetic acid 5239-82-7 wiki.GuideChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVPz2Ct7Wob7xsDtSuTt5uBHwr9VYma_rJK-VmCkV6rmFEahwjqmn91kzdDAchKD8K74XyxUKixObg1Tl9E4-JkCquI_G7lymQD7JChnvt1Sz386S-0afrIsxlAhzgKVMVGw1lQI1dqdXrlEbylrz-e2trDVmufE5ZzxZqTqT3ls2lDwWY2A==]
- Nitrile to Amine - Common Conditions.Organic Chemistry Data. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhJ4L-0dN0dfrPbiHoLKy2eZ1xBthgmDfJHuCXNfh6itp37xDSrQRRM-hhJ_PCvaDcLAYL8LEmcti1Y-MEiD_HJ7nLMxn0fLO4vmm0M_2KhdEtYwCBe__GvcbbRXu3u9aT-mZxq38psF5GhA7KmofXTNxaTd6uvptjCT17ljeCqqx7Zd6duhXlp9SGQwMS60QKjIs=]
- reducing nitriles - Chemguide.Chemguide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0sxL7G2_OxyoSgYZKgSho9-UDy1a-jUoU3g4kyan5jhAuBRCqyNtYml5wvqihTbXxUsf3fkTKaxLNulwK3FYm_BDULK7X-GrLOgu_Nkstnr1VKU0i-e7e4D9deDNFXW71_rkxA-rGeRPdP3N54Jc89Nx8WaK08Vz4-zI=]
- Ritter reaction - Wikipedia.Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKVxon_1F-uSOLZ2KnZ4te6I_T4WJIqABcyHE_fYuPdIMFrudYVLP0CUDEAw-rY7fAC2DjLIsp1jGg8uk86qrxjwl_lzy9L5yKaQMnzSF9aMViGIL__3a_WSOYkN_UQZHvMT6OjxQExg==]
- The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC.NIH National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH7XtsaTarXvliOobM3yyanyO6uA8BdgCTDTntuT-D-UykS2nEEM9qg7KCayrIrae5NgGrP2Vh0zTN-7dEN4EFt9MHqHV4sNOKSeyPp-XGvasf71rdT9XHln2ZHBxB9HwtKVr8pA7qMtj1i0Y=]
- Cyclopropylacetic acid(5239-82-7)MSDS Melting Point Boiling Density Storage Transport.ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgyqvfaZS4EoN6uj-1WzPLndC4AYhk1nJKzabyuGBLsIpuUMXe9eJrg48AIrJe0z1lBfoAMuaYeOTVNejOWRJHcOyLKLnmxBc8uHuQIYgg03daLvExB2Ays-gEbEO1vlsY2giqxT_-Pnx05yBZGaw8JCsjZ6XjUQ==]
- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.Chemistry Steps. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyEphI9OACMOYlDd7U3bXFiZlenV9ALxgZPsxU3iMAcZcQKEVlmZljjPaobbY3gc8SwP1a9Ti_GUC2__XmXS3bdrCarOb8gaxaLXnAHnsS6ONKWwn7mFRTGSeBdmGnwNfB_s-Zf091FqRofxt7jyvBnWPOKXuVKihcN1QS91OLR-toWiJPTOSNC9bHjiGDNhZWpNKhNX41Jwbn-xgb0O9tHw==]
- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - NIH.NIH National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElQZqxZw3ftMYe5uixym0emfVHOEWWIS4SFvbhHdw3c5ZfaJK1gMHJkqaigD2s7pI-vAqlrfmpB6fkabbic9Ut7WZNIT-GPBk8cYADMyQaltcfiNsC1ZKunss5kIWTeIu15f2-kZ04K3lclYY=]
- Ch20: Reduction of Nitriles using LiAlH4 to amines - University of Calgary.University of Calgary. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIulsepQEfSNSf6Xa9Mt2-3sm9TvfimS-VaFP0SmoD0AV61s5TS2zOX8HU93--p8kAzANFYL5MJQeF-JA9HlLjE0r2buvThVNypjJWhTIQRvcXmI4-YKIYdoLYcUvL5MsMCXStBCvoGErkkpkgdxkz2jyIVpvoGgyO8I4n5xQJWjs=]
- Ritter Reaction - Organic Chemistry Portal.Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRv7kfkP6D6vbPYwjmuUoExgS_QKTmXZkU12yV02Z-t7TIOh21bvbGXGE2q2qw4BomxzTNadaskRC9AVyj2BKs_aR1fYzwjflNw21f0X5VNEBmlSJ2l7HqJ0S2b7zaKBlR47YdHeVHtzOFnK6wCzKjdZPhfsFt7U8xeF9APMZEfQ==]
- This compound | C5H7N | CID 643447 - PubChem - NIH.PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM4rPwYG-e-he9WVKZuCLni2iFdeE_x1vP4JssdU087wsRUMvFBLFgkKmAhtdWjVuHT4UkGOGfoXg-78ODwJkRbbNHCk1lo0-t8Ax16cwPDu2E2c0TgrgT-eADs0xhnPHWaxNEqwgTsY_EeifeuOOc7oANG-Hr3yC8IRME]
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.Luxembourg Bio Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBtn93S8s6YbVqIlFBSHX7DBLbLHWczA5qa8HG9B-GyU3uIN_oV5w7lNTniLxUDONpOOddBWzem1iA1zghpK2PgMNPwLV5h5nw7tTDb7wuNT0HP_iuZ9x7csoh3tDtl9W-EWiY2vesAUiP0swlCiMWwPIvk1-1PLU15W3Q-AK_yElTYov6W73XbV9NVndUUSI_g-w19OApjDQ-UtvMWQCshIk81WU5YyDh5mlA2FxctsqX]
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.HepatoChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOuAmT_ePeFh5PZ_cso7Qw1tCIF1k5eV8ZPpNif6BphojpjiznVAX2Zw_mRGkVCKP9C6Ylvc0lE8fgZVSxSmN-X0iNLDZDAtHE3caw3DhAk8GZhoKGHC2Y0g2sv14PC0mZNm9CuUPFl_lWmMr-eslaww4h4YA=]
- Curtius rearrangement - Wikipedia.Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdJJnvlnOEQSl9J7LUxUQVDqorhSbYaeQhH5iR2_Ei_ewP8i4JbPPqNAdhI6QSo1zD6RNp7ljwJ8QzIpo1izvBsQi3ldEH_FPOQspYeGxnDatUh8IIxQbzBpAbTWT66i6bsgyWSeFjG0U4jGTDGg==]
- Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid.Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzwlubLcKYHWg-TRzL3j4ZuSkqUull12NBgGePV1MX4rgdE4tmZFWlCPJEdo-fny7c8CXxf3O_hE9X5k8-JD6B1ArOTvxZ_1JVnDkrQbUOqHzYptlYKbZYPFoL51QxY4nXLa6Mh6qlyYMJP4C07EDVM6eoDvBGlxAPbQ==]
- Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N.Indian Academy of Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENpiKg0cUqyZ9RD5uE0WsVi3dDaoIdG7uuXaMJxyzyGSVth5Tbxs-afnCeQaeGhY8woHQNsEEiXc1TeXbBrl0cZBEk0AFIL6XeD5qriYMyB6Iw2f1TqZFp0XJMu_OcNTTna6XWw9XpCBxxnMoS5W3SGqNwKszpzF-q]
- This compound , 97 , 6542-60-5 - CookeChem.CookeChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1Gc4Ux1-W7XARY5Z8mp1yQyNGm-wLJry8nZXPJjQ-tw8MYLySgV2manQj8uv1eY2BKjiI5Y8DS5DQJfDsnNG-zVyrkvjDB3DOgROR3LAi6FunbWa5k1NNaJtK2H9u94saOTNPPeKA]
- Curtius Rearrangement - Organic Chemistry Portal.Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjdcWZpmRyI_xMtP5P69Mi0wQZ8UBT_ASZSgu92Dmuel3m5Q5t3umT_L1r_oRg1GP4c9Xn5WCLR6zoB9amYxxJUVU8yp0NyBe_WMCWHm9wbMFFEO6dkRypOOZL_sNwVck11U1l4n_J0ixEFVsePksx2Lo5kAVa0BGjHRvn-jWCxZz4-oXi0Q==]
- Amide Synthesis - Fisher Scientific.Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfHJiWUV99T8WEoWTZIxKwOD4elcc9KRkmbTsKknsMfB9Ctb62JmqAcCrULPWFYLNdy0rfCOyjRcV4bSxxcqxgq1t9r0beuBo2LY_ifFdC2rAg_SmBgyq4z-f2Tna0op4V4wuLyPwlFO4Bm0NxSwx4Old3yTg0a8Zds-2rhJijjU2BBDOXnZM6sJ-r1snFYwQKbu1vi63QyqFGNu1JCqnk0Mnb]
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences.BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7NByUDtH957Ef8ILCWo63wG9s4uC2MRoWqTNSi0eGFgHxsbqHitt_yxxbbffQBWuDQKoTOa9IHzprxjOwA506k6q7MtEmUfVDI7XP3dzYPBzdr9wR4opho0Dsq7EgQBlTgBc7WfNwaU08eHLa_XpWgdxHe-POKwZKlvhnJ9ytGmiYrznYwSQlnPT2s__7ANASyHKZ_wIRNHHf20pRsX7bHhmPhD8-BRF4b1r2Vjs7QjXQqH02]
- This compound 97 6542-60-5 - Sigma-Aldrich.Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8KkyjVulaceReLrCp8YzVjYm3BBcsm87dVeViMv2EVZNLWeHPHjdThLEk80JfgQvLAjwziXomeOyxpVud0oS2rILhUY98W9ZCcqhZqScfW4HTtB74HOIJO2-LxpA81F8UdwrybkWY47ma7DLQ5FWIbNdpuQ==]
- The Amide Functional Group: Properties, Synthesis, and Nomenclature.Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiBj7VXaDhgdLMtQTbpkV9UAYmp7N6rUZ6Gn-zqs8ls_OdiWDytDqRAJ3wAUP9m7rsK6gjvWFyzoeFhPsrqwmmN2EfRiDHeuQGhOP5d5pDVwn219281ewmGiQ4dHNlhZhCDDVGl6g2yGwFKwz1TR1s2gV1gIMiJQR1WF85S-Gm4zv0BbLw3xldBw6JvzRko4WigCfDZkI9zU0m]
- This compound 97 6542-60-5 - Sigma-Aldrich.Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN6NPLay6ac2Oil4VyzW_8IhwlJtYM5tAcNXw6VYVQMe7q7070PS05XD7N2tlIe1BcIdvSUqe3cWEq-XGhJL8W5Fcjvvh4kPBvQpsoV17ipald_9PlXVovkkfvt1Q2JxceGELQwZf6gJVduI-0SL9wGFcCJQ==]
- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF.ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFquH9BE2GuEN1OGPM0c4NwLeDbXwiq6iDaiVLKVaz8ypfnofUtjzJC815P0nxGB6gF84pcHX_gXuiNPSU0zpCFLALt9y5lSPBgBEu9uLfYg2lnKARmcdhKcKXQhKvbdini6G_aqI4n_4NsPPp4uJyqp17dPYx7ba_jN1XTsMEgN9RkXZWLFRX7r0rJk-vnueald0qWnq4eH6rCEbgSw1K1MePFCxWGWb3wi2QA2CHxLOwAcABNo4xwuhF_baY=]
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT2VO4F63S1-_IAM3zcPa7m4klCAIiUGc_XRqa09OIUjfVLx5z1J2xzUPWJHqFppjL0zUFvvjuOrto4xbs3BNXi8iqskoXxI0B4woWDsksU_PWISFKLm8kSWZ1wMZnpJwFRDqJ]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CAS 5239-82-7: Cyclopropylacetic acid | CymitQuimica [cymitquimica.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. hepatochem.com [hepatochem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 11. Ritter reaction - Wikipedia [en.wikipedia.org]
- 12. Ritter Reaction [organic-chemistry.org]
- 13. Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid [organic-chemistry.org]
- 14. ias.ac.in [ias.ac.in]
- 15. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 17. Curtius Rearrangement [organic-chemistry.org]
- 18. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 23. This compound | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. 环丙基乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 25. This compound , 97 , 6542-60-5 - CookeChem [cookechem.com]
A Comparative Guide to Cyclopropylacetonitrile in Drug Discovery: Enhancing Potency and Optimizing Pharmacokinetics
In the intricate landscape of modern drug discovery, the strategic selection of chemical motifs is paramount to achieving desired therapeutic profiles. The journey from a promising hit to a viable clinical candidate is often fraught with challenges, including suboptimal potency, poor metabolic stability, and unfavorable physicochemical properties. Medicinal chemists continuously seek out structural components that can systematically address these hurdles. Among the arsenal of valuable building blocks, the cyclopropylacetonitrile moiety has emerged as a particularly advantageous scaffold.
This guide provides an in-depth technical comparison of this compound with other common bioisosteric replacements. We will explore the unique physicochemical and metabolic advantages conferred by this functional group, supported by experimental data and detailed protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced medicinal chemistry strategies to accelerate their discovery programs.
The Unique Physicochemical Landscape of this compound
The this compound group is more than a simple combination of a cyclopropane ring and a nitrile. Its distinct electronic and conformational properties offer a compelling toolkit for drug designers. The three-membered ring of cyclopropane is characterized by significant ring strain, leading to C-C bonds with substantial π-character and shorter, stronger C-H bonds compared to their acyclic counterparts.[1] This inherent rigidity can lock a molecule into a bioactive conformation, which can lead to more favorable interactions with its biological target and thus enhance potency.[1][2]
The nitrile group, a versatile functional group in medicinal chemistry, can act as a bioisostere for carbonyl, hydroxyl, and halogen groups.[3][4] It is a strong hydrogen bond acceptor and its incorporation can enhance binding affinity to target proteins through various interactions, including hydrogen bonds, polar interactions, and π-π interactions.[3] Furthermore, the introduction of a nitrile group can block metabolically labile sites, thereby increasing the metabolic stability of drug candidates.[3]
When combined, the this compound moiety presents a unique set of properties:
-
Conformational Rigidity: The cyclopropyl group restricts the rotational freedom of the adjacent acetonitrile, pre-organizing the molecule for optimal target binding. This can lead to a favorable entropic contribution to the binding energy.[2]
-
Metabolic Stability: The strong C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This "metabolic shielding" can significantly increase the in vivo half-life of a drug.
-
Improved Physicochemical Properties: The nitrile group can modulate a molecule's polarity and pKa, influencing its solubility, permeability, and potential for P-glycoprotein efflux.[2]
-
Bioisosteric Replacement: The entire this compound unit can serve as a bioisostere for larger or more metabolically labile groups, allowing for fine-tuning of a molecule's properties while maintaining its overall shape and biological activity.[1][5]
Comparative Analysis: this compound vs. Alternative Moieties
To objectively assess the advantages of this compound, it is crucial to compare its performance against common alternative functional groups. The choice of a bioisostere is highly context-dependent, but a general comparison can highlight the potential benefits.[6]
Structural and Electronic Comparison
The following diagram illustrates the structural differences between this compound and its common bioisosteres, such as ethylnitrile (a more flexible analog) and a gem-dimethyl acetonitrile (a sterically similar but electronically different group).
Caption: Structural comparison of this compound and its bioisosteres.
Performance Data Comparison
The following table summarizes hypothetical but representative experimental data comparing a lead compound (Lead-X) with its analogs where a key moiety has been replaced with this compound, ethylnitrile, and a gem-dimethyl group.
| Compound | Modification | Potency (IC₅₀, nM) | Metabolic Stability (t½ in HLM, min) | Aqueous Solubility (µg/mL) | LogD at pH 7.4 |
| Lead-X-CPA | This compound | 5 | 120 | 50 | 2.1 |
| Lead-X-EN | Ethylnitrile | 25 | 30 | 60 | 2.0 |
| Lead-X-GD | gem-Dimethyl | 15 | 90 | 20 | 2.5 |
Data Interpretation:
-
Potency: The conformationally restricted this compound analog (Lead-X-CPA) exhibits a significant improvement in potency, likely due to a more favorable binding conformation.
-
Metabolic Stability: Lead-X-CPA shows a dramatically increased half-life in human liver microsomes (HLM), highlighting the ability of the cyclopropyl group to block oxidative metabolism. The gem-dimethyl group also offers some metabolic stability but to a lesser extent.[7]
-
Solubility and Lipophilicity: The this compound analog maintains a good balance of solubility and lipophilicity, which is crucial for oral bioavailability. The gem-dimethyl analog, while metabolically more stable than the ethylnitrile, suffers from lower solubility due to its increased lipophilicity.[8]
Experimental Protocols for Evaluation
The successful application of the this compound moiety relies on robust experimental validation. Below are detailed protocols for key in vitro assays to assess the impact of this functional group on a drug candidate's properties.
Physicochemical Property Determination
Accurate measurement of physicochemical properties is essential for understanding a compound's drug-like characteristics.[9]
Protocol: Kinetic Solubility Assay
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition of Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Analysis: Analyze the amount of compound remaining in solution using LC-MS/MS or UV-Vis spectroscopy. The highest concentration at which the compound remains in solution is determined as its kinetic solubility.
Metabolic Stability Assessment
In vitro metabolic stability assays are critical for predicting a compound's in vivo clearance.[10][11]
Protocol: Microsomal Stability Assay
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a solution of human liver microsomes (0.5 mg/mL) in the phosphate buffer.
-
Prepare a 10 mM NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add the test compound (final concentration 1 µM) to the microsomal solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[1]
Workflow and Mechanistic Visualization
Visualizing the strategic role of this compound in the drug discovery process can aid in decision-making.
Drug Discovery Workflow
The following diagram outlines a typical workflow for incorporating and evaluating a this compound moiety in a lead optimization campaign.
Caption: Workflow for evaluating this compound analogs in lead optimization.
Mechanism of Metabolic Shielding
The cyclopropyl group can sterically hinder the approach of CYP enzymes to adjacent metabolically labile sites, a concept known as metabolic shielding.
Caption: The cyclopropyl group sterically shields labile sites from CYP450 metabolism.
Case Study: The Role of a Cyclopropyl Moiety in Prasugrel
While not containing a this compound per se, the antiplatelet drug Prasugrel is an excellent example of the benefits of a cyclopropyl group adjacent to a carbonyl, a close relative of the nitrile.[12] The synthesis of a key intermediate for Prasugrel often involves this compound.[13] The cyclopropyl ketone moiety in Prasugrel's active metabolite contributes to its overall metabolic profile and potency. This highlights the real-world application of the principles discussed in this guide.[13]
Conclusion
The this compound moiety is a powerful tool in the medicinal chemist's repertoire for addressing common challenges in drug discovery. Its unique combination of conformational rigidity, metabolic stability, and favorable physicochemical properties makes it an attractive choice for lead optimization. By providing a steric shield to prevent metabolic degradation and locking molecules into bioactive conformations, the this compound group can simultaneously enhance potency and improve pharmacokinetic profiles. The experimental protocols and comparative data presented in this guide offer a framework for the rational incorporation and evaluation of this valuable functional group, ultimately paving the way for the discovery of safer and more effective medicines.
References
-
Cerny, J. & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed. [Link]
- BenchChem. (2025). The Enduring Appeal of the Cyclopropyl Ring: A Technical Review of Cyclopropylbenzene and its Analogs in Drug Discovery. BenchChem.
-
Patani, G. A. & LaVoie, E. J. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. [Link]
-
Chemsrc. (2025). This compound | CAS#:6542-60-5. Chemsrc. [Link]
-
Di, L. & Kerns, E. H. (2006). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. [Link]
-
Bio-protocol. (2021). Microsomal stability. Bio-protocol. [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]
- Kanhere, A. A., et al. (2025). A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment.
- Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
-
Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation. [Link]
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Scheme 24 Preparation of prasugrel and its intermediate...
-
Khan Academy. (n.d.). Dot structures I: Single bonds. Khan Academy. [Link]
-
Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link]
-
Graphviz. (2024). DOT Language. Graphviz. [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
- MDPI. (2025).
-
Bioisosterism - Drug Design Org. (n.d.). Drug Design Org. [Link]
-
Ketzbook. (2017). Lewis Diagrams Made Easy: How to Draw Lewis Dot Structures. YouTube. [Link]
-
Graphviz. (2022). dot. Graphviz. [Link]
-
Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
Khan Academy. (2013). Drawing dot structures | Chemical bonds | Chemistry. YouTube. [Link]
-
PubChem - NIH. (n.d.). This compound. PubChem. [Link]
-
von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
-
DevTools daily. (n.d.). Free Graphviz / Dot online editor. DevTools daily. [Link]
-
Drug Design Org. (n.d.). Bioisosterism. Drug Design Org. [Link]
-
Graphviz. (n.d.). User Guide. Graphviz. [Link]
- Morita, Y. (2012). Application of Bioisosteres in Drug Design. SlideShare.
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. [Link]
-
Słoczyńska, K., et al. (2019). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. [Link]
- Books. (n.d.).
-
MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
-
OUCI. (n.d.). Metabolic stability and its role in the discovery of new chemical entities. OUCI. [Link]
Sources
- 1. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. researchgate.net [researchgate.net]
- 8. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Prasugrel synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to the Biological Activities of Compounds Synthesized from Cyclopropylacetonitrile
In the landscape of modern drug discovery and development, the quest for novel molecular scaffolds that can provide a foundation for potent and selective therapeutics is relentless. Cyclopropylacetonitrile, a readily available and versatile chemical building block, has emerged as a promising starting point for the synthesis of a diverse array of biologically active compounds. The inherent conformational rigidity and unique electronic properties of the cyclopropyl group can impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates, including enhanced metabolic stability and increased potency.[1] This guide provides an in-depth comparison of the biological activities of two major classes of compounds derived from this compound: antimicrobial cyclopropanecarboxamides and anticancer cyclopropyl-substituted pyrimidines. We will delve into their synthesis, compare their efficacy against established alternatives using experimental data, and provide detailed protocols for their biological evaluation.
Part 1: Antimicrobial Activity of Cyclopropanecarboxamide Derivatives
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungals. Compounds derived from cyclopropanecarboxylic acid, which can be synthesized from this compound via hydrolysis, have demonstrated significant antimicrobial potential. A notable study details the synthesis and evaluation of fifty-three amide derivatives of cyclopropane, revealing promising activity against both bacterial and fungal pathogens.[2]
Synthesis Pathway from this compound
The journey from this compound to biologically active cyclopropanecarboxamides involves a two-step synthetic sequence. The first step is the hydrolysis of the nitrile group to a carboxylic acid, followed by an amidation reaction to introduce diverse functionalities.
Caption: Synthetic pathway from this compound to antimicrobial cyclopropanecarboxamide derivatives.
Comparative Antimicrobial Performance
The aforementioned study provides a comprehensive dataset of the minimum inhibitory concentrations (MIC₈₀) for fifty-three cyclopropanecarboxamide derivatives against clinically relevant pathogens. Below is a summary of the most potent compounds compared to standard-of-care antibiotics.
| Compound | Staphylococcus aureus (MIC₈₀, µg/mL) | Escherichia coli (MIC₈₀, µg/mL) | Candida albicans (MIC₈₀, µg/mL) |
| F9 | 64 | 32 | >128 |
| F53 | 32 | 128 | >128 |
| F8 | >128 | >128 | 16 |
| F24 | >128 | >128 | 16 |
| F42 | >128 | >128 | 16 |
| Ciprofloxacin (Control) | 2 | 2 | Not Applicable |
| Fluconazole (Control) | Not Applicable | Not Applicable | 2 |
Data sourced from: Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules.[2]
As the data indicates, while the synthesized compounds do not surpass the potency of ciprofloxacin against the tested bacterial strains, several derivatives exhibit moderate activity. Notably, compounds F9 and F53 show promising antibacterial effects. The most significant finding is the potent antifungal activity of compounds F8 , F24 , and F42 against Candida albicans, with MIC₈₀ values of 16 µg/mL. Although less potent than fluconazole, these compounds represent a promising new scaffold for antifungal drug development.
Mechanism of Action
Molecular docking studies on the antifungal compounds F8 , F24 , and F42 suggest that they exhibit a strong binding affinity for the lanosterol 14α-demethylase (CYP51) enzyme.[2] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi, and its inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. This is the same mechanism of action as azole antifungals like fluconazole. The antibacterial mechanism of these amide derivatives is yet to be fully elucidated and warrants further investigation.
Part 2: Anticancer Activity of Cyclopropyl-Substituted Pyrimidine Derivatives
The pyrimidine scaffold is a well-established pharmacophore in oncology, with numerous approved drugs targeting various kinases. The incorporation of a cyclopropyl group into the pyrimidine core can enhance binding affinity and selectivity, leading to more potent and less toxic anticancer agents.[3][4] While a direct one-step synthesis of these compounds from this compound is not commonly reported, it can serve as a key precursor for the synthesis of the necessary three-carbon fragment required for pyrimidine ring formation.
Plausible Synthetic Pathway from this compound
A plausible synthetic route involves the conversion of this compound to a β-ketoester or a similar reactive intermediate, which can then undergo condensation with a urea or guanidine derivative to form the pyrimidine ring.
Caption: Plausible synthetic pathway from this compound to anticancer pyrimidine derivatives.
Comparative Anticancer Performance
Several studies have reported the potent anticancer activity of cyclopropyl-substituted pyrimidine derivatives. For instance, certain pyrazolopyrimidine derivatives have shown remarkable efficacy as kinase inhibitors. Below is a comparative table showcasing the activity of a representative compound against various cancer cell lines.
| Compound | Cancer Cell Line | Target Kinase | IC₅₀ (µM) |
| Compound 4i | MCF-7 (Breast) | Not specified | 0.33 |
| Compound 4i | HeLa (Cervical) | Not specified | 0.52 |
| Compound 4i | HepG2 (Liver) | Not specified | 3.09 |
| Doxorubicin (Control) | MCF-7 (Breast) | Topoisomerase II | ~0.1 |
| Sorafenib (Control) | HepG2 (Liver) | Multiple Kinases | ~5.0 |
Data sourced from: Wang, L., et al. (2019). Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level. Chemical Biology & Drug Design.[5]
Compound 4i , a novel isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative, demonstrates potent cytotoxic activity against breast and cervical cancer cell lines, with sub-micromolar IC₅₀ values.[5] While doxorubicin remains more potent in MCF-7 cells, the efficacy of compound 4i highlights the potential of this cyclopropyl-containing scaffold.
Mechanism of Action: Kinase Inhibition
Many cyclopropyl-substituted pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[3][4] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling pathways can lead to cell cycle arrest and apoptosis.
Caption: Mechanism of action of cyclopropyl-pyrimidine derivatives as kinase inhibitors.
Part 3: Experimental Protocols
Synthesis of Cyclopropanecarboxylic Acid from this compound
This protocol is adapted from established procedures for nitrile hydrolysis.[6]
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1 mole equivalent).
-
Slowly add a 10 M aqueous solution of sodium hydroxide (3-4 mole equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclopropanecarboxylic acid.
Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microorganism without compound) and a negative control (broth only) in each plate.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay for Anticancer Cytotoxicity
This protocol is a standard method for assessing cell viability.[9][10]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound stands as a valuable and versatile starting material for the synthesis of compounds with significant biological potential. The derived cyclopropanecarboxamides have demonstrated promising antimicrobial, particularly antifungal, activity, warranting further investigation and optimization. On the other hand, cyclopropyl-substituted pyrimidines represent a potent class of anticancer agents, often acting as kinase inhibitors. While the direct synthetic routes from this compound to these complex heterocycles require further exploration and documentation, the potential for this building block in medicinal chemistry is undeniable. The experimental protocols provided in this guide offer a solid foundation for researchers to evaluate the biological activities of novel compounds synthesized from this intriguing scaffold.
References
-
Hancock Laboratory. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Chen, D., Cheng, Y., Shi, L., Gao, X., Huang, Y., & Du, Z. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124. [Link]
-
Wang, L., et al. (2019). Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level. Chemical Biology & Drug Design, 94(3), 1363-1372. [Link]
-
Peters, U., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9771-9789. [Link]
-
RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1133-1142. [Link]
-
PubMed Central. (2017). Pyrrolo[2,3-d]pyrimidines as kinase inhibitors. Current Medicinal Chemistry, 24(21), 2264-2284. [Link]
-
PubMed. (2019). Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level. Retrieved from [Link]
-
PubMed. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Retrieved from [Link]
-
PubMed. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]
-
PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
-
PubMed. (2017). Pyrrolo[2,3-d]pyrimidines as kinase inhibitors. Retrieved from [Link]
-
PubMed Central. (2010). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]
-
MDPI. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]
-
SciSpace. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
-
PubMed. (n.d.). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic activities (IC 50 µM) of the new compounds and doxorubicin against HepG2, MCF7 and WISH cells. Retrieved from [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Antitumor mechanism of action of a cyclopropyl antiestrogen (compound 7b) on human breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bu.edu.eg [bu.edu.eg]
- 9. Cyclopropamitosenes: novel bioreductive anticancer agents--mechanism of action and enzymic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Rearrangement-Based Strategies: Hofmann, Curtius, and Schmidt Reactions
An In-Depth Comparative Guide to the Synthesis of Cyclopropylamine for Pharmaceutical and Agrochemical Research
Cyclopropylamine, a strained primary amine, is a cornerstone structural motif in modern medicinal and agrochemical chemistry.[1] Its unique conformational and electronic properties, conferred by the three-membered ring, often lead to enhanced potency, selectivity, and metabolic stability in bioactive molecules.[1][2] Consequently, the efficient and scalable synthesis of cyclopropylamine and its derivatives is a critical endeavor for researchers in drug discovery and development. This guide provides a comparative analysis of the most prevalent synthetic methodologies, offering insights into their mechanisms, practical applications, and relative merits.
Rearrangement reactions of carboxylic acid derivatives are classical and widely employed methods for accessing primary amines, including cyclopropylamines. These methods are particularly valuable for their reliability and the ready availability of starting materials.
The Hofmann Rearrangement
The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom.[3] This method is a workhorse in both laboratory and industrial settings for the synthesis of cyclopropylamine from cyclopropanecarboxamide.
Mechanism and Causality: The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is then hydrolyzed to the corresponding amine.[3] The choice of a strong base and a halogen source is critical for the initial N-halogenation. The subsequent rearrangement is driven by the formation of a stable nitrogen molecule.
Experimental Protocol: Electro-induced Hofmann Rearrangement of Cyclopropanecarboxamide [3][4]
This modern variation offers a greener alternative to the classical Hofmann rearrangement by avoiding the use of stoichiometric amounts of corrosive and toxic halogens.[3]
-
Setup: An undivided electrochemical cell is equipped with a carbon felt anode and a carbon felt cathode.
-
Reaction Mixture: Cyclopropanecarboxamide (1.0 mmol), sodium bromide (2.0 mmol), and sodium methoxide (1.2 mmol) are dissolved in methanol (10 mL).
-
Electrolysis: A constant current of 20 mA is applied until 5 F/mol of charge has been passed.
-
Workup: The solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by column chromatography.
Yields for this method can range from 23% to 94% depending on the specific substrate.[3][4][5]
Advantages:
-
Well-established and reliable method.
-
Good yields for a variety of substrates.
-
The electro-induced variant is more environmentally friendly.[3]
Disadvantages:
-
The classical method uses stoichiometric amounts of hazardous reagents.[3]
-
The reaction can be sensitive to substrate functionalities.
Caption: Hofmann Rearrangement Mechanism.
The Curtius Rearrangement
The Curtius rearrangement provides another route to isocyanates, and subsequently amines, from acyl azides.[6][7] This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.[8]
Mechanism and Causality: The reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[7] The migration of the R-group is concerted with the loss of the nitrogen molecule, ensuring retention of stereochemistry.[6][7] The choice of azide-forming reagent (e.g., diphenylphosphoryl azide (DPPA) or sodium azide) is crucial for the initial step.
Experimental Protocol: Curtius Rearrangement for N-Boc-protected (1-cyclopropyl)cyclopropylamine [9]
-
Acyl Azide Formation: To a solution of 1-cyclopropylcyclopropanecarboxylic acid (560.0 mmol) in anhydrous acetone (1.7 L), triethylamine (753.0 mmol) is added dropwise at -5 °C. Ethyl chloroformate (956.0 mmol) is then added, and the mixture is stirred for 2 hours. A solution of sodium azide (1.0 mol) in water (200 mL) is added over 1.5 hours.
-
Rearrangement and Trapping: The reaction mixture is stirred for an additional hour at 0 °C. The mixture is then diluted with toluene and heated to 80-90 °C until nitrogen evolution ceases. tert-Butanol is added, and the mixture is refluxed to form the Boc-protected amine.
-
Workup: The reaction mixture is cooled, washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield the N-Boc-protected amine (76% yield).[9] The protecting group can be subsequently removed with acid.[9]
Advantages:
Disadvantages:
-
Use of potentially explosive azide reagents requires caution.
-
The intermediate isocyanate can react with water to form urea byproducts if conditions are not anhydrous.[10]
Caption: Curtius Rearrangement Workflow.
The Schmidt Reaction
The Schmidt reaction is a versatile method for the synthesis of amines from carboxylic acids using hydrazoic acid under acidic conditions.[11][12]
Mechanism and Causality: The carboxylic acid is protonated and reacts with hydrazoic acid to form a protonated acyl azide. This intermediate then undergoes a rearrangement, similar to the Curtius rearrangement, to yield a protonated isocyanate, which is subsequently hydrolyzed to the amine.[11]
Experimental Protocol: General Procedure for Schmidt Reaction of a Carboxylic Acid
Note: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction Setup: A solution of the cyclopropanecarboxylic acid in a non-polar solvent (e.g., chloroform) is cooled in an ice bath.
-
Addition of Reagents: Concentrated sulfuric acid is added cautiously, followed by the slow addition of sodium azide.
-
Reaction: The mixture is stirred at low temperature and then allowed to warm to room temperature, with the reaction progress monitored by TLC.
-
Workup: The reaction is carefully quenched with ice and neutralized with a base (e.g., NaOH). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the cyclopropylamine.
Advantages:
-
Direct conversion of carboxylic acids to amines in one pot.
-
Can be applied to a variety of substrates.
Disadvantages:
-
Use of highly toxic and explosive hydrazoic acid.[11]
-
Strongly acidic conditions may not be suitable for all substrates.
The Kulinkovich-Szymoniak Reaction
A powerful method for the synthesis of primary cyclopropylamines from nitriles is the Kulinkovich-Szymoniak reaction.[13] This reaction is a modification of the Kulinkovich reaction for cyclopropanol synthesis.[14][15]
Mechanism and Causality: A Grignard reagent reacts with a titanium(IV) alkoxide to form a titanacyclopropane intermediate. This intermediate then adds to the nitrile to form an azatitanacyclopentene, which upon treatment with a Lewis acid, rearranges to the cyclopropylamine.[13][16] The choice of Grignard reagent and titanium source is critical for the efficiency of the reaction.
Experimental Protocol: Synthesis of 1-Phenylcyclopropylamine [13]
-
Titanacyclopropane Formation: To a solution of benzonitrile (1.0 mmol) in anhydrous THF (5 mL) is added titanium(IV) isopropoxide (1.2 mmol) at room temperature under an argon atmosphere. The solution is cooled to -78 °C, and ethylmagnesium bromide (2.2 mmol) is added dropwise.
-
Reaction with Nitrile: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Lewis Acid Treatment: The mixture is cooled to 0 °C, and BF₃·OEt₂ (2.0 mmol) is added. The reaction is stirred for an additional 30 minutes.
-
Workup: The reaction is quenched with aqueous NaOH, and the product is extracted with diethyl ether. The organic layer is dried and concentrated, and the product is purified by chromatography.
Advantages:
-
Direct synthesis of primary cyclopropylamines from readily available nitriles.[13]
-
Good yields for a variety of aryl and alkyl nitriles.
Disadvantages:
-
Requires stoichiometric amounts of the titanium reagent.[16]
-
The reaction can be sensitive to steric hindrance around the nitrile group.
Caption: Kulinkovich-Szymoniak Reaction Pathway.
Other Synthetic Approaches
Several other methods for the synthesis of cyclopropylamines are also utilized, each with its own specific applications.
-
Reductive Amination: Cyclopropanecarboxaldehyde or cyclopropanone can undergo reductive amination with ammonia or a primary amine in the presence of a reducing agent (e.g., sodium borohydride) to yield the corresponding cyclopropylamine.[1]
-
Amination of Cyclopropanol: Cyclopropanol can be directly aminated using ammonia or an amine, often in the presence of a catalyst, providing a direct and scalable route.[1][17]
-
From Cyclopropyl Halides: Nucleophilic substitution of a halogen on a cyclopropane ring with ammonia or an amine can also yield cyclopropylamines.[1]
-
Cyclopropanation of Alkenes: An alkene can be converted to a cyclopropane ring using a carbene or carbenoid reagent, followed by functional group manipulation to introduce the amine group.[18]
Comparative Summary of Methods
| Method | Starting Material | Key Reagents | Yields | Scalability | Safety Concerns | Key Advantages |
| Hofmann Rearrangement | Cyclopropanecarboxamide | Halogen, Strong Base | Good to Excellent | High | Corrosive/toxic reagents | Well-established, reliable |
| Electro-Hofmann | Cyclopropanecarboxamide | NaBr, Electricity | Good to Excellent | Moderate | Standard electrical safety | "Green" alternative |
| Curtius Rearrangement | Cyclopropanecarboxylic Acid | Azide Reagents, Heat/UV | Good to Excellent | High | Potentially explosive azides | Mild conditions, high functional group tolerance |
| Schmidt Reaction | Cyclopropanecarboxylic Acid | Hydrazoic Acid, Strong Acid | Moderate to Good | Low | Highly toxic/explosive HN₃ | One-pot conversion |
| Kulinkovich-Szymoniak | Nitrile | Grignard Reagent, Ti(IV) Alkoxide | Good | Moderate | Pyrophoric Grignard reagents | Direct synthesis from nitriles |
| Reductive Amination | Aldehyde/Ketone | Amine, Reducing Agent | Good | High | Standard chemical handling | Readily available starting materials |
Conclusion
The synthesis of cyclopropylamines can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The choice of a particular synthetic route will depend on factors such as the desired scale of the reaction, the availability and cost of starting materials, the functional group tolerance required, and safety considerations. For large-scale industrial production, the Hofmann rearrangement remains a popular choice. For laboratory-scale synthesis, particularly for complex molecules, the Curtius and Kulinkovich-Szymoniak reactions offer greater flexibility and milder conditions. As the demand for novel pharmaceuticals and agrochemicals containing the cyclopropylamine moiety continues to grow, the development of even more efficient, safer, and sustainable synthetic methods will remain an area of active research.
References
- Cantin, T., Charette, A. B., Poisson, T., & Jubault, P. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Synthesis, 55(09), 1473-1482.
- De Meijere, A., & Kozhushkov, S. I. (2013). The Chemistry of Cyclopropyl Group. In Z. Rappoport (Ed.), The Chemistry of Functional Groups. John Wiley & Sons, Ltd.
- Loudon, G. M., & R. A. M. (2009). Organic Chemistry. Roberts and Company Publishers.
- Cantin, T., Charette, A. B., Poisson, T., & Jubault, P. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Thiéme Chemistry.
- Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.
- Kulinkovich, O. G. (2004). The Kulinkovich Reaction. Synlett, (1), 77-89.
- Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8(230).
- Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A., & Pritytskaya, T. S. (1989). A new reaction of ethylmagnesium bromide with methyl carboxylates in the presence of tetraisopropoxytitanium. Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.
-
Wikipedia contributors. (2023, December 2). Kulinkovich reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Retrieved from [Link]
- Synthetic Methods towards 1-Substituted Cyclopropylamines. (n.d.). University of Toronto.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. (2023). R Discovery.
- de Meijere, A., et al. (2008). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 4, 14.
- Zhang, Y., et al. (2018). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Organic Process Research & Development, 22(11), 1572-1577.
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
- Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.
- Google Patents. (n.d.). Process for manufacturing cyclopropylamine.
-
ResearchGate. (n.d.). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. Retrieved from [Link]
- Rousseaux, S., et al. (2019).
-
ResearchGate. (n.d.). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Retrieved from [Link]
- Charette, A. B. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Synthesis, 51(01), 77-92.
-
Wikipedia contributors. (2023, November 29). Curtius rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary C sp 3 –H Amination of Cyclopropanes. (2013).
- Faigl, F., et al. (2015). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 115(3), 1170-1211.
-
Wikipedia contributors. (2023, August 28). Cyclopropanation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of cyclopropylamines from cyclopropanols and amines. Retrieved from [Link]
-
PubMed. (2015). Advances in the Synthesis of Cyclopropylamines. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 11.3.5 Cyclopropanation of Alkenes. Retrieved from [Link]
-
Wikipedia contributors. (2023, October 28). Schmidt reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]
- Bunce, S. C., & Cloke, J. B. (1953). The Behavior of Cyclopropyl Ketones in the Schmidt Reaction. Journal of the American Chemical Society, 75(23), 5845-5847.
Sources
- 1. longdom.org [longdom.org]
- 2. Advances in the Synthesis of Cyclopropylamines | CoLab [colab.ws]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 12. Schmidt Reaction [organic-chemistry.org]
- 13. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 14. Kulinkovich Reaction [organic-chemistry.org]
- 15. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 16. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Method Validation: Cyclopropylacetonitrile as a Case Study
Introduction: The Analytical Imperative for Cyclopropylacetonitrile
This compound (C₅H₇N, CAS No. 6542-60-5) is a critical building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for its role in creating complex molecular architectures.[1] Its small, strained cyclopropyl ring and reactive nitrile group make it a versatile intermediate, but also present unique analytical challenges. Ensuring the purity, stability, and quality of this raw material is not merely a procedural step; it is fundamental to the safety and efficacy of the final therapeutic product.
This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in the rigorous frameworks of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3] We will move beyond a simple recitation of protocols to explore the scientific rationale behind method selection, validation parameter design, and data interpretation. This document is intended for researchers, analytical scientists, and drug development professionals tasked with developing and validating robust analytical procedures fit for their intended purpose.[4][5]
The Strategic Choice of Analytical Technique: GC vs. HPLC
The selection of an analytical technique is the first critical decision in method development. For a small, relatively volatile molecule like this compound (boiling point: 142-144 °C), both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable options.[6][7] The choice is not arbitrary and depends on the specific analytical objective: routine purity testing, quantification of trace impurities, or stability assessment.
-
Gas Chromatography (GC): This is the most common technique for purity assessment of this compound, as evidenced by supplier certificates of analysis which frequently cite GC for assay values (>98.0%).[2] Its primary advantage is the excellent separation of volatile compounds. Coupled with a Flame Ionization Detector (FID), it offers robust quantification, while a Mass Spectrometry (MS) detector provides definitive identification of impurities.[8][9]
-
High-Performance Liquid Chromatography (HPLC): While less common for this specific analyte, HPLC offers versatility, especially for non-volatile degradation products that may form during stability studies.[10] A reversed-phase HPLC method with UV detection would be the typical starting point, as the nitrile group provides a chromophore, albeit a weak one.[11][12]
The following sections will compare these two approaches through the lens of a comprehensive validation workflow, using this compound as our model analyte.
The Analytical Validation Workflow: A Self-Validating System
A robust validation protocol is designed to be a self-validating system, where each experiment builds upon the last to provide a high degree of assurance in the method's performance.[5] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[4] The core validation parameters are dictated by the ICH Q2(R2) guideline.[2][13]
Caption: The interconnected workflow for analytical method validation.
Comparative Analysis of Validation Parameters
We will now explore the key validation parameters, comparing the experimental design and expected outcomes for both a hypothetical GC-FID method (for purity and assay) and an HPLC-UV method for this compound.
| Validation Parameter | Gas Chromatography (GC-FID) Approach | High-Performance Liquid Chromatography (HPLC-UV) Approach | Causality & Scientific Rationale |
| Specificity | Inject blank, placebo (if in formulation), and known impurities. Perform forced degradation (acid, base, oxidation, heat, light).[3] | Inject blank, placebo, and known impurities. Analyze forced degradation samples. Use a photodiode array (PDA) detector to assess peak purity. | Why: This is the cornerstone of validation. It proves the method can unequivocally assess the analyte in the presence of other components, including impurities and degradants, ensuring the signal is from the analyte alone.[10] Forced degradation is critical for developing a "stability-indicating" method.[14] |
| Linearity & Range | Prepare 5-6 concentrations of this compound standard (e.g., 80-120% of nominal). Plot peak area vs. concentration. | Prepare 5-6 concentrations (e.g., 50-150% of nominal). Plot peak area vs. concentration. | Why: Establishes a direct, proportional relationship between concentration and instrument response within a defined range.[13] This justifies the use of a single-point calibration in routine analysis. The acceptance criterion is typically a correlation coefficient (r²) > 0.999. |
| Accuracy | Spike a known amount of this compound into a sample matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Calculate % recovery. | Spike a known amount of analyte into a matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Calculate % recovery. | Why: Measures the closeness of the experimental value to the true value.[8] This is typically assessed via recovery studies. Acceptance criteria are often 98.0% to 102.0% recovery. |
| Precision | Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst/instrument. Calculate %RSD. | Repeatability: 6 replicate injections. Intermediate Precision: Different day/analyst/instrument. Calculate %RSD. | Why: Demonstrates the method's consistency. Repeatability shows precision over a short interval, while intermediate precision assesses within-laboratory variations.[10] A typical acceptance criterion is a Relative Standard Deviation (%RSD) of ≤ 2%. |
| LOD & LOQ | Determine from the signal-to-noise ratio (S/N) of low-level injections (LOD S/N ≈ 3:1, LOQ S/N ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve. | Determine from S/N ratio or linearity curve parameters. | Why: Defines the method's sensitivity. The Limit of Detection (LOD) is the lowest amount that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantified with acceptable precision and accuracy.[3] |
| Robustness | Deliberately vary parameters like inlet temperature (±5°C), oven ramp rate (±10%), and flow rate (±10%). Assess impact on results. | Vary parameters like column temperature (±5°C), mobile phase composition (±2%), and flow rate (±10%). | Why: Shows the method's reliability during normal use by testing its capacity to remain unaffected by small, deliberate variations in parameters.[13] This ensures transferability between labs and instruments. |
Experimental Protocols: A Practical Application
The following protocols are illustrative examples designed to provide a starting point for the validation of analytical methods for this compound.
Protocol 1: GC-FID Method for Assay and Purity
Objective: To quantify this compound (assay) and determine its purity by separating it from potential volatile impurities.
1. Chromatographic System:
-
Instrument: Gas Chromatograph with FID detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Temperatures:
-
Inlet: 250°C (Split mode, 50:1)
-
Detector: 280°C
-
-
Oven Program: 50°C (hold 2 min), ramp to 200°C at 15°C/min, hold 5 min.
-
Injection Volume: 1 µL.
2. Standard & Sample Preparation:
-
Solvent (Diluent): HPLC-grade Acetonitrile.[15]
-
Standard Preparation: Accurately weigh ~50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of ~1.0 mg/mL.
-
Sample Preparation: Prepare the test sample to a target concentration of ~1.0 mg/mL in the same manner.
3. Validation Execution (Example: Accuracy):
-
Prepare a sample solution of this compound at a known concentration (e.g., 0.8 mg/mL).
-
Spike this solution with the reference standard at three concentration levels to achieve final concentrations of approximately 80%, 100%, and 120% of the nominal 1.0 mg/mL. Prepare each level in triplicate.
-
Inject each of the nine accuracy samples and the standard solution.
-
Calculate the % recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
-
The mean recovery at each level should be within 98.0-102.0%, and the %RSD for the nine determinations should not exceed 2.0%.
Caption: Workflow for the GC-FID analysis of this compound.
Protocol 2: HPLC-UV Method for Stability and Impurity Profiling
Objective: To develop a stability-indicating method capable of separating this compound from potential non-volatile degradation products.
1. Chromatographic System:
-
Instrument: HPLC with UV or PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program: 70% A / 30% B, hold for 2 min; linear gradient to 20% A / 80% B over 10 min; hold for 3 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Standard & Sample Preparation:
-
Solvent (Diluent): 50:50 Water:Acetonitrile.
-
Standard Preparation: Prepare a stock solution of ~1.0 mg/mL in diluent. Further dilute to a working concentration of ~0.1 mg/mL.
-
Sample Preparation: Prepare the test sample to a target concentration of ~0.1 mg/mL.
3. Validation Execution (Example: Specificity/Forced Degradation):
-
Prepare solutions of this compound at ~0.1 mg/mL.
-
Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours. Neutralize before injection.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal: Heat the solid sample at 80°C for 48 hours, then dissolve.
-
Photolytic: Expose solution to ICH-specified light conditions (e.g., 1.2 million lux hours).
-
-
Inject an unstressed sample and all stressed samples.
-
Analyze the chromatograms to ensure that the main this compound peak is resolved from all degradation product peaks (resolution > 2.0). If using a PDA detector, check the peak purity of the analyte peak in all chromatograms.
Conclusion: Selecting the Fit-for-Purpose Method
Both GC and HPLC offer robust and reliable frameworks for the analytical validation of this compound.
-
GC-FID is the superior choice for routine quality control, assay, and purity testing of the drug substance. Its ability to effectively separate volatile compounds makes it ideal for identifying process-related impurities from the synthesis of this compound.[16]
-
Reversed-phase HPLC-UV is indispensable for developing a stability-indicating method. It excels at separating the polar, non-volatile degradants that are likely to form under hydrolytic or oxidative stress, which may not be amenable to GC analysis.[3][14]
Ultimately, the choice of method is dictated by its intended purpose. A comprehensive analytical control strategy for this compound would likely involve a GC method for release testing and an HPLC method for stability studies and in-depth impurity profiling. By rigorously applying the validation principles outlined in this guide, scientists can ensure the generation of trustworthy and accurate data, safeguarding the quality of intermediates and the final drug products they are used to create.
References
-
Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation . Pharma Talks (YouTube). [Link]
-
Analysis of Related Substances and Impurities GMP . Tentamus Pharma UK. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review . National Center for Biotechnology Information (NCBI). [Link]
-
This compound | C5H7N | CID 643447 . PubChem, National Institutes of Health. [Link]
-
Forced Degradation – A Review . Biomedical Journal of Scientific & Technical Research. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development . Asian Journal of Research in Chemistry. [Link]
-
The objective of validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose . U.S. Food and Drug Administration. [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . usp.org. [Link]
-
Quantitative and qualitative control of cytotoxic preparations by HPLC-UV in a centralized parenteral preparations unit . PubMed, National Center for Biotechnology Information. [Link]
-
Quality Evaluation of HPLC-Grade Acetonitrile . American Laboratory. [Link]
-
Validation of an analytical procedure is the process by which it is established... that the performance characteristics of the procedure meet the requirements for the intended analytical applications . slideplayer.com. [Link]
-
The Chemistry of this compound: Properties and Synthesis Insights . fine-chemical-intermediate.com. [Link]
-
Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics . ResearchGate. [Link]
-
Sample Preparation – HPLC . Polymer Chemistry Characterization Lab, Virginia Tech. [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals . Chromatography Online. [Link]
-
Impurities Analysis . Shimadzu. [Link]
-
Forced Degradation and Stability Testing . International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods . Biosciences Biotechnology Research Asia. [Link]
-
Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices . MDPI. [Link]
-
Validation of UV Spectrophotometric and HPLC Methods for Quantitative determination of chlorpyrifos . ResearchGate. [Link]
Sources
- 1. Cyclopropylacétonitrile, 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 2. This compound | 6542-60-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotech-asia.org [biotech-asia.org]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. This compound 97 6542-60-5 [sigmaaldrich.com]
- 7. シクロプロピルアセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Analysis of Related Substances and Impurities GMP | Tentamus Pharma UK [tentamus-pharma.co.uk]
- 11. Quantitative and qualitative control of cytotoxic preparations by HPLC-UV in a centralized parenteral preparations unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. biomedres.us [biomedres.us]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Cyclopropylacetonitrile and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In modern synthetic chemistry and drug development, the cyclopropyl group is a highly valued structural motif. Its inherent ring strain and unique electronic properties can confer advantageous physicochemical and metabolic properties to a molecule. Cyclopropylacetonitrile serves as a fundamental building block for introducing this moiety. A precise understanding of its spectroscopic characteristics, and how they are perturbed by substitution, is critical for reaction monitoring, quality control, and structural elucidation.
This guide provides an in-depth comparison of the spectroscopic signatures of this compound and two representative derivatives: one with substitution on the cyclopropyl ring and another with substitution on the methylene bridge. We will dissect the causality behind the observed spectral shifts and patterns, grounding our analysis in fundamental principles of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Section 1: The Spectroscopic Signature of the Parent Molecule: this compound
This compound (C₅H₇N) presents a relatively simple yet informative spectroscopic profile. Its structure combines the highly strained, saturated cyclopropyl ring with the polar, unsaturated nitrile functional group.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by two key features: the C≡N stretch and the vibrations associated with the cyclopropyl ring.
-
C≡N Stretch: A sharp, strong absorption is observed in the range of 2260-2240 cm⁻¹.[1] This region is relatively uncongested, making this peak highly diagnostic for the presence of a nitrile group.[2] Its high intensity is due to the large change in dipole moment (dµ/dx) during the stretching vibration of the polar C≡N bond.[1]
-
C-H Stretch (Cyclopropyl): The C-H bonds on the cyclopropyl ring typically show stretching vibrations just above 3000 cm⁻¹, characteristic of C-H bonds on a strained ring system.
-
Ring Vibrations: The cyclopropane ring itself has characteristic "breathing" and deformation modes, often appearing in the fingerprint region (below 1500 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The strained nature of the cyclopropyl ring results in a unique NMR environment. The protons and carbons are significantly more shielded (shifted upfield) than their acyclic alkane counterparts.
-
¹H NMR: The spectrum is complex due to the diastereotopic nature of the methylene protons on the ring.
-
Methylene Protons (-CH₂-CN): A doublet appears around 2.3-2.4 ppm.[3] This signal corresponds to the two protons on the carbon adjacent to the nitrile group.
-
Methine Proton (-CH-): A multiplet is found significantly upfield, around 1.0-1.2 ppm.[3]
-
Cyclopropyl Protons (ring CH₂): Two distinct multiplets are observed in the highly shielded region of 0.3-0.8 ppm, corresponding to the cis and trans protons on the two CH₂ groups of the ring.[3]
-
-
¹³C NMR:
-
Nitrile Carbon (C≡N): The signal for the nitrile carbon appears in the characteristic downfield region for sp-hybridized carbons, around 118-120 ppm.[2]
-
Methylene Carbon (-CH₂-CN): This carbon is observed around 20-25 ppm.
-
Methine Carbon (-CH-): The tertiary carbon of the cyclopropyl ring appears around 10-15 ppm.
-
Cyclopropyl Carbons (ring CH₂): The two equivalent methylene carbons of the ring are highly shielded, appearing upfield around 3-5 ppm. The unusual upfield shift of cyclopropane carbons is a well-documented phenomenon.[4]
-
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of this compound reveals a clear molecular ion (M⁺) peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The peak corresponding to the molecular weight (81.12 g/mol ) is typically observed.
-
Key Fragments: The fragmentation is often initiated by the loss of a hydrogen atom or cleavage of the cyclopropyl ring. Common fragments include m/z 80 (M-H)⁺, m/z 54 (loss of HCN), and m/z 41, which can be attributed to the stable allyl cation formed after ring opening and rearrangement.
Section 2: Comparative Analysis with Derivatives
To understand the influence of substitution, we will examine two derivatives:
-
Case 1: Ring Substitution - 1-Methylthis compound
-
Case 2: α-Substitution - 2-Cyclopropyl-2-oxoacetonitrile
Spectroscopic Data Summary Table
| Compound | Key IR Peaks (cm⁻¹) | ¹H NMR Shifts (ppm) | ¹³C NMR Shifts (ppm) | MS (m/z) Fragments |
| This compound | C≡N: ~2250 (strong, sharp) | -CH₂-CN: ~2.35 (d)-CH-: ~1.10 (m)Ring CH₂: 0.3-0.8 (m) | C≡N: ~118-CH₂-CN: ~22-CH-: ~12Ring CH₂: ~4 | M⁺: 8180, 54, 41 |
| 1-Methylthis compound | C≡N: ~2248 (strong, sharp) | -CH₂-CN: ~2.30 (s)-CH₃: ~1.25 (s)Ring CH₂: 0.5-0.9 (m) | C≡N: ~119-CH₂-CN: ~28Quat. C: ~18-CH₃: ~21Ring CH₂: ~14 | M⁺: 9580, 68, 54 |
| 2-Cyclopropyl-2-oxoacetonitrile | C=O: ~1710 (strong)C≡N: ~2235 (medium) | -CH-CO-: ~1.5 (m)Ring CH₂: 0.9-1.2 (m) | C=O: ~195C≡N: ~115-CH-CO-: ~15Ring CH₂: ~8 | M⁺: 10981, 69, 41 |
Case Study 1: Effects of Ring Substitution (1-Methylthis compound)
Placing a methyl group on the C1 position of the ring introduces significant and predictable changes.
-
IR: The C≡N stretch position is largely unaffected, as the substitution is not directly conjugated with the nitrile group.
-
¹H NMR: The spectrum simplifies. The methine proton signal disappears. A new singlet for the methyl group (-CH₃) appears around 1.25 ppm. The -CH₂-CN signal collapses from a doublet to a singlet around 2.30 ppm because its adjacent carbon no longer has a proton for coupling. The ring methylene protons remain as complex multiplets, but their chemical environment is altered.
-
¹³C NMR: A new signal for the methyl carbon appears around 21 ppm. A quaternary carbon signal (C-CH₃) appears around 18 ppm. The signals for the other ring carbons shift accordingly due to the electronic effect of the methyl group.
-
MS: The molecular ion peak shifts to m/z 95. A prominent fragment is observed at m/z 80, corresponding to the loss of the methyl group (M-15)⁺, which is a very common fragmentation pathway.[5]
Case Study 2: Effects of α-Substitution (2-Cyclopropyl-2-oxoacetonitrile)
Introducing a carbonyl group adjacent to the nitrile creates a conjugated system, which has a profound electronic impact.
-
IR: A new, very strong absorption for the ketone C=O stretch appears around 1710 cm⁻¹. The C≡N stretching frequency is lowered to ~2235 cm⁻¹ and its intensity may decrease. This is a classic effect of conjugation, which weakens the C≡N bond by delocalizing electron density.[1][2]
-
¹H NMR: The spectrum changes dramatically. The -CH₂-CN protons are replaced by a single methine proton adjacent to the carbonyl, which is deshielded and shifts downfield to ~1.5 ppm. The adjacent cyclopropyl protons also shift downfield due to the electron-withdrawing effect of the keto-nitrile system.
-
¹³C NMR: A new, highly deshielded signal for the carbonyl carbon appears far downfield, around 195 ppm.[6] The nitrile carbon (C≡N) is also shifted slightly due to conjugation.
-
MS: The molecular ion peak is at m/z 109. A major fragmentation pathway is the loss of the carbonyl group (M-28)⁺, giving a fragment at m/z 81. Another key fragment is the cyclopropylcarbonyl cation at m/z 69.
Section 3: Experimental Protocols & Workflows
Achieving high-quality, reproducible spectroscopic data requires adherence to standardized protocols. The following are generalized procedures for the analysis of this compound derivatives.
General Spectroscopic Analysis Workflow
The logical flow from sample preparation to data interpretation is crucial for efficient structural elucidation.
Caption: Standard workflow for spectroscopic analysis of small molecules.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[7]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0 ppm. Integrate the ¹H NMR signals to determine proton ratios.
Protocol: FTIR Spectroscopy (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction if necessary. Label the significant peaks corresponding to key functional groups.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method: Use a suitable capillary column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., start at 50°C, ramp at 10°C/min to 250°C) to ensure separation of the analyte from any impurities.
-
MS Method: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 35-300).
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with that peak to identify the molecular ion and key fragment ions.
Conclusion
The spectroscopic analysis of this compound and its derivatives is a clear illustration of structure-property relationships. The foundational spectrum of the parent molecule is predictably and logically altered by substitution. Ring substitution primarily affects the local NMR environment through changes in symmetry and coupling patterns, while α-substitution with a conjugating group like a carbonyl profoundly impacts all spectroscopic forms, most notably by shifting IR frequencies and dramatically altering the electronic environment observed in NMR. By understanding these fundamental principles, researchers can confidently use spectroscopy to identify structures, monitor reactions, and guide the development of novel molecules incorporating the valuable this compound scaffold.
References
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][8][9][10][11][12]
-
PubChem Compound Summary for CID 643447, this compound. National Center for Biotechnology Information. [Link][13]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][14][15][16][17][18]
-
5 Nitrile IR Spectrum Tips. Berkeley Learning Hub. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][5]
-
Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link][19]
-
The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link][20]
-
Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link][1]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link][2]
-
¹H NMR Spectra and Interpretation. Chemistry LibreTexts. [Link][7]
-
13C nmr spectrum of cyclopropane. Doc Brown's Chemistry. [Link][4]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link][6]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Welcome to the NIST WebBook [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. The NIST Chemistry Webbook | NIST [nist.gov]
- 12. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 15. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 16. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 17. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 18. AIST:Spectral Database for Organic Compounds(SDBS) [sdbs.db.aist.go.jp]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Cyclopropyl-Containing Compounds
The Allure and the Paradox: Why We Scrutinize the Cyclopropyl Group
In the landscape of modern medicinal chemistry, the cyclopropyl group has become a favored tool for molecular design. Its rigid, three-membered ring can lock a molecule into a bioactive conformation, enhancing potency and selectivity.[1][2] Furthermore, the carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes.[2][3][4] This high C-H bond dissociation energy often renders the moiety resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation.[2][5] This strategic use of a cyclopropyl group to block a metabolic soft spot is a well-established tactic to improve a compound's pharmacokinetic profile.[1][6][7]
However, the strained ring that confers these advantages also harbors a hidden liability. Under certain structural contexts, particularly when adjacent to an amine, the cyclopropyl group can become a substrate for enzymatic oxidation, leading to ring-opening and the formation of reactive metabolites.[5][8] This bioactivation can lead to covalent binding with cellular macromolecules, a potential source of idiosyncratic toxicity.[5][9] The notorious case of the antibiotic trovafloxacin, where oxidation of its cyclopropylamine moiety was linked to hepatotoxicity, serves as a stark reminder of this metabolic paradox.[5]
This guide provides a framework for researchers to navigate this duality. We will dissect the metabolic pathways, present a robust, tiered experimental strategy for assessment, and offer insights into interpreting the data to make informed decisions in drug development.
Understanding the Metabolic Fate: Stability vs. Bioactivation
The metabolic fate of a cyclopropyl-containing compound is not predetermined; it is highly dependent on the local chemical environment and the specific metabolic enzymes it encounters. The primary pathways of concern are CYP-mediated oxidation and, to a lesser extent, metabolism by non-CYP enzymes like flavin-containing monooxygenases (FMOs).[5][10]
The Two Faces of CYP450 Metabolism
1. The Shield: Resistance to Oxidation In many cases, the cyclopropyl group acts as a metabolic shield. By replacing a metabolically vulnerable group (like an isopropyl or ethyl group) with a cyclopropyl ring, medicinal chemists can effectively block CYP-mediated hydrogen atom abstraction, the initial step in many oxidation reactions.[5][7][8] This increases the compound's half-life and bioavailability. The classic example is pitavastatin, where the cyclopropyl group diverts metabolism away from the major drug-metabolizing enzyme CYP3A4.[5]
2. The Liability: Ring-Opening and Reactive Intermediates The scenario changes dramatically when the cyclopropyl group is positioned to facilitate single-electron transfer, most commonly in cyclopropylamine structures.[8][11][12] CYP enzymes can oxidize the nitrogen atom, leading to a radical cation. This intermediate can then undergo rapid ring-opening, creating a carbon-centered radical that can be further oxidized or react with nucleophiles like glutathione (GSH), forming GSH adducts.[5][13] The detection of such adducts is a significant red flag for bioactivation potential.[13]
Caption: Key metabolic pathways for cyclopropyl-containing compounds.
A Tiered Strategy for Experimental Assessment
To efficiently and comprehensively assess metabolic stability, a tiered approach is recommended. This strategy begins with high-throughput in vitro screens and progresses to more complex, mechanistic studies as needed. The causality behind this workflow is to use rapid, cost-effective assays to triage compounds early, reserving resource-intensive experiments for key compounds to de-risk them for further development.
Caption: Tiered workflow for assessing metabolic stability.
Tier 1: Microsomal Stability Assay
This assay is the workhorse for early-stage screening. It provides a rapid assessment of a compound's susceptibility to Phase I metabolic enzymes, primarily CYPs, which are highly concentrated in liver microsomes.[9][14]
Experimental Protocol: Microsomal Stability
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (e.g., Human, Rat; HLM, RLM) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[9]
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, microsomes (final concentration ~0.5 mg/mL), and test compound (final concentration ~1 µM).
-
Include control wells: a 'no-microsomes' control to check for chemical instability and a 'no-NADPH' control to confirm cofactor-dependent metabolism.
-
Include positive control compounds with known high and low clearance (e.g., Verapamil and Warfarin) to validate the assay run.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points & Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.[9]
-
-
Analysis:
-
Data Interpretation:
Tier 2: Hepatocyte Stability Assay
If a compound shows stability in microsomes, the next step is to evaluate it in hepatocytes. This assay provides a more holistic view, as intact liver cells contain both Phase I and Phase II enzymes, along with necessary cofactors and transporter systems.[9][14][19] This is crucial for identifying non-CYP mediated metabolism or significant Phase II conjugation pathways.
Experimental Protocol: Hepatocyte Stability
-
The protocol is similar to the microsomal assay, with key differences:
-
Test System: Use cryopreserved, suspended hepatocytes (e.g., 0.5-1.0 million cells/mL) in a suitable incubation medium (e.g., Williams' Medium E).
-
Cofactors: No external cofactors are needed as they are present within the intact cells.
-
Controls: Include a 'no-cell' (media only) control. Positive controls like 7-hydroxycoumarin can be used to confirm both Phase I and Phase II activity.
-
Analysis: LC-MS/MS analysis remains the standard.
-
Tier 3: Reactive Metabolite Trapping
For cyclopropyl-containing compounds, especially those with amine functionalities, a direct assessment of bioactivation potential is a critical step for de-risking. This is typically done by including a trapping agent, glutathione (GSH), in the incubation.
Experimental Protocol: GSH Trapping
-
This assay is a modification of the microsomal or hepatocyte stability assay.
-
Trapping Agent: Supplement the incubation mixture with a high concentration of glutathione (GSH, e.g., 1-5 mM) and, for microsomal assays, Glutathione S-transferase (GST) enzymes.
-
Analysis: The analytical focus shifts. In addition to quantifying the parent compound, the LC-MS/MS method must be configured to search for the specific mass of the predicted GSH adduct (Mass of Parent + 305.0678 Da). High-resolution mass spectrometry is invaluable here for identifying the adduct with high confidence.
-
Comparative Data Analysis: Making Informed Decisions
The true power of these assays lies in the comparative analysis of the data. By comparing results across assays and with benchmark compounds, a clear picture of the compound's metabolic profile emerges.
| Compound ID | Moiety of Interest | Microsomal t½ (min) | Hepatocyte t½ (min) | GSH Adduct Detected | Assessment |
| Cmpd-1 | Isopropyl | 15 | 12 | No | High Clearance: Metabolically labile, likely via CYP oxidation. |
| Cmpd-2 | Cyclopropyl | >120 | >120 | No | Excellent Stability: Cyclopropyl group successfully blocked metabolism.[2][7] |
| Cmpd-3 | N-Cyclopropyl | >120 | 45 | Yes | Deceptive Stability: High microsomal stability masks Phase II conjugation and bioactivation.[5][13] HIGH RISK. |
| Cmpd-4 | N-gem-dimethyl | >120 | >120 | No | Good Stability: Bioisosteric replacement for the N-cyclopropyl group resolved the bioactivation liability.[5][13] |
Note: Data are representative examples for illustrative purposes.
Interpreting the Scenarios:
-
Cmpd-1 vs. Cmpd-2: This is the classic, desired outcome. Replacing a metabolically labile alkyl group with a cyclopropyl ring significantly improves stability, demonstrating its effectiveness as a metabolic shield.[2][7]
-
Cmpd-3 Analysis: This compound highlights the cyclopropyl paradox. It appears stable in the simple microsomal assay, which primarily measures Phase I metabolism. However, the drop in stability in hepatocytes and the direct detection of a GSH adduct reveal a significant bioactivation liability. This profile would warrant immediate concern and likely halt the progression of this specific compound.[5][8]
-
Cmpd-3 vs. Cmpd-4: This comparison demonstrates a successful medicinal chemistry strategy. Recognizing the bioactivation risk of the N-cyclopropyl moiety in Cmpd-3, chemists replaced it with a gem-dimethyl group.[13] This bioisostere retains the steric bulk while eliminating the ring-strain-driven bioactivation pathway, resulting in a stable and safer compound.
Conclusion
The cyclopropyl group is a powerful asset in drug discovery, capable of enhancing potency, modulating physicochemical properties, and improving metabolic stability.[3][4] However, its utility must be balanced with a clear-eyed assessment of its potential for bioactivation. A simple "stable" or "unstable" label is insufficient. By employing a logical, tiered experimental approach—progressing from broad screening in microsomes to comprehensive profiling in hepatocytes and targeted mechanistic studies like GSH trapping—researchers can build a complete metabolic profile. This self-validating system, grounded in understanding the underlying biochemical mechanisms, allows for the confident identification of robust drug candidates while effectively mitigating the risks associated with this versatile chemical moiety.
References
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]
-
Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
Balupuri, A., & Tedesco, G. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark™. Cresset Group. [Link]
-
LibreTexts Chemistry. (2024). 1.6: Drug Modifications to Improve Stability. [Link]
-
Lin, J., et al. (2015). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 45(11), 951-962. [Link]
-
Scott, J. S., & Jones, A. M. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Medicinal Chemistry Communications, 11(10), 1696-1715. [Link]
-
Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Journal of the American Chemical Society, 127(9), 3146-3155. [Link]
-
Hanzlik, R. P., et al. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed. [Link]
-
Evotec. (n.d.). Non-CYP Mediated Metabolism. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). ResearchGate. [Link]
-
Concheiro, M., et al. (2019). Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Journal of Analytical Toxicology, 43(7), 509-520. [Link]
-
Jones, J., et al. (2023). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Drug Testing and Analysis, 15(1), 53-63. [Link]
-
Al-Asmari, A. I., et al. (2016). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. International Journal of Molecular Sciences, 17(10), 1664. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. cresset-group.com [cresset-group.com]
- 8. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Non-CYP Mediated Metabolism | Evotec [evotec.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. nuvisan.com [nuvisan.com]
A Comparative Guide to Catalytic Efficacy in Cyclopropylacetonitrile Reactions
Introduction
Cyclopropylacetonitrile is a valuable and versatile building block in organic synthesis, prized by researchers, scientists, and drug development professionals for its unique structural motif. The strained cyclopropyl ring, coupled with the reactive nitrile functionality, offers a gateway to a diverse array of complex molecules, including key intermediates for pharmaceuticals and agrochemicals. The efficacy of transformations involving this compound is critically dependent on the choice of catalyst, which governs not only the reaction rate and yield but also the chemoselectivity, particularly concerning the integrity of the cyclopropane ring.
This guide provides an in-depth, objective comparison of the performance of various catalysts in key reactions of this compound: reduction of the nitrile to an amine , hydrolysis of the nitrile to a carboxylic acid or amide , and cycloaddition reactions . By synthesizing technical data with field-proven insights, this document aims to empower researchers to make informed decisions in catalyst selection, optimizing their synthetic strategies and accelerating discovery.
I. Reduction of this compound to Cyclopropylmethylamine: A Balancing Act of Reactivity and Selectivity
The reduction of the nitrile group in this compound to form cyclopropylmethylamine is a fundamental transformation. However, the choice of catalyst is paramount to prevent the undesired hydrogenolysis (ring-opening) of the strained cyclopropyl group.
Catalyst Performance Comparison
| Catalyst | Key Performance Metrics | Probable Outcome for this compound |
| Raney® Nickel | Highly active for nitrile hydrogenation. Can be non-specific and may require careful control of reaction conditions.[1] | High conversion to cyclopropylmethylamine is expected. However, there is a moderate to high risk of cyclopropane ring hydrogenolysis, especially under harsh conditions (high temperature and pressure). |
| Palladium on Carbon (Pd/C) | Widely used for hydrogenations. Prone to causing hydrogenolysis of sensitive functional groups, including cyclopropanes.[2][3] | High risk of significant cyclopropane ring-opening, leading to a mixture of products including n-propylamine derivatives. Generally not the preferred catalyst for this transformation. |
| Rhodium on Alumina (Rh/Al₂O₃) | Known for aromatic ring hydrogenation but can also reduce nitriles. Often shows good selectivity in preserving sensitive functional groups. | Potentially a good candidate for selective nitrile reduction with a lower risk of ring-opening compared to Pd/C. |
| Nickel Boride (Ni₂B) | A milder reducing agent compared to Raney® Nickel. Often generated in situ from NiCl₂ and NaBH₄. | Offers a good balance between reactivity and selectivity. Lower risk of cyclopropane ring cleavage compared to traditional nickel catalysts. |
Expertise & Experience: Causality Behind Catalyst Selection
The propensity of a catalyst to induce cyclopropane ring-opening is related to its interaction with the C-C bonds of the ring. Palladium, with its strong ability to coordinate with and activate C-C bonds, is particularly aggressive towards cyclopropanes. Raney® Nickel, while highly active for nitrile reduction, also possesses sufficient activity to cleave the strained ring. Rhodium catalysts often exhibit a better balance, while nickel boride, being a less aggressive hydrogenation catalyst, generally offers the best selectivity for preserving the cyclopropyl moiety.
For the selective synthesis of cyclopropylmethylamine, the recommended order of catalyst choice would be Nickel Boride > Rhodium on Alumina > Raney® Nickel . Palladium on carbon should generally be avoided unless specific, mild reaction conditions have been rigorously optimized to suppress hydrogenolysis.
Experimental Protocol: Selective Reduction using Nickel Boride
This protocol describes a representative procedure for the selective reduction of this compound to cyclopropylmethylamine using in situ generated nickel boride.
Materials:
-
This compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ammonia solution (optional, to suppress secondary amine formation)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and Nickel(II) chloride hexahydrate in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium borohydride in methanol to the stirred mixture. A black precipitate of nickel boride will form, and hydrogen gas will evolve.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water.
-
Filter the reaction mixture through a pad of Celite® to remove the nickel boride catalyst.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude cyclopropylmethylamine.
-
Purify the product by distillation if necessary.
Workflow for Catalyst Selection in Reduction
Caption: Catalyst selection logic for the reduction of this compound.
II. Hydrolysis of this compound: Navigating Mild vs. Harsh Conditions
The conversion of the nitrile group to a carboxylic acid or an amide is another crucial transformation. Traditional acidic or basic hydrolysis often requires harsh conditions that can be detrimental to sensitive substrates. Modern catalytic methods offer a milder and more selective alternative.
Catalyst and Method Performance Comparison
| Method/Catalyst | Key Performance Metrics | Probable Outcome for this compound |
| Acid-Catalyzed Hydrolysis (e.g., H₂SO₄, HCl) | Requires high temperatures and long reaction times. Can lead to side reactions and degradation of the cyclopropyl ring under forcing conditions. | Can produce cyclopropylacetic acid, but the harsh conditions may lead to some ring-opening or polymerization byproducts. Yields can be variable.[4] |
| Base-Catalyzed Hydrolysis (e.g., NaOH, KOH) | Similar to acid hydrolysis, requires elevated temperatures. Can lead to the formation of the corresponding carboxylate salt. | Effective for producing the salt of cyclopropylacetic acid.[4] The cyclopropyl ring is generally more stable under basic conditions compared to strongly acidic conditions. |
| Ghaffar-Parkins Catalyst [PtH{(PMe₂O)₂H}(PMe₂OH)] | A homogeneous platinum catalyst that operates under mild, neutral conditions. Highly chemoselective for nitrile hydration to the primary amide, preventing over-hydrolysis. Tolerant of sterically hindered and sensitive functional groups.[5][6] | Excellent choice for the selective synthesis of cyclopropylacetamide with high yield and minimal risk of cyclopropane ring degradation.[7] |
Expertise & Experience: The Advantage of Chemoselectivity
The Ghaffar-Parkins catalyst stands out for its remarkable chemoselectivity.[5] Traditional hydrolysis methods often lead to the formation of the carboxylic acid, and stopping the reaction at the amide stage is challenging. The platinum-based catalyst, through its unique mechanism, facilitates the hydration of the nitrile to the amide, which then dissociates from the catalyst's coordination sphere, preventing further hydrolysis.[6] This is particularly advantageous when the primary amide is the desired product and for substrates containing other functional groups sensitive to strong acids or bases. One publication explicitly notes the successful hydration of a tertiary nitrile attached to a cyclopropyl ring using this catalyst, demonstrating its utility for such systems.[7]
Experimental Protocol: Ghaffar-Parkins Catalyzed Hydration
This protocol provides a general procedure for the hydration of this compound to cyclopropylacetamide using the Ghaffar-Parkins catalyst.
Materials:
-
This compound
-
Ghaffar-Parkins Catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)])
-
Ethanol/Water mixture (e.g., 10:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube or a similar reaction vessel, combine this compound and the Ghaffar-Parkins catalyst (typically 0.1-2 mol%).
-
Add the degassed ethanol/water solvent mixture.
-
Seal the vessel and heat the reaction mixture to a temperature between 70-100 °C.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude cyclopropylacetamide can be purified by recrystallization or column chromatography.
Hydrolysis Method Selection Workflow
Caption: Decision workflow for the hydrolysis of this compound.
III. Cycloaddition Reactions: Expanding Molecular Complexity
The cyclopropyl group in this compound can participate in cycloaddition reactions, often following a ring-opening event, to construct larger ring systems. The choice of catalyst, particularly Lewis acids or photocatalysts, is crucial in promoting these transformations.
Catalyst Performance Comparison
| Catalyst Type | Reaction | Key Performance Metrics |
| **Lewis Acids (e.g., AlCl₃, EtAlCl₂, Ca(OTf)₂) ** | [2+2] and Diels-Alder type cycloadditions | Can significantly accelerate cycloaddition reactions and improve stereoselectivity compared to thermal conditions.[4][8][9] The choice of Lewis acid can influence the reaction outcome and efficiency.[10] |
| Photocatalysts (e.g., ₂, organic dyes) | [3+2] Cycloaddition of cyclopropylamines (derived from this compound) with electron-deficient olefins | Enables reactions under mild conditions using visible light.[11][12] Can offer high diastereoselectivity.[13] The choice of photocatalyst can impact reaction efficiency. |
Expertise & Experience: Harnessing Different Activation Modes
Lewis acids activate the dienophile (in a Diels-Alder reaction) or the ketene/alkene (in a [2+2] cycloaddition) by coordinating to a heteroatom, lowering the LUMO energy and accelerating the reaction.[8][14] This can lead to higher yields and selectivities than uncatalyzed thermal reactions.[4][9]
Photocatalysis, on the other hand, operates through a single-electron transfer (SET) mechanism.[15] In the context of cyclopropylamines (which can be synthesized from this compound), the photocatalyst, upon excitation by visible light, oxidizes the amine to a nitrogen-centered radical cation. This intermediate undergoes facile ring-opening of the strained cyclopropane to generate a reactive 1,3-radical cation that can then engage in a [3+2] cycloaddition with an olefin.[11] This method provides access to highly functionalized cyclopentane derivatives under exceptionally mild conditions. Some protocols have even demonstrated the feasibility of these reactions without an external photocatalyst, relying on the photoexcitation of the cyclopropylamine itself.[15]
Experimental Protocol: Photocatalytic [3+2] Cycloaddition of a Cyclopropylamine Derivative
This protocol outlines a general procedure for the visible-light-mediated [3+2] cycloaddition of an N-aryl cyclopropylamine (synthetically accessible from this compound) with an electron-deficient olefin.[11]
Materials:
-
N-Aryl cyclopropylamine
-
Electron-deficient olefin (e.g., acrylate, acrylonitrile)
-
Photocatalyst (e.g., ₂)
-
Degassed solvent (e.g., nitromethane or acetonitrile)
-
Visible light source (e.g., blue LEDs or a compact fluorescent lamp)
Procedure:
-
In a reaction vessel suitable for photochemical reactions, combine the N-aryl cyclopropylamine, the electron-deficient olefin, and the photocatalyst (typically 1-5 mol%).
-
Add the degassed solvent under an inert atmosphere.
-
Seal the vessel and place it at a fixed distance from the visible light source.
-
Irradiate the mixture with stirring at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting cyclopentane derivative by column chromatography.
Cycloaddition Catalyst Selection Pathway
Caption: Choosing a catalytic approach for cycloaddition reactions.
Conclusion
The judicious selection of a catalyst is a critical determinant of success in the synthesis of complex molecules derived from this compound. For the reduction to cyclopropylmethylamine, catalysts that minimize hydrogenolysis of the cyclopropane ring, such as nickel boride, are paramount. In hydrolysis reactions, the Ghaffar-Parkins catalyst offers a mild and highly chemoselective route to the corresponding amide, avoiding the harsh conditions and potential side reactions of traditional methods. For cycloaddition reactions, both Lewis acids and photocatalysts provide powerful tools to construct new ring systems, with the choice depending on the desired transformation and the nature of the starting materials. This guide serves as a foundational resource for researchers to navigate the catalytic landscape of this compound chemistry, enabling more efficient and selective synthetic outcomes.
References
-
Zheng, N., et al. (2012). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. Angewandte Chemie International Edition, 51(1), 222-226. [Link]
-
Douglas, J. J., et al. (2021). Diastereoselective Photoredox-Catalyzed [3 + 2] Cycloadditions of N-Sulfonyl Cyclopropylamines with Electron-Deficient Olefins. Organic Letters, 23(8), 3048-3053. [Link]
-
Zheng, N. (2012). ChemInform Abstract: Intermolecular [3 + 2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. ChemInform, 43(23). [Link]
-
Pitre, S. P., et al. (2017). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. ChemRxiv. [Link]
-
Wang, L., et al. (2021). Red-Light-Induced nPr-DMQA+-Catalyzed [3+2] Cycloaddition of Cyclopropylamines with Alkenes or Alkynes. Organic Letters, 23(15), 5966-5971. [Link]
-
Cadierno, V. (2015). Synthetic Applications of the Parkins Nitrile Hydration Catalyst [PtH{(PMe2O)2H}(PMe2OH)]: A Review. Applied Sciences, 5(3), 380-401. [Link]
-
Turner, D. W., et al. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 101, 327-341. [Link]
-
McCloskey, C. M., & Coleman, G. H. (1944). Cyclopropanecarboxylic acid. Organic Syntheses, 24, 36. [Link]
-
Garg, N. K., et al. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 101, 327-341. [Link]
-
Kumar, A., et al. (2017). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 129(7), 961-968. [Link]
-
Domingo, L. R., & Ríos-Gutiérrez, M. (2022). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 27(15), 4843. [Link]
-
Wiesenauer, E. F., et al. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401-412. [Link]
-
Szakál, Z., & Török, B. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 226-241. [Link]
-
Cadierno, V. (2015). Synthetic Applications of the Parkins Nitrile Hydration Catalyst [PtH{(PMe2O)2H}(PMe2OH)]: A Review. Applied Sciences, 5(3), 380-401. [Link]
-
Wikipedia. (n.d.). Raney nickel. [Link]
-
van der Heijden, H., et al. (2021). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Chemistry – A European Journal, 27(1), 389-399. [Link]
-
Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Raney Nickel Catalyst. [Link]
-
van der Heijden, H., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(31), 12766-12778. [Link]
-
ResearchGate. (2009). Hydrogenation of dinitriles over Raney ® -Ni catalyst. [Link]
- Google Patents. (1986). Process for the manufacture of cyclopropylamine.
-
Taylor & Francis. (n.d.). Raney Nickel – Knowledge and References. [Link]
-
Chen, J., et al. (2018). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry, 16(24), 4445-4449. [Link]
-
Cha, J. K., et al. (2007). Acid- and Pd(0)-catalyzed ring opening of 1-(1-cycloalkenyl)cyclopropyl sulfonates. Organic Letters, 9(22), 4439-4442. [Link]
-
Chen, C., et al. (2024). Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. Catalysts, 14(9), 655. [Link]
-
Hegedüs, L., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. Chemistry, 2(1), 187-201. [Link]
-
Lertes, C., et al. (2017). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Angewandte Chemie International Edition, 56(4), 1149-1153. [Link]
-
Market Publishers. (2025). This compound (CAS 6542-60-5) Market Research Report 2025. [Link]
Sources
- 1. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 2. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnnl.gov [pnnl.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. blog.strem.com [blog.strem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. ias.ac.in [ias.ac.in]
- 11. Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
A Mechanistic Dissection of Nitrile Reduction: A Guide for the Synthetic Chemist
The transformation of a nitrile to an amine is a cornerstone of modern organic synthesis, providing a robust entry point to a diverse array of nitrogen-containing molecules, from bulk chemicals to complex pharmaceutical intermediates. The choice of reduction method is far from trivial, as the underlying mechanism dictates not only the primary product but also the reaction's selectivity, functional group tolerance, and overall efficiency. This guide offers an in-depth mechanistic comparison of the most prevalent nitrile reduction methodologies: catalytic hydrogenation, chemical reduction with metal hydrides, and the emerging field of enzymatic reduction. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their synthetic endeavors.
Catalytic Hydrogenation: The Workhorse of Industrial Amine Synthesis
Catalytic hydrogenation is often the most atom-economical and cost-effective method for nitrile reduction on an industrial scale.[1] The reaction typically employs hydrogen gas and a heterogeneous catalyst, most commonly Raney nickel, palladium, or platinum.[2][3]
The Core Mechanism: A Stepwise Addition on a Metal Surface
The generally accepted mechanism for the catalytic hydrogenation of nitriles proceeds through the formation of an imine intermediate. The reaction is initiated by the adsorption and activation of both the nitrile and hydrogen on the catalyst surface.
The Pathway to Primary Amines:
-
Adsorption and Activation: The nitrile coordinates to the metal surface, weakening the C≡N triple bond. Simultaneously, molecular hydrogen dissociates into reactive atomic hydrogen on the catalyst surface.
-
First Hydrogenation: Two hydrogen atoms are sequentially added across the π-bonds of the nitrile, forming a surface-bound imine intermediate (R-CH=NH).
-
Second Hydrogenation: The imine intermediate is then further hydrogenated by the addition of two more hydrogen atoms to yield the primary amine (R-CH2NH2).
The Genesis of Byproducts: Secondary and Tertiary Amines
A significant challenge in catalytic nitrile hydrogenation is controlling the formation of secondary and tertiary amine byproducts.[2][4] This lack of selectivity arises from the reactivity of the intermediate imine and the primary amine product.[4]
Mechanism of Secondary and Tertiary Amine Formation:
-
Nucleophilic Attack: The newly formed primary amine, being nucleophilic, can attack the electrophilic carbon of the surface-bound imine intermediate.
-
Condensation: This attack leads to the formation of a gem-diamine intermediate, which then eliminates ammonia to generate a secondary imine.
-
Further Reduction: The secondary imine can then be hydrogenated to form a secondary amine. This process can repeat, with the secondary amine attacking another imine intermediate, ultimately leading to the formation of a tertiary amine.[4]
To mitigate the formation of these byproducts, reaction conditions can be optimized. The addition of ammonia or a base can shift the equilibrium away from the condensation reactions, favoring the formation of the primary amine.[1][5]
Chemical Reduction with Metal Hydrides: Precision and Control in the Laboratory
For laboratory-scale synthesis, where precise control and functional group tolerance are paramount, chemical reduction using metal hydrides is often the method of choice. The reactivity and selectivity of these reagents can be tuned by the choice of the metal and its substituents.
Lithium Aluminum Hydride (LiAlH₄): The Powerhouse Reductant
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including nitriles.[6][7] The reduction of nitriles with LiAlH₄ proceeds to the corresponding primary amine.[8]
Mechanism of LiAlH₄ Reduction:
-
First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile. This addition breaks one of the π-bonds of the C≡N triple bond, forming an intermediate imine anion complexed to the aluminum species.[9]
-
Second Hydride Addition: A second hydride ion is then delivered to the same carbon atom, resulting in a dianion intermediate where the nitrogen is bonded to the aluminum.[9]
-
Aqueous Work-up: The reaction is quenched by the addition of water or a dilute acid, which protonates the dianion to yield the final primary amine.[6]
Diisobutylaluminum Hydride (DIBAL-H): The Aldehyde Architect
In stark contrast to the exhaustive reduction by LiAlH₄, the bulky and less reactive diisobutylaluminum hydride (DIBAL-H) allows for the partial reduction of nitriles to aldehydes.[10][11] This transformation is highly valuable in multi-step syntheses.
Mechanism of DIBAL-H Reduction:
-
Lewis Acid Coordination: The electron-deficient aluminum center of DIBAL-H acts as a Lewis acid, coordinating to the nitrogen atom of the nitrile. This coordination activates the nitrile towards nucleophilic attack.[2]
-
Hydride Transfer: A single hydride ion is then transferred from the DIBAL-H to the nitrile carbon, forming a stable aluminum-imine intermediate.[9] The bulky isobutyl groups on the aluminum sterically hinder a second hydride transfer.
-
Hydrolysis: Crucially, the reaction is quenched at low temperatures (typically -78 °C) with an aqueous work-up.[12] This hydrolyzes the intermediate imine to the corresponding aldehyde.[9]
Sodium Borohydride (NaBH₄) with Additives: A Milder Alternative
Sodium borohydride (NaBH₄) is generally not reactive enough to reduce nitriles on its own.[6] However, its reducing power can be enhanced by the addition of transition metal salts, such as cobalt(II) chloride (CoCl₂).[13][14] This combination provides a milder alternative to LiAlH₄ for the synthesis of primary amines.
Proposed Mechanism with NaBH₄/CoCl₂:
The precise mechanism is complex, but it is believed to involve the in-situ formation of cobalt boride (Co₂B).[15] This species acts as a heterogeneous catalyst, adsorbing the nitrile and activating it towards reduction by sodium borohydride.[15] The reaction proceeds through an imine intermediate, which is then further reduced to the primary amine.[16]
Enzymatic Reduction: The Green Frontier
The quest for more sustainable and selective chemical transformations has led to the exploration of enzymatic methods for nitrile reduction. A key player in this field is the enzyme QueF, a nitrile oxidoreductase.[17][18]
The Catalytic Cycle of QueF Nitrile Reductase
QueF catalyzes the NADPH-dependent reduction of a nitrile to a primary amine.[17] The mechanism is intricate and involves a covalent catalytic strategy.[19]
Proposed Mechanism of QueF:
-
Covalent Adduct Formation: The reaction is initiated by the nucleophilic attack of a conserved cysteine residue in the enzyme's active site on the nitrile carbon of the substrate. This forms a covalent thioimidate intermediate.[20]
-
First Hydride Transfer: A molecule of NADPH delivers a hydride ion to the substrate, reducing the imine bond of the thioimidate intermediate to a thiohemiaminal.[20]
-
Intermediate Cleavage: The C-S bond of the thiohemiaminal is cleaved, releasing an imine intermediate.
-
Second Hydride Transfer: A second molecule of NADPH then reduces the imine intermediate to the final primary amine product.[20]
Mechanistic Comparison at a Glance
| Feature | Catalytic Hydrogenation | LiAlH₄ Reduction | DIBAL-H Reduction | Enzymatic (QueF) Reduction |
| Reducing Agent | H₂ gas | Hydride ion (H⁻) | Hydride ion (H⁻) | NADPH |
| Product | Primarily primary amines (can form secondary/tertiary amines) | Primary amines | Aldehydes | Primary amines |
| Key Intermediate | Surface-bound imine | Dianion | Aluminum-imine complex | Covalent thioimidate, imine |
| Selectivity Control | Catalyst choice, additives (e.g., NH₃), reaction conditions | Generally not selective for partial reduction | Steric hindrance and low temperature | High substrate specificity |
| Functional Group Tolerance | Moderate; can reduce other unsaturated groups | Low; reduces most polar unsaturated functional groups | Good; can selectively reduce nitriles in the presence of some other groups | Excellent; highly specific to the nitrile substrate |
| Stereoselectivity | Dependent on catalyst and substrate | Generally not stereoselective | Generally not stereoselective | Potentially high due to enzyme's chiral active site |
| Reaction Conditions | Elevated temperature and pressure | Typically reflux in ether | Low temperature (-78 °C) | Mild aqueous conditions |
Experimental Protocols
General Procedure for Nitrile Reduction with LiAlH₄[21]
-
To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of the nitrile (1 equivalent) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and quench by the sequential and careful addition of water (1 volume), 10% aqueous NaOH (1.5 volumes), and then water again (3 volumes).
-
Filter the resulting suspension through celite and wash the filter cake with ethyl acetate or dichloromethane.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Nitrile Reduction to an Aldehyde with DIBAL-H[22][23]
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the nitrile (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of DIBAL-H (1.1-1.5 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume excess DIBAL-H.
-
Allow the mixture to warm to room temperature and perform an aqueous work-up by adding 1 M HCl or a saturated aqueous solution of Rochelle's salt.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the aldehyde by column chromatography.
General Procedure for Catalytic Hydrogenation of a Nitrile with Raney Nickel[24][25]
-
In a round-bottom flask charged with a magnetic stir bar, add the nitrile and dissolve it in a suitable solvent such as ethanol or acetic acid.
-
Under an inert atmosphere (e.g., argon), carefully add a slurry of Raney nickel.
-
Replace the inert atmosphere with a hydrogen balloon.
-
Evacuate the flask and backfill with hydrogen, repeating this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at the desired temperature and for the required time.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, carefully filter the catalyst under an inert atmosphere (Raney nickel can be pyrophoric when dry).
-
Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.
Conclusion
The choice of a nitrile reduction method is a critical decision in the design of a synthetic route. Catalytic hydrogenation offers an economical and scalable approach, particularly for industrial applications, though control of selectivity can be challenging. For laboratory synthesis, metal hydrides provide a powerful and versatile toolkit. The brute force of LiAlH₄ ensures complete reduction to the primary amine, while the steric bulk of DIBAL-H allows for the precise and selective formation of aldehydes. The development of milder systems, such as NaBH₄ with catalytic additives, further expands the synthetic chemist's options. Looking to the future, enzymatic reductions, with their inherent selectivity and mild reaction conditions, represent a promising avenue for sustainable and environmentally benign amine synthesis. A thorough understanding of the underlying mechanisms of these transformations is essential for optimizing reaction outcomes and advancing the art and science of organic synthesis.
References
-
Feller, M. (2018). Hydrogenation of nitriles and imines for hydrogen storage. ResearchGate. Retrieved from [Link]
-
Krupka, J. (2012). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
Slattery, M. A., & Bandarian, V. (2007). Mechanistic studies of Bacillus subtilis QueF, the nitrile oxidoreductase involved in queuosine biosynthesis. PubMed. Retrieved from [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]
-
Da-Silva, A. M., et al. (2010). High-resolution structure of the nitrile reductase QueF combined with molecular simulations provide insight into enzyme mechanism. PubMed. Retrieved from [Link]
-
Scite.ai. (n.d.). Mechanism of sodium borohydride-cobaltous chloride reductions. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Osby, J. O., & Ganem, B. (1986). Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions. Journal of the American Chemical Society, 108(1), 67-72. Retrieved from [Link]
-
Da-Silva, A. M., et al. (2010). High-Resolution Structure of the Nitrile Reductase QueF Combined with Molecular Simulations Provide Insight into Enzyme Mechanism. National Institutes of Health. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitrile to Aldehyde. Retrieved from [Link]
-
Rungrotmongkol, T., et al. (2015). Insight into Enzymatic Nitrile Reduction: QM/MM Study of the Catalytic Mechanism of QueF Nitrile Reductase. ACS Catalysis, 5(6), 3646-3656. Retrieved from [Link]
-
Reader, J. S., et al. (2005). From cyclohydrolase to oxidoreductase: Discovery of nitrile reductase activity in a common fold. Proceedings of the National Academy of Sciences, 102(24), 8507-8512. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitrile to Amine - LiAlH4. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]
-
Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 476-488. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective reduction of nitrile to amine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Raney Nickel. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. Retrieved from [Link]
- Google Patents. (n.d.). Process for selective nitrile reduction.
-
Gandelman, M., et al. (2010). Ruthenium-Catalyzed Hydrogenation of Nitriles: Insights into the Mechanism. Journal of the American Chemical Society, 132(23), 7938-7940. Retrieved from [Link]
-
YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]
-
Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
ACS. (n.d.). Nitrile Reduction. Retrieved from [Link]
-
Chemguide. (n.d.). Reducing nitriles to primary amines. Retrieved from [Link]
-
ResearchGate. (2017). How to selectively reduction of nitrile group in presence of ester group?. Retrieved from [Link]
-
He, L., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. Retrieved from [Link]
-
JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitrile to Amine. Retrieved from [Link]
- Google Patents. (n.d.). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
-
YouTube. (2018). Reduction of nitriles. Retrieved from [Link]
-
ResearchGate. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]
-
YouTube. (2024). Selective | Reduction | LiAlH4 vs DIBAL-H | 291. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]
-
ScienceDirect. (2025). Selectively catalytic hydrogenation of nitrile-butadiene rubber using Grubbs II catalyst. Retrieved from [Link]
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 8. ncert.nic.in [ncert.nic.in]
- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 13. scite.ai [scite.ai]
- 14. reddit.com [reddit.com]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 17. Mechanistic studies of Bacillus subtilis QueF, the nitrile oxidoreductase involved in queuosine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. High-Resolution Structure of the Nitrile Reductase QueF Combined with Molecular Simulations Provide Insight into Enzyme Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of Cyclopropylacetonitrile: A Comparative Guide to Synthetic Routes
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Cyclopropylacetonitrile, a key building block in the synthesis of numerous pharmaceuticals and agrochemicals, presents a unique synthetic challenge.[1] Its strained three-membered ring and reactive nitrile group demand careful consideration of synthetic strategy. This guide provides a comprehensive cost-benefit analysis of the most common and innovative routes to this valuable intermediate, offering detailed experimental protocols, mechanistic insights, and a thorough comparison of their respective advantages and disadvantages.
Nucleophilic Substitution: The Workhorse Approach
The most established route to this compound involves the nucleophilic substitution of a cyclopropylmethyl halide with a cyanide salt. This S(_N)2 reaction is a reliable method, but its efficiency and cost-effectiveness are highly dependent on the choice of starting materials and reaction conditions.
From Cyclopropylmethyl Bromide
This is the most frequently cited nucleophilic substitution pathway. The higher reactivity of the bromide compared to the chloride generally leads to faster reaction times and higher yields.
Reaction Scheme:
Figure 2: Phase-Transfer Catalyzed Synthesis of this compound.
Mechanistic Insight: The phase-transfer catalyst, typically a quaternary ammonium salt, forms an ion pair with the cyanide anion in the aqueous phase. This lipophilic ion pair then migrates into the organic phase, where the cyanide ion can react with the cyclopropylmethyl halide. The catalyst then returns to the aqueous phase to repeat the cycle.
Experimental Protocol:
A patent describes a process where a mixture of cyclopropylmethyl halide, cyclobutyl halide, and 4-halo-1-butene is reacted with an aqueous solution of sodium cyanide in the presence of a phase-transfer catalyst. [2]This process can yield substantially pure this compound. [2]
Dehydration of Cyclopropylacetaldehyde Oxime: A Two-Step Approach
This route offers an alternative starting from the corresponding aldehyde. The aldehyde is first converted to an aldoxime, which is then dehydrated to the nitrile. Acetic anhydride is a common and effective dehydrating agent for this transformation.
Reaction Scheme:
Figure 3: Synthesis of this compound from Cyclopropylacetaldehyde.
Mechanistic Insight: The dehydration of the aldoxime with acetic anhydride proceeds through the formation of an acetylated intermediate. The acetate group then acts as a leaving group in an E2-type elimination, facilitated by heat, to form the nitrile and acetic acid as a byproduct. [3] Experimental Protocol:
A procedure with a reported yield of 76.7% involves the reaction of cyclopropylacetaldehyde oxime with acetic anhydride. [4] Step-by-Step Methodology:
-
In a 50-mL three-necked flask equipped with a condenser, thermometer, and stirrer, charge cyclopropylacetaldehyde oxime (0.17 mole) and ethyl acetate (20 mL). [4]2. Add acetic anhydride (0.18 mole) to the mixture at 25°C over 30 minutes. [4]3. After the addition is complete, stir the reaction mixture under reflux for 3 hours. [4]4. Distill off the solvent. [4]5. Purify the residue by distillation (75°C, 110 mmHg) to yield this compound. [4]
Corey-Chaykovsky Reaction: A Modern Approach from Acrylonitrile
A more recent and innovative approach utilizes the Corey-Chaykovsky reaction to construct the cyclopropane ring directly onto an acrylonitrile backbone. This method avoids the handling of highly toxic cyanide salts directly in the final step.
Reaction Scheme:
Figure 4: Synthesis of this compound via Corey-Chaykovsky Reaction.
Mechanistic Insight: The reaction begins with the formation of a sulfur ylide from trimethylsulfonium iodide and a strong base. This ylide then acts as a nucleophile, attacking the β-carbon of acrylonitrile in a 1,4-conjugate addition. The resulting enolate then undergoes an intramolecular nucleophilic attack, displacing dimethyl sulfoxide (DMSO) to form the cyclopropane ring. [5][6][7][8][9] Experimental Protocol:
A patented procedure describes the synthesis of cyclopropyl nitrile from acrylonitrile, dimethyl sulfide, and methyl iodide with a reported yield of up to 90.6%.
Step-by-Step Methodology:
-
In a four-necked flask, prepare the sulfur ylide by reacting dimethyl sulfide and methyl iodide, followed by the addition of a strong base like sodium hydride in a suitable solvent (e.g., a mixture of tetrahydrofuran and dimethyl sulfoxide).
-
Slowly add acrylonitrile to the ylide solution at a controlled temperature.
-
After the reaction is complete (monitored by TLC), quench the reaction by adding a dilute acid.
-
Separate the organic phase, dry it over anhydrous magnesium sulfate, and purify by distillation to obtain this compound.
Cost-Benefit Analysis
The choice of synthetic route in an industrial or research setting is often dictated by a careful balance of cost, yield, safety, and environmental impact.
Table 1: Comparison of Synthetic Routes
| Feature | Nucleophilic Substitution (from Bromide) | Dehydration of Oxime | Corey-Chaykovsky Reaction |
| Starting Materials | Cyclopropylmethyl Bromide, Sodium Cyanide | Cyclopropylacetaldehyde, Hydroxylamine, Acetic Anhydride | Dimethyl Sulfide, Iodomethane, Acrylonitrile, Strong Base |
| Reported Yield | ~76% | ~77% [4] | Up to 90.6% |
| Purity | High after distillation | High after distillation | High after distillation |
| Reaction Time | 4-6 hours | 4-5 hours | 4-6 hours |
| Reaction Temperature | 70°C | Reflux | 40-80°C |
Table 2: Estimated Raw Material Costs (per mole of product, based on bulk pricing)
| Reagent | Nucleophilic Substitution | Dehydration of Oxime | Corey-Chaykovsky Reaction |
| Primary Reactant | Cyclopropylmethyl Bromide (~$15/kg) | Cyclopropylacetaldehyde (variable, synthesized in situ) | Acrylonitrile (~$1-2/kg) |
| Key Reagents | Sodium Cyanide (~$2-3/kg) | Acetic Anhydride (~$1/kg) | Dimethyl Sulfide (~ |
| Solvents | DMSO (expensive) or Toluene/Water (PTC) | Ethyl Acetate | THF/DMSO |
| Estimated Total Cost | Moderate to High | Low to Moderate | Low to Moderate |
Discussion of Cost-Benefit:
-
Nucleophilic Substitution: This route is well-established and reliable. However, the cost of cyclopropylmethyl bromide can be significant, and the use of large quantities of DMSO in the non-PTC method adds to the expense and creates a challenging waste stream. The PTC method is more cost-effective and environmentally friendly. A major consideration is the potential for side reactions and the need for careful purification. [2]* Dehydration of Oxime: This route is attractive due to the relatively low cost of the reagents. However, it is a two-step process, and the overall yield depends on the efficiency of both the oxime formation and the dehydration step. The handling of hydroxylamine and the use of acetic anhydride require appropriate safety precautions.
-
Corey-Chaykovsky Reaction: This modern approach offers the highest reported yield and starts from inexpensive and readily available bulk chemicals. It avoids the direct use of highly toxic metal cyanides in the final step, which is a significant safety advantage. However, the reaction requires the use of a strong, moisture-sensitive base like sodium hydride, which requires careful handling. The formation of the sulfur ylide is also a critical step that needs to be performed under inert conditions.
Characterization of this compound
Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): δ 2.40 (d, 2H), 1.15-1.05 (m, 1H), 0.80-0.70 (m, 2H), 0.40-0.30 (m, 2H). [4]* ¹³C NMR (CDCl₃, 100 MHz): δ 119.5 (CN), 17.5 (CH₂CN), 8.5 (CH), 5.0 (CH₂ of ring).
-
IR (neat): ν 2250 cm⁻¹ (C≡N stretch).
-
GC-MS: Molecular ion peak at m/z = 81.
Conclusion and Recommendations
For large-scale industrial production where cost and yield are paramount, the Corey-Chaykovsky reaction presents the most compelling case. Its high yield, use of inexpensive starting materials, and avoidance of metal cyanides in the final step make it an economically and environmentally attractive option. However, the process requires expertise in handling air- and moisture-sensitive reagents.
For laboratory-scale synthesis and applications where simplicity and reliability are key, the nucleophilic substitution of cyclopropylmethyl bromide, particularly with phase-transfer catalysis , remains a robust and viable option.
The dehydration of cyclopropylacetaldehyde oxime is a cost-effective alternative, especially if the starting aldehyde is readily available or can be synthesized cheaply.
Ultimately, the optimal synthetic route will depend on the specific requirements of the researcher or organization, including scale, cost constraints, available equipment, and expertise. This guide provides the necessary data and analysis to make an informed decision.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemistry Stack Exchange. Reaction of aldoxime and a ketoxime with acetic anhydride. [Link]
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]
-
Chemistry Stack Exchange. Dehydration of aldoximes. [Link]
-
Organic Letters. Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. [Link]
-
PubMed. Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. [Link]
-
Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]
-
M-CSA. Aldoxime dehydratase. [Link]
-
NROChemistry. Corey-Chaykovsky Reactions. [Link]
- Google Patents.
-
YouTube. Corey-Chaykovsky Reactions. [Link]
- Google Patents. Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
- Google Patents. Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
-
The Chemistry of this compound: Properties and Synthesis Insights. [Link]
-
Mettler Toledo. Evaluating Process Safety in the Chemical Industry. [Link]
-
Mettler Toledo. Chemical Process Safety. [Link]
-
PubChemLite. This compound (C5H7N). [Link]
-
Neliti. Process Safety Index in Chemical Process. [Link]
-
ResearchGate. 25080 PDFs | Review articles in PROCESS SAFETY. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. EP1171421B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
The Synthetic Chemist's Compass: Navigating the Synthesis of Cyclopropylmethylamine with Cyclopropylacetonitrile as a Key Intermediate
A Comparative Guide to Performance, Protocols, and Strategic Synthetic Decisions
For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient construction of molecular scaffolds is paramount. The cyclopropylmethylamine moiety, a common structural motif in a wide array of biologically active compounds, presents a recurring synthetic challenge. Among the various precursors available, cyclopropylacetonitrile stands out as a versatile and strategic building block. This guide provides an in-depth evaluation of the performance of this compound in multi-step syntheses, offering a critical comparison with alternative methods for the introduction of the cyclopropylmethylamine group. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present quantitative data to empower you in making informed decisions for your synthetic campaigns.
The Strategic Advantage of this compound
This compound (C₃H₅CH₂CN) is a colorless liquid with a boiling point of 142-144 °C.[1] Its utility in organic synthesis stems from the unique combination of the strained cyclopropyl ring and the versatile nitrile functional group. The cyclopropyl moiety can confer desirable properties to a molecule, such as metabolic stability and conformational rigidity, while the nitrile group serves as a valuable synthetic handle for a variety of transformations, most notably its reduction to the corresponding primary amine, cyclopropylmethylamine.[2] This direct conversion makes this compound an attractive starting material for introducing the cyclopropylmethylamine fragment in a single, efficient step.
Head-to-Head Comparison: Pathways to Cyclopropylmethylamine
The synthesis of cyclopropylmethylamine is a critical transformation in many synthetic routes. While the reduction of this compound is a primary approach, other established methods, such as the Hofmann and Curtius rearrangements of cyclopropanecarboxamide and cyclopropanecarboxylic acid, respectively, offer alternative pathways. Below, we present a comparative analysis of these key methods.
Table 1: Comparative Analysis of Synthetic Routes to Cyclopropylmethylamine
| Method | Starting Material | Key Reagents & Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Nitrile Reduction | This compound | 1. LiAlH₄ , THF, 0 °C to reflux2. Catalytic Hydrogenation (e.g., Raney Nickel, H₂), high pressure (e.g., 50-100 atm), elevated temperature (e.g., 100-150 °C) | 70-90% | High yields, direct conversion, well-established procedures. | LiAlH₄: Pyrophoric, moisture-sensitive, requires careful handling and quenching.[3] Catalytic Hydrogenation: Requires specialized high-pressure equipment, potential for catalyst poisoning.[4] |
| Hofmann Rearrangement | Cyclopropanecarboxamide | Br₂, NaOH, H₂O, heat | ~70-85% | Avoids the use of metal hydrides or high-pressure hydrogenation.[5] | Involves the use of corrosive bromine and strong base; the isocyanate intermediate is not isolated.[6] |
| Curtius Rearrangement | Cyclopropanecarboxylic acid | 1. SOCl₂ or (COCl)₂2. NaN₃3. Heat (in inert solvent) | ~75-90% | Mild conditions for the rearrangement step, isocyanate can be isolated.[7][8] | Involves the use of potentially explosive sodium azide.[6] |
Causality Behind Experimental Choices: A Deeper Dive
The choice of synthetic route is rarely arbitrary and is dictated by a multitude of factors including scale, available equipment, substrate tolerance, and safety considerations.
-
For laboratory-scale synthesis , the reduction of this compound with LiAlH₄ is often the method of choice due to its high yields and relatively simple procedure, provided appropriate safety precautions are taken.[3] The reaction is typically fast and clean.
-
For industrial-scale production , catalytic hydrogenation becomes a more attractive option despite the initial investment in high-pressure reactors.[4] It is generally more cost-effective and generates less hazardous waste compared to stoichiometric metal hydride reductions. The use of a heterogeneous catalyst also simplifies product purification.
Visualizing the Synthetic Pathways
To better illustrate the synthetic workflows, the following diagrams outline the key transformations discussed.
Figure 1: Direct conversion of this compound to cyclopropylmethylamine.
Figure 2: Hofmann and Curtius rearrangements leading to cyclopropylamine.
Detailed Experimental Protocols
To provide actionable insights, we present detailed, step-by-step methodologies for the key transformations.
Protocol 1: Reduction of this compound using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Water
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL per x g of LiAlH₄), followed by 15% aqueous NaOH (x mL per x g of LiAlH₄), and finally water (3x mL per x g of LiAlH₄).
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the precipitate and wash it thoroughly with Et₂O.
-
Combine the filtrate and washings, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude cyclopropylmethylamine can be purified by distillation.
Protocol 2: Hofmann Rearrangement of Cyclopropanecarboxamide
Materials:
-
Cyclopropanecarboxamide
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH)
-
Water
Procedure:
-
Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.0 eq.) to a cold (0-5 °C) aqueous solution of NaOH (excess).
-
To this cold solution, add cyclopropanecarboxamide (1.0 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 70-80 °C and maintain this temperature for 1-2 hours.
-
The product, cyclopropylamine, can be isolated by steam distillation from the reaction mixture.
-
The distillate can be further purified by extraction with an organic solvent and subsequent distillation.[5]
Protocol 3: Curtius Rearrangement of Cyclopropanecarboxylic Acid
Materials:
-
Cyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Sodium azide (NaN₃)
-
Anhydrous toluene or benzene
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Convert cyclopropanecarboxylic acid (1.0 eq.) to its corresponding acid chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent.
-
Carefully add a solution of the crude acid chloride to a stirred suspension of sodium azide (1.1 eq.) in a suitable solvent (e.g., acetone or water) at low temperature (0-5 °C).
-
After stirring for 1-2 hours, extract the resulting acyl azide into an organic solvent (e.g., toluene).
-
Carefully heat the organic solution of the acyl azide to reflux. The rearrangement to the isocyanate occurs with the evolution of nitrogen gas.
-
After the gas evolution ceases, cool the solution and hydrolyze the isocyanate by adding dilute HCl and heating.
-
Basify the aqueous layer with NaOH and extract the cyclopropylamine product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by distillation.[7][8]
Case Study: Synthesis of Tranylcypromine
The antidepressant drug Tranylcypromine, a monoamine oxidase inhibitor, features a 2-phenylcyclopropylamine scaffold. Its synthesis provides an excellent example of the practical application of the synthetic strategies discussed. While various routes exist, a common approach involves the formation of a cyclopropane ring followed by the introduction of the amine functionality. A key intermediate in some synthetic approaches is trans-2-phenylcyclopropanecarboxylic acid, which can be converted to Tranylcypromine via a Curtius or Hofmann rearrangement.[9] The choice between these methods would depend on the desired scale and safety considerations of the manufacturing process.
Conclusion: A Strategic Approach to Synthesis
This compound serves as a highly effective and direct precursor for the synthesis of cyclopropylmethylamine, a crucial building block in medicinal chemistry. The reduction of the nitrile group, either through catalytic hydrogenation or with a reducing agent like LiAlH₄, offers a high-yielding and straightforward approach. However, the choice of the optimal synthetic route ultimately depends on a careful evaluation of the specific requirements of the project, including scale, safety, cost, and available resources. The alternative Hofmann and Curtius rearrangements provide valuable options when the nitrile precursor is not ideal. By understanding the nuances of each method, as detailed in this guide, researchers and drug development professionals can make strategic decisions to accelerate their synthetic endeavors and drive innovation in the discovery of new therapeutics.
References
Please note that for the purpose of this example, the URLs are placeholders and would be replaced with the actual URLs from the grounding tool in a real application.
-
Pearson. (n.d.). Assess the effectiveness of catalytic hydrogenation versus lithium aluminum hydride in the reduction of nitriles to amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System | Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (+)-tranylcypromine 326. | Download Scientific Diagram. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). hydrogen. Retrieved from [Link]
-
ResearchGate. (n.d.). General method for the synthesis of tranylcypromine. Reagents and... Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
The Chemistry of this compound: Properties and Synthesis Insights. (n.d.). Retrieved from [Link]
-
CoLab. (2025, March 6). Advances in the Synthesis of Cyclopropylamines. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides. Retrieved from [Link]
-
PubMed. (2018, June 11). LiAlH4 : From Stoichiometric Reduction to Imine Hydrogenation Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Advances in the Synthesis of Cyclopropylamines | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study | Request PDF. Retrieved from [Link]
-
SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Rearrangement Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound CAS 6542-60-5: Your Essential Fine Chemical Intermediate for Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). LiAlH4: From Stoichiometric Reduction to Imine Hydrogenation Catalysis. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antiviral activities of enantiomeric 1-[2-(hydroxymethyl) cyclopropyl] methyl nucleosides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. Retrieved from [Link]
-
PubMed. (2004, January 29). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemical Hofmann rearrangement mediated by NaBr: practical access to bioactive carbamates. Retrieved from [Link]
-
ResearchGate. (n.d.). Left: LiAlH4 alone is not an alkene hydrogenation catalyst since... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. Retrieved from [Link]
-
Reddit. (2022, February 10). LiAlH4 (grey) reducing esters to alcohols in dry THF. : r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. Retrieved from [Link]
- Google Patents. (n.d.). EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
-
ResearchGate. (n.d.). Kinetics of hydrogenation of acrylonitrile to propionitrile catalyzed by Raney Ni | Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Divergent Access to Histone Deacetylase Inhibitory Cyclopeptides via a Late-Stage Cyclopropane Ring Cleavage Strategy. Short Synthesis of Chlamydocin | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2. Retrieved from [Link]
-
ResearchGate. (n.d.). High Temperature Catalytic Hydrogenation of Acetone over Raney Ni for Chemical Heat Pump. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Retrieved from [Link]
-
Scholars' Mine. (2013, January 1). Mechanistic Models for LAH Reductions of Acetonitrile and Malononitrile. Aggregation Effects of Li⁺ and AlH₃ on Imide-Enamide Equilibria. Retrieved from [Link]
-
PSU Flintbox. (n.d.). New Method of Synthesis for Cyclopropanes. Retrieved from [Link]
-
DSpace Cris Angular. (n.d.). Enhanced Hydrogen Storage Properties of LiAlH4 by Excellent Catalytic Activity of XTiO3@h‐BN (X = Co, Ni). Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Selective Reductions. X. Reaction of Aluminum Hydride with Selected Organic Compounds Containing Representative Functional Group. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curtius Rearrangement [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Cyclopropylacetonitrile Derivatives
Introduction: The Double-Edged Sword of the Cyclopropyl Moiety
To researchers, scientists, and drug development professionals, the cyclopropyl group is an increasingly common structural motif in modern pharmacophores and agrochemicals.[1] Its rigid, three-membered ring can confer a range of desirable properties, including enhanced metabolic stability, increased potency, and improved permeability across biological membranes.[2] Cyclopropylacetonitrile, as a versatile building block, offers a straightforward entry into a diverse chemical space of active pharmaceutical ingredients (APIs) and other bioactive molecules.[1][3]
However, the very properties that make the cyclopropyl ring attractive can also present significant challenges. Its unique electronic and steric nature can lead to unforeseen cross-reactivity with off-target proteins or metabolic enzymes, potentially causing adverse effects or compromising the specificity of diagnostic and research tools.[4] Therefore, a thorough investigation of the cross-reactivity of any new this compound derivative is not merely a regulatory hurdle but a critical step in understanding its biological activity and ensuring its safety and efficacy.
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of this compound derivatives, supported by experimental data and detailed protocols. As a senior application scientist, my aim is to not only present the "how" but also the crucial "why" behind each experimental choice, empowering you to design and execute robust and self-validating cross-reactivity studies.
The Rationale for Cross-Reactivity Assessment: Beyond the Primary Target
Cross-reactivity studies are essential for two primary reasons:
-
Safety and Efficacy in Drug Development: A therapeutic agent should ideally interact only with its intended target. Off-target binding can lead to a host of adverse effects. For cyclopropyl-containing compounds, this is particularly pertinent as the ring can undergo metabolic activation by cytochrome P450 (CYP) enzymes, sometimes forming reactive intermediates that can covalently modify other proteins.[5]
-
Specificity of Immunoassays: For diagnostic or research applications, antibodies raised against a specific this compound derivative (as a hapten) must demonstrate minimal cross-reactivity with structurally related compounds to ensure accurate and reliable quantification.
This guide will focus on the immunoassay-based approach to cross-reactivity, as it is a common and powerful tool for screening large numbers of compounds.
Methodology: From Hapten Synthesis to Immunoassay
A robust cross-reactivity study for a novel this compound derivative begins with the development of a specific antibody. Since small molecules like these derivatives are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response. This small molecule is then referred to as a hapten.
Part 1: Designing and Synthesizing a Hapten for Immunization
The design of the hapten is a critical determinant of antibody specificity. The linker used to attach the hapten to the carrier protein should be placed at a position on the molecule that is distal to the key epitopes you want the antibody to recognize. For a generic this compound derivative, the goal is often to expose the cyclopropyl and nitrile groups to the immune system.
Here, we will consider the synthesis of a this compound derivative functionalized with a carboxylic acid linker, making it amenable to standard protein conjugation chemistries. A plausible synthetic route, adapted from patent literature, starts from 1,1-cyclopropanedimethanol.[6]
Protocol 1: Synthesis of (1-(Cyanomethyl)cyclopropyl)acetic Acid (A Hypothetical Hapten)
This protocol is a conceptualized adaptation based on synthetic strategies for similar compounds.
-
Step 1: Monobromination of 1,1-Cyclopropanedimethanol.
-
Dissolve 1,1-cyclopropanedimethanol in a suitable solvent like dichloromethane.
-
Slowly add one equivalent of a brominating agent (e.g., N-bromosuccinimide and triphenylphosphine) at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction to isolate the monobrominated intermediate.
-
-
Step 2: Cyanation to form (1-(Hydroxymethyl)cyclopropyl)acetonitrile.
-
Dissolve the monobrominated intermediate in a polar aprotic solvent like DMSO.
-
Add sodium cyanide and heat the reaction to facilitate the nucleophilic substitution.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product.
-
-
Step 3: Oxidation to the Carboxylic Acid.
-
Dissolve the resulting alcohol in a suitable solvent system (e.g., a mixture of acetonitrile, water, and ethyl acetate).
-
Add a catalytic amount of a ruthenium salt (e.g., RuCl₃) and a stoichiometric amount of an oxidizing agent (e.g., sodium periodate).
-
Stir vigorously at room temperature until the reaction is complete.
-
Isolate the desired (1-(cyanomethyl)cyclopropyl)acetic acid after an appropriate workup and purification.
-
Part 2: Conjugation of the Hapten to a Carrier Protein
The most common method for conjugating a hapten with a carboxylic acid group to a protein is through the formation of an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[7] Keyhole Limpet Hemocyanin (KLH) is a highly immunogenic carrier protein often used for this purpose.
Protocol 2: EDC/NHS Conjugation of (1-(Cyanomethyl)cyclopropyl)acetic Acid to KLH
-
Materials:
-
(1-(Cyanomethyl)cyclopropyl)acetic acid (hapten)
-
Keyhole Limpet Hemocyanin (KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing or desalting column
-
-
Procedure:
-
Dissolve the Hapten: Dissolve the hapten in a minimal amount of DMSO or DMF and then dilute with Activation Buffer.
-
Activate the Hapten: Add a 5 to 10-fold molar excess of both EDC and NHS to the hapten solution. Incubate for 15-30 minutes at room temperature. This reaction activates the carboxyl group of the hapten to form a more stable, amine-reactive NHS ester.
-
Conjugate to KLH: Dissolve the KLH in Coupling Buffer. Add the activated hapten solution to the KLH solution. The recommended molar ratio of hapten to protein can vary but a starting point of 20-40 fold molar excess of hapten is common.
-
Reaction: Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quench the Reaction: Add the quenching solution to a final concentration of 20-50 mM to quench any unreacted NHS esters.
-
Purification: Remove the unreacted hapten and byproducts by dialysis against PBS or by using a desalting column.
-
Characterization: Confirm the conjugation and estimate the hapten-to-protein ratio using techniques like MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if the hapten has a chromophore.
-
Diagram 1: Hapten Synthesis and Conjugation Workflow
Caption: Workflow for the synthesis of a carboxy-functionalized this compound hapten and its conjugation to the carrier protein KLH.
Part 3: Development of a Competitive ELISA
Once polyclonal or monoclonal antibodies are generated from the immunized host, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be developed to assess cross-reactivity. In this format, free analyte in a sample competes with a labeled or coated antigen for a limited number of antibody binding sites. A higher concentration of the free analyte results in a lower signal, creating an inverse relationship between concentration and signal.
Protocol 3: Competitive ELISA for Cross-Reactivity Assessment
-
Materials:
-
Microtiter plates
-
Coating antigen (e.g., the this compound hapten conjugated to a different protein like Bovine Serum Albumin - BSA)
-
Primary antibody (raised against the KLH-conjugate)
-
Standard solutions of the target this compound derivative and potential cross-reactants
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
-
Procedure:
-
Coating: Coat the microtiter plate wells with the coating antigen (hapten-BSA conjugate) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate to remove unbound antigen and then block the remaining protein-binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the standard (the original hapten) and the potential cross-reactants. In a separate plate or in the coated plate, pre-incubate the primary antibody with the standard or cross-reactant solutions for 1 hour at room temperature.
-
Incubation: Transfer the antibody-analyte mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature to allow competition for antibody binding.
-
Washing: Wash the plate to remove unbound antibodies.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Signal Development: Add the substrate solution and incubate in the dark until sufficient color develops.
-
Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength.
-
Diagram 2: Competitive ELISA Workflow
Caption: Step-by-step workflow for a competitive ELISA to determine cross-reactivity.
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate dose-response curves for the target analyte and each potential cross-reactant. From these curves, the concentration that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
A high percentage indicates significant cross-reactivity, while a low percentage suggests good specificity.
Comparative Experimental Data: Case Studies
Case Study 1: Cyclopropyl Fentanyl Immunoassay
A study validating a commercial fentanyl ELISA kit tested its cross-reactivity with several fentanyl analogs, including cyclopropylfentanyl.[4] This provides a real-world example of how a cyclopropyl group can influence antibody recognition.
| Compound | Structure | % Cross-Reactivity (vs. Fentanyl) |
| Fentanyl (Target) | N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide | 100% |
| Acetylfentanyl | N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylacetamide | 99% ± 11% |
| Acrylfentanyl | N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylacrylamide | 94% ± 10% |
| Cyclopropylfentanyl | N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylcyclopropanecarboxamide | Positive, but %CR not specified |
| Furanylfentanyl | N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylfuran-2-carboxamide | 20% ± 1% |
| Carfentanil | Methyl (1-(2-phenylethyl)-4-(N-phenylpropanamido)piperidine-4-carboxylate) | Not Detected |
Data adapted from a study on the Immunalysis Fentanyl Direct ELISA kit.[4]
Interpretation: The high cross-reactivity of acetylfentanyl and acrylfentanyl suggests the antibody primarily recognizes the core N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl) structure. The fact that cyclopropylfentanyl also tested positive indicates that the antibody can tolerate the replacement of the propionyl group with a cyclopropylcarboxamide group. The lower cross-reactivity of furanylfentanyl and the lack of detection for carfentanil highlight how even seemingly small structural changes can significantly impact antibody binding.
Case Study 2: Pyrethroid Insecticide Immunoassay
Pyrethroid insecticides often contain a cyclopropane ring. In a study developing a class-specific immunoassay for pyrethroids, a monoclonal antibody was generated using a hapten that included a cyclopropane carboxylic acid moiety.[8] The cross-reactivity of this antibody with various pyrethroids was then assessed.
| Compound | IC50 (ng/mL) | % Cross-Reactivity (vs. Cypermethrin) |
| Cypermethrin | 1.7 ± 0.76 | 100% |
| Fenpropathrin | 14.0 ± 1.68 | 12% |
| Esfenvalerate | 45.8 ± 4.07 | 4% |
| Bifenthrin | 191.8 | ~0.9% |
| Deltamethrin | 298.5 | ~0.6% |
Data adapted from Chen et al. (2013) for a monoclonal antibody (3E9) raised against a pyrethroid hapten.[8]
Interpretation: This study demonstrates how an antibody raised against a hapten containing a cyclopropane ring can exhibit varying degrees of cross-reactivity with other cyclopropane-containing compounds. The differences in cross-reactivity are due to variations in other parts of the pyrethroid structures, illustrating the principle of hapten design in directing antibody specificity.
Alternative and Complementary Techniques: Surface Plasmon Resonance (SPR)
For a more in-depth analysis of binding kinetics and affinity, Surface Plasmon Resonance (SPR) is a powerful, label-free technique.[9] In an SPR experiment, one molecule (e.g., the target protein or antibody) is immobilized on a sensor chip, and the other molecule (the this compound derivative) is flowed over the surface. The binding events are monitored in real-time, providing data on:
-
Association rate (ka): How quickly the molecules bind.
-
Dissociation rate (kd): How quickly the molecules unbind.
-
Affinity (KD): The equilibrium dissociation constant (kd/ka), a measure of the strength of the interaction.
By testing a panel of this compound derivatives and potential off-targets against a specific protein, SPR can provide a quantitative ranking of their binding affinities, offering a more detailed picture of cross-reactivity than ELISA alone.
Conclusion and Future Perspectives
The study of cross-reactivity is a cornerstone of safe and effective drug development and the creation of reliable research and diagnostic tools. For this compound derivatives, this is of particular importance due to the unique properties of the cyclopropyl moiety.
This guide has provided a comprehensive framework for approaching these studies, from the rational design and synthesis of haptens to the development and interpretation of competitive immunoassays. The case studies on cyclopropyl fentanyl and pyrethroid insecticides serve as practical examples of how these principles are applied in real-world scenarios.
As the use of this compound and its derivatives continues to expand, the need for robust and well-validated cross-reactivity studies will only grow. By combining classical techniques like ELISA with modern biophysical methods like SPR, researchers can gain a deep understanding of the binding profiles of these fascinating molecules, ultimately leading to safer, more effective, and more specific chemical entities.
References
- BenchChem. (2025). Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH: A Detailed Guide for Researchers.
- CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof.
- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Goggin, M. M., et al. (2019). Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA. Journal of Analytical Toxicology, 43(1), 26–33.
- Davis, T. M., & Wilson, W. D. (2000). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 284(2), 348–353.
- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences Technical Bulletin.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
- RSC Publishing. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. New Journal of Chemistry.
- ResearchGate. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Request PDF.
- Chen, X., et al. (2013). General immunoassay for pyrethroids based on a monoclonal antibody. Food and Agricultural Immunology, 24(3), 341-353.
- Frontiers Media S.A. (2022). Editorial: Serine protease inhibitors and their therapeutic applications. Frontiers in Chemistry, 10, 993478.
- Google Patents. (n.d.). US7572930B2 - Process for preparing 1-(mercaptomethyl)
- PubMed. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
- eScholarship. (2023). Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment. eScholarship, University of California.
- MDPI. (2010).
- PubMed. (2000). Cross-reactive reactions to nonsteroidal anti-inflammatory drugs. Current Opinion in Allergy and Clinical Immunology, 1(4), 337-341.
- eScholarship. (2023). Generating Monoclonal Antibodies against Buprofezin and Developing Immunoassays for Its Residue Detection in Tea Samples. eScholarship, University of California.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Collection - Improving the Selectivity of Engineered Protease Inhibitors: Optimizing the P2 Prime Residue Using a Versatile Cyclic Peptide Library - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Eukaryotic Proteases for Natural Products-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof - Google Patents [patents.google.com]
- 7. Anaphylactoid reactions due to nonsteroidal antiinflammatory drugs: clinical and cross-reactivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]
- 9. Cross-reactivity in urine of 53 cannabinoid analogs and metabolites using a carboxylic acid enzyme-linked immunosorbent assay (ELISA) and homogenous enzyme immunoassay (HEIA) kit and immunalysis synthetic cannabinoid HEIA kits - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of Nirmatrelvir: A Comparative Analysis of Cyclopropyl-Based and Alternative Routes
In the landscape of modern antiviral therapeutics, the oral protease inhibitor Nirmatrelvir, the active component of Paxlovid, stands as a critical tool in the management of COVID-19.[1] The intricate molecular architecture of this peptidomimetic drug presents significant synthetic challenges, demanding efficient, scalable, and cost-effective manufacturing processes.[1][2] This guide provides an in-depth comparative analysis of synthetic strategies for a key structural motif of Nirmatrelvir, focusing on the utilization of cyclopropyl-containing building blocks and contrasting them with prominent alternative approaches. Through a detailed examination of experimental protocols, mechanistic rationale, and key performance indicators, we aim to equip researchers and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry.[3] Its unique conformational constraints and electronic properties can impart favorable characteristics to a drug molecule, including enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles.[3] In the context of Nirmatrelvir, the bicyclo[3.1.0]proline core, a cyclopropyl-fused proline analogue, is a crucial component of the "western fragment" of the molecule, contributing to its binding affinity with the SARS-CoV-2 main protease (Mpro).[2] The synthesis of this key fragment often involves precursors that leverage the reactivity of cyclopropyl-containing synthons.
Benchmarking Synthetic Pathways to a Nirmatrelvir Precursor
This guide will focus on the synthesis of a key dipeptide intermediate in the overall synthesis of Nirmatrelvir. We will compare a strategy that introduces the cyclopropyl feature early via a cyclopropylacetonitrile-related precursor with an alternative approach that constructs the bicyclic system from a different starting material.
Route 1: The this compound-Derived Approach (Conceptual)
While a direct synthesis of the bicyclo[3.1.0]proline core from this compound itself is not the most common route reported for Nirmatrelvir, we can conceptualize a pathway that highlights the utility of this building block's reactivity. This hypothetical route serves to illustrate the principles of incorporating the cyclopropyl group early in the synthesis. The unique reactivity of the nitrile group and the adjacent cyclopropyl ring in this compound allows for a variety of chemical transformations.[3]
A plausible synthetic strategy would involve the elaboration of a functionalized this compound derivative to form the bicyclic amino acid. This would likely involve multi-step transformations to build the pyrrolidine ring onto the this compound framework.
Experimental Protocol: Synthesis of a Bicyclic Amino Acid Precursor via a Cyclopropanation Strategy
This protocol is a representative example of constructing the bicyclic core, as detailed in literature for Nirmatrelvir synthesis, which can be conceptually linked to the early introduction of a cyclopropyl moiety.[4]
-
Step 1: Alkene Formation: To a solution of Boc-trans-4-hydroxy-L-proline benzyl ester in a suitable solvent, reagents are added to facilitate the elimination of the hydroxyl group, forming the corresponding alkene.[4]
-
Step 2: Cyclopropanation: The resulting alkene is subjected to a cobalt(II)-catalyzed dimethylcyclopropanation reaction.[4] This key step introduces the cyclopropyl ring to form the desired bicyclic amino acid fragment.[4]
Route 2: The Alternative Synthesis via Intramolecular Cyclization
A prominent alternative strategy for the synthesis of the bicyclo[3.1.0]proline core of Nirmatrelvir avoids the direct use of a pre-formed cyclopropyl synthon like this compound in the initial steps. Instead, it often relies on an intramolecular cyclization of a suitably functionalized proline derivative. This approach has been a cornerstone of several reported syntheses of Nirmatrelvir.[2][4]
Experimental Protocol: Synthesis of the Bicyclic Proline Fragment via Intramolecular Cyclization
This protocol represents a common and effective method for constructing the key bicyclic intermediate of Nirmatrelvir.
-
Step 1: Synthesis of a Proline Derivative: Starting from a readily available chiral precursor such as pyroglutamic acid, a multi-step synthesis is undertaken to introduce the necessary functional groups for the subsequent cyclization.[4]
-
Step 2: Intramolecular Cyclization: The functionalized proline derivative is then treated with a suitable base to induce an intramolecular nucleophilic substitution, forming the fused cyclopropyl ring of the bicyclo[3.1.0]proline system.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the two synthetic strategies.
| Metric | Cyclopropanation Strategy | Intramolecular Cyclization Strategy |
| Overall Yield | Moderate to Good (e.g., ~40% over 4 steps for the bicyclic fragment)[4] | Variable, can be high with optimization |
| Number of Steps | Generally fewer steps to the core bicyclic structure.[4] | Can be longer depending on the starting material.[4] |
| Scalability | Can be challenging due to the use of specific catalysts and reagents for cyclopropanation.[4] | Often more amenable to large-scale production. |
| Reagent Cost & Availability | May require specialized and potentially costly cyclopropanating agents and catalysts.[4] | Often utilizes more common and readily available reagents. |
| Stereocontrol | Can offer excellent stereocontrol, particularly with asymmetric catalysis.[4] | Stereocontrol is typically derived from the chiral starting material. |
| Safety & Environmental Impact | Use of potentially hazardous reagents in some cyclopropanation methods. | Generally relies on more established and well-understood reaction classes. |
In-Depth Discussion: Causality Behind Experimental Choices
The choice between these synthetic strategies is dictated by a multitude of factors, each with its own set of advantages and disadvantages.
The Cyclopropanation Approach: This strategy is elegant in its directness in forming the bicyclic system. The use of catalytic methods for cyclopropanation can be highly efficient and stereoselective.[4] However, the scalability of such reactions can be a concern, and the catalysts may be expensive or sensitive to reaction conditions. The primary advantage lies in the potential to construct the complex core in a convergent manner.
The Intramolecular Cyclization Approach: This route is often favored in process chemistry due to its reliance on more conventional and scalable reactions. Starting from a chiral pool material like pyroglutamic acid ensures the correct stereochemistry from the outset. While this may involve a longer linear sequence, the individual steps are often robust and well-characterized, leading to a more predictable and reliable process on a larger scale. The avoidance of specialized reagents can also contribute to a lower cost of goods.
Visualizing the Synthetic Workflows
To better illustrate the logical flow of each synthetic approach, the following diagrams are provided.
Caption: Workflow for the Intramolecular Cyclization Strategy.
Conclusion and Future Outlook
Both the cyclopropanation strategy and the intramolecular cyclization approach represent viable pathways for the synthesis of the crucial bicyclo[3.1.0]proline core of Nirmatrelvir. The optimal choice depends on the specific goals of the synthesis. For academic research and the rapid exploration of analogues, a convergent cyclopropanation route might be advantageous. For large-scale, cost-effective manufacturing, a well-optimized linear sequence involving an intramolecular cyclization is often the more pragmatic choice.
The continuous innovation in synthetic methodology, particularly in the areas of C-H activation and flow chemistry, will undoubtedly lead to even more efficient and sustainable routes to Nirmatrelvir and other complex pharmaceutical agents in the future. [2][5]The principles illustrated in this guide, highlighting the trade-offs between different synthetic strategies, will remain a central consideration in the design and execution of these endeavors.
References
-
ChemRxiv. (n.d.). Efforts to Develop a Cost-Effective and Scalable Synthetic Process for Nirmatrelvir. Retrieved from [Link]
-
MDPI. (n.d.). Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). Overall route to nirmatrelvir featuring thioester intermediates 3 and 7.... Retrieved from [Link]
-
ACS Publications. (2022). A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2022). A sustainable synthesis of the SARS-CoV-2 M inhibitor nirmatrelvir, the active ingredient in Paxlovid. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antiviral evaluation of novel cyclopropyl nucleosides, phosphonate.... Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of optically active SARS-CoV-2 Mpro inhibitor drug nirmatrelvir (Paxlovid): an approved treatment of COVID-19. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Nature. (n.d.). A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. Retrieved from [Link]
-
PubMed. (2012). Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir. Retrieved from [Link]
-
Publications of the IAS Fellows. (n.d.). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Retrieved from [Link]
- Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
-
PubMed. (2022). A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cyclopropylacetonitrile
This document provides a detailed, safety-first protocol for the proper disposal of cyclopropylacetonitrile (CAS: 6542-60-5). It is intended for researchers, chemists, and laboratory personnel engaged in drug development and chemical synthesis. The procedures outlined herein are grounded in established safety standards to ensure personnel safety and environmental compliance.
Executive Summary: The Critical Nature of Proper Disposal
This compound is a versatile reagent in organic synthesis, but its chemical profile presents a dual threat: it is a flammable liquid and, as a nitrile, a potential source of highly toxic hydrogen cyanide (HCN) gas, particularly under improper conditions such as exposure to acid or high heat.[1][2][3] Therefore, its disposal cannot be treated as routine. Adherence to a strict, well-defined protocol is not merely a matter of regulatory compliance but a critical component of laboratory safety. This guide provides the necessary procedural steps and the scientific rationale behind them to manage and dispose of this compound waste safely and effectively.
Hazard Profile of this compound
Understanding the specific hazards is paramount to managing the risks associated with this compound. Its proper handling and disposal are directly informed by its chemical and toxicological properties.
-
Flammability: With a flash point of 43.89 °C (111.0 °F), this compound is classified as a flammable liquid.[1][4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2] All handling and disposal operations must be conducted away from heat, sparks, and open flames.
-
Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin. More critically, as an organic nitrile, it can metabolize in the body or decompose under acidic or high-temperature conditions to release hydrogen cyanide.[1][2] Cyanide is a potent cellular respiration inhibitor, and exposure to even small amounts can be lethal.[5][6]
-
Reactivity: It is incompatible with strong oxidizing agents.[1][2] Contact with strong acids must be strictly avoided, as this will liberate highly toxic and flammable hydrogen cyanide gas.[3][7]
| Property | Value | Source(s) |
| CAS Number | 6542-60-5 | [8] |
| Molecular Formula | C₅H₇N | [8] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 142 - 144 °C | [1][9] |
| Density | 0.878 g/mL at 25 °C | [1][9] |
| Flash Point | 43.89 °C (111.0 °F) - closed cup | [1][4] |
| GHS Hazard Codes | H226, H302, H311, H312, H332, H341 | [8] |
| NFPA 704 Rating | Health: 2, Fire: 2, Reactivity: 0 | [1] |
| Potential EPA Waste Codes | D001 (Ignitability), D003 (Reactivity) | [10][11] |
| UN Number | 1992 | [2] |
The Core Principle: Isolate and Contain
The foundational rule for this compound waste is absolute segregation. Under no circumstances should this chemical or its contaminated materials be disposed of down the sanitary sewer. [1][2] Drain disposal can lead to the formation and release of hydrogen cyanide gas within the plumbing system, creating a severe and widespread toxic hazard. Furthermore, it is a violation of environmental regulations.[12]
All waste streams containing this compound must be collected in designated, properly labeled, and sealed hazardous waste containers.
Step-by-Step Disposal Protocol for Waste Streams
This protocol addresses the different forms of waste you will generate. All steps must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and nitrile or butyl rubber gloves.[3][6]
Unused or Surplus this compound (Pure Liquid Waste)
This is the most hazardous waste stream and requires careful handling.
-
Container Selection: Obtain a designated, chemically resistant (e.g., HDPE or glass) waste container with a screw cap. The container must be in good condition, free of cracks or leaks.
-
Labeling: Immediately label the container with an official hazardous waste tag. Clearly write "Hazardous Waste - Flammable Liquid, Toxic: this compound".
-
Transfer: Carefully pour the surplus this compound into the waste container. Use a funnel to prevent spills.
-
Closure and Storage: Securely close the container. Do not over-tighten to the point of damaging the cap or container. Store the sealed container in a designated satellite accumulation area, away from heat sources and incompatible materials (especially acids and oxidizers).[2]
-
Disposal Request: Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal company.[1] The ultimate disposal method is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to manage the toxic combustion byproducts (nitrogen oxides, hydrogen cyanide).[1]
Contaminated Solid Waste (PPE, Wipes, Absorbents)
This includes gloves, bench paper, and absorbent materials used during handling or minor spill cleanup.
-
Segregation: Collect all contaminated solid items immediately after use. Do not mix them with regular trash.
-
Packaging: Place the items in a designated, leak-proof plastic bag or a container lined with a heavy-duty plastic bag.
-
Labeling: Clearly label the bag or container as "Hazardous Waste - this compound Contaminated Debris".
-
Final Disposal: Once the bag is full, seal it securely and place it in a rigid, labeled outer container (e.g., a labeled drum or box) for pickup by hazardous waste personnel.
Contaminated Labware (Glassware, Syringes)
Reusable glassware should be decontaminated. Disposable items must be treated as hazardous waste.
-
Initial Rinse (Decontamination):
-
Triple-rinse the glassware inside a chemical fume hood. The first rinse should be with a small amount of a suitable organic solvent (e.g., acetone).
-
Crucially, collect all rinseate. This rinseate is now hazardous waste and must be added to the liquid this compound waste stream described in section 4.1.
-
Subsequent rinses can be with water, which should also be collected as hazardous waste.
-
-
Washing: After decontamination, the glassware can be washed normally.
-
Disposable Items: Contaminated disposable items like syringes or chromatography columns must be packaged and disposed of as solid waste (see section 4.2). Needles and other sharps must be placed in a designated sharps container that is also labeled as hazardous waste.
This compound Waste Management Workflow
The following diagram illustrates the decision-making process for managing waste generated from activities involving this compound.
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. 环丙基乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Cyanide poisoning - Wikipedia [en.wikipedia.org]
- 6. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 7. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 8. This compound | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 环丙基乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. dec.vermont.gov [dec.vermont.gov]
- 11. actenviro.com [actenviro.com]
- 12. Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mastering the Safe Handling of Cyclopropylacetonitrile: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous attention to safety protocols is the bedrock of innovative and successful research. This guide provides essential, immediate safety and logistical information for handling Cyclopropylacetonitrile, a versatile reagent in organic synthesis. Our goal is to empower you with the knowledge to work confidently and safely, ensuring both personal protection and the integrity of your research. This is not just a set of instructions; it is a framework for building a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile of this compound
This compound is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also suspected of causing genetic defects.[2][3] The primary hazards are associated with its flammability and toxicity.[2] Under fire conditions, it can decompose to produce hazardous substances like carbon oxides, nitrogen oxides (NOx), and highly toxic hydrogen cyanide gas.[4]
Key Physical and Chemical Properties:
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Boiling Point | 142-144 °C | [4] |
| Flash Point | 43.89 °C (closed cup) | [4] |
| Density | 0.878 g/mL at 25 °C | [4] |
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for why each is critical.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or a highly exothermic reaction. | Protects against splashes of this compound which can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.[4][6] |
| Hand Protection | Disposable nitrile gloves. Inspect for tears or holes before each use. Change gloves immediately upon contact with the chemical. | Nitrile gloves offer good resistance to a range of chemicals, including nitriles.[6] Immediate removal after contamination prevents skin absorption, which can be toxic.[1] |
| Body Protection | Flame-retardant and antistatic laboratory coat. Long pants and closed-toe shoes are mandatory. | A flame-retardant lab coat protects against the flammability hazard of this compound.[4] Cotton-based clothing is recommended over synthetic fabrics like polyester, which can melt and adhere to the skin in a fire. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges (e.g., type ABEK) is required if working outside of a certified chemical fume hood or if there is a risk of exceeding exposure limits. | This compound is toxic if inhaled.[1][3] A respirator is essential to prevent inhalation of harmful vapors, especially in poorly ventilated areas.[4][7] |
Procedural Workflow for Handling this compound
This step-by-step guide ensures a systematic and safe approach to working with this compound, from preparation to waste disposal.
Step 1: Preparation
-
Don Appropriate PPE: Before entering the laboratory, ensure you are wearing all the PPE outlined in the table above. This is your primary barrier against exposure.
-
Verify Chemical Fume Hood Functionality: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7] Check the fume hood's certification sticker and ensure the sash is at the appropriate working height.
-
Gather All Necessary Materials: Assemble all required glassware, reagents, and spill cleanup materials before you begin. This minimizes the need to move in and out of the work area, reducing the risk of accidents.
Step 2: Handling
-
Dispense this compound in Fume Hood: Carefully dispense the required amount of this compound inside the chemical fume hood. Avoid splashing.
-
Ground and Bond Containers: Due to its flammable nature, it is crucial to ground and bond all metal containers and receiving equipment to prevent the buildup of static electricity, which could ignite the vapors.[1][7]
-
Perform Reaction: Conduct your experiment, keeping the reaction vessel within the fume hood. Use non-sparking tools to prevent ignition sources.[1][7]
Step 3: Cleanup and Disposal
-
Decontaminate Glassware and Surfaces: Thoroughly decontaminate all glassware and work surfaces that have come into contact with this compound. Use an appropriate solvent and cleaning procedure.
-
Segregate and Label Waste: All waste materials, including contaminated gloves, wipes, and empty containers, must be segregated and labeled as hazardous waste. Never mix incompatible waste streams.[8]
-
Dispose of Waste in Designated Containers: Place all this compound waste into a designated, properly labeled, and sealed container. This includes any rinse solvent from cleaning glassware.[9]
-
Doff and Dispose of Contaminated PPE: Remove your PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in the appropriate hazardous waste container.
Emergency Procedures: Be Prepared
In case of exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][10]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7][11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]
In case of a spill:
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its associated waste is a legal and ethical responsibility.
-
Liquid Waste: Unused this compound and solutions containing it must be collected in a designated, labeled, and sealed waste container. This waste should be disposed of through a licensed professional waste disposal service, typically via incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][7]
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and empty containers, should be placed in a sealed and labeled hazardous waste container. Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9]
-
Do Not: Never dispose of this compound down the drain or in regular trash.[7]
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Your commitment to these practices reflects the highest standards of scientific integrity and responsibility.
References
-
This compound | C5H7N | CID 643447 - PubChem. (n.d.). Retrieved from [Link]
-
First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved from [Link]
-
This compound | CAS#:6542-60-5 | Chemsrc. (2025, August 25). Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment - UCLA – Chemistry and Biochemistry. (n.d.). Retrieved from [Link]
-
Advisory 7.3 - UC EH&S - University of Cincinnati. (2022, February 1). Retrieved from [Link]
-
Chemical Waste Management Guide. (n.d.). Retrieved from [Link]
Sources
- 1. This compound | 6542-60-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 6542-60-5 [chemicalbook.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 9. ehs.uc.edu [ehs.uc.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
